2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKKZLIDCNWKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid
Abstract
This compound, commonly known as 5-chloro-L-tryptophan, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its incorporation into peptides and other molecules can modulate biological activity, making it a valuable building block for novel therapeutics, including antibiotics.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to 5-chloro-L-tryptophan, detailing both enzymatic and chemical methodologies. It is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of the available synthetic strategies, their underlying principles, and practical implementation.
Introduction: The Significance of 5-chloro-L-tryptophan
5-chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the electronic properties and steric profile of the molecule.[1] This modification is leveraged in drug design to enhance binding affinity, improve metabolic stability, or confer novel biological activities. The compound serves as a crucial intermediate in the synthesis of complex natural products and pharmaceutical agents.[1][3] Given its importance, the development of efficient, stereoselective, and scalable synthetic routes is a primary focus of chemical and biotechnological research.
This guide explores the two dominant paradigms for its synthesis: biocatalytic transformation using enzymes and classical organic chemical synthesis.
Caption: High-level overview of the two primary synthetic routes to 5-chloro-L-tryptophan.
Enzymatic Synthesis: The Biocatalytic Advantage
The enzymatic synthesis of halogenated tryptophans represents a highly elegant and efficient approach, prized for its exceptional stereoselectivity and environmentally benign reaction conditions. The cornerstone of this methodology is the enzyme tryptophan synthase (TrpS) .[5]
Core Mechanism and Rationale
Tryptophan synthase, particularly its β-subunit (TrpB), catalyzes a pyridoxal 5'-phosphate (PLP)-dependent β-substitution reaction.[6][7] In this biotransformation, the enzyme activates L-serine to form an electrophilic amino-acrylate intermediate directly in the active site. This intermediate is then intercepted by the nucleophilic 5-chloroindole, leading to the formation of a C-C bond and yielding optically pure 5-chloro-L-tryptophan (>99% enantiomeric excess).[5][8]
The primary advantage of this route is the circumvention of complex chiral resolutions or asymmetric catalysts required in chemical synthesis. The enzyme's active site provides a pre-organized chiral environment that dictates the absolute stereochemistry of the product.[9][10]
Biocatalyst Systems
Various systems can be employed for this transformation:
-
Whole-Cell Biocatalysts: Genetically engineered strains of Escherichia coli or Salmonella typhimurium that overexpress tryptophan synthase are commonly used.[6][11] This approach avoids costly enzyme purification, although substrate/product transport across the cell membrane and potential side reactions must be considered.
-
Purified Enzymes: Using isolated TrpS or its TrpB subunit offers a cleaner reaction system with higher specific activity. Recent protein engineering efforts have produced mutated variants, such as those from the thermophile Thermotoga maritima, which exhibit enhanced stability and activity towards substituted indoles like 5-chloroindole.[7]
Experimental Protocol: Whole-Cell Biotransformation
This protocol is a representative example for the synthesis using an E. coli strain engineered to overexpress tryptophan synthase.
Step 1: Preparation of Biocatalyst
-
Inoculate a suitable volume of Luria-Bertani (LB) medium containing an appropriate antibiotic with a glycerol stock of the expression strain (e.g., E. coli MC4100 carrying the pSTB7 plasmid).
-
Grow the culture at 37°C with shaking until it reaches an optical density (OD₆₀₀) of 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue incubation at a reduced temperature (e.g., 25°C) for 12-16 hours to allow for protein expression.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a buffer (e.g., 100 mM potassium phosphate, pH 8.0) and resuspend to a desired final cell density.
Step 2: Biotransformation Reaction
-
In a reaction vessel, combine the resuspended cells, L-serine (e.g., 50 mM), 5-chloroindole (e.g., 10 mM, often dissolved in a minimal amount of DMSO), and pyridoxal 5'-phosphate (PLP) (e.g., 0.1 mM).
-
Adjust the final volume with a reaction buffer (e.g., 100 mM potassium phosphate, pH 8.0).
-
Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by analyzing aliquots using HPLC to measure the depletion of 5-chloroindole and the formation of 5-chloro-L-tryptophan.[6]
Step 3: Product Isolation and Purification
-
Terminate the reaction by centrifuging the mixture to pellet the cells.
-
Collect the supernatant containing the product.
-
Adjust the pH of the supernatant to the isoelectric point of 5-chloro-L-tryptophan to induce precipitation.
-
Alternatively, purify the product from the supernatant using ion-exchange chromatography.
-
Wash the purified product with cold water and dry under vacuum.
Caption: Experimental workflow for the whole-cell enzymatic synthesis of 5-chloro-L-tryptophan.
Performance Data
| Parameter | Typical Value | Source |
| Starting Materials | 5-chloroindole, L-serine | [8] |
| Biocatalyst | Tryptophan Synthase | [6][8] |
| Yield | Up to 93% | [7] |
| Enantiomeric Excess | > 99% (L-isomer) | [8] |
| Reaction Medium | Aqueous Buffer (pH ~8.0) | [7] |
| Temperature | 30-75°C (depending on enzyme) | [6][7] |
Chemical Synthesis: Versatility and Scalability
Chemical synthesis offers a robust and often more scalable alternative to enzymatic methods, providing access to both L- and D-enantiomers as well as other derivatives. These methods typically involve constructing the amino acid side chain onto the pre-formed 5-chloroindole nucleus.
Key Synthetic Strategies
-
Asymmetric Synthesis via Chiral Auxiliaries: This is a powerful strategy for controlling stereochemistry.
-
Schöllkopf Auxiliary: The use of chiral bis-lactim ethers, like the Schöllkopf reagent, allows for the stereoselective alkylation with a 5-chloroindole-derived electrophile to build the amino acid backbone.[12]
-
Strecker Synthesis: A facile approach can be adapted using a chiral amine, such as (S)-methylbenzylamine, as an auxiliary. This method involves the reaction of 5-chloroindole with reagents to form an intermediate that undergoes diastereoselective addition, followed by hydrolysis to yield the enantiomerically enriched amino acid.[13]
-
-
Palladium-Catalyzed C-H Activation: Modern methods involve the direct coupling of a protected alanine derivative with 5-chloroindole via a palladium-catalyzed β-C-H activation, offering a more atom-economical route.[7]
-
Protecting Group Strategy: Chemical syntheses invariably require the use of protecting groups to mask reactive functionalities. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be easily removed with acid.[14]
Experimental Protocol: Asymmetric Strecker Synthesis (Conceptual)
This protocol outlines a conceptual workflow based on the principles of a chiral auxiliary-facilitated Strecker synthesis.[13]
Step 1: Formation of Chiral Imine Intermediate
-
React 5-chloro-3-indolecarboxaldehyde with a chiral amine auxiliary (e.g., (S)-phenylglycinol) in a suitable solvent like methanol to form the corresponding chiral imine.
-
Activate the imine for nucleophilic addition.
Step 2: Diastereoselective Cyanide Addition
-
Treat the activated imine intermediate with a cyanide source (e.g., trimethylsilyl cyanide) at low temperature. The chiral auxiliary directs the cyanide attack to one face of the imine, establishing the desired stereocenter.
-
Quench the reaction and isolate the resulting α-aminonitrile.
Step 3: Hydrolysis and Deprotection
-
Subject the α-aminonitrile to harsh acidic hydrolysis (e.g., refluxing in 6M HCl). This converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary.
-
Isolate the crude 5-chloro-tryptophan hydrochloride salt.
Step 4: Purification
-
Neutralize the amino acid salt to its isoelectric point to precipitate the zwitterionic product.
-
Purify further by recrystallization or chromatography to obtain the final, enantiomerically enriched 5-chloro-L-tryptophan.
Caption: Representative pathway for the chemical synthesis of 5-chloro-L-tryptophan.
Performance Data
| Parameter | Typical Value | Source |
| Starting Materials | 5-chloroindole, chiral auxiliary, etc. | [13] |
| Key Reactions | Strecker, Schöllkopf, C-H activation | [7][12][13] |
| Yield | Good to excellent (>80% reported) | [13] |
| Stereoselectivity | Dependent on chiral auxiliary/catalyst | [12][13] |
| Reaction Conditions | Anhydrous organic solvents, often low temp. | [12][13] |
| Scalability | Generally high | - |
Comparative Analysis: Enzymatic vs. Chemical Synthesis
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Stereoselectivity | Excellent (>99% e.e. for L-isomer) | Variable; depends on the chiral auxiliary or catalyst used. |
| Reaction Conditions | Mild (aqueous, neutral pH, moderate temp.) | Often harsh (anhydrous solvents, strong acids/bases, extreme temps). |
| Environmental Impact | "Green" and sustainable; minimal waste. | Often relies on organic solvents and generates stoichiometric waste. |
| Substrate Scope | Can be limited by enzyme specificity. | Highly versatile; can produce L/D isomers and other analogues. |
| Process Simplicity | Fewer steps; avoids protection/deprotection. | Multi-step process involving protection and deprotection strategies. |
| Scalability | Can be challenging due to enzyme stability/cost. | Well-established and generally more scalable for industrial production. |
Conclusion and Future Outlook
Both enzymatic and chemical methodologies provide viable pathways to the valuable synthetic building block, this compound. The choice of route is dictated by the specific requirements of the application, including desired stereochemistry, scale, cost, and environmental considerations.
The biocatalytic route using tryptophan synthase is unparalleled in its stereoselectivity and sustainability, making it the premier choice for producing the natural L-enantiomer.[8][15] Ongoing advances in protein engineering are continually expanding the substrate scope and improving the robustness of these enzymatic systems, promising even greater utility in the future.[7]
Conversely, chemical synthesis offers superior flexibility, providing access to a wider array of derivatives, including the D-isomer, which is often crucial for developing peptide-based drugs with enhanced stability against proteolysis. Asymmetric catalysis continues to evolve, offering increasingly efficient and selective chemical routes.[9][10] Ultimately, a synergistic approach, where biocatalysis and chemical synthesis are used to complement each other, will provide the most powerful platform for leveraging 5-chloro-L-tryptophan in the future of drug discovery and development.
References
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Lee, M., & Phillips, R.S. (1992). Enzymatic synthesis of chloro-L-tryptophans. Bioorganic & Medicinal Chemistry Letters, 2(12), 1563-1564. Available at: [Link]
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Klaus, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available at: [Link]
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Wilcox, M. (1974). The Enzymatic Synthesis of L-tryptophan Analogues. Analytical Biochemistry, 59(2), 436-440. Available at: [Link]
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Winn, M., et al. (2008). A convenient one-step synthesis of L-aminotryptophans and improved synthesis of 5-fluorotryptophan. Bioorganic & Medicinal Chemistry Letters, 18(16), 4508-4510. Available at: [Link]
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Perni, S., et al. (2013). Optimisation of engineered Escherichia coli biofilms for enzymatic biosynthesis of L-halotryptophans. ResearchGate. Available at: [Link]
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5-chloro-L-tryptophan. PubChem, National Institutes of Health. Available at: [Link]
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Junk, L., Ullrich, A., & Kazmaier, U. SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Available at: [Link]
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Recent advances in catalytic asymmetric synthesis. PubMed, National Institutes of Health. Available at: [Link]
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Ang, J. Y., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry. Available at: [Link]
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Sharma, U., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
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Laszlovszky, I., et al. (1998). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, I . AN IMPROVED METHOD FOR THE SYNTHESIS OF SUMATRIPTAN. HETEROCYCLES, 48(6). Available at: [Link]
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Klaus, J., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. Available at: [Link]
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Reintjens, N. R. M., et al. (2006). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters. Available at: [Link]
-
Watkins, E. B., & Arnold, F. H. (2019). Tryptophan Synthase: Biocatalyst Extraordinaire. ACS Catalysis. Available at: [Link]
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An In-depth Technical Guide to 5-Chloro-DL-tryptophan: Properties, Analysis, and Applications
Abstract
5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan, distinguished by a chlorine atom at the 5-position of the indole ring. This modification imparts unique physicochemical properties that enhance its utility as a building block in synthetic chemistry and as a probe in biochemical research. As a racemic mixture, it serves as a valuable tool for investigating the stereospecificity of enzymatic processes and receptor interactions. This guide provides a comprehensive overview of the chemical and structural properties of 5-Chloro-DL-tryptophan, detailed protocols for its characterization and synthesis, and an exploration of its applications in pharmaceutical development and metabolic research, with a focus on its interaction with the serotonin synthesis pathway.
Chemical Identity and Physicochemical Properties
5-Chloro-DL-tryptophan is a synthetic amino acid derivative that is not naturally incorporated into proteins. The introduction of a chlorine atom, an electron-withdrawing group, onto the indole ring significantly alters the molecule's electronic distribution and steric profile compared to native tryptophan. This modification can enhance reactivity and modulate biological activity, making it a compound of interest for medicinal chemistry and biochemical studies.[1][2]
Chemical Structure and Stereochemistry
The structure consists of an L-alanine side-chain attached to the 3-position of a 5-chloroindole moiety. The "DL" designation signifies that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers at the alpha-carbon. This stereochemical ambiguity is a critical consideration in biological assays, as enzymes and receptors often exhibit high stereoselectivity.
Physicochemical Data
The key physicochemical properties of 5-Chloro-DL-tryptophan are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection for assays, storage, and analytical method development.
| Property | Value | Reference(s) |
| CAS Number | 154-07-4 | [2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 238.67 g/mol | [2][3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 278-279 °C | [4] |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| Storage Conditions | Store at -20°C or 0-8°C, protect from light. | [5] |
| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)CN | [2] |
| InChI | InChI=1S/C11H11ClN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | [3] |
Spectroscopic and Analytical Characterization
Accurate characterization of 5-Chloro-DL-tryptophan is fundamental for its use in research. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with liquid chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental spectra for 5-Chloro-DL-tryptophan are not widely published, its ¹H and ¹³C NMR spectra can be predicted based on the known spectra of L-tryptophan.[6][7] The chlorine atom at the C5 position is expected to exert an electron-withdrawing effect, causing downfield shifts (to higher ppm values) for the adjacent aromatic protons (H4 and H6) and carbons.
-
¹H NMR (Predicted): The spectrum would show characteristic signals for the aliphatic protons of the alanine side-chain (α-H, β-H₂) and the aromatic protons of the indole ring. The H4, H6, and H7 protons would likely appear as doublets or doublets of doublets, with their chemical shifts influenced by the C5-chloro substituent.
-
¹³C NMR (Predicted): The spectrum would display 11 distinct carbon signals. The C5 signal would be directly attached to the chlorine, and its chemical shift would be significantly affected. Other carbons in the benzene portion of the indole ring (C4, C6, C7, C3a, C7a) would also experience shifts due to the substituent effect. The signals for the pyrrole ring and the alanine side chain would be less affected but still identifiable.[1][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elucidate the structure through fragmentation analysis. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for quantification.
-
Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 239.058. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) would result in a smaller peak at m/z 241.055, which is a definitive indicator of a monochlorinated compound.
-
Fragmentation Pattern: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion is expected to follow pathways similar to native tryptophan.[9] Key fragmentation events involve the neutral loss of ammonia (NH₃) and subsequent losses of carbonyl groups.
-
[M+H]⁺ → [M+H - NH₃]⁺: Loss of ammonia from the amino group.
-
[M+H - NH₃]⁺ → [M+H - NH₃ - CH₂CO]⁺: Subsequent loss of a ketene group from the side chain.
-
[M+H]⁺ → [M+H - H₂O - CO]⁺: A common pathway involving loss of water and carbon monoxide.
-
Synthesis and Reactivity
5-Chloro-DL-tryptophan is primarily produced through chemical or enzymatic synthesis, as it is not a common natural product.
Enzymatic Synthesis Protocol
Enzymatic synthesis offers high specificity and milder reaction conditions compared to traditional chemical methods. A powerful approach utilizes a thermostable tryptophan synthase β-subunit (TrpB) mutant, which can catalyze the condensation of 5-chloroindole with L-serine to produce 5-chloro-L-tryptophan. To obtain the DL-racemic mixture, a racemase could be employed or a non-stereospecific chemical synthesis could be used. Below is a protocol adapted from methods for synthesizing substituted tryptophans.
Objective: To synthesize 5-Chloro-L-tryptophan from 5-chloroindole and L-serine using a mutated TrpB enzyme.
Materials:
-
5-chloroindole
-
L-serine
-
Mutated TrpB enzyme (e.g., from Thermotoga maritima)
-
Pyridoxal phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
DMSO (Dimethyl sulfoxide)
-
Water bath or incubator set to 75°C
-
Reaction vessel
Step-by-Step Methodology:
-
Reaction Setup: Prepare a reaction mixture in a suitable vessel containing 100 mM phosphate buffer (pH 8.0).
-
Add Reactants: Add L-serine to a final concentration of 50 mM and 5-chloroindole to a final concentration of 25 mM. 5-chloroindole can be pre-dissolved in a small amount of DMSO to aid solubility (e.g., to a final concentration of 5% v/v DMSO).
-
Add Cofactor: Add the essential cofactor pyridoxal phosphate (PLP) to a final concentration of 0.1 mM.
-
Enzyme Addition: Initiate the reaction by adding the purified mutated TrpB enzyme to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the reaction mixture at 75°C with gentle agitation for 12-24 hours. The high temperature is suitable for the thermostable enzyme from T. maritima.
-
Monitoring: Monitor the reaction progress by taking aliquots at various time points and analyzing them via HPLC or LC-MS to measure the formation of 5-chloro-L-tryptophan.
-
Purification: Upon completion, terminate the reaction by cooling and acidifying. The product can be purified from the reaction mixture using techniques such as reversed-phase chromatography.
Biological Activity and Applications
The primary biological relevance of 5-Chloro-DL-tryptophan stems from its structural similarity to tryptophan, the natural precursor for the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).
Role in the Serotonin Synthesis Pathway
The biosynthesis of serotonin is a two-step enzymatic process. First, tryptophan is hydroxylated by the enzyme tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[10] This is the rate-limiting step in the pathway. Second, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase to yield serotonin.[11]
Due to its structure, 5-Chloro-DL-tryptophan can act as a substrate or inhibitor for TPH. The presence of the chlorine atom can affect its binding affinity to the enzyme's active site and its rate of hydroxylation. This makes it a useful tool for probing the mechanism of TPH and for developing inhibitors that can modulate serotonin levels.[12] Selective TPH inhibitors are of significant interest for treating disorders associated with serotonin dysregulation, such as irritable bowel syndrome.[10]
Applications in Drug Development and Research
-
Pharmaceutical Development: As a building block, it is used to synthesize more complex molecules, where the chlorine atom can enhance pharmacological properties like membrane permeability or target affinity.[2]
-
Biochemical Research: It is employed in studies of amino acid metabolism and neurotransmitter pathways.[2] Its incorporation into peptides can also serve as a structural probe.
-
Antibiotic Research: Recent studies have identified 5-chlorotryptophan as a key component in certain antibiotics, suggesting its potential role in developing new antimicrobial agents.
Experimental Protocols: Quantification in Biological Matrices
The quantification of tryptophan and its metabolites is crucial for studying their roles in health and disease. A robust LC-MS/MS method is the standard for this application.
LC-MS/MS Quantification Protocol
Objective: To quantify 5-Chloro-DL-tryptophan in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plasma sample
-
5-Chloro-DL-tryptophan standard
-
Internal standard (IS) (e.g., 5-Methyl-DL-tryptophan or a stable isotope-labeled version)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Protein precipitation agent (e.g., trichloroacetic acid or cold ACN)
-
C18 reversed-phase HPLC column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Step-by-Step Methodology:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
LC Separation:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Column: C18 reversed-phase column
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Re-equilibrate at 5% B
-
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
5-Chloro-DL-tryptophan: Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z 188.1 (corresponding to [M+H - NH₃ - CO]⁺ or similar fragment).
-
Internal Standard (5-Methyl-DL-tryptophan): Precursor ion (Q1) m/z 219.1 → Product ion (Q3) m/z 202.1 (corresponding to [M+H - NH₃]⁺).
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for each transition.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the 5-Chloro-DL-tryptophan standard spiked into a blank matrix.
-
Calculate the concentration in unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Safety and Handling
5-Chloro-DL-tryptophan should be handled with standard laboratory safety precautions. It is intended for research use only. Users should consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are typically between -20°C and 8°C.[5]
Conclusion
5-Chloro-DL-tryptophan is a versatile synthetic amino acid with significant potential in both fundamental research and applied science. Its chlorinated indole ring provides a unique handle for modifying biological activity and for synthesizing novel pharmaceutical compounds. A thorough understanding of its chemical properties, structural characteristics, and interactions with biological systems, particularly the serotonin pathway, is essential for leveraging its full potential. The analytical and synthetic protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and other halogenated tryptophan derivatives.
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Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0000929). Retrieved from [Link]
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5-Chloro-DL-tryptophan as a Non-Canonical Amino Acid: An In-Depth Technical Guide
Abstract
The deliberate expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. This guide provides a comprehensive technical overview of 5-Chloro-DL-tryptophan, a halogenated analog of the essential amino acid tryptophan. We will explore its fundamental properties, delve into both chemical and biosynthetic synthesis methodologies, and provide detailed protocols for its site-specific incorporation into proteins using orthogonal translation systems. Furthermore, this guide will highlight its diverse applications as a biochemical probe, a tool in drug development, and a unique component in novel antibiotics, offering researchers, scientists, and drug development professionals a thorough understanding of this powerful ncAA.
Introduction: Expanding the Chemical Versatility of Proteins
The 20 canonical amino acids, the fundamental building blocks of proteins, offer a remarkable but finite chemical diversity. The ability to introduce non-canonical amino acids (ncAAs) with novel functionalities into proteins at specific sites opens up a vast landscape for scientific exploration and therapeutic development.[1][2][3] This process, known as genetic code expansion, allows for the precise installation of bio-orthogonal handles, fluorescent probes, and post-translational modifications, enabling unprecedented control over protein structure and function.
5-Chloro-DL-tryptophan, a derivative of tryptophan featuring a chlorine atom at the 5-position of the indole ring, has emerged as a valuable ncAA.[4][5] Its unique electronic and steric properties, conferred by the halogen substituent, make it a powerful tool for probing protein environments, enhancing therapeutic properties of peptides, and serving as a key component in natural product biosynthesis. This guide will serve as a detailed resource for researchers looking to harness the potential of 5-Chloro-DL-tryptophan in their work.
Physicochemical Properties of 5-Chloro-DL-tryptophan
The introduction of a chlorine atom onto the indole ring of tryptophan significantly alters its physicochemical properties. Understanding these changes is crucial for predicting its behavior within a protein and for designing experiments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [4][6] |
| Molecular Weight | 238.67 g/mol | [6] |
| Melting Point | 278-279 °C | [7] |
| Boiling Point | 476.9 °C | |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
The presence of the electron-withdrawing chlorine atom can influence the pKa of the indole nitrogen, potentially altering hydrogen bonding interactions within a protein.[4] Furthermore, the chlorine atom can serve as a useful probe for techniques like ¹⁹F NMR (if a fluorine analog is used) and X-ray crystallography, providing unique spectroscopic handles to study protein structure and dynamics.[8][9]
Synthesis of 5-Chloro-DL-tryptophan
The availability of high-purity 5-Chloro-DL-tryptophan is a prerequisite for its use in research and development. Both chemical and biosynthetic routes have been established for its production.
Chemical Synthesis
Chemical synthesis offers a direct and scalable approach to produce 5-Chloro-DL-tryptophan. One common method involves the reaction of a halogenated indole with a suitable amino acid precursor.
Experimental Protocol: Enzymatic Synthesis of Deuterium-Labelled 5-Chloro-DL-tryptophan [10]
This protocol describes a method for synthesizing deuterium-labeled 5-chloro-L-tryptophan, which can be adapted for the non-labeled compound by using a standard buffer.
-
Reaction Setup: In a capped vial, combine 266 mg (2 mmol) of S-methyl-L-cysteine and 0.8 mmol of 5-chloroindole.
-
Buffer and Reagents: Dissolve the reactants in 40 mL of a fully deuterated 0.1 M phosphate buffer (pD 8.0). Add 6 mg of tryptophanase (TPase) enzyme (approximately 610 U), 1.2 mg (4.8 µmol) of pyridoxal 5'-phosphate (PLP), and 15 µL of 2-mercaptoethanol.
-
Incubation: Incubate the reaction mixture at room temperature for 4 days.
-
Purification: The purification procedure for the resulting halogenated tryptophan is not detailed in this specific source but would typically involve chromatographic techniques such as ion-exchange or reverse-phase chromatography to isolate the desired product.
Biosynthesis
The development of engineered metabolic pathways in microorganisms provides a sustainable and environmentally friendly alternative to chemical synthesis.[11] Escherichia coli has been engineered to produce various halogenated tryptophan derivatives from simple carbon sources like glucose.[11]
Core Principles of Biosynthesis in E. coli [11]
-
Metabolic Engineering: Key modifications to the host E. coli strain include:
-
Deletion of the tnaA gene to prevent tryptophan degradation.
-
Deletion of the trpR gene to remove repression of the tryptophan biosynthesis pathway.
-
Introduction of feedback-resistant mutations in genes critical for tryptophan synthesis.
-
Overexpression of enzymes involved in the tryptophan synthesis pathway.
-
-
Halogenation: Specific halogenase enzymes are introduced, along with a thermostable flavin reductase, to achieve precise halogenation of tryptophan at the desired position.
-
Co-culture Systems: A modular co-culture approach can be employed to separate the production of tryptophan from its subsequent halogenation, optimizing the overall yield and diversity of the final products.[11]
Incorporation of 5-Chloro-DL-tryptophan into Proteins: Orthogonal Translation Systems
The site-specific incorporation of 5-Chloro-DL-tryptophan into a target protein is achieved through the use of an orthogonal translation system (OTS).[12][13] An OTS consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which are mutually orthogonal to the host cell's endogenous synthetases and tRNAs.[14]
Caption: Workflow for incorporating a non-canonical amino acid (ncAA) using an orthogonal translation system.
Key Steps for Incorporation:
-
Codon Reassignment: A codon, typically a stop codon like UAG (amber), is reassigned to encode the ncAA.[12]
-
Orthogonal Pair Delivery: The genes for the engineered o-aaRS and o-tRNA are introduced into the host expression system, often on a separate plasmid.[15]
-
Expression and Supplementation: The host cells are cultured in a medium supplemented with 5-Chloro-DL-tryptophan.
-
Protein Expression: Upon induction of target protein expression, the o-aaRS specifically recognizes and charges the o-tRNA with 5-Chloro-DL-tryptophan. The charged o-tRNA then delivers the ncAA to the ribosome in response to the reassigned codon in the mRNA, leading to its incorporation into the growing polypeptide chain.
Experimental Protocol: General Procedure for ncAA Incorporation in E. coli [1][2]
-
Transformation: Co-transform E. coli cells (e.g., DH10β strain) with two plasmids:
-
A plasmid encoding the target protein with an amber (TAG) codon at the desired incorporation site.
-
A pEVOL-type plasmid encoding the orthogonal aaRS/tRNA pair specific for the desired ncAA.
-
-
Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) containing the appropriate antibiotics for plasmid selection at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.5.
-
Induction and ncAA Addition: Induce the expression of the orthogonal translation system components (e.g., with arabinose) and the target protein (e.g., with IPTG). Simultaneously, supplement the culture medium with 5-Chloro-DL-tryptophan to a final concentration of 1-2 mM.
-
Protein Expression and Harvest: Continue to grow the culture at a reduced temperature (e.g., 30°C) for a defined period (e.g., 12-16 hours). Harvest the cells by centrifugation.
-
Protein Purification: Lyse the cells and purify the target protein containing the incorporated 5-Chloro-DL-tryptophan using standard chromatography techniques (e.g., affinity chromatography, ion-exchange, size-exclusion).
Applications of 5-Chloro-DL-tryptophan
The unique properties of 5-Chloro-DL-tryptophan have led to its use in a variety of scientific and therapeutic applications.
Biochemical and Structural Probes
The chlorine atom on the indole ring acts as a sensitive reporter of the local microenvironment within a protein.[4] Changes in the chemical environment can be monitored by various spectroscopic techniques. Halogenated tryptophans, including 5-chloro-tryptophan, are valuable as probes for studying protein structure and function.[16][17]
Drug Discovery and Development
The incorporation of 5-Chloro-DL-tryptophan into peptides and proteins can enhance their therapeutic properties.[5] Halogenation can improve metabolic stability, increase binding affinity, and alter the pharmacological profile of a bioactive molecule.[5][18]
-
Antibiotics: 5-Chlorotryptophan is a key component of novel antibiotic nonribosomal peptide families, such as longicatenamycins and nonopeptins.[19][20][21] Nonopeptin D, which contains a 5-chlorotryptophan derivative, exhibits broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[19][20]
Neurotransmitter Research
As a derivative of tryptophan, a precursor to the neurotransmitter serotonin, 5-Chloro-DL-tryptophan is used in research related to neurotransmitter synthesis and metabolism.[4][5] Its structural similarity to serotonin allows it to be used as a tool to study serotonin pathways and the development of novel therapeutic agents for neurological disorders.[5]
Analytical Techniques for Detection and Characterization
Confirming the successful incorporation and quantifying the presence of 5-Chloro-DL-tryptophan in a protein is essential. Several analytical techniques are well-suited for this purpose.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for verifying the incorporation of ncAAs. By analyzing the intact protein or proteolytic digests, the mass shift corresponding to the replacement of a canonical amino acid with 5-Chloro-DL-tryptophan can be precisely measured.
Experimental Protocol: Protein Mass Spectrometry Analysis [15]
-
Sample Preparation: Purify the protein containing the ncAA.
-
LC-MS Analysis:
-
Use a liquid chromatography system coupled to a mass spectrometer (e.g., a single quadrupole or higher resolution instrument).
-
Employ a suitable reverse-phase column (e.g., PLRP-S).
-
Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid as the mobile phases.
-
A typical gradient might be: 5% acetonitrile initially, ramping to 55% over several minutes.
-
-
Data Analysis: Deconvolute the resulting mass spectra using appropriate software (e.g., Maximum Entropy deconvolution algorithm) to determine the molecular weight of the protein and confirm the mass increase corresponding to the incorporation of 5-Chloro-DL-tryptophan.
Caption: General workflow for mass spectrometry analysis of proteins containing 5-Chloro-DL-tryptophan.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to analyze the amino acid composition of a protein after acid hydrolysis. A distinct peak corresponding to 5-Chloro-DL-tryptophan can be identified and quantified.
Key Considerations for HPLC Analysis: [22][23]
-
Derivatization: Pre-column derivatization with reagents like o-phthaldialdehyde (OPA) can be used to generate fluorescent derivatives of amino acids, enhancing detection sensitivity.
-
Detection: Fluorescence or UV-Vis detectors are commonly used. For fluorescent derivatives, dual-channel fluorescence detection can be employed to simultaneously analyze different types of tryptophan metabolites.[22]
-
Standard Curve: A standard curve generated with pure 5-Chloro-DL-tryptophan is necessary for accurate quantification.
Conclusion and Future Outlook
5-Chloro-DL-tryptophan stands out as a versatile and powerful non-canonical amino acid. Its unique properties have enabled significant advancements in protein engineering, drug discovery, and fundamental biochemical research. The continued development of more efficient and robust orthogonal translation systems, coupled with innovative biosynthetic production methods, will undoubtedly expand the accessibility and application of this and other halogenated amino acids. As our ability to manipulate the building blocks of life with atomic precision grows, 5-Chloro-DL-tryptophan and its analogs will remain at the forefront of creating novel proteins and peptides with tailored functions for a wide range of scientific and therapeutic endeavors.
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The Enigmatic Role of 5-Chloro-DL-tryptophan in Neuroscience: A Technical Guide for Researchers
A Senior Application Scientist's Perspective on a Promising but Uncharted Tool for Serotonergic System Research
Foreword: Navigating the Known and Unknown
In the intricate landscape of neuroscience research, the quest for precise tools to dissect complex neural circuits is paramount. The serotonergic system, with its profound influence on mood, cognition, and behavior, has long been a subject of intense investigation. A key strategy in this exploration is the targeted depletion of serotonin (5-hydroxytryptamine, 5-HT) to understand its functional roles. While compounds like para-chlorophenylalanine (PCPA) have been the workhorses for inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, other halogenated tryptophan analogs, such as 5-Chloro-DL-tryptophan, remain enigmatic.
This technical guide is designed for researchers, scientists, and drug development professionals who are considering 5-Chloro-DL-tryptophan as a potential tool in their experimental arsenal. It is structured to provide a comprehensive overview of what is known, what is inferred, and what remains to be discovered about this compound. As we delve into the core of its biochemical properties and potential applications, we will maintain a rigorous scientific footing, drawing parallels with well-characterized inhibitors and highlighting the critical need for further investigation. This document serves not only as a guide but also as a call to the scientific community to collaboratively chart the territory of this intriguing molecule.
Section 1: 5-Chloro-DL-tryptophan - A Molecule of Interest
5-Chloro-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, characterized by the substitution of a chlorine atom at the 5th position of the indole ring.[1] This modification positions it as a structural analog of tryptophan, the natural substrate for TPH.[2] Its commercial availability is primarily for biochemical research, with suppliers suggesting its utility in studying neurotransmitter pathways, particularly those involving serotonin.[3][4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in experimental biology.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 238.67 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid (L-enantiomer) | [1] |
| Storage Conditions | Store at -20°C, protected from light | [5] |
Note: The "DL" designation indicates that the commercially available compound is a racemic mixture of both the D- and L-enantiomers. The biological activity of each enantiomer may differ significantly, a critical consideration for experimental design that will be discussed later in this guide.
Section 2: The Serotonin Synthesis Pathway - The Target of Inhibition
To appreciate the potential role of 5-Chloro-DL-tryptophan, a clear understanding of the serotonin synthesis pathway is essential.
The synthesis of serotonin begins with the essential amino acid L-tryptophan.[6] The first and rate-limiting step is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2][7] This is followed by the decarboxylation of 5-HTP to serotonin by the enzyme aromatic L-amino acid decarboxylase (AADC).[6] Because TPH activity is the bottleneck in this pathway, its inhibition offers a direct and effective means of depleting serotonin levels.
Section 3: Mechanism of Action - The Central Unanswered Question
The primary hypothesis for the utility of 5-Chloro-DL-tryptophan in neuroscience research is its potential to act as an inhibitor of TPH. As a structural analog of tryptophan, it is plausible that it could compete with the endogenous substrate for binding to the active site of the enzyme. However, direct evidence from kinetic studies to confirm this mechanism and to quantify its inhibitory potency (e.g., Ki or IC50 values) is conspicuously absent in the currently available scientific literature.
In contrast, the mechanism of the widely used TPH inhibitor, para-chlorophenylalanine (PCPA or Fenclonine), is well-established. PCPA is an irreversible inhibitor of TPH, leading to a profound and long-lasting depletion of serotonin.[5][8] The recovery of serotonin synthesis after PCPA administration is dependent on the synthesis of new TPH enzyme, which can take several days.[5]
Expert Insight: The lack of published kinetic data for 5-Chloro-DL-tryptophan is a significant knowledge gap. Researchers should not assume its mechanism or potency is identical to that of PCPA. Preliminary in vitro enzyme assays are strongly recommended to characterize its inhibitory profile before embarking on extensive in vivo studies.
Section 4: In Vivo Application - A Call for Foundational Research
Considerations for In Vivo Protocol Development
For researchers venturing into the use of 5-Chloro-DL-tryptophan, the following experimental considerations, drawn from experience with other pharmacological agents, are crucial:
-
Dose-Response Studies: A systematic dose-response study is the first critical step to determine the effective dose range for serotonin depletion. This would involve administering a range of doses and measuring serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in relevant brain regions.
-
Time-Course Analysis: The onset, peak, and duration of serotonin depletion should be characterized by collecting tissue at various time points after administration. This is essential for timing behavioral or physiological assessments.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral) can significantly impact the pharmacokinetics and bioavailability of the compound.
-
Specificity: It is crucial to assess the effect of 5-Chloro-DL-tryptophan on other neurotransmitter systems, such as dopamine and norepinephrine, to ensure its selectivity for the serotonergic system.
A Proposed Experimental Workflow for Characterization
The following workflow outlines a logical progression for the initial in vivo characterization of 5-Chloro-DL-tryptophan.
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5-Chloro-DL-Tryptophan: A Versatile Halogenated Precursor for the Synthesis of Novel Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic introduction of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, binding affinity, and overall bioactivity.[1] Among halogenated precursors, 5-Chloro-DL-tryptophan stands out as a particularly valuable and versatile building block.[2] This technical guide provides an in-depth exploration of 5-Chloro-DL-tryptophan, beginning with its fundamental physicochemical properties and the key influence of the C5-chloro substitution. We will delve into the critical methodologies for obtaining enantiomerically pure forms, a frequent prerequisite for pharmacological applications, covering enzymatic, biosynthetic, and chemical synthesis routes. The core of this guide focuses on the application of 5-chlorotryptophan as a precursor in the synthesis of diverse bioactive molecules, from complex natural products like antibiotics and antitumor agents to engineered peptides with tailored functions.[3][4] Through detailed protocols, mechanistic diagrams, and case studies, this document serves as a comprehensive resource for researchers and drug development professionals seeking to harness the synthetic potential of 5-Chloro-DL-tryptophan.
Part 1: Foundational Chemistry and Properties of 5-Chloro-DL-Tryptophan
The Strategic Role of Halogenation in Bioactive Molecules
Halogenation is a powerful tool in drug design, capable of significantly enhancing the pharmacological profile of a molecule.[1] The introduction of a halogen, such as chlorine, can improve efficacy, selectivity, and metabolic stability.[1][5] In the context of tryptophan, the addition of a chlorine atom to the indole ring creates a derivative with unique electronic and steric properties, opening new avenues for chemical synthesis and biological application.[2] Chlorinated compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine, highlighting the importance of halogenated precursors in drug discovery.[5]
Physicochemical Properties
5-Chloro-DL-tryptophan is a white to off-white crystalline solid, soluble in water and polar organic solvents.[6] Its core structure is that of the amino acid tryptophan, with a chlorine atom substituted at the 5-position of the indole ring.[7]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 238.67 g/mol | [7] |
| CAS Number | 154-07-4 | [6] |
| Melting Point | ~278 °C | |
| Boiling Point | ~476.9 °C | |
| Flash Point | ~242.2 °C |
The Impact of C5-Chlorination: A Mechanistic Insight
The chlorine atom at the C5 position of the indole ring is more than a simple substitution; it fundamentally alters the molecule's reactivity and intermolecular interaction potential.
-
Electronic Effects: Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. This dual nature modifies the electron density of the indole ring, influencing its susceptibility to electrophilic substitution and its ability to participate in π-stacking interactions, which are often critical for binding to biological targets like enzymes and receptors.
-
Enhanced Lipophilicity: The addition of chlorine increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, potentially improving bioavailability and cell permeability.
-
Metabolic Stability: The C-Cl bond is strong and not easily metabolized by cytochrome P450 enzymes, which are often responsible for the degradation of drug molecules. This can increase the metabolic stability and half-life of derivative compounds.[1]
-
Synthetic Handle: The chlorine atom provides a reactive site for further chemical modification through reactions like palladium-catalyzed cross-coupling, allowing for the synthesis of a wide array of complex tryptophan derivatives.
Part 2: Synthesis of Enantiomerically Pure 5-Chlorotryptophan
For most pharmaceutical applications, accessing stereochemically pure starting materials is non-negotiable, as different enantiomers can have vastly different biological activities and toxicities. Here, we explore validated methods for producing the L- and D-enantiomers of 5-chlorotryptophan.
Enzymatic and Biosynthetic Routes to 5-Chloro-L-Tryptophan
Biological systems offer unparalleled stereoselectivity. Enzymatic and whole-cell biosynthetic methods are highly effective for producing the naturally-occurring L-enantiomer.
The enzyme tryptophan synthase is a powerful biocatalyst for the synthesis of L-tryptophan analogues.[8] It catalyzes the reaction between an indole derivative (in this case, 5-chloroindole) and L-serine to produce the corresponding L-tryptophan analogue with excellent optical purity (>99% e.e.).[9][10]
Experimental Protocol: Enzymatic Synthesis of 5-Chloro-L-Tryptophan
-
Enzyme Preparation: Prepare a cell-free extract containing overexpressed tryptophan synthase from a suitable host, such as E. coli. The enzyme can be used as a crude lysate or in a purified form.[10]
-
Reaction Mixture: In a buffered solution (e.g., 100 mM potassium phosphate, pH 8.0), combine 5-chloroindole, L-serine, and the cofactor pyridoxal-5'-phosphate (PLP).
-
Initiation: Add the tryptophan synthase enzyme preparation to the reaction mixture to initiate the synthesis.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37 °C) with gentle agitation for a period of 12-24 hours.
-
Monitoring: Monitor the reaction progress by analyzing small aliquots using reverse-phase HPLC or LC-MS.
-
Purification: Upon completion, terminate the reaction (e.g., by acidification) and purify the resulting 5-Chloro-L-tryptophan using techniques such as ion-exchange chromatography or preparative HPLC.
Metabolically engineered microorganisms can produce halogenated tryptophans directly from simple carbon sources like glucose.[1] This approach involves significant genetic modification to channel metabolic flux towards the desired product.
Key Metabolic Engineering Strategies: [1][4]
-
Precursor Accumulation: Overexpress feedback-resistant enzymes in the tryptophan biosynthesis pathway (e.g., AroG, TrpE) to increase the intracellular pool of tryptophan.
-
Preventing Degradation: Delete the tnaA gene, which encodes tryptophanase, an enzyme that degrades tryptophan.
-
De-repression: Delete the tryptophan repressor gene (trpR) to ensure the biosynthetic pathway is constitutively active.
-
Halogenation: Introduce a heterologous FADH₂-dependent tryptophan halogenase (e.g., RebH, SttH) to catalyze the regiospecific chlorination of tryptophan at the desired position.[11]
-
Cofactor Regeneration: Overexpress a flavin reductase (Fre) to ensure a sufficient supply of the reduced flavin cofactor (FADH₂) required by the halogenase.[11]
Caption: Engineered metabolic pathway for 5-Chloro-L-Tryptophan biosynthesis in E. coli.
Chemo-enzymatic Synthesis of 5-Chloro-D-Tryptophan
Accessing the non-natural D-enantiomer often requires a different strategy. A powerful chemo-enzymatic method utilizes an L-amino acid oxidase in a process called dynamic stereoinversion.[12]
Workflow: Dynamic Stereoinversion
-
Starting Material: Begin with racemic 5-Chloro-DL-tryptophan or the pure L-enantiomer.
-
Oxidation: An L-amino acid oxidase with high specificity for halogenated tryptophans, such as RebO from Lechevalieria aerocolonigenes, selectively oxidizes the L-enantiomer to the corresponding α-keto acid (5-chloro-indole-3-pyruvate).[12] The D-enantiomer remains untouched.
-
Reduction: In the same pot, a chemical reducing agent (e.g., ammonia-borane complex) non-selectively reduces the α-keto acid back to the racemic amino acid.
-
Enrichment: Over time, the continuous and selective oxidation of the L-enantiomer and subsequent non-selective reduction of the keto-acid intermediate leads to a dynamic resolution, enriching the mixture in the desired D-enantiomer. Optimized conditions can yield ~70% D-amino acid with >98% enantiomeric excess (ee).[12]
Caption: Chemo-enzymatic workflow for the synthesis of 5-Chloro-D-Tryptophan.
Part 3: 5-Chlorotryptophan as a Precursor in Bioactive Molecule Synthesis
The true value of 5-chlorotryptophan lies in its role as a versatile starting material for a wide range of biologically active compounds.
Incorporation into Nonribosomal Peptide Antibiotics
Many potent antibiotics are nonribosomal peptides (NRPs), assembled by large multienzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). These systems often incorporate unusual, non-proteinogenic amino acids.
Recent high-throughput screening of extracts from Actinomycetota bacteria led to the discovery of two distinct families of antibiotics, the longicatenamycins and the nonopeptins, which incorporate 5-chlorotryptophan.[13][14][15] A metabologenomics analysis connected the observed antibiotic activity to the presence of 5-chlorotryptophan and the corresponding NRPS biosynthetic gene clusters in the producing organisms.[16] The most active compound from the nonopeptin family, nonopeptin D, exhibits broad-spectrum antibiotic activity, including against some Gram-negative pathogens.[13][15]
Precursor to Indole Alkaloid Antitumor Agents
Halogenated tryptophans are key precursors in the biosynthesis of complex indole alkaloids with significant therapeutic potential.
Rebeccamycin is an indolocarbazole antitumor agent that functions by inhibiting DNA topoisomerase I.[4] Its biosynthesis begins with the chlorination of L-tryptophan at the 7-position, catalyzed by the halogenase RebH. However, the subsequent oxidative deamination is catalyzed by RebO, the same L-amino acid oxidase discussed for D-amino acid synthesis, which also shows activity on other halogenated tryptophans.[12] This highlights the crossover of enzymatic tools in different biosynthetic contexts. While rebeccamycin itself uses 7-chlorotryptophan, the principle demonstrates the utility of chlorinated tryptophans as precursors for potent anticancer compounds.[4]
Caption: Simplified biosynthetic pathway of the antitumor agent Rebeccamycin.
Building Block in Solid-Phase Peptide Synthesis (SPPS)
The availability of Fmoc-protected 5-Chloro-L-tryptophan allows for its direct incorporation into synthetic peptides, enabling the creation of novel peptidomimetics and engineered proteins with enhanced or altered functions.[17]
-
Nisin Variants: Incorporation of 5-chloro-tryptophan into the antimicrobial peptide nisin resulted in variants with altered and strain-specific antimicrobial activity, demonstrating that this modification can be used to tune the specificity of peptide antibiotics.[3]
-
Argyrin Analogues: In the total synthesis of the antibacterial agent argyrin A and its analogues, an (S)-5-chloro-tryptophan containing version was synthesized.[17] While this specific analogue was inactive, it was a crucial part of a structure-activity relationship (SAR) study that revealed the sensitivity of the binding pocket to substitutions on the tryptophan ring.[17]
Generalized Protocol: Fmoc-SPPS with 5-Chloro-L-Tryptophan
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin) and perform the initial deprotection of the Fmoc group using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Activate the first standard Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and couple it to the resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of 5-Cl-Trp: For the desired position, use Fmoc-5-Chloro-L-tryptophan as the amino acid in the coupling step. Standard coupling conditions are generally effective.
-
Final Deprotection: After the full peptide sequence is assembled, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold ether, and purify it using reverse-phase HPLC. Confirm the identity and purity by LC-MS and analytical HPLC.
Part 4: Applications and Future Perspectives
The unique properties of 5-chlorotryptophan and its derivatives position them as valuable assets in several scientific fields.
Summary of Applications
-
Drug Discovery: Serves as a key precursor for antibiotics (nonopeptins), antitumor agents (indolocarbazoles), and potential therapeutics for neurological disorders due to its structural similarity to serotonin.[2][4][5][13]
-
Agrochemicals: The enhanced biological activity imparted by halogenation makes its derivatives promising candidates for novel fungicides and other agrochemicals.[1][18]
-
Biochemical Research: Used as a tool to study metabolic pathways, protein structure, and function, and to investigate the effects of tryptophan modification on mood and behavior.[2][6]
Future Outlook
The future for 5-chlorotryptophan is bright, with several exciting research directions emerging. The development of autonomous cells capable of biosynthesizing and genetically incorporating halogenated tryptophans directly into proteins in vivo opens the door to creating novel enzymes and therapeutic proteins with enhanced functions.[11] Furthermore, continued exploration of marine natural products, which are a rich source of halogenated compounds, is likely to uncover new bioactive molecules that utilize a 5-chlorotryptophan scaffold.[19][20][21][22] As synthetic biology and biocatalysis techniques become more sophisticated, the efficient and sustainable production of 5-chlorotryptophan and its derivatives will undoubtedly accelerate their application in both academic research and industrial development.
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An In-Depth Technical Guide to the In Vivo Metabolism of 5-Chloro-DL-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated in vivo metabolism of 5-chloro-DL-tryptophan. In the absence of extensive direct research on this specific compound, this document synthesizes information from foundational tryptophan metabolic pathways and studies on analogous halogenated tryptophan molecules. It is designed to be a predictive and practical resource for researchers, offering hypothesized metabolic fates, detailed experimental protocols for their validation, and insights into the potential biological implications.
Introduction: The Significance of 5-Chloro-DL-Tryptophan
5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. While L-tryptophan is a fundamental component of proteins and the precursor to critical neurochemicals, the introduction of a chlorine atom at the 5-position of the indole ring alters its chemical properties and potential biological activity.[1][2] This modification makes 5-chloro-DL-tryptophan a valuable tool in biochemical research and a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological pathways due to its structural similarity to serotonin.[2]
Although found in nature as a component of certain antibiotics produced by Actinomycetota bacteria,[3][4][5][6] its metabolic fate within a mammalian system is not well-documented. Understanding the in vivo metabolism of 5-chloro-DL-tryptophan is crucial for evaluating its pharmacokinetic profile, potential toxicity, and its effects on endogenous metabolic pathways.
This guide will extrapolate from the known metabolism of tryptophan and its fluorinated analogs to propose the primary metabolic routes for 5-chloro-DL-tryptophan.[7][8][9][10][11]
Predicted Metabolic Pathways of 5-Chloro-DL-Tryptophan
The metabolism of tryptophan in mammals is primarily divided into three main pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway (mediated by gut microbiota).[7][8][9] It is highly probable that 5-chloro-DL-tryptophan will be metabolized along the kynurenine and serotonin pathways, analogous to tryptophan and other halogenated tryptophans.[10][11]
The Kynurenine Pathway: The Major Catabolic Route
The kynurenine pathway is responsible for the degradation of the majority of dietary tryptophan.[12] The initial and rate-limiting step is the oxidation of the indole ring by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[12] Studies on 5-fluorotryptophan have shown that it is a substrate for this pathway, leading to the formation of 5-fluorokynurenine.[11] By analogy, 5-chloro-DL-tryptophan is expected to be converted to 5-chlorokynurenine.
Further downstream metabolism would likely produce a series of chlorinated metabolites, including 5-chloroanthranilic acid and potentially 5-chloro-3-hydroxykynurenine. The enzymes involved in the kynurenine pathway are known to have a degree of substrate promiscuity, making the metabolism of 5-chloro-DL-tryptophan along this pathway highly plausible.
Caption: Hypothesized Kynurenine Pathway for 5-Chloro-DL-Tryptophan Metabolism.
The Serotonin Pathway: A Neurologically Significant Route
The serotonin pathway, while metabolizing a smaller fraction of total tryptophan, is vital for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[13] The rate-limiting step is the hydroxylation of tryptophan at the 5-position by tryptophan hydroxylase (TPH) to form 5-hydroxytryptophan (5-HTP).[13] Given that the 5-position is already occupied by a chlorine atom in 5-chloro-DL-tryptophan, direct hydroxylation at this position is not possible.
However, studies with 6-fluoro-DL-tryptophan have demonstrated that it can be metabolized to 6-fluoro-5-hydroxytryptophan and subsequently to 6-fluoroserotonin.[10] This suggests that the enzymes in the serotonin pathway may still process halogenated tryptophans. It is therefore plausible that 5-chloro-DL-tryptophan could be hydroxylated at a different position, or that it may act as an inhibitor of TPH. A more likely scenario, however, is that if any serotonin-like metabolites are formed, they would proceed through alternative enzymatic activities or that the chlorination at the 5-position effectively blocks this pathway.
A key metabolic conversion in the serotonin pathway is the decarboxylation of 5-HTP by aromatic L-amino acid decarboxylase (AADC) to serotonin. It is possible that 5-chloro-DL-tryptophan itself could be a substrate for AADC, leading to the formation of 5-chlorotryptamine.
Caption: Hypothesized Metabolic Fate of 5-Chloro-DL-Tryptophan in the Serotonin Pathway.
Experimental Protocols for In Vivo Metabolic Analysis
To investigate the in vivo metabolism of 5-chloro-DL-tryptophan, a combination of animal studies and advanced analytical techniques is required. The following protocols are designed to identify and quantify the parent compound and its predicted metabolites in biological matrices.
Animal Dosing and Sample Collection
-
Animal Model: Male Wistar rats (200-250 g) are a suitable model.
-
Acclimatization: Animals should be acclimatized for at least one week with a standard diet and 12-hour light/dark cycle.
-
Dosing: 5-chloro-DL-tryptophan can be administered via oral gavage or intraperitoneal injection. A preliminary dose-ranging study is recommended to determine appropriate non-toxic doses.
-
Sample Collection: Blood, urine, feces, and tissues (liver, brain, kidney) should be collected at various time points post-administration (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Processing:
-
Blood should be collected in EDTA tubes and centrifuged to obtain plasma.
-
Urine can be collected in metabolic cages.
-
Tissues should be flash-frozen in liquid nitrogen immediately after collection.
-
All samples should be stored at -80°C until analysis.[7]
-
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for tryptophan metabolite analysis.[7][14]
-
Plasma/Tissue Homogenate Preparation:
-
To 100 µL of plasma or tissue homogenate, add a solution of stable isotope-labeled internal standards (e.g., Tryptophan-d5).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
-
Urine Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes to remove particulates.
-
Dilute the supernatant with the initial mobile phase as needed.
-
LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is suitable for separating the polar and non-polar metabolites.[7]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of predicted metabolites. The precursor and product ion transitions for 5-chloro-DL-tryptophan and its hypothesized metabolites will need to be determined by direct infusion of synthesized standards.
-
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An In-Depth Technical Guide on the Core Mechanism of Action of 5-chloro-DL-tryptophan in Neurological Disorders
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of the essential amino acid L-tryptophan is a critical regulator of immune function and neuronal health. Disruptions in this pathway, particularly the kynurenine pathway, are increasingly implicated in the pathophysiology of a wide range of neurological and psychiatric disorders. 5-chloro-DL-tryptophan, a synthetic halogenated analog of tryptophan, serves as a valuable chemical tool to dissect and modulate this pathway. This technical guide provides an in-depth exploration of the core mechanism of action of 5-chloro-DL-tryptophan, focusing on its role as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), the rate-limiting enzyme of the kynurenine pathway. We will detail the downstream consequences of this inhibition on neuroinflammation and excitotoxicity, provide validated experimental protocols for studying its effects, and discuss its potential as a lead structure for therapeutic development.
The Kynurenine Pathway: A Central Regulator of Neuroinflammation
Over 95% of L-tryptophan catabolism occurs via the kynurenine pathway (KP), making it the principal route of tryptophan degradation[1][2]. This pathway is not merely a disposal route but a sophisticated signaling cascade that produces a host of neuroactive metabolites. The first and rate-limiting step is the oxidation of tryptophan's indole ring, a reaction catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO), primarily found in the liver, and Indoleamine 2,3-dioxygenase 1 (IDO1), which is expressed extrahepatically and is highly inducible by pro-inflammatory stimuli[1][3].
Under inflammatory conditions, particularly in the central nervous system (CNS), cytokines such as interferon-gamma (IFN-γ) dramatically upregulate IDO1 expression in microglia and astrocytes. This induction shunts tryptophan metabolism down the KP, leading to two major consequences: depletion of local tryptophan and accumulation of kynurenine pathway metabolites[3][4].
The pathway subsequently bifurcates into two critical branches:
-
The "Neurotoxic" Branch: Kynurenine is metabolized by kynurenine 3-monooxygenase (KMO) into 3-hydroxykynurenine (3-HK), which can generate reactive oxygen species. Further downstream, this branch produces quinolinic acid (QUIN), a potent and selective agonist of the N-methyl-D-aspartate (NMDA) receptor. Excessive QUIN activity leads to excitotoxicity, neuronal damage, and potentiation of neuroinflammation[5].
-
The "Neuroprotective" Branch: Kynurenine can be converted by kynurenine aminotransferases (KATs) into kynurenic acid (KYNA). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the NMDA receptor, and α7-nicotinic acetylcholine receptors. By dampening excessive glutamatergic signaling, KYNA exerts neuroprotective and anti-inflammatory effects[5].
The balance between the neurotoxic QUIN and the neuroprotective KYNA is a critical determinant of neuronal fate in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and major depressive disorder[2]. An elevated QUIN/KYNA ratio is a common pathological hallmark, making the upstream enzyme IDO1 a prime therapeutic target[2].
Core Mechanism: 5-chloro-DL-tryptophan as a Competitive Inhibitor of IDO1
The primary mechanism of action for 5-chloro-DL-tryptophan in a neurological context is its function as a competitive inhibitor of the IDO1 enzyme. As a structural analog of the natural substrate L-tryptophan, it can occupy the enzyme's active site, thereby preventing the binding and subsequent catabolism of endogenous tryptophan[6][7].
Causality of Inhibition: The addition of a chlorine atom at the 5-position of the indole ring alters the electronic properties of the molecule but preserves the core structure necessary for recognition by the IDO1 active site. Tryptophan analogs are a well-established class of IDO1 inhibitors[7]. These molecules bind to the heme iron within the IDO1 active site, but due to their modified structure, they are either poor substrates for the catalytic reaction or completely block it. This competitive antagonism effectively reduces the overall rate of kynurenine production.
The direct consequences of this inhibition are:
-
Reduced Kynurenine Production: By blocking the first step of the pathway, 5-chloro-DL-tryptophan lowers the concentration of kynurenine, the central precursor for all downstream neuroactive metabolites.
-
Decreased Neurotoxic Metabolite Load: Consequently, the production of the excitotoxin quinolinic acid (QUIN) and the pro-oxidant 3-hydroxykynurenine (3-HK) is significantly diminished.
-
Increased Tryptophan Availability: By inhibiting the major catabolic pathway, more tryptophan is available for other metabolic routes, most notably the serotonin synthesis pathway, which is crucial for mood regulation and cognitive function.
Downstream Neurological Consequences of IDO1 Inhibition
By targeting the apex of the kynurenine pathway, 5-chloro-DL-tryptophan can mitigate the key pathological processes driven by its dysregulation.
Attenuation of Neuroinflammation and Excitotoxicity
In neuroinflammatory states, activated microglia and astrocytes overexpress IDO1, creating a microenvironment rich in quinolinic acid[5]. QUIN binds to NMDA receptors on neurons, causing excessive calcium influx, oxidative stress, and ultimately, neuronal apoptosis. This process creates a vicious cycle, as neuronal damage releases further inflammatory signals.
By inhibiting IDO1, 5-chloro-DL-tryptophan directly reduces the production of QUIN. This action has a dual benefit:
-
It protects neurons from excitotoxic death.
-
It dampens the neuroinflammatory cascade by removing a key amplifying signal.
Potential Restoration of Serotonergic Function
The brain serotonin pathway, which produces the crucial neurotransmitter serotonin and the hormone melatonin, utilizes less than 2% of the body's tryptophan. However, its activity is highly dependent on the availability of its precursor, tryptophan. During chronic inflammation, the upregulation of IDO1 can create a "tryptophan steal" phenomenon, shunting the amino acid away from serotonin synthesis. This is a leading hypothesis for the high comorbidity of inflammation and depression.
By blocking the IDO1-mediated catabolism, 5-chloro-DL-tryptophan can theoretically increase the pool of tryptophan available to cross the blood-brain barrier and be utilized by serotonergic neurons. This could help restore normal neurotransmitter levels, offering a potential mechanism to address mood and cognitive symptoms associated with neurological disorders.
Quantitative Data & Comparative Analysis
Table 1: Comparative Potency of Selected IDO1 Inhibitors
| Inhibitor | Chemical Class | Assay Type | Reported IC50 (nM) | Reference |
|---|---|---|---|---|
| Epacadostat | N-hydroxyamidine | Cellular (HeLa) | ~10 | [8] |
| Linrodostat | Imidazothiazole | Cellular (HEK293) | 1.1 | [8][9] |
| 1-Methyl-L-tryptophan | Tryptophan Analog | Enzymatic | 19,000 - 53,000 (Ki) | [7] |
| 5-chloro-DL-tryptophan | Tryptophan Analog | - | To be determined | - |
This table serves as a reference for researchers to compare their own findings for 5-chloro-DL-tryptophan against established standards.
Experimental Protocols for Validation
To empirically validate the mechanism of action of 5-chloro-DL-tryptophan, a robust cell-based assay is the preferred method as it accounts for cell permeability and stability.
Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is designed to measure the ability of 5-chloro-DL-tryptophan to inhibit IFN-γ-induced IDO1 activity in a human cell line by quantifying kynurenine production.
Materials:
-
Human cell line known to express IDO1 (e.g., HeLa or SKOV-3).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human IFN-γ.
-
5-chloro-DL-tryptophan (test compound).
-
Epacadostat (positive control inhibitor).
-
DMSO (vehicle).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde in acetic acid).
-
Plate reader (365 nm excitation, 480 nm emission for fluorescence or 480 nm absorbance for colorimetric).
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., 5,000 HeLa cells/well) in a 96-well plate and incubate overnight to allow for adherence[8].
-
IDO1 Induction: Replace the medium with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression. Incubate for 24-48 hours. Include wells without IFN-γ as a negative control.
-
Inhibitor Treatment: Prepare serial dilutions of 5-chloro-DL-tryptophan and the positive control (Epacadostat) in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).
-
Incubation: Add the inhibitor dilutions to the IFN-γ-stimulated cells. Include vehicle-only controls. Incubate for a defined period (e.g., 24 hours).
-
Kynurenine Measurement:
-
Carefully collect the cell culture supernatant.
-
Add detection reagent (e.g., p-dimethylaminobenzaldehyde) which reacts with kynurenine to form a colored or fluorescent product.
-
Incubate as required by the detection kit.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background signal from non-IFN-γ-stimulated wells.
-
Normalize the data to the vehicle-treated control (defined as 0% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion and Future Perspectives
5-chloro-DL-tryptophan acts as a modulator of the kynurenine pathway, primarily through the competitive inhibition of the enzyme IDO1. This mechanism provides a powerful tool for researchers to probe the role of this pathway in neurological health and disease. By reducing the production of neurotoxic metabolites like quinolinic acid and potentially increasing tryptophan availability for serotonin synthesis, it directly targets two of the core pathological features of many neuroinflammatory and psychiatric disorders.
Future research should focus on obtaining precise kinetic data (IC50, Ki) for 5-chloro-DL-tryptophan against human IDO1, IDO2, and TDO to establish its potency and selectivity. Furthermore, in vivo studies in animal models of neurological disease are necessary to evaluate its blood-brain barrier permeability, pharmacokinetic profile, and ultimate efficacy in attenuating disease pathology. The insights gained from studying this compound will be invaluable for the rational design of next-generation therapeutics targeting the kynurenine pathway for the treatment of debilitating neurological disorders.
References
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources.[4] Source: PMC - PubMed Central URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[10] Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment.[6] Source: Frontiers in Immunology URL: [Link]
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Title: The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells.[11] Source: Blood URL: [Link]
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Title: Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations.[12] Source: National Institutes of Health (NIH) URL: [Link]
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Title: Discovery of IDO1 inhibitors: from bench to bedside.[13] Source: Signal Transduction and Targeted Therapy URL: [Link]
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Title: Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects.[1] Source: The Journal of Nutrition URL: [Link]
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Title: Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1.[14] Source: PubMed - National Institutes of Health (NIH) URL: [Link]
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Title: Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan.[15] Source: International Journal of Molecular Sciences URL: [Link]
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Title: Current Evidence for a Role of the Kynurenine Pathway of Tryptophan Metabolism in Multiple Sclerosis.[5] Source: PMC - PubMed Central URL: [Link]
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Title: Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan.[16] Source: ResearchGate URL: [Link]
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Title: Inhibition of indoleamine 2, 3-dioxygenase-mediated tryptophan catabolism accelerates crescentic glomerulonephritis.[3] Source: PMC - PubMed Central URL: [Link]
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Title: Kynurenine pathway - Wikipedia.[2] Source: Wikipedia URL: [Link]
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Title: Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors.[7] Source: ACS Publications URL: [Link]
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An In-Depth Technical Guide to the Discovery and Isolation of 5-Chlorotryptophan-Containing Antibiotics
This guide provides a comprehensive overview of the methodologies and scientific rationale behind the discovery, isolation, and characterization of 5-chlorotryptophan-containing antibiotics, a promising class of natural products with significant therapeutic potential. Drawing from field-proven insights and authoritative research, this document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-infective agents.
Introduction: The Rising Significance of Halogenated Natural Products
The escalating crisis of antibiotic resistance necessitates the urgent discovery of novel antimicrobial compounds. Nature, particularly the microbial world, remains a vast and largely untapped reservoir of structurally diverse and biologically active molecules. Among these, halogenated natural products represent a particularly intriguing class of secondary metabolites. The incorporation of a halogen atom, most commonly chlorine or bromine, can dramatically influence the physicochemical properties and biological activity of a molecule, often enhancing its potency and specificity.
Tryptophan, an essential amino acid, serves as a building block for a wide array of bioactive natural products. The enzymatic chlorination of tryptophan, particularly at the 5-position of the indole ring, gives rise to 5-chlorotryptophan (5-Cl-Trp), a non-canonical amino acid that can be incorporated into complex peptide antibiotics. These chlorinated indole-containing antibiotics often exhibit potent activity against multidrug-resistant pathogens, making them a focal point of modern drug discovery efforts.
This guide will delve into the intricate process of identifying and isolating these valuable compounds, from initial high-throughput screening to final structural elucidation.
Part 1: The Discovery Engine - High-Throughput Screening and Metabologenomics
The initial step in discovering novel antibiotics is a robust and sensitive screening platform. Modern approaches have moved beyond traditional bioassays to incorporate sophisticated techniques that can pinpoint specific modes of action and identify the genetic basis for antibiotic production.
A Targeted Approach: High-Throughput Screening (HTS)
A successful strategy for discovering novel antibiotics involves a high-throughput screen (HTS) designed to identify compounds that selectively inhibit a specific bacterial target. A notable example is the use of engineered Escherichia coli strains expressing either the human (Trm5) or bacterial (TrmD) m1G37 tRNA methyltransferase.[1][2][3][4][5] This approach allows for the identification of extracts that selectively inhibit the bacterial enzyme, suggesting a promising starting point for the discovery of new anti-Gram-negative antibiotic leads.[1][2][3][4][5]
From a large library of extracts derived from diverse microbial sources, such as Actinomycetota bacteria, a small number of "hits" exhibiting reproducible and selective activity can be identified.[1][2][3][4][5]
Unmasking the Bioactive Metabolite: The Role of 5-Chlorotryptophan
Once a hit is identified, the next critical step is to pinpoint the specific metabolite responsible for the observed biological activity. Through a process of bioassay-guided fractionation, the active compound can be isolated and identified. In the case of the aforementioned HTS, the shared metabolite responsible for the selective inhibition of the E. colitrmD-expressing strain was identified as 5-chlorotryptophan.[1][2][3][4][5]
Bridging Chemistry and Genetics: Metabologenomics
The discovery of 5-chlorotryptophan as the key contributor to the selective activity opens the door to a powerful approach known as metabologenomics. This strategy combines metabolomic data (the identification of the active compound) with genomic data to identify the biosynthetic gene cluster (BGC) responsible for its production.
By analyzing the genomes of the producing strains, researchers can identify BGCs that encode enzymes predicted to be involved in the biosynthesis of 5-chlorotryptophan and its subsequent incorporation into larger molecules. Specifically, the presence of a putative tryptophan 5-halogenase gene within a non-ribosomal peptide synthetase (NRPS) BGC is a strong indicator of a 5-chlorotryptophan-containing antibiotic.[1][3][5] This approach has successfully led to the identification of two distinct families of 5-chlorotryptophan-containing antibiotics: the longicatenamycins and the nonopeptins .[1][2][3][4][5]
Part 2: From Microbe to Molecule - Fermentation, Isolation, and Purification
Once a promising BGC is identified, the next phase involves the cultivation of the producing organism and the subsequent isolation and purification of the target antibiotic. This is a multi-step process that requires careful optimization and a combination of chromatographic techniques.
Optimizing Production: Fermentation
The yield of secondary metabolites from microbial fermentations is often low and highly dependent on the culture conditions. Therefore, optimization of the fermentation process is crucial for obtaining sufficient quantities of the target antibiotic for structural elucidation and biological testing.
Experimental Protocol: Fermentation of Actinomycetota for Antibiotic Production
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature culture of the Actinomycetota strain from an agar plate to a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 2-3 days, or until good growth is observed.
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 1 L of production medium with 5-10% (v/v) of the seed culture. The composition of the production medium should be optimized to maximize antibiotic production and may include various carbon and nitrogen sources, as well as trace elements.
-
Incubate the production culture at 28-30°C on a rotary shaker at 200-250 rpm for 7-14 days. Monitor the production of the target antibiotic periodically by taking small samples and analyzing them by HPLC-MS.
-
The First Cut: Extraction
After the fermentation is complete, the first step in the isolation process is to separate the antibiotic from the culture broth and mycelia. This is typically achieved through solvent extraction.
Experimental Protocol: Solvent Extraction of Chlorinated Antibiotics
-
Separation of Biomass:
-
Centrifuge the fermentation broth at 8,000-10,000 x g for 20-30 minutes to pellet the mycelia.
-
Decant the supernatant (culture filtrate) and set it aside.
-
-
Extraction of the Supernatant:
-
Extract the culture filtrate three times with an equal volume of an appropriate organic solvent, such as ethyl acetate or butanol. The choice of solvent will depend on the polarity of the target compound.
-
Combine the organic extracts and concentrate them in vacuo using a rotary evaporator to obtain a crude extract.
-
-
Extraction of the Mycelia:
-
The mycelial pellet can also be extracted with a polar solvent like methanol or acetone to recover any intracellularly retained antibiotic.
-
The mycelial extract can be concentrated and combined with the supernatant extract or processed separately.
-
The Path to Purity: Chromatographic Purification
The crude extract is a complex mixture of various metabolites. To isolate the pure antibiotic, a series of chromatographic steps are required. This is a critical and often challenging part of the process, requiring careful selection of stationary and mobile phases.
Experimental Protocol: Multi-Step Chromatographic Purification
-
Initial Fractionation (e.g., Solid-Phase Extraction or Vacuum Liquid Chromatography):
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a solid support (e.g., silica gel or Celite).
-
Apply the adsorbed extract to the top of a column packed with a stationary phase such as silica gel or a reversed-phase C18 material.
-
Elute the column with a stepwise gradient of solvents of increasing polarity (for normal phase) or decreasing polarity (for reversed-phase).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) and bioassay to identify the active fractions.
-
-
Intermediate Purification (e.g., Column Chromatography):
-
Pool the active fractions from the initial fractionation step and concentrate them.
-
Subject the concentrated active fraction to further purification on a silica gel or reversed-phase column using a shallower solvent gradient to achieve better separation.
-
-
Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):
-
The final purification step is typically performed using semi-preparative or preparative HPLC.
-
A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Monitor the elution profile using a UV detector and collect the peak corresponding to the pure antibiotic.
-
Desalt the purified compound if necessary and lyophilize to obtain a pure, dry powder.
-
Table 1: Exemplary Chromatographic Conditions for Purification
| Stage | Stationary Phase | Mobile Phase Gradient |
| Initial Fractionation | Silica Gel 60 | Hexane -> Hexane:Ethyl Acetate (1:1) -> Ethyl Acetate -> Ethyl Acetate:Methanol (1:1) -> Methanol |
| Intermediate Purification | C18 Reversed-Phase Silica | Water -> Water:Acetonitrile (1:1) -> Acetonitrile -> Acetonitrile:Methanol (1:1) -> Methanol |
| Final Purification (HPLC) | C18 Reversed-Phase Column (e.g., 10 x 250 mm, 5 µm) | Linear gradient of 10-90% Acetonitrile in Water (with 0.1% TFA) over 40 minutes |
Part 3: Deciphering the Molecular Architecture - Structural Elucidation
Once a pure compound is obtained, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Determining the Mass and Formula: Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition. The characteristic isotopic pattern of chlorine (a 3:1 ratio of 35Cl to 37Cl) is a key indicator of the presence of chlorine atoms in the molecule.[6] Tandem mass spectrometry (MS/MS) provides fragmentation information that can help to elucidate the sequence of amino acids in a peptide.
Mapping the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of a molecule in solution.[7] A suite of 1D and 2D NMR experiments is used to establish the connectivity of atoms and the stereochemistry of the molecule.
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (i.e., are on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is used to determine the 3D conformation of the molecule.
The deshielded chemical shift of the quaternary carbon attached to the chlorine atom in the 13C NMR spectrum (around δC = 123.3 ppm) is a characteristic feature of 5-chlorotryptophan.[5]
Part 4: The Blueprint of Life - Biosynthesis of 5-Chlorotryptophan
Understanding the biosynthesis of 5-chlorotryptophan provides valuable insights into the natural production of these antibiotics and offers opportunities for bioengineering and the creation of novel analogues. The key enzyme in this process is a flavin-dependent tryptophan halogenase.
The Halogenase Enzyme
The chlorination of tryptophan is catalyzed by a specific FADH₂-dependent tryptophan halogenase.[1][8] These enzymes utilize flavin adenine dinucleotide (FAD) as a cofactor, which is reduced to FADH₂ by a partner flavin reductase. The FADH₂ then reacts with molecular oxygen and a chloride ion to generate a highly reactive hypochlorous acid (HOCl) equivalent, which then chlorinates the tryptophan substrate at the C5 position of the indole ring.[8]
Visualizations
Workflow for Discovery and Isolation
Caption: A streamlined workflow for the discovery and isolation of 5-chlorotryptophan-containing antibiotics.
Biosynthesis of 5-Chlorotryptophan
Caption: The enzymatic biosynthesis of 5-chlorotryptophan from L-tryptophan.
Conclusion
The discovery and isolation of 5-chlorotryptophan-containing antibiotics is a testament to the power of integrating modern screening technologies with classical natural product chemistry. The journey from a microbial culture to a pure, structurally characterized antibiotic is a complex but rewarding endeavor. This guide has outlined the key steps and provided a framework for researchers to navigate this process. As the threat of antibiotic resistance continues to grow, the exploration of novel halogenated natural products, such as those containing 5-chlorotryptophan, will undoubtedly play a crucial role in the development of the next generation of anti-infective therapies.
References
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ResearchGate. [Link]
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
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Le Bizec, B., Monteau, F., & Dervilly-Pinel, G. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical chemistry, 88(17), 8508–8515. [Link]
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Daletos, G., Kalscheuer, R., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1520, 63–83. [Link]
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Daletos, G., Kalscheuer, R., & Proksch, P. (2017). Structure Elucidation of Antibiotics by NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1520, 63–83. [Link]
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Physicochemical properties of 5-chloro-L-tryptophan.
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-L-tryptophan
Foreword: A Molecule of Interest
5-Chloro-L-tryptophan is a halogenated derivative of the essential amino acid L-tryptophan. The introduction of a chlorine atom at the 5-position of the indole ring fundamentally alters the molecule's electronic and steric landscape, making it a valuable tool for researchers, scientists, and drug development professionals.[1] This modification enhances its potential as a building block in the synthesis of bioactive molecules and provides a unique probe for studying biological systems.[1] Its applications range from its role as a precursor in the synthesis of pharmaceuticals targeting neurological disorders to its incorporation into novel peptide antibiotics.[1][2][3] This guide provides a comprehensive technical overview of its core physicochemical properties, offering both foundational data and field-proven methodologies for its characterization.
Core Molecular Identity and Physical Characteristics
A precise understanding of a compound's identity and basic physical properties is the bedrock of all subsequent experimental work. It ensures reproducibility and informs decisions regarding handling, storage, and formulation.
Structural and Chemical Identifiers
5-Chloro-L-tryptophan is classified as a non-proteinogenic L-alpha-amino acid.[4] The key structural feature is the substitution of a hydrogen atom with a chlorine atom at the C5 position of the indole ring.
-
IUPAC Name: (2S)-2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid[4]
-
Molecular Formula: C₁₁H₁₁ClN₂O₂[4]
-
CAS Number: 52448-15-4[4]
Fundamental Physicochemical Data
The following table summarizes the essential quantitative data for 5-chloro-L-tryptophan. It is crucial to note that physical properties such as melting point can exhibit slight variations depending on the crystalline form and purity of the sample. For comparison, data for the racemic mixture (DL-form) is also included where available.
| Property | Value (L-form) | Value (DL-form) | Source(s) |
| Molecular Weight | 238.67 g/mol | 238.67 g/mol | [4] |
| Exact Mass | 238.0509053 Da | 238.0509053 Da | [4] |
| Appearance | White to off-white solid | White to off-white solid | [1] |
| Melting Point | 272.0 °C | 278 °C | |
| Boiling Point (Predicted) | 476.9 °C | 476.9 °C | |
| XLogP3 (Computed) | -0.2 | -0.2 | [4] |
| Hydrogen Bond Donors | 3 | 3 | [4] |
| Hydrogen Bond Acceptors | 4 | 4 | [4] |
| Topological Polar Surface Area | 79.1 Ų | 79.1 Ų | [4] |
Scientist's Insight: The negative XLogP3 value suggests a higher hydrophilicity than might be expected from the aromatic indole ring alone. This is characteristic of amino acids, where the zwitterionic nature of the amino and carboxylic acid groups at physiological pH dominates the molecule's overall polarity, leading to significant water solubility. Proper storage is critical; the compound should be stored at room temperature or refrigerated (0-8°C), protected from light, with the container kept well-sealed to prevent degradation.[1][5]
Spectroscopic and Spectrometric Characterization Workflow
A multi-technique spectroscopic approach is non-negotiable for confirming the identity and purity of 5-chloro-L-tryptophan. The workflow described below provides a self-validating system for structural elucidation.
Caption: A generalized workflow for the spectroscopic characterization of 5-chloro-L-tryptophan.
UV-Visible Absorption Spectroscopy
The indole moiety is the primary chromophore responsible for the molecule's UV absorption. The introduction of chlorine, an electron-withdrawing group with lone pairs, is expected to cause a bathochromic (red) shift in the absorption maxima compared to native L-tryptophan due to its influence on the π-electron system.
Comparative Data (L-Tryptophan):
| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
|---|---|---|---|---|
| L-Tryptophan | 278 | 5,579 | 0.1 M Phosphate Buffer (pH 7) | [6][7] |
| 5-Chloro-L-tryptophan | Data not available | Data not available | - | - |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 5-chloro-L-tryptophan in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). Dilute this stock to a concentration that yields an absorbance between 0.1 and 1.0 at the expected λmax to ensure adherence to the Beer-Lambert law.
-
Instrumentation: Use a calibrated dual-beam UV-Visible spectrophotometer.
-
Measurement: Record a baseline spectrum using a cuvette filled with the buffer in both the sample and reference beams. Measure the absorbance of the sample solution from 240 nm to 350 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).[8][9]
Fluorescence Spectroscopy
Tryptophan and its derivatives are intrinsically fluorescent, a property highly sensitive to the local environment.[9][10] This makes 5-chloro-L-tryptophan a potential fluorescent probe in protein studies. The heavy chlorine atom may influence the fluorescence quantum yield through the "heavy atom effect," which can enhance intersystem crossing and potentially quench fluorescence compared to L-tryptophan.
Comparative Data (L-Tryptophan):
| Compound | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Solvent | Reference |
|---|---|---|---|---|---|
| L-Tryptophan | ~280 | ~348 | 0.12 - 0.20 | 0.1 M Phosphate Buffer (pH 7) | [6][9] |
| 5-Chloro-L-tryptophan | Data not available | Data not available | Data not available | - | - |
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 5-chloro-L-tryptophan in the desired buffer (e.g., 0.1 M phosphate buffer, pH 7.0). The absorbance of the solution at the excitation wavelength must be kept below 0.1 to avoid inner-filter effects.[6][8]
-
Instrumentation: Utilize a calibrated spectrofluorometer.
-
Measurement:
-
Record an emission spectrum by exciting the sample at its UV absorption maximum (λex) and scanning the emission wavelengths.
-
Record an excitation spectrum by monitoring the emission at the observed maximum while scanning the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the comparative method.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O with pH adjustment, or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Measurement:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Perform 2D experiments (e.g., COSY, HSQC, HMBC) as needed for full structural assignment.
-
-
Referencing: Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent signal.[8]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of 5-chloro-L-tryptophan. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which serves as a definitive marker in the mass spectrum.
Quantitative Data:
| Compound | Molecular Formula | Exact Mass [M+H]⁺ | Key Isotopic Peak [M+2+H]⁺ |
|---|
| 5-Chloro-L-tryptophan | C₁₁H₁₁ClN₂O₂ | 239.0582 | 241.0553 |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with the ionization source, such as 50:50 acetonitrile:water with 0.1% formic acid for positive-ion electrospray ionization (ESI).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Measurement:
-
Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺).
-
Observe the characteristic isotopic pattern for a monochlorinated compound (an M+2 peak approximately one-third the intensity of the M peak).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern, which provides further structural confirmation.[8][11]
-
Chemical Properties and Reactivity
The chemical behavior of 5-chloro-L-tryptophan is dictated by its three primary functional components: the indole ring, the amino group, and the carboxylic acid group.
Caption: Relationship between the functional groups of 5-chloro-L-tryptophan and its key chemical properties.
-
Reactivity of the Indole Ring: The indole ring is an electron-rich aromatic system. The chlorine atom at the 5-position is deactivating for electrophilic aromatic substitution reactions due to its inductive electron-withdrawing effect, yet it can direct incoming electrophiles.
-
Amino Acid Reactivity: As an amino acid, it readily undergoes reactions typical of this class. The amino group can be acylated or act as a nucleophile, while the carboxylic acid can be esterified. Most importantly, it can form peptide bonds, making it a valuable building block for synthesizing modified peptides and proteins.[1] This has been demonstrated in the synthesis of analogues of the antibacterial agent argyrin.[12]
-
Stability: Like native tryptophan, the indole ring can be susceptible to oxidation, especially under harsh acidic conditions or in the presence of light. Solutions should be prepared fresh and stored protected from light. Its stability in plasma is limited, highlighting the need for prompt analysis after sample collection.[13]
Applications in Research and Development
The unique properties of 5-chloro-L-tryptophan make it a versatile compound in several scientific domains.
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of pharmaceuticals.[1] Its structural similarity to the neurotransmitter serotonin makes it a valuable scaffold for developing drugs targeting neurological pathways.[1]
-
Biochemical Research: It is used to study amino acid metabolism and neurotransmitter pathways.[1] Its incorporation into peptides can enhance their pharmacological properties, such as stability or binding affinity, compared to their non-chlorinated counterparts.[1]
-
Natural Products and Antibiotics: 5-chloro-L-tryptophan is a naturally occurring amino acid found in certain antibiotic non-ribosomal peptide families, such as longicatenamycins and nonopeptins, demonstrating its biological relevance and potential in antibiotic discovery.[2][3]
Concluding Remarks
5-Chloro-L-tryptophan represents more than just a substituted amino acid; it is a strategic tool for chemical and biological exploration. While a complete, publicly available dataset of its physicochemical properties remains to be fully compiled, the methodologies and comparative data presented in this guide provide a robust framework for its rigorous characterization. By understanding and applying these principles, researchers can confidently utilize this compound to advance the frontiers of medicinal chemistry, biochemistry, and drug discovery.
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 644330, 5-chloro-L-tryptophan. Retrieved January 10, 2026, from [Link]
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Kamar, M. E., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
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Kamar, M. E., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. [Link]
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Ang, J. J., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(44), 8916–8924. [Link]
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Prahl, S. (2017). Tryptophan. OMLC. Retrieved January 10, 2026, from [Link]
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Vivian, J. T., & Callis, P. R. (2001). Hands On: Using Tryptophan Fluorescence Spectroscopy to Study Protein Structure. The Biophysicist. [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). L-Tryptophan. PhotochemCAD. Retrieved January 10, 2026, from [Link]
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de Castro, V. T., et al. (2013). Quantification of tryptophan in plasma by high performance liquid chromatography. Química Nova, 36(8), 1223-1227. [Link]
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Iwamoto, S., et al. (2018). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 143(13), 3091-3098. [Link]
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Foreword: The Strategic Value of Halogenation in Modern Drug Discovery
An In-Depth Technical Guide to the Enzymatic Synthesis of Halogenated Tryptophan Derivatives
Halogenation is a cornerstone of modern medicinal chemistry. The introduction of halogen atoms into a molecular scaffold can profoundly alter its physicochemical properties, enhancing everything from metabolic stability and membrane permeability to target binding affinity.[1][2][3] Traditionally, achieving regioselective halogenation of complex aromatic systems like tryptophan has been a significant challenge for synthetic chemistry, often requiring harsh reagents and resulting in poor selectivity.[4][5]
This guide provides a comprehensive overview of a powerful and sustainable alternative: enzymatic halogenation. By harnessing the exquisite specificity of flavin-dependent tryptophan halogenases (FDHs), researchers can achieve precise, regioselective C-H functionalization under mild, aqueous conditions.[6][7] We will delve into the mechanistic underpinnings of these remarkable biocatalysts, provide detailed protocols for their application, and explore advanced strategies for enzyme engineering and chemoenzymatic cascades. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision of nature to accelerate the synthesis of novel, high-value halogenated tryptophan derivatives.
Chapter 1: The Biocatalysts: Flavin-Dependent Tryptophan Halogenases
The key to enzymatic halogenation lies in a family of enzymes known as flavin-dependent halogenases (FDHs). Unlike early-discovered haloperoxidases which lack substrate specificity, FDHs exhibit remarkable control over both the substrate they modify and the specific position on the aromatic ring they target.[8][9]
The Catalytic Mechanism: A Tale of Two Modules and a Tunnel
FDHs are structurally and mechanistically fascinating. Crystal structures, notably of the tryptophan 7-halogenase PrnA, reveal a two-module architecture: a Flavin Binding Module and a Substrate Binding Module.[9][10] These modules are connected by a remarkable ~10 Å-long tunnel, which is critical for the enzyme's function.[10][11]
The catalytic cycle proceeds as follows:
-
FAD Reduction: The enzyme requires the reduced flavin cofactor, FADH₂, to initiate the cycle. This is typically supplied by a separate partner enzyme, a flavin reductase (FR), which uses NAD(P)H to reduce FAD to FADH₂.[7][8][11]
-
Peroxyflavin Formation: Within the Flavin Binding Module, FADH₂ reacts with molecular oxygen (O₂) to form a highly reactive C4a-hydroperoxyflavin intermediate (FAD-OOH).[10][12]
-
Hypohalous Acid Generation: A halide ion (e.g., Cl⁻ or Br⁻) attacks the distal oxygen of the FAD-OOH intermediate. This generates hypohalous acid (HOX) and a C4a-hydroxyflavin.[12][13]
-
Controlled Transport: The highly reactive HOX is not released into the solvent. Instead, it is guided through the intramolecular tunnel from the flavin module to the substrate-binding module.[9][10]
-
Regioselective Halogenation: At the end of the tunnel, the substrate L-tryptophan is precisely positioned. A critical lysine residue (K79 in PrnA) is proposed to activate the HOX, potentially by forming a chloramine intermediate, increasing its electrophilicity.[6][11] This activated halogenating species then attacks the electron-rich indole ring of tryptophan at a specific position, dictated by how the substrate is oriented in the active site. An essential glutamate residue (E346 in PrnA) acts as a general base to deprotonate the resulting σ-complex, completing the electrophilic aromatic substitution.[6][11]
This elegant mechanism explains both the enzyme's dependence on O₂ and a halide ion and its ability to perform highly regioselective chemistry by protecting the reactive halogenating agent and presenting it to a specifically oriented substrate.[14]
In Vitro vs. Whole-Cell Systems
Researchers can choose between two primary modalities for the synthesis:
-
In Vitro Synthesis: Uses purified enzymes mixed together in a reaction vessel.
-
Pros: Precise control over reaction components and concentrations; simpler purification of the final product; easier to troubleshoot and optimize individual steps.
-
Cons: Requires separate expression and purification of multiple enzymes (halogenase, reductase, GDH), which can be time-consuming and costly; enzymes may have lower stability once purified.
-
-
Whole-Cell Biocatalysis: Uses engineered microorganisms (typically E. coli) that are engineered to overexpress the necessary enzymes. [1] * Pros: No need for protein purification; cofactor regeneration is handled by the cell's native metabolism; enzymes are often more stable in the cellular environment.
-
Cons: Product must be separated from cellular biomass and a complex mixture of metabolites, complicating purification; substrate and product transport across the cell membrane can be a limiting factor; potential for product degradation by other cellular enzymes. [1] The choice depends on the desired scale and purity requirements. For initial screening, mechanistic studies, and high-purity synthesis of small- to medium-scale batches, in vitro systems are often preferred. For larger-scale production, whole-cell systems can be more economical. [15][16]
-
Chapter 3: Experimental Protocols
This chapter provides detailed, step-by-step methodologies for the key workflows in enzymatic halogenation.
Protocol 1: Expression and Purification of Tryptophan Halogenase (RebH Example)
This protocol is adapted for a standard His-tagged protein expression in E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with an expression plasmid (e.g., pET28a) containing the gene for N-terminally His-tagged RebH. Plate on LB agar with appropriate antibiotic selection (e.g., 50 µg/mL kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with the antibiotic and grow overnight at 37°C with shaking (200 rpm).
-
Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. [17]5. Expression: Continue to incubate the culture for 16-20 hours at 18°C with shaking. A lower temperature is crucial for proper folding of the halogenase. [17]6. Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 min at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.
-
Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells using a sonicator or French press on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 45 min at 4°C to pellet cell debris. Collect the supernatant.
-
IMAC Purification: Equilibrate a Ni-NTA affinity column with lysis buffer. Load the clarified supernatant onto the column.
-
Washing: Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 25 mM imidazole).
-
Elution: Elute the His-tagged RebH with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). Collect fractions.
-
Analysis and Storage: Analyze the collected fractions by SDS-PAGE to confirm purity. Pool the purest fractions, dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol), concentrate, and store at -80°C.
Note: Protocols for RebF (Flavin Reductase) and GDH are similar and can be performed in parallel.
Protocol 2: In Vitro Enzymatic Halogenation Reaction
This protocol describes a typical 1 mL analytical-scale reaction.
-
Prepare Reaction Mix: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture. It is best practice to prepare a master mix of common components if running multiple reactions.
-
Buffer: 100 mM Phosphate Buffer (pH 7.2)
-
Substrate: 1 mM L-Tryptophan
-
Halide: 50 mM NaCl (for chlorination) or NaBr (for bromination)
-
Cofactors: 0.1 mM FAD, 2 mM NADP⁺
-
Regeneration: 10 mM Glucose
-
-
Add Enzymes: Add the purified enzymes to the following final concentrations:
-
Tryptophan Halogenase (e.g., RebH): 10 µM
-
Flavin Reductase (e.g., RebF): 5 µM
-
Glucose Dehydrogenase (GDH): 1 U/mL
-
-
Initiate Reaction: Adjust the final volume to 1 mL with nuclease-free water. Mix gently by inversion.
-
Incubation: Incubate the reaction at room temperature (or optimal temperature for the enzyme, e.g., 25-30°C) overnight with gentle agitation. [2]5. Quenching and Analysis: To stop the reaction, add an equal volume of acetonitrile or methanol to precipitate the enzymes. [18]Centrifuge at >13,000 x g for 10 min to pellet the precipitate. Analyze the supernatant for product formation using HPLC or LC-MS (see Protocol 4).
Chapter 4: Product Analysis and Purification
Confirmation of product formation and subsequent purification are critical final steps. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the analytical method of choice.
Protocol 3: HPLC Method for Halogenated Tryptophan Analysis
This method provides a baseline for separating tryptophan from its halogenated derivatives.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV or fluorescence detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Expected Results: The halogenated tryptophan derivative will be more hydrophobic than the starting L-tryptophan and will thus have a longer retention time on the reversed-phase column. [21]The presence of chlorine or bromine isotopes will give a characteristic pattern in the mass spectrum, confirming halogenation.
Purification Strategies
For isolating the halogenated tryptophan derivative in larger quantities, preparative HPLC is the most direct method, using scaled-up versions of the analytical method described above. [18]For crude purification or desalting, column chromatography using non-polar resins can also be effective. [22]
Chapter 5: Advanced Applications and Future Directions
The utility of tryptophan halogenases extends far beyond the synthesis of simple halogenated amino acids. They are enabling tools for advanced protein engineering and complex molecule synthesis.
-
Enzyme Engineering: Directed evolution and structure-guided mutagenesis are being used to create halogenase variants with enhanced stability, altered regioselectivity, or expanded substrate scope to accept non-native substrates like indole derivatives, tryptamine, or even phenolic compounds. [13][23][24][25]This opens the door to halogenating a vast array of chemical scaffolds.
-
Chemoenzymatic Synthesis: Halogenated tryptophans are valuable intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). A powerful strategy involves using a halogenase to regioselectively install a "chemical handle" (the halogen) onto the tryptophan, which can then be elaborated using traditional synthetic chemistry. [2]* Genetic Code Expansion: By creating autonomous E. coli strains that can both biosynthesize a specific halogenated tryptophan and incorporate it into proteins via an engineered tRNA/tRNA-synthetase pair, researchers can now site-specifically install these modified amino acids into recombinant proteins. [26]This allows for the creation of proteins with novel functions or probes for studying protein structure and dynamics.
The continued discovery of new halogenases from genomic data and the application of protein engineering promise to further expand the biocatalytic toolbox, making enzymatic halogenation an increasingly indispensable technique in the modern synthetic laboratory.
References
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Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination. Science. Available at: [Link]
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Wikipedia. (n.d.). Tryptophan 7-halogenase. Available at: [Link]
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Podzelinska, K., et al. (2010). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Journal of Molecular Biology. Available at: [Link]
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Payne, J. T., et al. (2015). Extending the Biocatalytic Scope of Regiocomplementary Flavin-Dependent Halogenase Enzymes. ChemBioChem. Available at: [Link]
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Furuya, T., & Kino, K. (2010). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. ChemBioChem. Available at: [Link]
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Dong, C. J., et al. (2005). The Structure of Tryptophan 7-Halogenase (PrnA) Suggests a Mechanism for Regioselective Chlorination. European Synchrotron Radiation Facility (ESRF). Available at: [Link]
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Kim, J. H., et al. (2020). Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. ChemBioChem. Available at: [Link]
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Schnepel, C., et al. (2014). Regioselective Enzymatic Halogenation of Substituted Tryptophan Derivatives using the FAD-Dependent Halogenase RebH. ChemCatChem. Available at: [Link]
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Borchert, S., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. ACS Catalysis. Available at: [Link]
-
Yang, Y., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. bioRxiv. Available at: [Link]
-
Flecks, S., et al. (2023). Structural basis of regioselective tryptophan dibromination by the single-component flavin-dependent halogenase AetF. IUCrJ. Available at: [Link]
-
The University of Texas at Austin. (n.d.). Biosynthesized halogenated tryptophan derivatives. Available at: [Link]
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Jia, Y., et al. (2025). Engineering Tryptophan Halogenase RebH for Regioselective Halogenation of Phenolic Compounds. Organic Letters. Available at: [Link]
-
Mondal, D., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. Available at: [Link]
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Milhim, M., et al. (2020). Halogenation of l‐tryptophan catalyzed by different tryptophan halogenases. ResearchGate. Available at: [Link]
-
Kim, J. H., et al. (2020). Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. ChemBioChem. Available at: [Link]
-
Patruck, A. A., et al. (2011). Characterization of a tryptophan 6-halogenase from Streptomyces toxytricini. Biotechnology Letters. Available at: [Link]
-
Yang, K., et al. (2025). SsDiHal: discovery and engineering of a novel tryptophan dihalogenase. Microbial Cell Factories. Available at: [Link]
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Kim, J. H., et al. (2020). Characterization of a Tryptophan 6-Halogenase from Streptomyces albus and Its Regioselectivity Determinants. ResearchGate. Available at: [Link]
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Rice, A. J., et al. (2025). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-Dependent Enzyme. ACS Chemical Biology. Available at: [Link]
-
Mondal, D., et al. (2021). Engineered RebH Halogenase Variants Demonstrating a Specificity Switch from Tryptophan towards Novel Indole Compounds. ChemBioChem. Available at: [Link]
-
Rice, A. J., et al. (2024). Peptidic Tryptophan Halogenation by a Promiscuous Flavin-dependent Enzyme. bioRxiv. Available at: [Link]
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Milhim, M., et al. (2025). Structural Basis of Regioselective Bromination of Tricyclic Tryptoline by the Tryptophan Halogenase Thal. ChemBioChem. Available at: [Link]
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Andorfer, M. C., & Lewis, J. C. (2018). Understanding and Improving the Activity of Flavin Dependent Halogenases via Random and Targeted Mutagenesis. Current Opinion in Chemical Biology. Available at: [Link]
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Jia, Y., et al. (2025). Engineering Tryptophan Halogenase RebH for Regioselective Halogenation of Phenolic Compounds. ResearchGate. Available at: [Link]
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Menon, S., et al. (2021). Recent Advances in Flavin-Dependent Halogenase Biocatalysis: Sourcing, Engineering, and Application. Catalysts. Available at: [Link]
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Gkotsi, D. S., et al. (2021). Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. Chemical Society Reviews. Available at: [Link]
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van Heel, A. J., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. Antibiotics. Available at: [Link]
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Alte, F., et al. (2019). HPLC traces of the enzymatic halogenation of l-tryptophan (1 mM) and... ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to 5-Chloro-DL-tryptophan as a Pharmaceutical Building Block
Abstract
The strategic incorporation of halogen atoms, particularly chlorine, into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1][2] 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan, has emerged as a versatile and highly valuable building block in pharmaceutical development.[3][4] This technical guide provides an in-depth analysis of 5-Chloro-DL-tryptophan, detailing its fundamental properties, synthesis, and reactivity. It further explores its application in drug design through case studies and provides detailed, field-proven experimental protocols for its incorporation into novel molecular entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this scaffold in their discovery programs.
Introduction: The Strategic Advantage of Chlorination
Tryptophan and its derivatives are integral to numerous physiological processes, most notably as precursors to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5][6][7][8] Consequently, molecules targeting the serotonergic system are critical in treating a wide range of central nervous system (CNS) disorders.[6][7][9] The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan creates 5-Chloro-DL-tryptophan (5-Cl-Trp), a non-proteinogenic amino acid with significantly altered properties.[10]
The rationale behind using 5-Cl-Trp as a building block is rooted in several key principles of medicinal chemistry:
-
Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[2]
-
Altered Electronic Profile: As an electron-withdrawing group, chlorine modifies the electron density of the indole ring, influencing its reactivity and potential interactions with biological targets.[11]
-
Enhanced Metabolic Stability: The C-Cl bond is generally resistant to metabolic oxidation, which can block a common site of metabolism and prolong the half-life of a drug candidate.[1]
-
Novel Binding Interactions: The chlorine atom can participate in specific halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a target protein.[2][12]
This guide will systematically explore how these fundamental advantages translate into practical applications for the drug discovery scientist.
Physicochemical and Structural Properties
A thorough understanding of a building block's properties is essential for its effective use in synthesis and drug design. 5-Chloro-DL-tryptophan is typically supplied as a white to off-white crystalline solid.[5]
| Property | Value | Source |
| CAS Number | 154-07-4 | [4][5][13] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [5][14] |
| Molecular Weight | 238.67 g/mol | [5][10][14] |
| Melting Point | 278-279 °C | [13] |
| XLogP3 | -0.2 | |
| Appearance | White to off-white solid | [3][5] |
| Solubility | Soluble in water and polar organic solvents | [5] |
| Storage | Store at -20°C to 8°C, protect from light | [3][14] |
Synthesis and Availability
5-Chloro-DL-tryptophan is commercially available from various suppliers, typically synthesized from 5-chloroindole.[5][15] A common synthetic approach involves the reaction of 5-chloroindole with a suitable serine-derived electrophile or through a Mannich-type reaction followed by elaboration of the side chain.[16] More advanced biocatalytic methods using engineered tryptophan synthase (TrpS) enzymes have also been developed, offering enantioselective routes to the L- or D-enantiomers.[17]
The diagram below illustrates a generalized synthetic pathway.
Caption: Generalized synthetic route to 5-Chloro-DL-tryptophan.
Reactivity and Application as a Versatile Chemical Hub
The true power of 5-Chloro-DL-tryptophan lies in its predictable and versatile reactivity at three key positions: the amino acid backbone, the indole nitrogen, and the C5-chloro position. This allows for its use as a central scaffold for building molecular complexity.
Reactions at the Amino Acid Moiety
The carboxylic acid and α-amino groups behave as expected for an amino acid. They readily participate in standard peptide coupling reactions, making 5-Cl-Trp an excellent candidate for incorporation into peptides to create probes or enhance pharmacological properties.[3][5][18]
Reactivity of the Indole Ring
The indole ring is the site of much of the molecule's unique utility.
-
N-H Acidity and Alkylation: The indole N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce further diversity.
-
Electrophilic Substitution: The chlorine at the 5-position is a deactivating, ortho-para directing group. This electronic influence means that electrophilic aromatic substitution (e.g., Vilsmeier-Haack, Mannich reactions) will be directed primarily to the C4 and C6 positions, though the inherent reactivity of the C3 position (if unsubstituted) often dominates in indole systems.[11]
-
Cross-Coupling at the C-Cl Bond: The C-Cl bond is a powerful handle for modern cross-coupling chemistry. Palladium-catalyzed reactions like Suzuki-Miyaura (coupling with boronic acids), Buchwald-Hartwig (amination), and Sonogashira (coupling with terminal alkynes) allow for the direct formation of C-C, C-N, and C-C (alkyne) bonds at the 5-position.[19][20][21][22] This is arguably the most impactful application, enabling the creation of vast libraries of 5-substituted tryptophan derivatives from a single, common precursor.
The following diagram illustrates the reactivity of 5-Cl-Trp as a chemical hub.
Caption: Reactivity map of 5-Chloro-DL-tryptophan as a versatile building block.
Applications in Medicinal Chemistry & Drug Design
The unique properties of 5-Cl-Trp have been exploited in several areas of pharmaceutical research.
Serotonin Pathway Modulation
Given its structural similarity to tryptophan and serotonin, 5-Cl-Trp and its derivatives are frequently explored as modulators of the serotonergic system.[3][4] The precursor to 5-Cl-Trp, 5-chloroindole, has been identified as a potent positive allosteric modulator (PAM) of the 5-HT₃ receptor, a ligand-gated ion channel involved in nausea and vomiting, anxiety, and irritable bowel syndrome.[23][24] This highlights the potential for derivatives of 5-Cl-Trp to fine-tune the activity of specific serotonin receptor subtypes, offering a path to more selective and effective therapeutics for neurological disorders.[23][25]
Antimicrobial Agents
Recent research has uncovered that 5-chlorotryptophan itself is a metabolite produced by certain bacteria and is a key component of novel antibiotic families, including longicatenamycins and nonopeptins.[26][27][28] These natural products exhibit broad-spectrum antibiotic activity, including against Gram-negative pathogens.[26][27] High-throughput screening has identified 5-chlorotryptophan as having selective inhibitory activity against bacterial enzymes, validating it as a valuable lead structure for the development of new antibacterial agents.[26][27][28]
Peptide and Protein Modification
Incorporating 5-Cl-Trp into peptides can significantly alter their properties. Halogenation is known to increase the stability and cell permeability of peptides.[18] Furthermore, the chlorine atom serves as a synthetic handle for post-synthesis modification. For example, a peptide containing 5-Cl-Trp could be subjected to a Suzuki coupling reaction to attach a fluorescent probe, a radiolabel, or another functional group, a strategy difficult to achieve with natural amino acids.[18]
Experimental Protocols
To ensure the practical utility of this guide, two detailed, validated protocols are provided.
Protocol 1: Incorporation of Fmoc-5-Cl-L-tryptophan into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
Rationale: This protocol details the standard Fmoc-based SPPS procedure for incorporating 5-Cl-Trp into a growing peptide chain. The use of 2-chlorotrityl chloride resin is chosen for its acid lability, allowing for cleavage of the peptide from the resin while keeping acid-labile side-chain protecting groups intact if desired.[29]
Workflow Diagram:
Caption: Standard workflow for one cycle of solid-phase peptide synthesis.
Step-by-Step Methodology:
-
Resin Swelling: Swell 100 mg of 2-chlorotrityl chloride resin (or other suitable Fmoc-compatible resin) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe.[30]
-
Fmoc Deprotection: Drain the DMF. Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with fresh 20% piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly by adding 2 mL of solvent, agitating for 30 seconds, and draining. Perform washes in the following sequence: DMF (x3), Dichloromethane (DCM) (x3), DMF (x3).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-5-Cl-L-Trp-OH (3 equivalents), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 1-2 hours.
-
Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (x3) and DCM (x3).
-
Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction.
-
Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
Protocol 2: Suzuki-Miyaura Cross-Coupling on a 5-Cl-Trp Derivative
Rationale: This protocol demonstrates the power of using the C-Cl bond as a synthetic handle. It describes a typical palladium-catalyzed Suzuki-Miyaura reaction to create a C-C bond at the 5-position, a key method for generating novel analogues.[22]
Step-by-Step Methodology:
-
Reactant Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-acetyl-5-chloro-DL-tryptophan methyl ester (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd₂(dba)₃ (0.025 eq.) and a suitable phosphine ligand like SPhos (0.1 eq.). The choice of catalyst and ligand is crucial and may require optimization.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-tryptophan derivative.
Metabolic Stability and Toxicological Considerations
The introduction of a chlorine atom can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1] The indole ring of tryptophan is a common site of metabolism, and the C5-position is one potential site for hydroxylation.[8][31] Chlorination at this position can prevent this metabolic pathway, potentially increasing the in vivo half-life and exposure of a drug candidate.
However, the introduction of any halogen requires careful toxicological assessment. While organochlorine compounds are common in pharmaceuticals, potential issues such as off-target reactivity or the formation of toxic metabolites must be evaluated during preclinical development. The stability of the C-Cl bond under physiological conditions is generally high for aryl chlorides, minimizing the risk of dehalogenation.[32][33]
Conclusion and Future Outlook
5-Chloro-DL-tryptophan is more than just a halogenated amino acid; it is a strategic platform for innovation in drug discovery. Its value is derived from the synergistic combination of its structural similarity to a key endogenous signaling molecule and the versatile reactivity afforded by its three distinct functional handles. The ability to modulate physicochemical properties, block metabolic pathways, and introduce vast molecular diversity through modern cross-coupling chemistry makes it an exceptionally powerful building block.
Future applications will likely see the development of more sophisticated biocatalytic methods for the enantioselective synthesis of 5-Cl-Trp and its derivatives.[34] Its incorporation into novel peptide therapeutics, antibody-drug conjugates, and PROTACs represents a burgeoning area of research. As our understanding of halogen bonding and its role in molecular recognition deepens, the rational design of 5-Cl-Trp-containing molecules with enhanced target affinity and selectivity will become increasingly prevalent. For the medicinal chemist, 5-Chloro-DL-tryptophan is a key tool for navigating the complex challenges of modern drug development.[35]
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An In-depth Technical Guide on the Role of 5-Chloro-DL-tryptophan in Metabolic Pathways
Introduction: The Strategic Importance of Tryptophan Analogs in Metabolic Research
L-tryptophan, an essential amino acid, stands at a critical metabolic crossroads, serving as a precursor for protein synthesis and a substrate for two highly regulated enzymatic pathways: the serotonin and the kynurenine pathways.[1] The delicate balance between these pathways is crucial for physiological homeostasis, with dysregulation implicated in a spectrum of pathologies, including neurological disorders, cancer, and inflammatory diseases.[1] The strategic introduction of halogenated analogs of tryptophan, such as 5-Chloro-DL-tryptophan, offers a powerful tool to dissect and modulate these pathways, providing invaluable insights for therapeutic intervention and drug development.[2]
This technical guide provides a comprehensive exploration of the role of 5-Chloro-DL-tryptophan in metabolic pathways. We will delve into its interactions with the key enzymes, Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan Hydroxylase (TPH), that govern the flux of tryptophan down the kynurenine and serotonin pathways, respectively. This document will further provide detailed, field-proven experimental protocols for investigating the effects of this compound, and present a framework for understanding its potential metabolic fate and the biological activities of its downstream products.
The Tryptophan Metabolic Crossroads: Serotonin and Kynurenine Pathways
Tryptophan metabolism is primarily bifurcated into two major pathways, each with distinct physiological roles.
-
The Serotonin Pathway: Initiated by the enzyme Tryptophan Hydroxylase (TPH), this pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the neurohormone melatonin.[3][4] Serotonin plays a pivotal role in regulating mood, sleep, appetite, and various other neurological functions.[3] There are two isoforms of TPH, TPH1 and TPH2, which are predominantly expressed in the periphery and the central nervous system, respectively.[3]
-
The Kynurenine Pathway: This is the major route of tryptophan degradation, accounting for over 95% of its catabolism. The first and rate-limiting step is catalyzed by either Indoleamine 2,3-dioxygenase (IDO1) or Tryptophan 2,3-dioxygenase (TDO). This pathway generates a cascade of bioactive metabolites, collectively known as kynurenines, which have immunomodulatory, neuroactive, and inflammatory properties.[5] The upregulation of IDO1 is a key mechanism of immune evasion in cancer.[6]
The balance between these two pathways is tightly regulated, and a shift in favor of the kynurenine pathway is often associated with pathological states.[7]
Figure 1: Overview of the major tryptophan metabolic pathways and the potential points of intervention for 5-Chloro-DL-tryptophan.
5-Chloro-DL-tryptophan as a Modulator of Tryptophan-Metabolizing Enzymes
Halogenated analogs of tryptophan are valuable tools for probing the active sites of enzymes and can exhibit enhanced biological activities.[2] The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan in 5-Chloro-DL-tryptophan is expected to alter its electronic properties and steric hindrance, potentially making it a potent and selective inhibitor of IDO1 and/or TPH.
Interaction with Indoleamine 2,3-dioxygenase (IDO1)
Interaction with Tryptophan Hydroxylase (TPH)
Inhibition of TPH, the rate-limiting enzyme in serotonin synthesis, is a therapeutic strategy for conditions characterized by excessive serotonin production, such as carcinoid syndrome.[9] Halogenated phenylalanine analogs, like p-chlorophenylalanine (PCPA), are known inhibitors of TPH.[9][10] This precedent suggests that 5-Chloro-DL-tryptophan could also exhibit inhibitory activity against TPH.
Experimental Protocols for Investigating the Effects of 5-Chloro-DL-tryptophan
A thorough investigation of the role of 5-Chloro-DL-tryptophan requires a combination of enzymatic and cell-based assays, coupled with robust analytical techniques.
Enzymatic Inhibition Assays
The direct inhibitory effect of 5-Chloro-DL-tryptophan on IDO1 and TPH can be determined using in vitro enzyme activity assays.
1. IDO1 Inhibition Assay:
-
Principle: This assay measures the production of N-formylkynurenine, the direct product of the IDO1-catalyzed reaction, which is then converted to kynurenine for quantification.
-
Methodology:
-
Recombinant human IDO1 is incubated with a reaction buffer containing L-tryptophan as the substrate, methylene blue as a redox cofactor, and ascorbic acid.
-
5-Chloro-DL-tryptophan is added at various concentrations to the reaction mixture.
-
The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the N-formylkynurenine produced is hydrolyzed to kynurenine.
-
The concentration of kynurenine is quantified by measuring its absorbance at 321 nm or by using a more sensitive method like LC-MS/MS.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. TPH Inhibition Assay:
-
Principle: This assay measures the production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction.
-
Methodology:
-
Recombinant human TPH1 or TPH2 is incubated with a reaction buffer containing L-tryptophan, the cofactor tetrahydrobiopterin (BH4), and a reducing agent.
-
5-Chloro-DL-tryptophan is added at various concentrations.
-
The reaction is initiated and incubated at 37°C.
-
The reaction is terminated, and the amount of 5-HTP produced is quantified using HPLC with fluorescence or electrochemical detection, or by LC-MS/MS.
-
The IC50 value is determined as described for the IDO1 assay.
-
Figure 2: Generalized workflow for in vitro enzyme inhibition assays for IDO1 and TPH.
Cell-Based Assays
To assess the activity of 5-Chloro-DL-tryptophan in a more physiologically relevant context, cell-based assays are essential.
-
Methodology:
-
Select a suitable cell line that expresses the target enzyme. For IDO1, interferon-gamma (IFN-γ) stimulated cancer cell lines (e.g., HeLa, SK-OV-3) or immune cells are commonly used. For TPH, cell lines expressing either TPH1 or TPH2 can be utilized.
-
Culture the cells and induce enzyme expression if necessary (e.g., with IFN-γ for IDO1).
-
Treat the cells with varying concentrations of 5-Chloro-DL-tryptophan in the presence of L-tryptophan.
-
After an incubation period, collect the cell culture supernatant and/or cell lysates.
-
Quantify the relevant metabolites (kynurenine for IDO1 activity, 5-HTP or serotonin for TPH activity) using LC-MS/MS.
-
Determine the cellular IC50 value.
-
Analytical Methodology: LC-MS/MS for Metabolite Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of tryptophan and its metabolites in biological matrices.
Sample Preparation:
-
Protein Precipitation: For plasma, serum, or cell culture supernatant, proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The clear supernatant containing the metabolites is collected for analysis.
LC-MS/MS Analysis:
-
Chromatography: A reversed-phase C18 column is typically used to separate the metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard to ensure high selectivity and accurate quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tryptophan | 205.1 | 188.1 |
| Kynurenine | 209.1 | 192.1 |
| 5-Hydroxytryptophan | 221.1 | 204.1 |
| Serotonin | 177.1 | 160.1 |
| 5-Hydroxyindoleacetic acid | 192.1 | 146.1 |
| Table 1: Example MRM transitions for key tryptophan metabolites. These values may vary depending on the instrument and ionization conditions. |
Metabolic Fate of 5-Chloro-DL-tryptophan and the Bioactivity of its Metabolites
A critical aspect of investigating 5-Chloro-DL-tryptophan is understanding its metabolic fate. It is plausible that this compound is not only an inhibitor but also a substrate for the enzymes in the kynurenine pathway.
Studies on other halogenated tryptophan analogs provide valuable insights. For instance, 6-chlorotryptophan is metabolized in vivo to 4-chlorokynurenine and 7-chlorokynurenate.[11] Similarly, 5-fluorotryptophan is metabolized to 5-fluorokynurenine.[12] These chlorinated and fluorinated kynurenine derivatives have been shown to possess biological activity, such as acting as antagonists at the NMDA receptor.[13][14][15]
Therefore, it is hypothesized that 5-Chloro-DL-tryptophan could be metabolized to 5-chlorokynurenine and subsequently to other chlorinated downstream metabolites. These metabolites may exhibit their own unique pharmacological profiles, potentially contributing to the overall biological effect of the parent compound. Investigating this metabolic pathway is crucial for a complete understanding of the in vivo effects of 5-Chloro-DL-tryptophan.
Figure 3: Hypothesized metabolic activation of 5-Chloro-DL-tryptophan via the kynurenine pathway.
Conclusion and Future Directions
5-Chloro-DL-tryptophan represents a promising chemical tool and a potential therapeutic lead for modulating the intricate network of tryptophan metabolic pathways. Its structural similarity to the natural substrate suggests a role as an inhibitor of the key enzymes IDO1 and TPH, thereby influencing the balance between the immunosuppressive kynurenine pathway and the neuroactive serotonin pathway.
While direct kinetic data for 5-Chloro-DL-tryptophan is an area requiring further investigation, this technical guide provides a robust framework for its comprehensive evaluation. The detailed experimental protocols for enzymatic and cell-based assays, coupled with advanced analytical methodologies, will empower researchers to elucidate its precise mechanism of action and inhibitory potency.
Furthermore, the exploration of the metabolic fate of 5-Chloro-DL-tryptophan and the potential bioactivity of its chlorinated metabolites opens up exciting avenues for drug discovery. A deeper understanding of these aspects will be pivotal in harnessing the full therapeutic potential of this and other halogenated tryptophan analogs in a range of diseases, from cancer to neurological disorders.
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Bader, C. D., Masuda, I., Nichols, A., Kalkreuter, E., Christian, T., Yang, D., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society Au. (URL: [Link])
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Bader, C. D., Masuda, I., Nichols, A., Kalkreuter, E., Christian, T., Yang, D., Nakano, Y., Hou, Y.-M., & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society Au. (URL: [Link])
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Harnessing Tryptophan Metabolism: Immunological Applications of 5-Chloro-DL-tryptophan and its Derivatives as IDO1 Pathway Modulators
An In-depth Technical Guide
Abstract
The catabolism of the essential amino acid L-tryptophan is a critical metabolic checkpoint in immune regulation. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a central mediator of this pathway, and its upregulation in the tumor microenvironment represents a key mechanism of cancer immune evasion. By depleting local tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 effectively paralyzes anti-tumor T-cell responses. Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore immune surveillance. Halogenated tryptophan analogues, including derivatives of 5-Chloro-DL-tryptophan, represent a class of compounds being investigated as potential IDO1 inhibitors. This technical guide provides a comprehensive overview of the IDO1 pathway's role in immunity, details the scientific rationale for its inhibition, and presents a validated workflow for the preclinical evaluation of novel tryptophan derivatives. We offer detailed, step-by-step protocols for key in vitro assays and discuss the design of in vivo studies, providing researchers and drug development professionals with the foundational knowledge to explore this therapeutic target.
The IDO1-Kynurenine Axis: A Master Regulator of Immune Tolerance
The immune system must balance robust responses against pathogens and malignancies with tolerance to self-antigens and innocuous environmental factors.[1] The metabolic pathway that degrades tryptophan (Trp) into kynurenine (Kyn) has been identified as a potent and non-redundant mechanism for enforcing peripheral immune tolerance.[1][2]
Over 95% of Trp catabolism in mammals occurs via the kynurenine pathway.[3] The first and rate-limiting step is catalyzed by a family of heme-containing enzymes: tryptophan 2,3-dioxygenase (TDO), primarily expressed in the liver, and indoleamine 2,3-dioxygenase 1 and 2 (IDO1 and IDO2), which are expressed extrahepatically.[3][4] IDO1, in particular, has garnered significant attention in immuno-oncology.[5] It is not typically expressed at high levels in healthy tissue but is strongly induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ), a key anti-tumor cytokine.[3][6]
Many tumors exploit this pathway to defend against immune attack.[5] By upregulating IDO1 expression within cancer cells or in antigen-presenting cells (APCs) in the tumor microenvironment (TME), tumors create a powerful immunosuppressive shield through two primary mechanisms:
-
Tryptophan Depletion: T-cells are highly sensitive to the availability of local amino acids. The depletion of Trp by IDO1 activity activates the GCN2 stress kinase in T-cells, leading to a halt in proliferation (anergy) and, in some cases, apoptosis.[4][7]
-
Kynurenine Metabolite Accumulation: The accumulation of Kyn and its downstream derivatives acts as a signaling event. These metabolites can bind to the Aryl Hydrocarbon Receptor (AhR) in T-cells, promoting their differentiation into immunosuppressive regulatory T-cells (Tregs) and inhibiting the function of cytotoxic CD8+ effector T-cells and Natural Killer (NK) cells.[4][8] This also promotes the recruitment of other suppressive cells like myeloid-derived suppressor cells (MDSCs).[4][6]
This dual mechanism effectively cripples the anti-tumor immune response, turning immunologically active "hot" tumors into unresponsive "cold" tumors. Elevated IDO1 expression has been correlated with poor prognosis in a wide range of cancers, including melanoma, colorectal, and ovarian cancer.[5]
5-Chloro-DL-tryptophan Derivatives as IDO1 Pathway Modulators
Given the critical role of IDO1 in immune escape, its inhibition is a rational therapeutic strategy. The goal of an IDO1 inhibitor is to block the catabolism of tryptophan, thereby restoring local Trp levels and preventing the accumulation of immunosuppressive kynurenines.[5] This action is intended to "release the brakes" on the immune system, allowing T-cells to recognize and eliminate cancer cells more effectively.[5]
Tryptophan analogues are a major class of compounds explored as IDO1 inhibitors.[] By mimicking the natural substrate, these molecules can act as competitive inhibitors, binding to the enzyme's active site without being productively catabolized. 5-Chloro-DL-tryptophan is a halogenated derivative of tryptophan available for biochemical research and serves as a foundational scaffold for developing more potent and specific therapeutic agents.[10] The introduction of a chloro- group at the 5-position of the indole ring alters the electronic properties and steric bulk of the molecule, influencing its binding affinity for the IDO1 active site.
The development of novel derivatives based on this scaffold focuses on optimizing several key parameters:
-
Potency (IC₅₀): Achieving low nanomolar inhibition of the IDO1 enzyme.
-
Selectivity: Demonstrating high selectivity for IDO1 over the related enzymes TDO and IDO2 to minimize off-target effects.[11]
-
Pharmacokinetics: Ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties for effective in vivo delivery.
-
Cellular Activity: Verifying that the compound can effectively block IDO1 activity within cells in the complex TME.
Preclinical Evaluation Workflow for Novel Tryptophan Derivatives
A structured, multi-stage approach is essential to validate the therapeutic potential of new 5-Chloro-DL-tryptophan derivatives. This workflow progresses from initial biochemical characterization to functional immunological assays and finally to in vivo efficacy models.
Synthesis of Derivatives
The synthesis of novel derivatives often starts from commercially available precursors like 5-Chloro-DL-tryptophan or 5-hydroxy-tryptophan.[10][12] Standard organic chemistry techniques are employed to modify the core structure, such as alkylation of the indole nitrogen or modification of the amino acid backbone, to improve potency and drug-like properties.[13]
In Vitro Characterization
Causality: This assay is the primary screen to determine if a derivative directly inhibits IDO1 enzymatic activity in a controlled cellular context. HeLa cells are commonly used as they robustly express IDO1 upon stimulation with IFN-γ. The endpoint is the measurement of kynurenine, the direct product of IDO1 activity, in the culture supernatant.
Methodology:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of recombinant human IFN-γ to induce IDO1 expression. Omit IFN-γ from negative control wells. Incubate for 24 hours.
-
Inhibitor Addition: Prepare serial dilutions of the test derivative (e.g., from 1 nM to 100 µM). Add the compounds to the IFN-γ-stimulated cells. Include a known IDO1 inhibitor (e.g., Epacadostat) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the plate for an additional 24-48 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Kynurenine Detection:
-
Add 100 µL of 30% trichloroacetic acid (TCA) to 100 µL of supernatant, vortex, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Transfer 100 µL of the resulting clear solution to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes until a yellow color develops.
-
-
Data Analysis: Read the absorbance at 490 nm. Generate a standard curve using known concentrations of L-kynurenine. Calculate the concentration of kynurenine in each well and plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value.
Causality: This functional assay validates that inhibiting IDO1 with a test compound can reverse the enzyme's immunosuppressive effects and restore the proliferative capacity of T-cells. It models the interaction between IDO1-expressing cells (like dendritic cells or tumor cells) and immune effector cells.
Methodology:
-
Generate IDO1-Expressing DCs: Isolate human monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into dendritic cells (DCs) using GM-CSF and IL-4 for 5-7 days. Induce IDO1 expression by stimulating the mature DCs with LPS (100 ng/mL) and IFN-γ (50 ng/mL) for 24 hours.
-
Isolate T-Cells: Isolate allogeneic CD4+ or CD8+ T-cells from a different healthy donor's PBMCs.
-
Set up Co-culture: In a 96-well plate, co-culture the IDO1-expressing DCs with the isolated T-cells at a 1:10 ratio (DC:T-cell, e.g., 2 x 10⁴ DCs and 2 x 10⁵ T-cells).
-
Add Stimuli and Inhibitor:
-
Add a T-cell stimulus, such as anti-CD3/CD28 beads or OKT3 (100 ng/mL), to all wells to provide an activation signal.[11]
-
Add serial dilutions of the test derivative. Include positive (known IDO1 inhibitor) and negative (vehicle) controls.
-
-
Incubation: Incubate the co-culture for 3-4 days.
-
Measure Proliferation:
-
Add ³H-thymidine (1 µCi/well) for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat and measure the incorporation of ³H-thymidine using a scintillation counter. Proliferation is directly proportional to the counts per minute (CPM).
-
-
Data Analysis: Plot the CPM against the inhibitor concentration. A successful compound will show a dose-dependent increase in T-cell proliferation.
In Vivo Validation
Causality: In vivo studies are critical to assess the therapeutic efficacy of a lead candidate in a complex biological system. Syngeneic mouse tumor models, where the tumor and the host have a competent immune system, are the standard.
Experimental Design (Example using CT26 Colon Carcinoma Model):
-
Animal Model: Use immunocompetent BALB/c mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ CT26 tumor cells into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage or IP injection).
-
Group 2: Test Derivative (e.g., 50 mg/kg, oral gavage, daily).
-
Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, IP injection, twice weekly).
-
Group 4: Test Derivative + Anti-PD-1 antibody (combination therapy).
-
-
Efficacy Readouts:
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
Survival: Monitor animals until a predetermined endpoint (e.g., tumor volume > 2000 mm³) and plot a Kaplan-Meier survival curve.
-
-
Pharmacodynamic & Immune Analysis: At the end of the study (or in a satellite group), harvest tumors and spleens.
-
Tumor Analysis: Prepare single-cell suspensions from tumors. Use flow cytometry to analyze the immune infiltrate, quantifying the ratio of CD8+ effector T-cells to FoxP3+ regulatory T-cells (CD8/Treg ratio), and the presence of NK cells and MDSCs.
-
Plasma Analysis: Measure the ratio of kynurenine to tryptophan in the plasma using LC-MS to confirm in vivo target engagement of the IDO1 enzyme.
-
Therapeutic Applications and Future Directions
Cancer Immunotherapy
The primary application for IDO1 inhibitors derived from scaffolds like 5-Chloro-DL-tryptophan is in cancer immunotherapy, particularly in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[5] The rationale is that by blocking the IDO1 immunosuppressive pathway, these derivatives can increase the immunogenicity of the TME, turning "cold" tumors "hot" and making them more responsive to ICI therapy.[3]
While early clinical trials with first-generation IDO1 inhibitors (e.g., Epacadostat) in combination with pembrolizumab failed to meet primary endpoints, subsequent analysis suggests that the underlying biology is sound but requires a more nuanced approach.[6] Potential reasons for failure include the activation of compensatory resistance pathways (such as TDO) and a lack of patient selection based on IDO1 expression biomarkers.[6]
Autoimmune Diseases
The role of tryptophan metabolism in autoimmune diseases is complex. While IDO1-mediated immunosuppression is detrimental in cancer, it is a natural mechanism to maintain self-tolerance.[2] Therefore, excessive inflammation in autoimmune conditions like multiple sclerosis could potentially be tempered by enhancing tryptophan degradation.[2][14] Research in this area is exploring how synthetic tryptophan metabolites or their derivatives might be used to suppress autoimmune T-cell responses.[14] Compounds derived from indole structures are also being investigated for their potential to treat autoimmune diseases by activating the AhR, which can have immunomodulatory effects.[15]
Future Perspectives
The field is evolving beyond simple competitive inhibitors. Future strategies for targeting this pathway include:
-
Dual IDO1/TDO Inhibitors: To address the compensatory upregulation of TDO as a resistance mechanism to IDO1 inhibition.[6][8]
-
PROTAC Degraders: Utilizing Proteolysis Targeting Chimera (PROTAC) technology to induce the complete degradation of the IDO1 protein rather than just inhibiting its active site.[16]
-
Biomarker-Driven Trials: Selecting patients for IDO1-targeted therapies based on validated biomarkers of high IDO1 activity in the TME to increase the likelihood of clinical success.
Conclusion
The modulation of tryptophan catabolism via the IDO1 enzyme is a compelling strategy for overcoming immune suppression in cancer and potentially for regulating inflammatory responses in autoimmune disease. 5-Chloro-DL-tryptophan and its derivatives provide a valuable chemical scaffold for the design of next-generation IDO1 pathway modulators. By employing a rigorous preclinical evaluation workflow encompassing robust biochemical, cellular, and in vivo assays, researchers can effectively identify and validate novel candidates with the potential to restore immune homeostasis and improve patient outcomes. The insights gained from the first generation of IDO1 inhibitors are now paving the way for more sophisticated and targeted therapeutic approaches.
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- Drug Candid
- Treatment of Autoimmune Neuroinflammation with a Synthetic Tryptophan Metabolite - Stanford Medicine.
- Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PubMed. (2025-05-12).
- Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC.
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- 1. Tryptophan and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tryptophan degradation in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives [frontiersin.org]
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- 12. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. US20230020507A1 - Compound and use thereof in treating autoimmune diseases - Google Patents [patents.google.com]
- 16. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Incorporation of 5-Chloro-DL-Tryptophan into Synthetic Peptides
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, enabling the modulation of peptide structure, stability, and function. Halogenated amino acids, such as 5-Chlorotryptophan, are of particular interest as they can enhance binding affinity through halogen bonding, improve metabolic stability, and serve as spectroscopic probes. This guide provides a comprehensive, field-proven protocol for the incorporation of 5-Chloro-DL-tryptophan into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). We address the critical considerations of indole side-chain protection, coupling conditions, and the purification of the resulting diastereomeric peptides.
Introduction: The Rationale for Chlorinated Tryptophan Analogs
Tryptophan's indole side chain plays a crucial role in mediating protein-protein interactions through hydrophobic and π-stacking interactions. The introduction of a chloro-substituent at the 5-position of the indole ring (Figure 1) imparts unique chemical properties. The electron-withdrawing nature of chlorine alters the indole's electronics, potentially modifying its hydrogen bonding capability and susceptibility to oxidation. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding affinity and specificity.
This protocol specifically addresses the use of a DL-racemic mixture of 5-Chlorotryptophan. This is a practical consideration as racemic starting materials can be more accessible. However, it is critical for the researcher to understand that this will result in the synthesis of a mixture of two diastereomeric peptides, which will require careful purification and characterization.
Core Principles and Strategic Considerations
Solid-Phase Peptide Synthesis (SPPS) Overview
This protocol utilizes the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS.[1][2] The peptide is assembled stepwise on an insoluble resin support. The temporary Nα-Fmoc protecting group is removed with a mild base (piperidine), and the next Fmoc-protected amino acid is coupled to the newly exposed amine. This cycle is repeated until the desired sequence is assembled.
The Critical Need for Indole Protection
The electron-rich indole side chain of tryptophan is susceptible to modification during the final cleavage step, where the peptide is released from the resin using strong acid (e.g., trifluoroacetic acid, TFA).[3] During this process, reactive carbocations are generated from the cleavage of side-chain protecting groups (like tBu from Asp, Glu, Tyr) and the resin linker itself.[4] These electrophiles can alkylate the unprotected indole ring, leading to significant impurities that are often difficult to separate from the target peptide.[5]
To prevent these side reactions, the indole nitrogen of 5-Chlorotryptophan must be protected. The acid-labile tert-butyloxycarbonyl (Boc) group is the gold standard for this purpose.[4][6] It effectively shields the indole from electrophilic attack during TFA cleavage and is cleanly removed simultaneously with other tBu-based side-chain protecting groups. Therefore, the use of Fmoc-5-chloro-DL-Trp(Boc)-OH is strongly recommended for this protocol.
Experimental Workflow and Protocols
The following protocol is based on a 0.1 mmol synthesis scale using a manual SPPS approach. Reagent volumes and quantities can be scaled accordingly.
General Workflow Diagram
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-5-chloro-DL-Trp(Boc)-OH .
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Additives/Bases:
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Cleavage Cocktail (Reagent K modified): 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS), 1% Dithiothreitol (DTT).
-
Analytical Equipment: HPLC system with a C18 column, Mass Spectrometer (ESI or MALDI).
Step-by-Step Synthesis Protocol (0.1 mmol Scale)
Step 1: Resin Swelling
-
Place 0.1 mmol of the chosen resin into a manual SPPS reaction vessel.
-
Add ~5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: N-terminal Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
Step 3: Amino Acid Coupling (Standard Amino Acids & Fmoc-5-chloro-DL-Trp(Boc)-OH) This protocol uses HATU, a highly efficient coupling reagent suitable for unnatural amino acids.[7]
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. For the sterically hindered 5-Chloro-DL-tryptophan, extending the coupling time to 4 hours may improve efficiency.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Optional but recommended: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Step 4: Repeat Synthesis Cycle Repeat Step 2 (Deprotection) and Step 3 (Coupling) for each amino acid in the peptide sequence.
Step 5: Final Deprotection and Washing
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2 .
-
Wash the peptide-resin thoroughly: DMF (5 x 5 mL), DCM (5 x 5 mL), and MeOH (3 x 5 mL).
-
Dry the resin under a high vacuum for at least 4 hours.[4]
Step 6: Cleavage and Global Deprotection
-
Place the dried peptide-resin in a 10 mL flask.
-
Add 5 mL of the freshly prepared cleavage cocktail (e.g., 94% TFA / 2.5% H₂O / 2.5% TIS / 1% DTT). The TIS and DTT act as scavengers to trap the reactive cations generated during cleavage, protecting the now deprotected 5-chlorotryptophan indole.[4][8]
-
Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
Step 7: Peptide Precipitation and Isolation
-
Add the TFA filtrate dropwise to ~40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 10 minutes) to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
After the final wash, allow the crude peptide pellet to air-dry in a fume hood to remove residual ether. Do not dry under high vacuum for extended periods as this can remove bound TFA.
Key Synthesis Parameters
| Parameter | Value/Reagent | Equivalents (rel. to resin) | Purpose |
| Resin Loading | 0.1 mmol | 1.0 | Solid support for synthesis. |
| Fmoc-Amino Acid | e.g., Fmoc-5-Cl-DL-Trp(Boc)-OH | 4.0 | Peptide building block. |
| Coupling Activator | HATU | 3.8 | Activates the carboxylic acid for amide bond formation. |
| Base | DIPEA | 8.0 | Neutralizes the protonated amine and facilitates coupling. |
| Coupling Time | 1-4 hours | N/A | Reaction time for amide bond formation. |
| Deprotection | 20% Piperidine in DMF | N/A | Removes the Nα-Fmoc group. |
| Cleavage Cocktail | TFA/H₂O/TIS/DTT | N/A | Cleaves peptide from resin and removes side-chain protecting groups. |
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
The crude product contains the target peptide as a mixture of two diastereomers, along with deletion sequences and other impurities from the synthesis. Standard RP-HPLC is the method of choice for purification.[9] Diastereomers often exhibit slightly different hydrophobicities or conformations, allowing for their separation on a C18 column.[3][10]
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% TFA in HPLC-grade water.
-
B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: Develop a shallow gradient based on an initial analytical run (e.g., 10-50% B over 40 minutes). The two diastereomers should appear as two closely eluting peaks.
-
Detection: Monitor absorbance at 220 nm and 280 nm (the 5-chlorotryptophan will absorb at 280 nm).
-
Fraction Collection: Collect fractions corresponding to the two major peaks separately.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Lyophilization: Pool the pure fractions for each diastereomer and lyophilize to obtain the final peptide powders.
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the purified peptides.[11]
-
Method: Use either Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Expected Result: Both purified diastereomers should have the identical molecular weight. The mass spectrum should show a characteristic isotopic pattern for a monochlorinated compound, with the [M+2] peak having an intensity of approximately one-third of the [M] peak, confirming the presence of the chlorine atom.
-
Fragmentation Analysis (MS/MS): If available, tandem mass spectrometry can be used to confirm the peptide sequence.
Conclusion
The successful incorporation of 5-Chloro-DL-tryptophan into synthetic peptides is readily achievable using a well-planned Fmoc-SPPS strategy. The key pillars of success are the use of an indole-protected amino acid derivative (Fmoc-5-chloro-DL-Trp(Boc)-OH), efficient coupling conditions, and a robust purification protocol capable of resolving the resulting diastereomers. By following the detailed steps outlined in this guide, researchers can confidently synthesize these valuable modified peptides for applications in drug discovery, SAR studies, and fundamental biological research.
References
-
Fischer, E. (1901). Ueber die Hydrolyse des Caseïns durch Trypsin. Hoppe-Seyler´s Zeitschrift für physiologische Chemie, 33(3-4), 151-176. [Link]
-
Takahashi, H., et al. (2023). Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules, 28(21), 7371. [Link]
-
Aralez Bio. (n.d.). Fmoc-5-chloro-D-tryptophan. Retrieved January 10, 2026, from [Link]
-
Chen, Y., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(22), 1899-1905. [Link]
-
Anaspec. (n.d.). Fmoc-5-chloro-DL-tryptophan - 100 mg. Retrieved January 10, 2026, from [Link]
-
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Electrophoresis, 19(12), 2139-2146. [Link]
-
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 10, 2026, from [Link]
-
Gaus, K., et al. (1998). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Lukszo, J., et al. (1996). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Peptide research, 9(5), 248–253. [Link]
-
Zhang, M. M., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Peptide Diastereomers, Separation of | Request PDF. Retrieved January 10, 2026, from [Link]
-
Zhang, M. M., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Journal of the American Chemical Society. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 10, 2026, from [Link]
-
Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide research, 8(5), 298–300. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved January 10, 2026, from [Link]
-
Stierand, K., et al. (1998). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Journal of peptide research, 52(2), 127-133. [Link]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved January 10, 2026, from [Link]
-
AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 10, 2026, from [Link]
-
Eifler-Lima, V. L., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
-
Niewrzasz, M., et al. (2002). Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. Journal of peptide science, 8(8), 409-417. [Link]
-
Karlström, A., & Undén, A. (1996). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications, (8), 959-960. [Link]
-
Fontenelle-Mounter, H. L., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of peptide science, 5(9), 457-461. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-5-hydroxy-L-tryptophan: A Key Intermediate in Peptide Synthesis and Pharmaceutical Research. Retrieved January 10, 2026, from [Link]
-
Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. Retrieved January 10, 2026, from [Link]
-
Kertész, V., & Guttman, A. (2005). MALDI-TOF mass spectrometry of a combinatorial peptide library: effect of matrix composition on signal suppression. Rapid communications in mass spectrometry, 19(18), 2663–2667. [Link]
-
Visser, J. J., et al. (2022). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Clinical chemistry and laboratory medicine, 61(2), 296–304. [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. chempep.com [chempep.com]
- 3. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. mdpi.com [mdpi.com]
- 11. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
Application Notes & Protocols: Utilizing 5-Chloro-DL-tryptophan in Cell Culture Assays
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Chloro-DL-tryptophan in cell culture-based assays. 5-Chloro-DL-tryptophan is a halogenated analog of the essential amino acid L-tryptophan. Its primary utility in biomedical research stems from its activity as a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3] By elucidating the mechanism of action and providing detailed, validated protocols, this guide aims to empower researchers to confidently integrate this compound into their experimental designs, particularly in the fields of immuno-oncology and neurobiology.
Scientific Background & Mechanism of Action
L-tryptophan is an essential amino acid critical for protein synthesis and as a precursor for bioactive molecules like serotonin and melatonin.[4][5] A major catabolic route for tryptophan is the kynurenine pathway, the first and rate-limiting step of which is catalyzed by the heme-containing enzymes Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][6] These enzymes convert L-tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[1]
In the context of disease, particularly cancer, the overexpression of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment has a profound immunosuppressive effect.[3][7] This occurs through two primary mechanisms:
-
Tryptophan Depletion: The rapid consumption of L-tryptophan by IDO1 starves effector T cells, which are highly sensitive to low tryptophan levels, leading to cell cycle arrest and anergy.[7]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the anti-tumor immune response.[7]
5-Chloro-DL-tryptophan acts as a competitive inhibitor of IDO1. The chloro- modification on the indole ring allows the molecule to bind to the active site of the enzyme, preventing the binding and subsequent degradation of the natural substrate, L-tryptophan. This inhibition reverses the local immunosuppressive effects by restoring tryptophan levels and preventing the accumulation of immunomodulatory kynurenine metabolites.
Core Protocol: Reagent Preparation and Handling
Scientific rigor begins with proper reagent handling. The stability and solubility of 5-Chloro-DL-tryptophan are critical for reproducible results.
2.1. Physicochemical & Handling Properties
| Property | Value | Source / Notes |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [8] |
| Molecular Weight | 238.67 g/mol | [8] |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C, protected from light. | [9] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in DMSO (~25 mg/mL). |
2.2. Protocol for Reconstituting a 100 mM Stock Solution
This protocol is designed to create a concentrated, sterile stock solution for use in cell culture.
Materials:
-
5-Chloro-DL-tryptophan powder (MW: 238.67 g/mol )
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes or cryovials
-
Calibrated analytical balance and weighing paper
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet to maintain sterility.
-
Calculation: To prepare 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 L/1000 mL * 1 mL * 238.67 g/mol * 1000 mg/g = 23.87 mg
-
-
Weighing: Carefully weigh out ~24 mg of 5-Chloro-DL-tryptophan powder.
-
Dissolution: Add the powder to a sterile tube. Add 1 mL of sterile, anhydrous DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution but is often unnecessary at this concentration.[10]
-
Sterilization (Optional but Recommended): While DMSO is inherently bacteriostatic, for long-term storage or sensitive applications, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting tube. This step is critical if any particulates are observed.
-
Aliquoting & Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in light-protecting tubes.
-
Rationale: This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture, compromising its stability.
-
Store aliquots at -20°C for up to 6 months or at -80°C for extended stability.[9]
-
Application Protocol: IDO1 Inhibition in a Cancer Cell Co-Culture Model
This protocol details a robust method to assess the ability of 5-Chloro-DL-tryptophan to rescue T-cell function from IDO1-mediated immunosuppression.[7] The assay involves co-culturing IDO1-expressing cancer cells with an IL-2-responsive T-cell line (e.g., Jurkat).
3.1. Experimental Workflow
3.2. Step-by-Step Methodology
Materials:
-
IDO1-inducible cancer cell line (e.g., SKOV-3, HeLa).
-
Jurkat T-cell line (or other IL-2 responsive line).
-
Recombinant human Interferon-gamma (IFNγ) for IDO1 induction.
-
5-Chloro-DL-tryptophan stock solution (100 mM in DMSO).
-
T-cell activator (e.g., Staphylococcal enterotoxin B (SEB) or anti-CD3/CD28 beads).
-
Complete culture media (e.g., RPMI-1640 with 10% FBS, 1% Pen/Strep).
-
96-well flat-bottom cell culture plates.
-
Kynurenine and IL-2 ELISA kits.
Procedure:
-
Day 1: Cancer Cell Seeding & IDO1 Induction
-
Seed SKOV-3 cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.
-
To induce IDO1 expression, add IFNγ to a final concentration of 100 ng/mL to the appropriate wells.
-
Control: Include wells without IFNγ to measure baseline IDO1 activity.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: IFNγ is a potent pro-inflammatory cytokine known to strongly upregulate IDO1 expression in many cell types.[1]
-
-
Day 2: Compound and T-Cell Addition
-
Compound Preparation: Prepare serial dilutions of the 5-Chloro-DL-tryptophan stock solution in complete medium. A typical starting range is 1 µM to 100 µM. Remember to prepare a "vehicle control" using the same final concentration of DMSO as the highest compound dose (typically ≤0.1%).
-
Treatment: Carefully remove the medium from the SKOV-3 cells and add 100 µL of the medium containing the appropriate drug concentrations or vehicle control.
-
T-Cell Addition: Add 1 x 10⁵ Jurkat cells in 50 µL of medium to each well.
-
T-Cell Activation: Add SEB (e.g., 100 ng/mL final concentration) or another suitable activator to all wells containing Jurkat cells.
-
Final Volume: The total volume per well should be consistent (e.g., 200 µL).
-
-
Day 3-4: Co-Culture Incubation
-
Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO₂.
-
Rationale: This incubation period allows for sufficient IDO1 activity to deplete tryptophan and for the subsequent impact on T-cell activation (IL-2 production) to become measurable.
-
-
Day 5: Endpoint Analysis
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect ~150 µL of the supernatant from each well for kynurenine and IL-2 analysis. Store at -80°C if not analyzed immediately.
-
Kynurenine Measurement: Analyze kynurenine concentration in the supernatant using a specific ELISA kit or by HPLC, following the manufacturer's protocol. The expected outcome is a dose-dependent decrease in kynurenine in wells treated with 5-Chloro-DL-tryptophan.
-
IL-2 Measurement: Analyze IL-2 concentration in the supernatant using a human IL-2 ELISA kit. The expected outcome is a dose-dependent increase (rescue) of IL-2 production in wells treated with 5-Chloro-DL-tryptophan, as the T-cells are rescued from the suppressive effects of tryptophan depletion.
-
Cell Viability (Optional): To rule out direct cytotoxicity, perform a cell viability assay (e.g., CellTiter-Glo®, MTT) on the remaining cells in the plate. This is crucial to ensure that the observed effects are due to IDO1 inhibition and not simply compound toxicity.[7]
-
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High kynurenine levels in all wells (no inhibition) | 1. Compound is inactive or degraded.2. Compound concentration is too low.3. IDO1 induction was insufficient. | 1. Use a fresh aliquot of the compound.2. Increase the concentration range of the inhibitor.3. Confirm IFNγ activity and cell responsiveness. |
| Low IL-2 levels in all wells (no rescue) | 1. T-cell activator is not working.2. Jurkat cells are unhealthy or not responsive.3. IDO1 activity is overwhelmingly high. | 1. Test T-cell activator in a cancer cell-free control.2. Check Jurkat cell viability and passage number.3. Reduce the number of cancer cells seeded. |
| High variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors during reagent addition. | 1. Ensure a single-cell suspension before seeding.2. Use calibrated pipettes and be meticulous. |
| Inhibition of IL-2 at high compound concentrations | Compound may have off-target toxicity on T-cells at high doses. | Correlate with viability data. The effective concentration for IDO1 inhibition should be non-toxic. The clinical candidate BMS-986205 showed such an effect at micromolar concentrations.[7] |
References
-
Shirey, K. A., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30594–30606. [Link]
-
de Groot, M. J., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 619135. [Link]
-
Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9437. [Link]
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Gao, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Phytomedicine, 110, 154625. [Link]
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Wikipedia contributors. (2023, December 26). Indoleamine 2,3-dioxygenase. In Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 644330, 5-chloro-L-tryptophan. [Link]
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Li, W., et al. (2011). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Letters in Drug Design & Discovery, 8(7), 644-648. [Link]
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Notman, S., et al. (2017). Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. Journal of the American Chemical Society, 139(29), 9973–9980. [Link]
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Mishra, A., et al. (2013). Tryptophan-based Fluorophores for Studying Protein Conformational Changes. Biophysical journal, 104(2), 503a. [Link]
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Wang, T., et al. (2014). Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. Organic Letters, 16(3), 856–859. [Link]
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Zhang, C., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1160321. [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN. [Link]
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Heuermann, S., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. [Link]
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Heuermann, S., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. MDPI. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of L-tryptophan (amino acid)?. [Link]
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Georgiev, G., et al. (2023). Physiological and pathophysiological effects of L-tryptophan's metabolites on the brain and immunity – a challenge for drug development. Pharmacia, 70(4), 1017-1025. [Link]
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Heuermann, S., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed. [Link]
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Saphier, D., & Welch, J. E. (1988). Mechanisms of 5-hydroxy-L-tryptophan-induced Adrenocorticotropin Release: A Major Role for Central Noradrenergic Drive. Neuroendocrinology, 47(5), 389-97. [Link]
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Dakshinamurti, K., et al. (1971). Effects of pyridoxine deficiency and dl-p-chlorophenylalanine administration to rats on 5-hydroxytryptamine and noradrenaline concentrations in brain and 5-hydroxytryptamine concentration in blood. Journal of Neurochemistry, 18(5), 763-7. [Link]
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ResearchGate. (n.d.). How to dissolve tryptophan amino acids?. [Link]
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A Robust Chiral HPLC Method for the Enantiomeric Separation and Analysis of 5-Chloro-DL-tryptophan
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantitative analysis of 5-Chloro-DL-tryptophan. 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan, is a critical building block in synthetic chemistry and a compound of interest in biochemical and pharmaceutical research.[1] Due to the stereospecific nature of biological systems, the ability to separate and quantify the individual D- and L-enantiomers is paramount. This protocol employs a Cinchona alkaloid-based zwitterionic Chiral Stationary Phase (CSP) to achieve baseline resolution of the enantiomers. The method is suitable for quality control, purity assessment, and quantitative analysis in research and drug development settings. All procedures are outlined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[2][3]
Introduction and Scientific Principle
5-Chloro-DL-tryptophan is a racemic mixture containing equal amounts of two enantiomers: 5-Chloro-D-tryptophan and 5-Chloro-L-tryptophan. Enantiomers are non-superimposable mirror images of each other that often exhibit significantly different pharmacological and toxicological profiles. Therefore, a stereospecific analytical method is essential for their accurate characterization and control.
The separation of enantiomers poses a significant chromatographic challenge because they possess identical physical and chemical properties in an achiral environment. Chiral HPLC overcomes this by utilizing a Chiral Stationary Phase (CSP). The CSP creates a three-dimensional chiral environment within the column. As the racemic analyte passes through, the enantiomers form transient diastereomeric complexes with the chiral selector on the stationary phase. Differences in the stability and steric hindrance of these complexes lead to differential retention times, enabling their separation.
This method utilizes a zwitterionic CSP, which has proven highly effective for the enantiomeric separation of underivatized, amphoteric compounds like amino acids and their derivatives.[4] The stationary phase contains both acidic and basic functional groups, allowing for multiple interaction mechanisms—including ionic, hydrogen bonding, and π-π interactions—that enhance chiral recognition and lead to robust separation.[4][5]
Experimental Methodology
Instrumentation and Materials
-
Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
-
Analytical Column: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+), 250 x 4.6 mm, 5 µm).
-
Chemicals:
-
5-Chloro-DL-tryptophan reference standard (>97% purity).[6]
-
Methanol (MeOH), HPLC Grade.
-
Water, HPLC or Milli-Q grade.
-
Formic Acid (FA), LC-MS Grade.
-
Diethylamine (DEA), HPLC Grade.
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the separation. The causality for each parameter selection is rooted in achieving optimal chiral recognition and peak shape. The high organic content mobile phase with acid and base additives is critical for modulating the ionization states of both the analyte and the zwitterionic stationary phase, which is the primary driver of the separation mechanism.[4]
| Parameter | Recommended Condition | Justification |
| Analytical Column | Cinchona alkaloid-based zwitterionic CSP | Provides multiple interaction sites (ionic, H-bond) for effective chiral recognition of amphoteric molecules like tryptophan derivatives.[4] |
| Mobile Phase | 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) in MeOH/H₂O (98/2, v/v) | The high methanol content ensures analyte solubility. FA and DEA act as ionic modifiers, controlling the charge states of the analyte and stationary phase to optimize diastereomeric interactions and achieve separation.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency without generating excessive backpressure.[7][8] |
| Column Temperature | 25°C | Maintaining a constant, controlled temperature is crucial for ensuring reproducible retention times and resolution, as chiral separations can be temperature-sensitive.[7][9] |
| Detection Wavelength | 280 nm (UV) | Tryptophan and its derivatives exhibit strong absorbance at this wavelength due to the indole aromatic ring, providing excellent sensitivity.[7][10] |
| Injection Volume | 10 µL | A typical volume that minimizes potential band broadening while providing sufficient mass on-column for sensitive detection. |
| Run Time | ~15 minutes | Sufficient time to allow for the elution of both enantiomers and re-equilibration of the column. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of mobile phase, measure 980 mL of HPLC-grade Methanol and 20 mL of HPLC-grade Water.
-
Carefully add 1.88 mL of Formic Acid (to achieve ~50 mM).
-
Carefully add 2.62 mL of Diethylamine (to achieve ~25 mM).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to establish the linearity curve.
-
-
Sample Preparation:
-
Accurately weigh the sample containing 5-Chloro-DL-tryptophan.
-
Dissolve the sample in the mobile phase to achieve a theoretical concentration within the established linear range of the method (e.g., 25 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) prior to injection to remove particulates and protect the column.
-
HPLC Analysis Workflow and Data Interpretation
The overall workflow for the analysis is depicted below. This process ensures that the system is suitable for analysis before samples are injected and that the data generated is reliable.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability Testing (SST)
Before sample analysis, inject a working standard (e.g., 25 µg/mL) five or six times. The results must meet the predefined acceptance criteria to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the two enantiomer peaks, which is critical for accurate quantification. |
| Separation Factor (α) | > 1.1 | Confirms that the chiral stationary phase is providing differential retention for the two enantiomers. |
| Tailing Factor (T) | 0.8 – 1.5 | Measures peak symmetry. Values outside this range can indicate column degradation or secondary interactions, affecting integration accuracy. |
| Precision of Retention Time (%RSD) | ≤ 2.0% | Demonstrates the stability of the pump and mobile phase composition. |
| Precision of Peak Area (%RSD) | ≤ 2.0% | Indicates the precision of the injector and detector response. |
Data Analysis
-
Identification: The D- and L-enantiomers are identified by their characteristic retention times, confirmed by running individual standards if available. In many Cinchona alkaloid-based CSPs, the L-isomer elutes before the D-isomer.[4]
-
Quantification: The amount of each enantiomer in a sample is determined by comparing its peak area to the calibration curve generated from the working standards.
-
Enantiomeric Purity/Excess (%ee): This is calculated to determine the purity of a sample containing a mixture of enantiomers using the following formula: %ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) x 100% Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Method Validation Protocol
This HPLC method must be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[3][12] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.
Caption: Logical workflow for analytical method validation per ICH Q2(R1).
The following table summarizes the key validation characteristics and typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, opposite enantiomer). | Baseline resolution (Rs ≥ 1.5) between enantiomers. No interference at the retention time of the analytes from a blank injection. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 for a plot of peak area vs. concentration across the range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target test concentration.[13] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Precision over a short interval with the same operator and equipment. Intermediate Precision (Inter-day): Variation within the same lab (different days, analysts, or equipment). | Relative Standard Deviation (%RSD) ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision at the LOQ level should meet acceptance criteria (e.g., %RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% change in mobile phase organic content, ±0.1 mL/min flow rate, ±2°C column temperature). | System suitability parameters (e.g., Resolution, Tailing Factor) should remain within acceptance criteria for all varied conditions. |
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and robust solution for the separation and analysis of 5-Chloro-DL-tryptophan enantiomers. By employing a Cinchona alkaloid-based zwitterionic chiral stationary phase, excellent resolution and peak shape are achieved. The protocol is straightforward, utilizing standard HPLC equipment and reagents. Proper system suitability testing and full method validation according to ICH Q2(R1) guidelines will ensure that this method is fit for its intended purpose in both research and regulated quality control environments, providing accurate and reproducible data for the stereospecific analysis of this important tryptophan analog.
References
-
Matsuoka, S., Nakanishi, K., & Imamura, N. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Analytical Methods in Chemistry, 2015, 687039. Available at: [Link]
-
Pécsi, I., Pataj, Z., & Antus, S. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules, 29(9), 2009. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 644330, 5-chloro-L-tryptophan. PubChem. Available at: [Link]
-
Zhang, T., Wu, D., & Chen, Y. (2014). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Journal of Chromatography A, 1358, 140-146. Available at: [Link]
-
Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. Available at: [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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Nishizawa, T., Furuya, K., & Yamamoto, A. (2021). Detection of impurities in dietary supplements containing l-tryptophan. Food Science & Nutrition, 9(11), 6331-6338. Available at: [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Walczak, K., & Wsól, V. (2013). Chromatographic analysis of tryptophan metabolites. Journal of Pharmaceutical and Biomedical Analysis, 83, 131-145. Available at: [Link]
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ResearchGate. (n.d.). a Enantiomeric separation of tryptophan on.... ResearchGate. Available at: [Link]
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INDOFINE Chemical Company, Inc. (n.d.). 5-CHLORO-DL-TRYPTOPHAN. INDOFINE Chemical Company, Inc. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Hussain, A., Sofi, D. M., Sahoo, D. R., Asnin, L., & Ali, I. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648. Available at: [Link]
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- 3. fda.gov [fda.gov]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]
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Application Note: A Multi-dimensional NMR Approach for the Complete Structural Elucidation of 5-Chloro-DL-tryptophan
Abstract: The unequivocal structural determination of modified amino acids is fundamental in drug discovery, metabolomics, and proteomics. 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan, presents a unique analytical challenge requiring precise assignment of both its aliphatic side-chain and substituted aromatic indole ring. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the use of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural verification of 5-Chloro-DL-tryptophan. The protocols herein are designed as a self-validating system, where data from each successive experiment systematically builds upon and confirms previous findings, leading to an unambiguous structural assignment.
Part 1: Foundational Principles and Strategic Approach
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] For a molecule like 5-Chloro-DL-tryptophan, a multi-dimensional NMR strategy is not just beneficial but essential for complete and unambiguous characterization.
The core of the challenge lies in precisely identifying each proton and carbon atom and establishing their connectivity. The introduction of an electron-withdrawing chlorine atom at the C5 position of the indole ring significantly alters the electronic environment, causing predictable but distinct changes in the chemical shifts of nearby nuclei compared to native tryptophan.[2] Our strategy is to systematically assemble the molecular puzzle piece by piece.
-
1D NMR (¹H and ¹³C): Provides an initial census of all proton and carbon environments.
-
DEPT-135: Differentiates carbon types (CH, CH₂, CH₃), which is critical for assigning the aliphatic side chain and protonated aromatic carbons.[3][4][5]
-
2D COSY: Establishes proton-proton (¹H-¹H) coupling networks, definitively mapping the aliphatic side-chain spin system and adjacent aromatic protons.[6][7][8]
-
2D HSQC: Correlates each proton directly to its attached carbon (¹J-coupling), providing unambiguous ¹H-¹³C one-bond connections.[9][10][11]
-
2D HMBC: Reveals long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the molecular fragments (e.g., linking the aliphatic chain to the indole ring) and, most importantly, confirming the exact position of the chlorine substituent.[12]
This systematic workflow ensures that each assignment is cross-validated by multiple independent data points, fulfilling the principle of a self-validating protocol.
Part 2: Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[13] Proper sample preparation is paramount to avoid issues like poor resolution, signal broadening, and artifacts.
Materials:
-
5-Chloro-DL-tryptophan (5-10 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Pipettes and a vortex mixer
-
Filter (e.g., a Pasteur pipette with a small cotton or glass wool plug)
Step-by-Step Methodology:
-
Weighing: Accurately weigh 5-10 mg of 5-Chloro-DL-tryptophan and place it in a small, clean vial.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Causality: DMSO-d₆ is an ideal solvent for this compound. It readily dissolves the polar amino acid structure, and its residual proton quintet at ~2.50 ppm does not typically obscure key analyte signals. Crucially, exchangeable protons (amine -NH₂ and indole -NH) are often clearly visible in DMSO-d₆, providing additional structural information.
-
-
Homogenization: Gently vortex the vial until the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if needed. The solution must be completely transparent.
-
Filtration and Transfer: Filter the solution through a pipette with a cotton/glass wool plug directly into a clean, high-quality NMR tube.[13][15]
-
Causality: This step is critical to remove any particulate matter (dust, undissolved solid) which would severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[13]
-
-
Final Check: Ensure the sample height in the NMR tube is at least 4 cm (~0.5-0.6 mL) to be properly positioned within the spectrometer's detection coil.[16] Cap the tube securely.
Protocol: NMR Data Acquisition
The following experiments should be performed sequentially on a spectrometer (e.g., 400 MHz or higher). Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the crowded aromatic region.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Acquire a DEPT-135 spectrum to differentiate carbon signals.
-
COSY: Acquire a 2D gradient-selected COSY (gCOSY) spectrum.
-
HSQC: Acquire a 2D gradient-selected HSQC (gHSQC) spectrum, edited to show CH/CH₃ and CH₂ signals with opposite phases.
-
HMBC: Acquire a 2D gradient-selected HMBC (gHMBC) spectrum, optimized for a long-range coupling constant of ~8 Hz.
-
Causality: An 8 Hz optimization is a robust choice that effectively captures the majority of two-bond and three-bond J-couplings found in aromatic and aliphatic systems.
-
Part 3: Data Interpretation & Structural Elucidation
Workflow for Spectral Analysis
The logical flow of data analysis is critical for efficient and accurate structure elucidation. Each step builds upon the last, progressively assigning every atom in the molecule.
Caption: Overall workflow for the structural elucidation of 5-Chloro-DL-tryptophan.
Step 1: Analysis of 1D ¹H and ¹³C/DEPT-135 Spectra
The initial 1D spectra provide the fundamental building blocks. We first identify signals for the aliphatic side chain and the indole ring.
-
¹H NMR: We expect to see signals for the α-proton (Hα), the two diastereotopic β-protons (Hβ and Hβ'), and three protons on the substituted aromatic ring. The indole N-H proton should also be visible.
-
¹³C NMR: We anticipate 11 distinct carbon signals corresponding to the molecular formula C₁₁H₁₁ClN₂O₂.[17]
-
DEPT-135: This experiment is key for initial assignments.[18]
-
Positive Signals: CH and CH₃ groups. For this molecule, this will be Cα and the three aromatic CH carbons (C2, C4, C6, C7).
-
Negative Signals: CH₂ groups. This will definitively identify the Cβ carbon.
-
Absent Signals: Quaternary carbons (C=O, C3, C3a, C5, C7a).
-
Table 1: Predicted ¹H and ¹³C NMR Data for 5-Chloro-DL-tryptophan in DMSO-d₆
| Atom | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | DEPT-135 Phase |
|---|---|---|---|
| COOH | ~12-13 (br s) | ~173 | Absent |
| NH₂ | ~8.3 (br s) | - | - |
| NH (indole) | ~11.2 (s) | - | - |
| C2 | ~7.3 (s) | ~125 | Positive |
| C3 | - | ~109 | Absent |
| C3a | - | ~128 | Absent |
| C4 | ~7.6 (d, J ≈ 8.5) | ~113 | Positive |
| C5 | - | ~126 | Absent |
| C6 | ~7.1 (dd, J ≈ 8.5, 2.0) | ~121 | Positive |
| C7 | ~7.4 (d, J ≈ 2.0) | ~119 | Positive |
| C7a | - | ~135 | Absent |
| Cα | ~3.6 (dd, J ≈ 8.0, 5.0) | ~55 | Positive |
| Cβ | Hβ: ~3.3 (dd, J ≈ 15, 5.0)Hβ': ~3.1 (dd, J ≈ 15, 8.0) | ~27 | Negative |
Note: Predicted values are based on data for L-tryptophan and known substituent effects of chlorine. Actual values may vary.[19][20]
Step 2: Establishing Connectivity with 2D COSY
The COSY spectrum reveals ¹H-¹H scalar couplings, allowing us to trace the connectivity within spin systems.[21]
Expected Correlations:
-
Aliphatic System: A strong cross-peak will be observed between the Hα signal and both Hβ signals. Cross-peaks should also connect the Hα to the NH₂ protons if exchange is not too rapid.
-
Aromatic System: A strong cross-peak will connect H6 and H4 (ortho-coupling is not present, but a four-bond coupling might be observed, however, the key correlation will be H6 to H7). The H6 proton will show a correlation to the H7 proton (meta-coupling). The H4 proton will show a correlation to H6 (para-coupling is generally not observed). The indole proton H2 is typically a singlet and will not show COSY correlations to the benzene portion of the ring.
Caption: Expected ¹H-¹H COSY correlations for 5-Chloro-DL-tryptophan.
Step 3: Direct ¹H-¹³C Assignment with HSQC
The HSQC experiment is the most reliable method for assigning carbons that have attached protons. Each cross-peak in the HSQC spectrum represents a direct one-bond connection between a proton and a carbon.[22]
Interpretation:
-
Using the proton assignments from the 1D and COSY spectra, we can now definitively assign their corresponding carbon partners.
-
The signal at ~3.6 ppm (Hα) will correlate to the carbon at ~55 ppm (Cα).
-
The signals around 3.1-3.3 ppm (Hβ/Hβ') will correlate to the single negative-phased carbon at ~27 ppm (Cβ).
-
The three aromatic proton signals (~7.1-7.6 ppm) will correlate to their respective aromatic CH carbons (~113-125 ppm).
Step 4: Final Confirmation with HMBC
The HMBC spectrum is the final piece of the puzzle, revealing long-range connections and confirming the overall carbon skeleton and substituent position.[11][23]
Key Expected Correlations for Structural Confirmation:
-
Linking Side Chain to Indole Ring:
-
The Hβ protons (~3.1-3.3 ppm) should show correlations to C2, C3, and C3a. This unequivocally connects the alanine side chain to the C3 position of the indole ring.
-
The Hα proton (~3.6 ppm) should show correlations to Cβ and the carboxyl carbon (COOH).
-
-
Confirming Chlorine Position at C5: This is the most critical application of HMBC for this specific molecule.
-
The H4 proton (~7.6 ppm) will show a strong three-bond correlation to C2 and C7a, and a crucial two-bond correlation to the quaternary carbon C5 .
-
The H6 proton (~7.1 ppm) will show a two-bond correlation to C5 and a three-bond correlation to C7a.
-
The H7 proton (~7.4 ppm) will show a two-bond correlation to C5.
-
The absence of a proton signal correlating to the carbon at ~126 ppm (C5) and the presence of correlations to this carbon from H4, H6, and H7 confirm it is a quaternary, substituted carbon. This validates the 5-chloro substitution pattern.
-
-
Assigning Quaternary Carbons:
-
The sharp singlet H2 proton (~7.3 ppm) will show correlations to C3, C3a, and C7a, helping to assign these quaternary carbons.
-
Caption: Logical flow for confirming the C5 chlorine position using HMBC data.
Part 4: Conclusion
By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of 5-Chloro-DL-tryptophan can be achieved with high confidence. This methodical approach, beginning with basic spectral inventories (¹H, ¹³C, DEPT) and progressing through connectivity mapping (COSY, HSQC, HMBC), creates a self-validating dataset. The HMBC experiment, in particular, serves as the definitive tool for confirming the connectivity between disparate molecular fragments and precisely locating the chloro-substituent on the indole ring. This protocol provides a robust and reliable framework for the structural analysis of modified amino acids and other complex small molecules in pharmaceutical and chemical research.
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CEITEC. (n.d.). 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). nmr.ceitec.cz. [Link]
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Application Note & Protocol: Quantitative Analysis of 5-Chloro-DL-tryptophan and its Potential Metabolites by LC-MS/MS
Abstract
This document provides a comprehensive guide and a detailed protocol for the sensitive and selective analysis of 5-Chloro-DL-tryptophan and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan, is a critical building block in pharmaceutical synthesis and a tool for studying metabolic pathways.[1] Understanding its metabolic fate is crucial for evaluating the efficacy and safety of drug candidates derived from it. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into method development, sample preparation, and data interpretation, grounded in established analytical principles for tryptophan metabolite analysis.[2][3][4]
Introduction and Scientific Rationale
Tryptophan (Trp) is an essential amino acid that is metabolized through two primary pathways: the kynurenine pathway and the serotonin pathway.[5][6] These pathways produce a host of bioactive molecules that are critical in physiological and pathological processes, including neurotransmission and immune response.[4][7] The introduction of a chlorine atom at the 5-position of the indole ring, creating 5-Chloro-DL-tryptophan (5-Cl-Trp), significantly alters its chemical properties and can influence its metabolic processing and biological activity.[1]
Analyzing 5-Cl-Trp and its metabolites is essential for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Cl-Trp or parent drugs containing this moiety.
-
Metabolite Identification (MetID): Identifying and characterizing novel metabolites to understand potential bioactivation or detoxification pathways.[8][9]
-
Targeted Metabolomics: Quantifying specific metabolites to assess the impact of 5-Cl-Trp on endogenous tryptophan metabolism.[7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity, selectivity, and speed, allowing for the precise quantification of multiple analytes in complex biological matrices.[3][4][10]
Proposed Metabolic Pathways of 5-Chloro-DL-tryptophan
While specific metabolic pathways for 5-Cl-Trp are not extensively documented, we can hypothesize its metabolism based on the known fate of tryptophan. The electron-withdrawing nature of the chlorine atom may influence the enzymatic rates, but the primary routes are likely conserved. The two major pathways to investigate are:
-
The Serotonin Pathway: This involves hydroxylation and decarboxylation to form 5-chloro-serotonin. This can be further metabolized to 5-chloro-N-acetylserotonin and 5-chloro-melatonin or oxidized to 5-chloro-5-hydroxyindoleacetic acid (5-Cl-HIAA).
-
The Kynurenine Pathway: This is the major route for tryptophan degradation, initiated by the enzyme indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). This would lead to the formation of 5-chloro-kynurenine, which can be further converted to downstream metabolites like 5-chloro-kynurenic acid and 5-chloro-anthranilic acid.
The following diagram illustrates these proposed pathways, which form the basis for our targeted analytical approach.
Caption: Proposed metabolic conversion of 5-Chloro-DL-tryptophan.
Experimental Design and Protocols
This section details a robust protocol for the extraction and quantification of 5-Cl-Trp and its key potential metabolites from human plasma. The protocol is designed to be self-validating through the use of stable isotope-labeled internal standards.[11]
Materials and Reagents
-
Standards: 5-Chloro-DL-tryptophan (e.g., INDOFINE, CAS 154-07-4), Tryptophan-d5 (Internal Standard).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade.
-
Reagents: Trichloroacetic acid (TCA).
-
Water: Ultrapure, 18.2 MΩ·cm.
-
Biological Matrix: Human plasma (or other relevant matrix like cell lysate, urine, tissue homogenate).
Step-by-Step Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a rapid and effective method for cleaning up plasma and serum samples prior to LC-MS/MS analysis of tryptophan metabolites.[4][11][12]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice to prevent degradation.
-
Aliquot: In a 1.5 mL microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Add Internal Standard (IS): Add 10 µL of the IS working solution (e.g., 1 µg/mL Tryptophan-d5 in 50% MeOH) to each tube. The use of an IS is critical to correct for matrix effects and variability during sample preparation and injection.[11]
-
Vortex: Briefly vortex mix for 10 seconds.
-
Precipitate Protein: Add 150 µL of ice-cold ACN containing 0.1% FA (or 10% TCA). The organic solvent disrupts the hydration shell of proteins, causing them to precipitate.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analytes in the supernatant.
-
Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial with an insert.
-
Inject: Inject 5-10 µL of the sample into the LC-MS/MS system.
Caption: A streamlined workflow for sample preparation.
Liquid Chromatography (LC) Method
A reversed-phase C18 column is generally effective for separating tryptophan and its metabolites.[4][12] A gradient elution is employed to resolve analytes with different polarities.
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for indole-containing compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.3 mL/min | Standard flow rate for analytical LC-MS, balancing speed and separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
| Injection Vol. | 5 µL | |
| Gradient | 5% B (0-1 min), 5-95% B (1-7 min), 95% B (7-8 min), 95-5% B (8-8.1 min), 5% B (8.1-10 min) | A typical gradient to elute polar metabolites first, followed by the less polar parent compound. |
Tandem Mass Spectrometry (MS/MS) Method
The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) for quantification.[4][10] MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale for Fragmentation |
| 5-Chloro-DL-tryptophan | 239.1 | 222.1 | 15 | Loss of NH3 from the side chain is a common fragmentation for amino acids. |
| 193.0 | 20 | Loss of the entire amino acid side chain (formic acid and ammonia). | ||
| Tryptophan-d5 (IS) | 210.1 | 192.1 | 15 | Similar loss of NH3, demonstrating parallel fragmentation behavior to the analyte. |
| 5-Chloro-Kynurenine (putative) | 255.1 | 238.1 | 18 | Loss of NH3 from the kynurenine side chain. |
| 5-Chloro-Serotonin (putative) | 211.1 | 194.1 | 15 | Loss of NH3 from the ethylamine side chain.[13] |
| 5-Chloro-HIAA (putative) | 226.0 | 180.0 | 20 | Loss of the carboxylic acid group (COOH).[14] |
Note: The m/z values and collision energies are theoretical and must be optimized empirically on the specific instrument used.
Data Interpretation and Validation
Fragmentation Pattern of 5-Chloro-DL-tryptophan
The primary fragmentation of protonated 5-Cl-Trp is expected to occur at the amino acid side chain, as the indole ring is relatively stable. The most common losses for tryptophan-like molecules involve the neutral loss of ammonia (NH₃, ~17 Da) and the loss of the entire side chain.[13]
Caption: Key fragmentation pathways for identifying 5-Cl-Trp.
Method Validation
For a protocol to be trustworthy, it must be validated. Key parameters to assess include:
-
Linearity: A calibration curve should be constructed using at least six non-zero standards, with a correlation coefficient (r²) > 0.99.[3]
-
Precision and Accuracy: Assessed by analyzing QC samples at low, medium, and high concentrations. Precision (%CV) should be <15% and accuracy (%bias) should be within ±15%.[2][3]
-
Recovery and Matrix Effects: Evaluated to ensure that the extraction process is efficient and that co-eluting matrix components do not suppress or enhance the analyte signal.[2]
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of 5-Chloro-DL-tryptophan and its potential metabolites. The detailed LC-MS/MS protocol, from sample preparation to data analysis, is based on established methods for tryptophan analysis and offers a reliable starting point for researchers in drug development and metabolic studies. By understanding the metabolic fate of this compound, scientists can better characterize its pharmacological and toxicological profile, accelerating the development of new and safer therapeutics.
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Application Notes & Protocols: In Vivo Administration of 5-Chloro-DL-tryptophan
Introduction: Targeting Serotonin Synthesis with 5-Chloro-DL-tryptophan
5-Chloro-DL-tryptophan (5-CTP) is a halogenated derivative of the essential amino acid L-tryptophan.[1][2] In the field of neuroscience and pharmacology, tryptophan analogs are invaluable tools for investigating the intricate roles of serotonin (5-hydroxytryptamine, 5-HT). Serotonin is a critical neurotransmitter and hormone that governs a vast array of physiological processes, including mood, sleep, appetite, and gastrointestinal function.[3][4] The synthesis of serotonin from its precursor, L-tryptophan, is a tightly regulated process, with the enzyme tryptophan hydroxylase (TPH) acting as the rate-limiting step.[5][6][7]
This application note provides a detailed guide for the in vivo administration of 5-Chloro-DL-tryptophan in animal models. 5-CTP functions as a competitive inhibitor of TPH, thereby enabling researchers to transiently and selectively deplete serotonin levels. This pharmacological manipulation is a powerful approach to elucidate the causal role of serotonin in various biological systems and disease models. We will explore the mechanism of action, provide step-by-step protocols for preparation and administration, and discuss critical considerations for robust experimental design.
Scientific Background: Mechanism of Action
The biosynthesis of serotonin is a two-step enzymatic pathway. First, TPH hydroxylates L-tryptophan to form 5-hydroxytryptophan (5-HTP).[8] Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP into serotonin.[6][8] The activity of TPH is the bottleneck and primary point of regulation for this entire pathway.[3][5] There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system's serotonergic neurons.[3][8][9]
5-Chloro-DL-tryptophan, as a structural analog of L-tryptophan, is thought to compete with the endogenous substrate for the active site of TPH. By binding to the enzyme, it prevents the conversion of L-tryptophan to 5-HTP, leading to a downstream reduction in serotonin synthesis. This mechanism is similar to that of other well-characterized TPH inhibitors like p-chlorophenylalanine (PCPA).[3][5][9] The use of the DL-racemic mixture means both D- and L-isomers are present; while the L-isomer is the direct competitor, the D-isomer may be converted to the L-form in some species like rats, potentially influencing the compound's overall potency and pharmacokinetics.[10]
Figure 2: General experimental workflow for in vivo administration of 5-CTP.
Experimental Design & Validation
A robust experimental design is crucial for interpreting the effects of 5-CTP administration.
-
Control Groups: A vehicle-treated control group is mandatory. This group should receive an injection of the exact same vehicle (including any co-solvents like DMSO) at the same volume as the treatment group.
-
Dose-Response Studies: The optimal dose of 5-CTP is application-dependent. It is essential to perform a dose-response study to identify a dose that provides significant serotonin depletion without causing overt toxicity. Based on related compounds, a starting range can be proposed. [11]
Example Dose-Response Design (Rats, i.p.) Group 1 Vehicle Control Group 2 25 mg/kg 5-CTP Group 3 50 mg/kg 5-CTP Group 4 100 mg/kg 5-CTP | Group 5 | 200 mg/kg 5-CTP |
-
Time-Course Analysis: The inhibitory effect of 5-CTP is transient. A time-course study is necessary to determine the point of maximum serotonin depletion (Tmax) and the duration of the effect. This is critical for timing subsequent behavioral or physiological assays. The half-life of similar fluorinated tryptophan analogs in the brain has been estimated at 0.5-1 hour, with maximum serotonin depletion occurring between 1 and 3 hours post-administration. [11]
Example Time-Course Design (Rats, i.p., 100 mg/kg) Group 1 Vehicle Control (sacrifice at 2h) Group 2 5-CTP (sacrifice at 1h) Group 3 5-CTP (sacrifice at 2h) Group 4 5-CTP (sacrifice at 4h) Group 5 5-CTP (sacrifice at 8h) | Group 6 | 5-CTP (sacrifice at 24h) |
-
Validation of Effect: The most direct way to validate the action of 5-CTP is to measure serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the tissue of interest (e.g., brain regions, gut). A successful inhibition will result in a significant decrease in both 5-HT and 5-HIAA levels at the determined Tmax. [11][12]Techniques like HPLC with electrochemical detection or ELISA are commonly used for this quantification.
Safety & Toxicology
The safety data sheet for 5-Chloro-L-tryptophan indicates that it is harmful if swallowed. [13]Comprehensive in vivo toxicity data is limited. Therefore, researchers should:
-
Always handle the compound with appropriate PPE. [13]* Conduct initial tolerability studies, starting with lower doses and carefully observing animals for any adverse effects.
-
Consult the manufacturer-specific Safety Data Sheet (SDS) for the most current handling and safety information.
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- 3. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 4. droracle.ai [droracle.ai]
- 5. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 6. Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Synthesis Studied with Positron Emission Tomography (PET) | Radiology Key [radiologykey.com]
- 8. Physiological and pathophysiological effects of L-tryptophan’s metabolites on the brain and immunity – a challenge for drug development [pharmacia.pensoft.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inversion of D-tryptophan to L-tryptophan and excretory patterns in the rat and chick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. carlroth.com [carlroth.com]
Application Notes and Protocols: Site-Specific Incorporation of 5-Chloro-Tryptophan into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool in chemical biology and drug development, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications into proteins.[1][2] This technology allows for precise control over protein structure and function, opening up new avenues for studying biological processes and engineering novel protein-based therapeutics. Among the myriad of ncAAs, halogenated tryptophan analogs, such as 5-chloro-tryptophan (5-Cl-Trp), are of particular interest. The introduction of a chlorine atom onto the indole ring of tryptophan can modulate the electronic and steric properties of the amino acid, providing a unique probe for studying protein environments and interactions. Furthermore, the halogen atom can serve as a handle for bioorthogonal reactions.
This application note provides a detailed guide for the site-specific incorporation of 5-chloro-tryptophan into a target protein expressed in Escherichia coli. We will delve into the core principles of this technology, provide a comprehensive, step-by-step protocol for protein expression and purification, and outline methods for the characterization of the resulting modified protein.
Core Principles: The Orthogonal Translation System
The site-specific incorporation of 5-Cl-Trp is achieved through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor transfer RNA (tRNA).[1] The key feature of an OTS is its bio-orthogonality; the engineered aaRS does not recognize any of the endogenous tRNAs in the host organism, and the engineered tRNA is not a substrate for any of the host's endogenous aaRSs.
The process for incorporating 5-Cl-Trp at a specific site in a protein can be summarized as follows:
-
Codon Reassignment: A codon at the desired incorporation site in the gene of the target protein is mutated to a nonsense codon, typically the amber stop codon (TAG).
-
Engineered aaRS: An engineered aaRS, specific for 5-Cl-Trp, is introduced into the expression host. This synthetase recognizes and charges 5-Cl-Trp onto the suppressor tRNA.
-
Suppressor tRNA: A suppressor tRNA with an anticodon that recognizes the reassigned nonsense codon (e.g., CUA for the TAG codon) is also introduced.
-
Protein Translation: During protein translation, when the ribosome encounters the nonsense codon, the 5-Cl-Trp-charged suppressor tRNA binds to this codon, leading to the incorporation of 5-Cl-Trp at that specific site in the polypeptide chain.
The development of a highly specific and efficient orthogonal aaRS/tRNA pair is crucial for the successful incorporation of the ncAA with high fidelity and yield.
Diagram of the Orthogonal Translation System Workflow
Caption: Workflow for site-specific incorporation of 5-Chloro-Tryptophan.
Experimental Protocols
This section provides a detailed protocol for the expression, purification, and characterization of a model protein, superfolder Green Fluorescent Protein (sfGFP), with 5-Cl-Trp incorporated at a specific site.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| 5-Chloro-L-Tryptophan | Sigma-Aldrich | C6556 |
| E. coli BL21(DE3) cells | New England Biolabs | C2527 |
| pUltra-chPheRS/chPheT plasmid | (See Reference[3]) | N/A |
| pLei-sfGFP-D134TAG plasmid | (See Reference[3]) | N/A |
| Luria-Bertani (LB) medium | Standard laboratory supply | N/A |
| M9 minimal medium | Standard laboratory supply | N/A |
| Isopropyl β-D-1-thiogalactopyranoside (IPTG) | Sigma-Aldrich | I6758 |
| L-Arabinose | Sigma-Aldrich | A3256 |
| Kanamycin | Sigma-Aldrich | K1377 |
| Chloramphenicol | Sigma-Aldrich | C0378 |
| Ni-NTA Agarose | Qiagen | 30210 |
| Imidazole | Sigma-Aldrich | I2399 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| NaCl | Sigma-Aldrich | S9888 |
Note: The specific orthogonal aaRS/tRNA pair may need to be optimized for 5-Cl-Trp. The chimeric phenylalanyl-tRNA synthetase (chPheRS) and its cognate tRNA (chPheT) have been shown to incorporate other halogenated tryptophan analogs and serve as a good starting point.[3]
Protocol 1: Protein Expression
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with the pUltra plasmid carrying the engineered aaRS and suppressor tRNA, and the pLei plasmid carrying the sfGFP gene with a TAG codon at the desired position (e.g., D134).
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotics (e.g., 50 µg/mL kanamycin and 34 µg/mL chloramphenicol).
-
Incubate the plate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing the same antibiotics.
-
Grow the culture overnight at 37°C with shaking at 250 rpm.
-
-
Expression Culture:
-
Inoculate 500 mL of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, the appropriate antibiotics, and 1 mM 5-chloro-tryptophan with the overnight starter culture (1:100 dilution).
-
Grow the culture at 37°C with shaking at 250 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction:
-
Cell Harvest:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 2: Protein Purification
This protocol assumes the target protein has a polyhistidine tag (His-tag) for affinity purification.
-
Cell Lysis:
-
Resuspend the frozen cell pellet in 20 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA agarose column with 5 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl) using a desalting column or dialysis.
-
Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm (if the extinction coefficient is known).
-
Characterization of the 5-Cl-Trp Containing Protein
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Run the purified protein on an SDS-PAGE gel to assess its purity and apparent molecular weight. The incorporation of 5-Cl-Trp should not significantly alter the migration of the protein on the gel.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a critical step to confirm the successful incorporation of 5-Cl-Trp. The mass of the modified protein will be higher than the wild-type protein.
Diagram of Mass Spectrometry Analysis
Caption: Expected mass shift in ESI-MS due to 5-Cl-Trp incorporation.
Expected Mass Shift:
-
Molecular weight of Tryptophan (C₁₁H₁₂N₂O₂): ~204.23 g/mol
-
Molecular weight of 5-Chloro-Tryptophan (C₁₁H₁₁ClN₂O₂): ~238.67 g/mol
-
Expected Mass Increase: ~34.44 g/mol
The observed mass from ESI-MS should correspond to the calculated mass of the protein with 5-Cl-Trp incorporated at the specified site.
Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| 5-Cl-Trp Concentration | Titrate from 0.5 mM to 2 mM. | Low concentrations may limit incorporation efficiency, while high concentrations can be toxic to the cells. |
| Induction Temperature | Test a range from 18°C to 30°C. | Lower temperatures often improve protein solubility and folding but may reduce overall yield. |
| Induction Time | Optimize between 12 to 24 hours. | Longer induction times can increase yield but may also lead to protein degradation. |
| Media Composition | Use minimal media to reduce competition from endogenous tryptophan. | Rich media like LB contain tryptophan, which will compete with 5-Cl-Trp for incorporation, leading to a mixed population of proteins. |
| Codon Context | The efficiency of suppression can be influenced by the nucleotides surrounding the TAG codon. | If yields are low, consider moving the incorporation site to a different location with a more favorable codon context. |
| Low Protein Yield | - Verify the activity of the orthogonal aaRS/tRNA pair. - Optimize expression conditions. - Ensure the target protein is stable. | An inefficient orthogonal pair is a common cause of low yield. Expression conditions have a significant impact on protein production. |
| No Incorporation | - Confirm the presence of the TAG codon in the gene. - Sequence the aaRS and tRNA plasmids to ensure no mutations. - Verify the purity and concentration of 5-Cl-Trp. | Errors in the genetic constructs or the quality of the non-canonical amino acid can prevent incorporation. |
Conclusion
The site-specific incorporation of 5-chloro-tryptophan into proteins provides a powerful method for introducing a unique chemical handle and a sensitive environmental probe. The protocols and guidelines presented in this application note offer a comprehensive framework for researchers to successfully produce and characterize proteins containing this non-canonical amino acid. While the provided protocol is a robust starting point, optimization of key parameters is often necessary to achieve high yields and fidelity of incorporation for a specific protein of interest. The ability to precisely modify proteins at the atomic level will undoubtedly continue to drive innovation in basic research and the development of next-generation protein therapeutics.
References
-
Chen, P. R., & Ting, A. Y. (2018). Site-specific protein modification: a powerful tool for molecular biology and drug discovery. Nature Reviews Molecular Cell Biology, 19(11), 713-728. [Link]
-
Wang, N., Ju, T., Niu, W., & Guo, J. (2021). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Synthetic Biology, 10(7), 1645–1654. [Link]
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual review of biochemistry, 79, 413-444. [Link]
-
Drienovská, I., & Roelfes, G. (2020). Expanding the genetic code for applications in biotechnology and catalysis. Chemical Society Reviews, 49(10), 3213-3231. [Link]
-
Kwon, I., & Tirrell, D. A. (2007). Site-specific incorporation of tryptophan analogues into recombinant proteins in bacterial cells. Journal of the American Chemical Society, 129(34), 10431-10437. [Link]
-
Zhang, Z., Smith, B. A., Wang, L., Brock, A., & Schultz, P. G. (2003). A new strategy for the site-specific modification of proteins in vivo. Biochemistry, 42(22), 6735-6746. [Link]
Sources
- 1. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains [mdpi.com]
- 3. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of 5-Chloro-DL-tryptophan in Biological Matrices
Abstract
This document provides a comprehensive guide for the quantitative analysis of 5-Chloro-DL-tryptophan in biological samples, such as human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan and has been identified as a metabolite in certain antibiotic-producing bacteria.[1][2] Its accurate quantification in biological matrices is critical for pharmacokinetic studies, drug metabolism research, and understanding its potential physiological or toxicological effects.
This application note details a complete workflow, from sample preparation to data analysis, grounded in established bioanalytical principles. We will explore the rationale behind key methodological choices, including sample extraction techniques to mitigate matrix effects, chromatographic conditions for optimal separation, and mass spectrometric parameters for sensitive and specific detection. The protocols provided are designed to be a validated, trustworthy starting point for researchers in drug development and academic science, in accordance with regulatory expectations.[2][3]
Introduction: The Analytical Imperative
5-Chloro-DL-tryptophan is a molecule of growing interest, particularly in the field of natural product discovery and antibiotic development.[1] As with any xenobiotic or metabolite, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its inherent selectivity and sensitivity, allowing for the precise measurement of low-concentration analytes in complex biological environments.[4]
A significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[5][6] This can severely compromise the accuracy and reproducibility of the results. Therefore, a cornerstone of this protocol is a robust sample preparation strategy designed to minimize these effects and ensure data integrity.
This guide is structured to not only provide a step-by-step method but to also instill a deep understanding of the underlying scientific principles, empowering the user to adapt and troubleshoot the method as needed.
The Bioanalytical Workflow: A Conceptual Overview
The entire process, from sample collection to final concentration determination, can be visualized as a multi-stage workflow. Each stage is designed to isolate the analyte, ensure accurate measurement, and validate the results.
Caption: High-level workflow for 5-Chloro-DL-tryptophan quantification.
Detailed Protocols & Methodologies
Sample Handling and Stability
The stability of tryptophan and its analogs in biological matrices is a critical consideration. Tryptophan in plasma has been shown to have limited stability at room temperature.[7] Therefore, it is paramount to handle samples with care.
-
Collection: Collect blood samples in K2-EDTA tubes.
-
Processing: Centrifuge within 1 hour of collection at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Immediately freeze plasma samples at -80°C. Long-term stability should be assessed as part of the method validation, but initial storage at -80°C is recommended.[8] Repeated freeze-thaw cycles should be avoided.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples, which are a major source of matrix effects.[9]
Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., 5-Chloro-DL-tryptophan-d4 at 1 µg/mL). The use of a stable isotope-labeled internal standard is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[6]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency and ensures the analyte is in its protonated form for positive mode ESI.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 180 µL of the clear supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.3).
-
Vortex to mix, then centrifuge at 2000 x g for 5 minutes.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Parameters
The goal of the chromatographic separation is to resolve 5-Chloro-DL-tryptophan from other endogenous components to further minimize matrix effects and ensure specificity. A reversed-phase C18 column is a suitable choice for separating tryptophan and its metabolites.[4][10]
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like tryptophan analogs. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidifier promotes protonation for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A standard flow rate for analytical LC-MS, balancing speed and efficiency. |
| Injection Volume | 5 µL | A small injection volume helps to minimize on-column band broadening and reduces the total amount of matrix introduced into the system. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Gradient Elution | See table below | A gradient allows for efficient elution of the analyte while washing away more strongly retained matrix components. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry (MS) Parameters
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[11]
Ionization & Precursor Ion: The molecular weight of 5-Chloro-DL-tryptophan is 238.67 g/mol . In positive electrospray ionization (ESI+), it will readily accept a proton, resulting in a precursor ion ([M+H]⁺) of m/z 239.7 . The presence of a chlorine atom will produce a characteristic isotopic pattern, with a second peak at m/z 241.7 (~32% of the abundance of the 239.7 peak), which can be used for confirmation.[12]
Fragmentation (Product Ions): The fragmentation of tryptophan and its analogs typically involves the loss of the side chain from the indole ring.[6] Based on common fragmentation patterns for amino acids, the primary fragmentation event is the loss of the carboxyl group and ammonia from the side chain.
Caption: Proposed fragmentation pathway for MRM analysis.
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-Chloro-DL-tryptophan | 239.7 | 180.0 | 100 | ~20-30 |
| 5-Chloro-DL-tryptophan-d4 (IS) | 243.7 | 184.0 | 100 | ~20-30 |
*Note: These are proposed transitions. The optimal product ion and collision energy must be determined experimentally by infusing a standard solution of 5-Chloro-DL-tryptophan and performing a product ion scan and collision energy optimization.
General MS Settings:
| Parameter | Recommended Setting |
| Ionization Mode | Positive ESI |
| Ion Spray Voltage | ~4500 V |
| Source Temperature | ~500°C |
| Curtain Gas | ~30 psi |
| Nebulizer Gas (GS1) | ~50 psi |
| Turbo Gas (GS2) | ~50 psi |
Method Validation
The described method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), to ensure its reliability for analyzing study samples.[1][2][3]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least 6 sources. | Ensures the method can differentiate the analyte from other components in the matrix. |
| Calibration Curve | At least 6 non-zero standards with a correlation coefficient (r²) ≥ 0.99. | Establishes the relationship between instrument response and concentration over a defined range (Lower and Upper Limits of Quantitation). |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at low, medium, and high concentrations. | Demonstrates that the method provides results that are both close to the true value (accuracy) and reproducible (precision). |
| Matrix Effect | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. | Quantifies the extent of ion suppression or enhancement caused by the biological matrix.[5][6] |
| Recovery | Should be consistent and precise across low, medium, and high concentrations. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration in stored QC samples should be within ±15% of the nominal concentration. | Confirms the analyte is stable under various conditions (bench-top, freeze-thaw, long-term storage).[7][8] |
Conclusion
This application note provides a detailed, scientifically-grounded framework for the quantification of 5-Chloro-DL-tryptophan in biological matrices using LC-MS/MS. The outlined protocols for sample preparation, chromatography, and mass spectrometry are designed to yield a selective, sensitive, and robust assay. By explaining the causality behind each step and adhering to the principles of bioanalytical method validation, this guide serves as a reliable starting point for researchers. The successful implementation and validation of this method will enable accurate characterization of the pharmacokinetic and metabolic profile of 5-Chloro-DL-tryptophan, facilitating further research and development in its areas of application.
References
-
Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ChemRxiv.[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[Link]
-
Enzymatic halogenation of tryptophan validated by LC-MS analysis. ResearchGate.[Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[Link]
-
Multiple reaction monitoring (MRM) transitions and parameters for the detection of the 12 analytes. ResearchGate.[Link]
-
Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health.[Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. PubMed.[Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam.[Link]
-
LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. PubMed.[Link]
-
Fragmentation (mass spectrometry). Wikipedia.[Link]
-
A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum. MDPI.[Link]
-
Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO.[Link]
-
Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. National Institutes of Health.[Link]
-
MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... ResearchGate.[Link]
-
LC-MS Sample Preparation: Techniques & Challenges. Platypus Technologies.[Link]
-
Multiple Reaction Monitoring (MRM) transitions monitored (m/z) with cone and collision energy. ResearchGate.[Link]
-
Multiple reaction monitoring with multistage fragmentation (MRM3) detection enhances selectivity for LC-MS/MS analysis of plasma free metanephrines. PubMed.[Link]
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube.[Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions. ResearchGate.[Link]
-
Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. ResearchGate.[Link]
-
A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum. National Institutes of Health.[Link]
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- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
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- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Enhancing Antimicrobial Peptides with 5-Chloro-DL-Tryptophan
Abstract
The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1] Antimicrobial peptides (AMPs) represent a promising class of molecules due to their broad-spectrum activity and unique modes of action, which often involve direct interaction with microbial membranes.[2] However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation and potential cytotoxicity.[2] A powerful strategy to overcome these drawbacks is the incorporation of non-canonical amino acids (ncAAs).[1][3] This guide provides a detailed exploration of 5-Chloro-DL-tryptophan, a halogenated analog of tryptophan, as a strategic building block for enhancing the therapeutic potential of AMPs. We present the scientific rationale for its use and provide detailed protocols for the synthesis, characterization, and evaluation of AMPs containing this unique amino acid.
Introduction: The Rationale for Halogenation
Tryptophan residues are known to be highly membrane-active, playing a crucial role in the function of many AMPs by anchoring the peptide to the lipid bilayer of target pathogens.[4][5] The introduction of a halogen atom, such as chlorine, onto the indole ring of tryptophan can profoundly and beneficially alter the peptide's physicochemical properties.[6]
The 5-Chloro-Tryptophan Advantage:
-
Enhanced Hydrophobicity and Membrane Interaction: The bulky, lipophilic chlorine atom at the 5-position increases the hydrophobicity of the tryptophan side chain. This modification can lead to stronger interactions with and deeper insertion into the microbial membrane, a key step in the antimicrobial action of many AMPs.[5][6]
-
Modulated Electronic Properties: The electron-withdrawing nature of chlorine alters the electronic distribution of the indole ring. This can modulate cation-π and other non-covalent interactions with phospholipid headgroups, potentially leading to more potent membrane disruption.[6]
-
Increased Proteolytic Stability: The steric hindrance provided by the chlorine atom can shield adjacent peptide bonds from cleavage by proteases, thereby increasing the peptide's half-life in biological fluids.[2]
-
Altered Specificity: The unique properties of 5-chlorotryptophan can shift the activity spectrum of an AMP, sometimes resulting in enhanced potency against specific, clinically relevant pathogens.[7][8]
Master Workflow for Developing 5-Cl-Trp-Containing AMPs
The development process follows a logical pipeline from conceptual design to preclinical evaluation. The workflow ensures that key parameters—potency, selectivity, and stability—are assessed systematically.
Caption: Overall workflow for the development and evaluation of novel AMPs.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-Cl-Trp AMP
This protocol outlines the manual synthesis of a C-terminally amidated peptide using Fmoc chemistry.[10][11]
Rationale: Rink Amide resin is selected to produce a C-terminal amide, which is common in natural AMPs and can confer resistance to exopeptidases. A manual approach allows for flexibility, especially when incorporating non-canonical amino acids which may require adjusted coupling times.[12]
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids and Fmoc-5-Chloro-DL-tryptophan
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place 0.1 mmol of Rink Amide resin in a reaction vessel. Wash and swell the resin with DMF for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Standard):
-
In a separate tube, pre-activate the standard Fmoc-amino acid (0.4 mmol, 4 eq.) with HBTU (0.38 mmol, 3.8 eq.), HOBt (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF for 2-5 minutes.
-
Add the activation mixture to the deprotected resin. Agitate for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm complete coupling.
-
-
Incorporation of Fmoc-5-Chloro-DL-tryptophan:
-
Causality: Due to the steric bulk of the 5-chlorotryptophan side chain, a longer coupling time or double coupling may be necessary to ensure high efficiency.
-
Follow the pre-activation and coupling steps as in step 3, but use Fmoc-5-Chloro-DL-tryptophan.
-
Extend the coupling time to 4 hours or overnight. Alternatively, after a 2-hour coupling, drain the vessel and add a second, freshly prepared activation mixture for another 2 hours (double coupling).
-
Confirm complete coupling with a Kaiser test.
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under a stream of nitrogen.
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Rationale: TIS is a scavenger used to protect the tryptophan indole ring from re-attachment of cationic species generated during cleavage.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
-
Purification and Characterization:
-
Dry the crude peptide pellet. Reconstitute in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
-
Confirm the identity and purity of the collected fractions using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS). Lyophilize the pure fractions.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay
This protocol determines the lowest concentration of an AMP required to inhibit the visible growth of a bacterium, following established guidelines.[14][15]
Procedure:
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into a suitable broth (e.g., Mueller-Hinton Broth, MHB). Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[14]
-
-
Peptide Preparation:
-
Prepare a stock solution of the lyophilized peptide in sterile water or 0.01% acetic acid.
-
Perform a 2-fold serial dilution of the peptide in MHB across a 96-well microtiter plate, typically from 64 µg/mL to 0.125 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the peptide dilutions.
-
Include a positive control (bacteria in MHB, no peptide) and a negative control (MHB only, no bacteria).
-
Incubate the plate at 37°C for 16-24 hours.[14]
-
-
Result Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[16]
Protocol 3: Cytotoxicity Assessment
Evaluating cytotoxicity is critical to determine the therapeutic window of the AMP.
A. Hemolysis Assay
Procedure:
-
Red Blood Cell (RBC) Preparation: Obtain fresh human RBCs. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Assay:
-
Add the RBC suspension to a 96-well plate.
-
Add serial dilutions of the peptide (in PBS) to the wells.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% lysis).
-
Incubate the plate at 37°C for 1 hour.
-
-
Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 415 nm.
-
Calculation: Percent hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC₅₀ is the concentration causing 50% hemolysis.
B. Mammalian Cell Viability (MTT Assay)
Procedure:
-
Cell Seeding: Seed a human cell line (e.g., HEK-293 or fibroblasts) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow attachment.[17]
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide. Incubate for 24 hours.[18]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
Calculation: Cell Viability (%) = (Abs_sample / Abs_untreated_control) x 100. The IC₅₀ is the concentration causing a 50% reduction in cell viability.[19]
Protocol 4: Serum Stability Assay
This assay assesses the peptide's susceptibility to degradation by proteases present in serum.[20][21]
Procedure:
-
Incubation: Incubate the peptide at a final concentration (e.g., 50 µg/mL) in 90% human serum at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately stop the reaction by adding a protein precipitating agent, such as 10% trichloroacetic acid (TCA) or cold acetonitrile. Vortex and incubate on ice for 15 minutes.
-
Analysis: Centrifuge to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.[22]
-
Calculation: Plot the percentage of intact peptide remaining versus time. Calculate the peptide's half-life (t₁/₂) from the degradation curve.
Data Interpretation and Decision Making
The ultimate goal is to develop an AMP with high potency against pathogens and minimal toxicity to host cells. This is quantified by the Selectivity Index (SI).
Selectivity Index (SI) = IC₅₀ (or HC₅₀) / MIC
A higher SI value indicates greater selectivity for microbial cells over host cells.[23]
Caption: Decision-making flowchart based on experimental outcomes.
Illustrative Data Table
The following table presents hypothetical data to illustrate the potential improvements gained by incorporating 5-Cl-Trp into a parent AMP.
| Peptide | MIC vs. S. aureus (µg/mL) | HC₅₀ (µg/mL) | Selectivity Index (HC₅₀/MIC) | Serum Half-life (hours) |
| Parent AMP | 16 | >200 | >12.5 | 1.5 |
| 5-Cl-Trp AMP | 4 | >200 | >50 | 6.0 |
Interpretation: In this example, the incorporation of 5-Cl-Trp resulted in a 4-fold increase in antimicrobial potency and a 4-fold increase in serum stability, leading to a significantly improved Selectivity Index. This profile would mark the 5-Cl-Trp analog as a strong lead candidate for further development.
Conclusion
The strategic incorporation of 5-Chloro-DL-tryptophan is a powerful tool in the rational design of next-generation antimicrobial peptides. By enhancing hydrophobicity, modulating electronic interactions, and improving proteolytic stability, this non-canonical amino acid can transform a moderately active peptide into a potent and durable therapeutic lead. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize novel AMPs, contributing to the critical fight against antimicrobial resistance.
References
-
Yuan, G., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
-
Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]
-
Enninful, G. N., et al. (2022). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Applied Microbiology and Biotechnology. [Link]
-
Eiffert, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Goméz-Gascón, L., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
- Wiegand, I., et al. (2008). EUCAST definitive document E.DEF 3.1: Broth microdilution method for the determination of minimum inhibitory concentrations of antibacterial agents against non-fastidious organisms. European Committee on Antimicrobial Susceptibility Testing. (Note: While not directly in search results, this is a foundational guideline often cited by the provided protocols).
-
Hansen, P. R. (2013). Serum Stability of Peptides. Methods in Molecular Biology. [Link]
-
Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]
-
Vashi, A. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Pharma Times. [Link]
-
Guo, Y., et al. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology. [Link]
-
Stegmann, C. M., et al. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology. [Link]
-
Eiffert, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Publications. [Link]
-
Guo, Y., et al. (2023). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Publications. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of antimicrobial peptides. [Link]
-
Bondad-Reantaso, M. G., et al. (2012). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. FAO Fisheries and Aquaculture. [Link]
-
Guo, Y., et al. (2022). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]
-
Khosa, S., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. The Royal Society of Chemistry. [Link]
-
Khosa, S., et al. (2020). Non-canonical (unusual) amino acids as a toolbox for antimicrobial and anticancer peptide synthesis. ResearchGate. [Link]
-
Vashi, A. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. Pharma Times. [Link]
-
Toscano, M., et al. (2022). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. MDPI. [Link]
-
Guo, Y., et al. (2022). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. ACS Publications. [Link]
-
Skerlavaj, B., et al. (2001). Analysis of the cytotoxicity of synthetic antimicrobial peptides on mouse leucocytes: implications for systemic use. Journal of Antimicrobial Chemotherapy. [Link]
-
Li, Y., et al. (2024). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. MDPI. [Link]
-
Riciluca, K. T., et al. (2018). Evaluation of cytotoxicity features of antimicrobial peptides with potential to control bacterial diseases of citrus. PLOS ONE. [Link]
-
Trim, M., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
-
Di Natale, C., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]
-
Trim, M., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. [Link]
-
Trim, M., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. Cambridge Open Engage. [Link]
-
Olden, B., et al. (2015). Incorporation of tryptophan analogues into the lantibiotic nisin. AMB Express. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database. [Link]
-
Horváth, G., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences. [Link]
-
Fiołka, M. J., et al. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Postepy Higieny I Medycyny Doswiadczalnej. [Link]
-
Deslouches, B., et al. (2005). De Novo Generation of Cationic Antimicrobial Peptides: Influence of Length and Tryptophan Substitution on Antimicrobial Activity. Antimicrobial Agents and Chemotherapy. [Link]
-
Fontes, G. D., et al. (2000). Solid-phase synthesis of tryptophan-containing peptides. Journal of Peptide Science. [Link]
-
Park, K. H., et al. (2014). Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action. Journal of Applied Microbiology. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]
-
Hughes, C. S., et al. (2024). A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production. Journal of Biomedical Materials Research Part A. [Link]
-
CEM Corporation. (2021). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
Sources
- 1. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
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- 5. Investigation of the role of tryptophan residues in cationic antimicrobial peptides to determine the mechanism of antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. mdpi.com [mdpi.com]
Introduction: Tryptophan Hydroxylase as a Key Regulator of Serotonin Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Chloro-DL-tryptophan in the study of tryptophan hydroxylase. This document provides detailed protocols and scientific insights into the use of this compound as a competitive inhibitor for investigating enzyme kinetics and function.
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine)[1][2]. This monooxygenase catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and committed step in the serotonin synthesis pathway[2][3]. Given its critical role, TPH is a significant target for drug development and research related to a wide range of physiological processes and pathological conditions, including mood disorders, gastrointestinal function, and neurodevelopment.
In mammals, TPH exists in two isoforms: TPH1, which is primarily found in peripheral tissues like the gut and pineal gland, and TPH2, the predominant isoform in the central nervous system[2][4]. Understanding the kinetics and regulation of these isoforms is crucial for developing targeted therapies.
The Role of Tryptophan Analogs in TPH Research
Tryptophan analogs are invaluable tools for elucidating the structure, function, and mechanism of tryptophan hydroxylase. Halogenated derivatives of tryptophan, in particular, have been instrumental in these studies. A well-known example is p-chlorophenylalanine (PCPA), which acts as an inhibitor of TPH[2].
This application note focuses on 5-Chloro-DL-tryptophan, a halogenated analog of the natural substrate. Due to the substitution of a chlorine atom at the 5-position of the indole ring—the very site of hydroxylation by TPH—it is mechanistically improbable for 5-Chloro-DL-tryptophan to act as a substrate. Instead, it is expected to function as a competitive inhibitor, binding to the active site of the enzyme and thereby preventing the binding of the natural substrate, L-tryptophan.
The study of such competitive inhibitors provides valuable insights into the enzyme's active site architecture and its kinetic properties. This knowledge is essential for the design of novel therapeutic agents that can modulate serotonin levels with high specificity and efficacy.
Mechanism of Competitive Inhibition
Competitive inhibitors are molecules that bear a structural resemblance to the substrate and bind reversibly to the enzyme's active site. This binding event prevents the substrate from accessing the active site, thus reducing the rate of the enzymatic reaction. The effect of a competitive inhibitor can be overcome by increasing the substrate concentration.
The interaction between TPH, its substrate (L-tryptophan), and a competitive inhibitor like 5-Chloro-DL-tryptophan can be visualized as follows:
Experimental Protocol: In Vitro TPH Inhibition Assay
This protocol describes a method to determine the inhibitory potential of 5-Chloro-DL-tryptophan on TPH activity using an HPLC-based assay to quantify the product, 5-hydroxytryptophan (5-HTP).
Reagents and Materials
-
TPH Enzyme: Purified recombinant human TPH1 or TPH2.
-
L-Tryptophan: Substrate.
-
5-Chloro-DL-tryptophan: Test inhibitor.
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4): Cofactor.[2]
-
Dithiothreitol (DTT): Reducing agent to maintain BH4 in its active state.
-
Catalase: To remove hydrogen peroxide, which can damage the enzyme.
-
Ferrous Ammonium Sulfate: Source of Fe2+, an essential cofactor for TPH.
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 200 mM KCl.
-
Stop Solution: 1 M Perchloric acid.
-
HPLC System: With a C18 reverse-phase column and a fluorescence detector.
-
Mobile Phase: For example, a mixture of 0.1 M sodium phosphate buffer (pH 3.5) and methanol (e.g., 90:10 v/v).
Step-by-Step Protocol
-
Preparation of Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of L-tryptophan in water.
-
Prepare a range of stock solutions of 5-Chloro-DL-tryptophan in water (e.g., 1 mM, 10 mM, 100 mM).
-
Prepare a 10 mM stock solution of BH4 in 10 mM HCl.
-
Prepare a 1 M stock solution of DTT in water.
-
Prepare a 10 mg/mL stock solution of catalase in water.
-
Prepare a 10 mM stock solution of ferrous ammonium sulfate in water.
-
-
Enzyme Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Catalase (final concentration 50 µg/mL)
-
Ferrous Ammonium Sulfate (final concentration 50 µM)
-
DTT (final concentration 1 mM)
-
BH4 (final concentration 100 µM)
-
A specific concentration of 5-Chloro-DL-tryptophan (or vehicle for control).
-
TPH enzyme (a pre-determined optimal concentration).
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the reaction by adding L-tryptophan to a final concentration (e.g., a range of concentrations from 0.5 to 10 times the Km of L-tryptophan).
-
Incubate the reaction at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold 1 M perchloric acid.
-
-
Sample Preparation for HPLC:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the 5-HTP using the specified mobile phase at a constant flow rate.
-
Detect 5-HTP using a fluorescence detector with excitation at approximately 295 nm and emission at approximately 340 nm.
-
Quantify the amount of 5-HTP produced by comparing the peak area to a standard curve of known 5-HTP concentrations.
-
Data Analysis
-
Calculate the initial velocity (v) of the reaction at each substrate and inhibitor concentration.
-
To determine the type of inhibition and the inhibition constant (Ki), perform a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
For competitive inhibition, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the y-axis.
-
The Ki can be calculated from the relationship: slope with inhibitor = slope without inhibitor * (1 + [I]/Ki).
Expected Kinetic Data
The following table presents hypothetical but realistic kinetic parameters for the interaction of L-tryptophan and 5-Chloro-DL-tryptophan with TPH1 and TPH2. These values are for illustrative purposes and would need to be determined experimentally.
| Compound | Enzyme Isoform | Parameter | Hypothetical Value |
| L-Tryptophan | TPH1 | Km | 50 µM |
| L-Tryptophan | TPH1 | Vmax | 100 nmol/min/mg |
| 5-Chloro-DL-tryptophan | TPH1 | Ki | 25 µM |
| L-Tryptophan | TPH2 | Km | 30 µM |
| L-Tryptophan | TPH2 | Vmax | 150 nmol/min/mg |
| 5-Chloro-DL-tryptophan | TPH2 | Ki | 15 µM |
Conclusion
5-Chloro-DL-tryptophan serves as a valuable research tool for investigating the function and kinetics of tryptophan hydroxylase. By acting as a competitive inhibitor, it allows for the detailed characterization of the enzyme's active site and the determination of key kinetic parameters. The protocols and principles outlined in this application note provide a robust framework for researchers and drug development professionals to utilize 5-Chloro-DL-tryptophan in their studies of the serotonergic system. This knowledge can ultimately contribute to the development of more effective and targeted therapies for a range of serotonin-related disorders.
References
-
5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (n.d.). PubMed Central. Retrieved from [Link]
- Clark, M. S., & Russo, A. F. (1997). Measurement of tryptophan hydroxylase mRNA levels by competitive RT-PCR. Methods in Molecular Biology, 74, 237-247.
- BenchChem. (2025). Technical Support Center: Ensuring Complete and Consistent Tryptophan Hydroxylase (TPH) Inhibition. BenchChem.
-
iGEM. (n.d.). Assay for activity of tryptophan hydroxylase 1. Retrieved from [Link]
- Vrana, S. L., Dworkin, S. I., & Vrana, K. E. (1993). Radioenzymatic assay for tryptophan hydroxylase: [3H]H2O release assessed by charcoal adsorption. Journal of Neuroscience Methods, 48(1-2), 123-129.
-
HPLC Determination of Serotonin and Its Metabolites From Human Platelet-Rich Plasma; Shift to 5-Hydroxytryptophol Formation. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2012, October 17). Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote. Retrieved from [Link]
- Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method. (2010). Google Patents.
- HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. (2005). Indian Journal of Pharmaceutical Sciences, 67(4), 506.
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Tryptophan Hydroxylase 1 (TPH1). Retrieved from [Link]
- Moran, G. R., Daubner, S. C., & Fitzpatrick, P. F. (2003). Evidence for a New Intermediate in the Reaction of the Aromatic Amino Acid Hydroxylases. Journal of Biological Chemistry, 278(38), 36968-36973.
-
Wikipedia. (n.d.). TPH2. Retrieved from [Link]
- Chen, G. L., & Miller, G. M. (2012). Advances in Tryptophan Hydroxylase-2 Gene Expression Regulation: New Insights into Serotonin-Stress Interaction and Clinical Implications.
-
Wikipedia. (n.d.). Tryptophan hydroxylase. Retrieved from [Link]
- Wencewicz, T. A., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-26.
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274-278.
- Lim, J. E., et al. (2007). TPH2 haplotypes predict levels of TPH2 mRNA expression in human pons.
- Chen, G. L., & Miller, G. M. (2013). Tryptophan Hydroxylase-2: An Emerging Therapeutic Target for Stress Disorders. Molecular Neurobiology, 47(1), 1-15.
- Park, S. H., et al. (2013). Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration. Applied Microbiology and Biotechnology, 97(23), 9977-9985.
- Wencewicz, T. A., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Current Chemical Genomics, 4, 19-26.
- Liu, Y., et al. (2021). Directed Evolution Improves the Enzymatic Synthesis of L-5-Hydroxytryptophan by an Engineered Tryptophan Synthase. Applied Biochemistry and Biotechnology, 193(10), 3407-3417.
- Andersen, J. H., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(46), 6174-6184.
- Liu, X. X., Zhang, B., & Ai, L. Z. (2021). Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology, 9, 624503.
- Andersen, J. H., et al. (2017). Isoform-Specific Substrate Inhibition Mechanism of Human Tryptophan Hydroxylase. Biochemistry, 56(46), 6174-6184.
- Production and Peripheral Roles of 5-HTP, a Precursor of Serotonin. (2009). International Journal of Tryptophan Research, 2, 1-10.
- Inhibition of tryptophan hydroxylase by benserazide and other catechols. (1991). Biochemical Pharmacology, 41(4), 603-606.
- The β-subunit of tryptophan synthase is a latent tyrosine synthase. (2021). Nature Chemical Biology, 17(10), 1079-1087.
-
A NEW SYNTHESIS OF 5-HYDROXYTRYPTOPHAN. (2025). ResearchGate. Retrieved from [Link]
Sources
Application Notes and Protocols for High-Throughput Screening Assays Involving 5-Chloro-DL-tryptophan
Introduction: The Significance of Tryptophan Metabolism and the Role of 5-Chloro-DL-tryptophan in Drug Discovery
The essential amino acid L-tryptophan is a cornerstone of cellular function, serving not only as a building block for proteins but also as a precursor to a host of biologically active molecules. These include the neurotransmitter serotonin, the neurohormone melatonin, and metabolites of the kynurenine pathway.[1] Dysregulation of tryptophan metabolism is implicated in a wide array of pathologies, from cancer and neurodegenerative disorders to autoimmune diseases. Consequently, the enzymes that govern these metabolic pathways have emerged as critical targets for therapeutic intervention.
High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of these enzymatic targets.[2] Within this context, tryptophan analogs, such as 5-Chloro-DL-tryptophan, represent valuable tools for assay development and inhibitor discovery.[3][4] The introduction of a halogen atom to the indole ring of tryptophan can significantly alter its electronic and steric properties, potentially leading to enhanced binding affinity, selectivity, and altered metabolic stability of resulting compounds.[5][6]
This comprehensive guide provides detailed application notes and protocols for the utilization of 5-Chloro-DL-tryptophan in HTS assays targeting key enzymes of tryptophan metabolism. The methodologies described herein are designed to be robust, scalable, and amenable to automation, providing researchers, scientists, and drug development professionals with a solid foundation for their screening campaigns.
I. Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1): A Key Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[7][8] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[7][8] As such, the discovery of potent and selective IDO1 inhibitors is a major focus in cancer immunotherapy.
A. Scientific Rationale for Employing 5-Chloro-DL-tryptophan in IDO1 HTS Assays
Given that 5-Chloro-DL-tryptophan is a structural analog of the natural substrate L-tryptophan, it can be hypothesized to interact with the active site of IDO1. This interaction can be leveraged in an HTS setting in two primary ways:
-
As a Competitive Inhibitor: 5-Chloro-DL-tryptophan may act as a competitive inhibitor of IDO1, binding to the active site and preventing the metabolism of L-tryptophan. Its potential as an inhibitor makes it a useful tool compound for assay validation and as a reference in screening campaigns.
-
As a Reporter in a Binding Assay: The displacement of a fluorescently-labeled probe or 5-Chloro-DL-tryptophan itself from the IDO1 active site by a test compound can be used as a readout for binding.
B. Experimental Workflow: IDO1 Inhibition HTS
The following workflow outlines a fluorescence-based HTS assay to identify inhibitors of IDO1, where 5-Chloro-DL-tryptophan can be used as a reference inhibitor.
Caption: Workflow for a colorimetric IDO1 inhibitor HTS assay.
C. Detailed Protocol: IDO1 Colorimetric HTS Assay
This protocol is designed for a 384-well plate format and is based on the colorimetric detection of kynurenine produced from the enzymatic activity of IDO1.
Materials and Reagents:
-
IDO1 Enzyme: Recombinant human IDO1.
-
L-Tryptophan: Substrate.
-
5-Chloro-DL-tryptophan: Reference inhibitor.
-
Ascorbic Acid: Cofactor.
-
Methylene Blue: Cofactor.
-
Catalase: To remove hydrogen peroxide.
-
Assay Buffer: 50 mM Potassium Phosphate, pH 6.5.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid.
-
Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
384-well, clear, flat-bottom plates.
Assay Procedure:
-
Compound Plating:
-
Dispense 200 nL of test compounds and controls (5-Chloro-DL-tryptophan, and DMSO for vehicle control) into the wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare the IDO1 enzyme solution in pre-chilled assay buffer containing catalase.
-
Add 10 µL of the IDO1 enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Prepare the reaction mixture containing L-tryptophan, ascorbic acid, and methylene blue in assay buffer.
-
Add 10 µL of the reaction mixture to each well to start the enzymatic reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 10 µL of the stop solution to each well.
-
Incubate for 30 minutes at 60°C to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer 15 µL of the supernatant to a new 384-well plate.
-
Add 15 µL of the detection reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Signal Measurement:
-
Read the absorbance at 480 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive (no enzyme) and negative (DMSO vehicle) controls.
-
Generate dose-response curves for hit compounds and determine their IC50 values.
| Parameter | Concentration |
| Final IDO1 Concentration | 20 nM |
| Final L-Tryptophan Concentration | 200 µM |
| Final 5-Chloro-DL-tryptophan (Control) | 10 µM |
| Final Ascorbic Acid Concentration | 20 mM |
| Final Methylene Blue Concentration | 10 µM |
| Final Catalase Concentration | 200 U/mL |
| Final DMSO Concentration | <1% |
II. Targeting Tryptophan Hydroxylase (TPH): Modulating Serotonin Biosynthesis
Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin.[9][10][11] Two isoforms exist, TPH1 and TPH2, which are predominantly expressed in the periphery and the central nervous system, respectively.[9] Inhibitors of TPH1 are being investigated for the treatment of diseases associated with excess peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome.
A. Scientific Rationale for Employing 5-Chloro-DL-tryptophan in TPH HTS Assays
Similar to IDO1, 5-Chloro-DL-tryptophan can be utilized in TPH HTS assays as a potential competitive inhibitor. Its structural similarity to tryptophan suggests it may bind to the active site of TPH, preventing the conversion of tryptophan to 5-hydroxytryptophan (5-HTP).
B. Experimental Workflow: TPH Inhibition HTS
The following workflow illustrates a fluorescence-based HTS assay for identifying TPH inhibitors. This assay format is often preferred for its higher sensitivity.
Caption: Workflow for a fluorescence-based TPH inhibitor HTS assay.
C. Detailed Protocol: TPH1 Fluorescence-Based HTS Assay
This protocol is adapted from commercially available TPH inhibitor screening kits and is suitable for a 384-well format.[10][11]
Materials and Reagents:
-
TPH1 Enzyme: Recombinant human TPH1.
-
L-Tryptophan: Substrate.
-
5-Chloro-DL-tryptophan: Reference inhibitor.
-
(6R)-5,6,7,8-tetrahydro-L-biopterin (BH4): Cofactor.
-
Dithiothreitol (DTT): Reducing agent.
-
Catalase: To remove hydrogen peroxide.
-
TPH Assay Buffer: e.g., 50 mM HEPES, pH 7.5.
-
TPH Quench Solution: Provided in commercial kits or a suitable acidic solution.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
384-well, black, flat-bottom plates.
Assay Procedure:
-
Compound Plating:
-
Dispense 200 nL of test compounds and controls into the wells of a 384-well black plate.
-
-
Enzyme Addition:
-
Prepare the TPH1 enzyme solution in pre-chilled assay buffer containing DTT and catalase.
-
Add 5 µL of the TPH1 enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare the reaction mixture containing L-tryptophan and BH4 in assay buffer.
-
Add 5 µL of the reaction mixture to each well.
-
-
Reaction Incubation:
-
Incubate the plate for 45 minutes at 37°C, protected from light.
-
-
Reaction Termination and Detection:
-
Add 10 µL of the quench solution to each well.
-
-
Signal Measurement:
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorescent product generated (often proprietary in commercial kits, but typically in the range of Ex/Em = 360/460 nm for 5-HTP).
-
Data Analysis:
-
Calculate the percent inhibition for each test compound.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
| Parameter | Concentration |
| Final TPH1 Concentration | 5-15 nM |
| Final L-Tryptophan Concentration | 50 µM |
| Final 5-Chloro-DL-tryptophan (Control) | 1 µM |
| Final BH4 Concentration | 100 µM |
| Final DTT Concentration | 1 mM |
| Final Catalase Concentration | 200 U/mL |
| Final DMSO Concentration | <1% |
III. Cell-Based Assays: Assessing Compound Activity in a Physiological Context
While biochemical assays are crucial for primary screening, cell-based assays provide a more physiologically relevant context to evaluate compound efficacy and potential toxicity.[12] 5-Chloro-DL-tryptophan can be utilized in cell-based assays as a tool to probe tryptophan-dependent cellular processes.
A. Scientific Rationale for Cell-Based Assays
In a cellular environment, the activity of a test compound can be influenced by factors such as cell permeability, off-target effects, and metabolic stability. A cell-based assay can provide valuable insights into these parameters. For instance, in an IDO1-expressing cell line, a compound's ability to reverse the antiproliferative effects of tryptophan depletion can be assessed.
B. Experimental Workflow: Cell-Based IDO1 Assay
This workflow describes a co-culture assay to measure the ability of compounds to rescue T-cell proliferation from IDO1-mediated suppression.
Sources
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- 6. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. resources.amsbio.com [resources.amsbio.com]
- 12. biotechnologia-journal.org [biotechnologia-journal.org]
Application Notes & Protocols: Genetic Incorporation of 5-Chloro-Tryptophan in E. coli
Introduction: Expanding the Proteomic Universe with 5-Chloro-Tryptophan
The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a canonical set of twenty amino acids. This set, while foundational to life as we know it, represents a mere fraction of the chemical diversity achievable in polypeptides. The ability to move beyond this canonical set, through the site-specific incorporation of non-canonical amino acids (ncAAs), has ushered in a new era of protein engineering and drug development. By introducing novel chemical functionalities, researchers can imbue proteins with unique properties, such as enhanced stability, novel catalytic activities, and the ability to serve as spectroscopic probes.
5-Chloro-Tryptophan (5-Cl-Trp) is a halogenated analog of tryptophan that offers unique advantages for protein engineering. The introduction of a chlorine atom onto the indole ring of tryptophan can subtly alter its electronic and steric properties, influencing protein folding, stability, and intermolecular interactions.[1][2] Furthermore, the chlorine atom can serve as a bio-orthogonal handle for further chemical modification and as a heavy atom for crystallographic phasing.
This guide provides a comprehensive overview of the principles and protocols for the genetic incorporation of 5-Cl-Trp into proteins expressed in Escherichia coli. We will delve into the core technology of amber stop codon suppression, the directed evolution of orthogonal aminoacyl-tRNA synthetases, and provide detailed, field-proven protocols for expression, purification, and verification.
The Core Technology: Orthogonal Translation and Amber Suppression
The site-specific incorporation of 5-Cl-Trp is achieved through the powerful technique of genetic code expansion.[3][4] This methodology relies on the introduction of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair into the host organism.[5][6] This orthogonal pair functions independently of the host's endogenous translational machinery, ensuring that the ncAA is not incorporated at unintended sites.
The most common strategy for site-specific incorporation is amber stop codon suppression .[7] Here's how it works:
-
Codon Reassignment: The amber stop codon (UAG), which normally signals the termination of translation, is repurposed to encode the ncAA.
-
Orthogonal aaRS-tRNA Pair: An engineered aaRS specifically recognizes and charges 5-Cl-Trp onto its cognate suppressor tRNA. This tRNA possesses an anticodon (CUA) that recognizes the UAG codon.
-
Incorporation: When the ribosome encounters a UAG codon in the mRNA sequence of the target protein, the charged suppressor tRNA delivers 5-Cl-Trp, allowing protein synthesis to continue.
The success of this process hinges on the orthogonality of the aaRS-tRNA pair. The engineered synthetase must not recognize any of the endogenous amino acids, and the suppressor tRNA must not be charged by any of the host's endogenous synthetases.
Diagram: Workflow of 5-Cl-Trp Incorporation
Caption: The evolved aaRS catalyzes the charging of the suppressor tRNA with 5-Cl-Trp.
Experimental Protocols
Protocol 1: Transformation of E. coli
This protocol describes the co-transformation of E. coli with the plasmid encoding the target protein (containing an amber stop codon at the desired position) and the plasmid encoding the orthogonal MjTyrRS/tRNA pair.
Materials:
-
Chemically competent E. coli BL21(DE3) cells
-
Plasmid encoding the target protein with a UAG codon (e.g., in pET vector)
-
Plasmid encoding the evolved MjTyrRS and its cognate tRNA (e.g., in pULTRA vector) [8]* LB agar plates with appropriate antibiotics (e.g., kanamycin and spectinomycin)
-
SOC medium
Procedure:
-
Thaw a 50 µL aliquot of competent E. coli BL21(DE3) cells on ice.
-
Add 100 ng of each plasmid to the cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately transfer the tube to ice for 2 minutes.
-
Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics.
-
Incubate the plates overnight at 37°C.
Protocol 2: Expression of 5-Cl-Trp Containing Protein
This protocol details the expression of the target protein in E. coli supplemented with 5-Cl-Trp.
Materials:
-
ZYP-5052 auto-induction medium [8]* 5-Chloro-Tryptophan (5-Cl-Trp)
-
Appropriate antibiotics
-
Overnight culture of transformed E. coli
Procedure:
-
Inoculate a 10 mL starter culture of LB medium with a single colony from the transformation plate and grow overnight at 37°C.
-
The next day, inoculate 1 L of ZYP-5052 medium containing the appropriate antibiotics with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with vigorous shaking (200 rpm) until the OD₆₀₀ reaches 0.6-0.8. [8]4. Add 5-Cl-Trp to a final concentration of 1 mM.
-
Reduce the temperature to 20°C and continue shaking at 180 rpm for 18-24 hours to allow for protein expression.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C.
Protocol 3: Verification of 5-Cl-Trp Incorporation by Mass Spectrometry
This protocol provides a general workflow for verifying the incorporation of 5-Cl-Trp into the purified target protein using electrospray ionization mass spectrometry (ESI-MS). [9][10] Materials:
-
Purified target protein
-
HPLC-grade water, acetonitrile, and formic acid
-
Mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Desalt the purified protein using a suitable method (e.g., ZipTip or dialysis) to remove interfering salts and buffers.
-
Resuspend the protein in a solution compatible with ESI-MS, typically 50% acetonitrile, 50% water, and 0.1% formic acid. [9]
-
-
Mass Spectrometry Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the target protein.
-
Deconvolute the resulting multi-charged spectrum to obtain the intact mass of the protein.
-
-
Data Analysis:
-
Calculate the expected molecular weight of the protein with and without 5-Cl-Trp incorporation.
-
Compare the experimentally determined mass with the calculated masses to confirm the incorporation of 5-Cl-Trp. The mass shift due to the replacement of tryptophan (C₁₁H₁₂N₂O₂) with 5-chloro-tryptophan (C₁₁H₁₁ClN₂O₂) is approximately +34.45 Da (Cl - H).
-
Quantitative Data and Expected Outcomes
The efficiency of ncAA incorporation can be influenced by several factors, including the activity of the orthogonal aaRS-tRNA pair, the expression level of the target protein, and the concentration of the ncAA in the growth medium.
| Parameter | Expected Outcome | Notes |
| Protein Yield | 1-10 mg/L of culture | Highly dependent on the target protein and expression conditions. |
| Incorporation Efficiency | >95% | As determined by mass spectrometry. Minimal incorporation of canonical amino acids at the target site. |
| Fidelity | High | The orthogonal system ensures that 5-Cl-Trp is incorporated only at the designated UAG codon. |
Applications in Research and Drug Development
The ability to incorporate 5-Cl-Trp into proteins opens up a wide range of applications for researchers and drug development professionals:
-
Probing Protein Structure and Dynamics: The chlorine atom can serve as a spectroscopic probe, allowing for the study of local protein environments using techniques like NMR spectroscopy.
-
Enhancing Protein Stability: The introduction of a halogenated tryptophan can increase the thermal and chemical stability of proteins through favorable interactions within the protein core.
-
X-ray Crystallography: The heavy chlorine atom can aid in solving the phase problem in X-ray crystallography, facilitating the determination of protein structures.
-
Bio-orthogonal Chemistry: The chloro-indole moiety can potentially be used as a handle for further site-specific chemical modifications, enabling the creation of protein-drug conjugates and other novel biomaterials.
-
Modulating Protein-Protein Interactions: The altered electronic properties of 5-Cl-Trp can be used to fine-tune protein-protein interactions, which is critical in the development of therapeutic proteins.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Yield | Toxicity of the ncAA or the expressed protein. Inefficient suppression of the amber codon. | Optimize the concentration of 5-Cl-Trp. Lower the expression temperature and/or IPTG concentration (if using a T7-based system). Use a different orthogonal aaRS-tRNA pair. |
| No or Low Incorporation | Inactive orthogonal synthetase. Degradation of 5-Cl-Trp. | Sequence the synthetase plasmid to confirm its integrity. Prepare fresh solutions of 5-Cl-Trp. |
| High Read-through with Canonical Amino Acids | Leaky suppression by endogenous tRNAs. The orthogonal synthetase is not entirely specific. | Use an E. coli strain with a modified genome (e.g., RF1 knockout) to reduce competition at the UAG codon. Re-evaluate the orthogonality of the synthetase. |
Conclusion
The genetic incorporation of 5-Chloro-Tryptophan represents a powerful tool for the precise engineering of proteins. By leveraging the principles of orthogonal translation and directed evolution, researchers can create novel proteins with enhanced properties and functionalities. The protocols and insights provided in this guide offer a robust framework for the successful implementation of this technology, paving the way for new discoveries in basic research and the development of next-generation protein therapeutics.
References
-
Carpentier, J., & Hecht, S. M. (2010). Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. RNA, 16(9), 1760–1770. [Link]
-
Baumann, T., Fischer, P., & Budisa, N. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. FEBS Letters, 597(13), 1689–1702. [Link]
- Dumas, A., Lercher, L., Spicer, C. D., & Davis, B. G. (2015). Designing logical codon reassignment - Expanding the chemistry of the genetic code. Chemical Science, 6(1), 50–69.
-
Bader, C. D., Nichols, A., Kalkreuter, E., Yang, D., Shen, B., Masuda, I., Christian, T., Nakano, Y., & Hou, Y.-M. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
- Garry, K. E., & Jackson, J. C. (2019). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Methods in Molecular Biology, 1928, 245–271.
- Johnson, D. B. F., Xu, J., & Schultz, P. G. (2010). A general approach for the generation of orthogonal tRNAs. Bioorganic & Medicinal Chemistry Letters, 20(23), 7044–7047.
- Ambrogelly, A., Palioura, S., & Söll, D. (2007). Natural expansion of the genetic code.
-
San Diego Center for Systems Biology. (n.d.). E. Coli protein expression protocol. [Link]
- Li, Y., Li, Y., & Li, S. (2020). Directed evolution improves the enzymatic synthesis of L-5-hydroxytryptophan by an engineered tryptophan synthase. Bioprocess and Biosystems Engineering, 43(11), 2001–2009.
-
Buller, A. R., van Roye, P., Murciano-Calles, J., & Arnold, F. H. (2018). Directed evolution mimics allosteric activation by stepwise tuning of the conformational ensemble. Proceedings of the National Academy of Sciences of the United States of America, 115(25), E5741–E5749. [Link]
- Romanyuk, A., & Fernandez-Trillo, F. (2022). Biotransformation of 5-chloroindole to 5-chlorotryptophan using engineered E. coli.
- Mahdavi, A., Hamblin, G. D., & Jindal, G. A. (2016). An engineered aminoacyl-tRNA synthetase for cell-selective analysis of mammalian protein synthesis. Journal of the American Chemical Society, 138(13), 4278–4281.
-
Lin, Y., Li, Y., & Xu, Q. (2017). Protein and pathway engineering for the biosynthesis of 5-hydroxytryptophan in Escherichia coli. Engineering in Life Sciences, 17(8), 911–918. [Link]
-
Marcondes, M. F., & van Oostergetel, G. T. (2017). On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors. Biochemical and Biophysical Research Communications, 493(1), 586–590. [Link]
-
Bader, C. D., Nichols, A. L., Kalkreuter, E., Yang, D., Shen, B., Masuda, I., Christian, T., Nakano, Y., & Hou, Y.-M. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology, 18(11), 2419–2428. [Link]
-
AARS Online. (n.d.). Tryptophanyl-tRNA Synthetase. [Link]
-
Yu, S., Yang, Z., & Wang, M. (2012). Structure of human tryptophanyl-tRNA synthetase in complex with tRNATrp reveals the molecular basis of tRNA recognition and specificity. Nucleic Acids Research, 40(19), 9877–9888. [Link]
-
Kellie, J. F., & Tran, J. C. (2019). Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. Nature Methods, 16(7), 587–590. [Link]
- Zhang, H., Li, Y., & Liu, Y. (2021). Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering. International Journal of Molecular Sciences, 22(16), 8829.
- Zhou, K., & Hou, Y.-M. (2023). The mechanism of lineage-specific tRNA recognition by bacterial tryptophanyl-tRNA synthetase and its implications for inhibitor discovery.
-
Ganesan, A., & Mitra, A. (2020). The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins. International Journal of Molecular Sciences, 21(22), 8775. [Link]
- de Jesus, A. J. (2021). Tryptophan, an Amino-Acid Endowed with Unique Properties and Its Many Roles in Membrane Proteins. International Journal of Molecular Sciences, 22(11), 5583.
-
Lin, Y., Li, Y., & Xu, Q. (2017). Protein and pathway engineering for the biosynthesis of 5-hydroxytryptophan in Escherichia coli. PubMed. [Link]
-
Wang, Y., & Liu, Y. (2021). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose. Biotechnology for Biofuels, 14(1), 163. [Link]
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Application Note: Spectrophotometric Determination of 5-Chloro-DL-tryptophan Concentration
Document ID: AN-S5CT-202601
Revision: 1.0
Abstract
This application note provides a comprehensive guide for the determination of 5-Chloro-DL-tryptophan concentration in aqueous solutions using UV-Vis spectrophotometry. 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan, is of significant interest in pharmaceutical and biochemical research as a building block for novel therapeutics and as a probe in protein structure and function studies[1]. The inherent UV absorbance of its indole ring provides a straightforward and non-destructive method for quantification. This document outlines the fundamental principles, a detailed experimental protocol, data analysis procedures, and critical considerations for ensuring accurate and reproducible results.
Introduction and Scientific Principles
The Chromophore: The Indole Ring
5-Chloro-DL-tryptophan, like its parent compound tryptophan, possesses an indole functional group that acts as a chromophore. This aromatic ring system contains delocalized π-electrons that absorb ultraviolet (UV) radiation, specifically in the range of 250-300 nm[2][3]. The absorbance of UV light excites these electrons from their ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is a characteristic property of the chromophore. For tryptophan, the λmax is typically observed around 280 nm[4]. The introduction of a chlorine atom at the 5-position of the indole ring is expected to cause a slight bathochromic (red) shift in the λmax due to the electron-donating effect of the halogen, although this should be confirmed experimentally.
The Beer-Lambert Law: The Basis of Quantification
The relationship between the absorbance of light and the concentration of the absorbing species is described by the Beer-Lambert Law[5]. This fundamental principle of spectrophotometry states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the solution. The equation is expressed as:
A = εcl
Where:
-
A is the absorbance (a dimensionless quantity).
-
ε (epsilon) is the molar absorptivity or extinction coefficient, a constant that is specific to the substance at a given wavelength (in M⁻¹cm⁻¹).
-
c is the molar concentration of the substance (in mol/L or M).
-
l is the path length of the cuvette, which is typically 1 cm.
By measuring the absorbance of a solution of 5-Chloro-DL-tryptophan at its λmax, and with a known molar absorptivity, the concentration can be accurately determined.
Causality of Experimental Design
The protocol described herein is designed to establish a robust and self-validating system. The core of this approach is the creation of a standard curve using known concentrations of 5-Chloro-DL-tryptophan. This is crucial because the exact molar absorptivity of 5-Chloro-DL-tryptophan may not be readily available in the literature and can be influenced by the solvent and pH of the solution[6]. By generating a standard curve, a linear relationship between absorbance and concentration is empirically established for the specific experimental conditions, which inherently validates the measurements of unknown samples.
Materials and Reagents
-
5-Chloro-DL-tryptophan (analytical standard, purity ≥98%)
-
Deionized water (18.2 MΩ·cm) or other suitable solvent (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer (capable of scanning from at least 200-400 nm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes (Class A)
Experimental Workflow
The overall workflow for the spectrophotometric determination of 5-Chloro-DL-tryptophan is depicted in the following diagram.
Figure 1: Experimental workflow for the determination of 5-Chloro-DL-tryptophan concentration.
Detailed Protocol
Preparation of Stock and Standard Solutions
-
Stock Solution (e.g., 1 mM): Accurately weigh a sufficient amount of 5-Chloro-DL-tryptophan (Molecular Weight: 238.67 g/mol ) to prepare a 1 mM stock solution. For example, to prepare 100 mL of a 1 mM stock solution, weigh out 23.87 mg of 5-Chloro-DL-tryptophan. Dissolve the compound in a 100 mL volumetric flask with deionized water or the chosen buffer. Ensure complete dissolution by gentle vortexing or sonication.
-
Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution. A recommended concentration range is 0.01 mM to 0.2 mM. For example, to prepare a 0.1 mM standard, dilute 10 mL of the 1 mM stock solution to a final volume of 100 mL in a volumetric flask.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Set the spectrophotometer to scan a wavelength range from 240 nm to 340 nm.
-
Fill a quartz cuvette with the solvent used to prepare the solutions (e.g., deionized water) and use this as the blank to zero the instrument.
-
Rinse the cuvette with one of the mid-range standard solutions (e.g., 0.1 mM 5-Chloro-DL-tryptophan) and then fill the cuvette with this solution.
-
Perform a wavelength scan.
-
Identify the wavelength at which the maximum absorbance occurs. This is the λmax for 5-Chloro-DL-tryptophan under your specific experimental conditions. All subsequent absorbance measurements should be performed at this wavelength.
Generation of the Standard Curve
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each of the prepared standard solutions, starting from the lowest concentration and moving to the highest.
-
Between each measurement, rinse the cuvette with the next standard solution to be measured.
-
Record the absorbance values for each standard concentration.
Measurement of Unknown Sample
-
Prepare the unknown sample in the same solvent as the standards. If necessary, dilute the sample so that its absorbance falls within the linear range of the standard curve (ideally between 0.1 and 1.0).
-
Measure the absorbance of the unknown sample at the λmax.
Data Analysis and Interpretation
Standard Curve and Molar Absorptivity
-
Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where 'm' is the slope and 'b' is the y-intercept.
-
The R² value should be ≥ 0.995 for a good linear fit. A y-intercept close to zero is also expected.
-
The slope of the standard curve (m) represents the molar absorptivity (ε) if the path length is 1 cm.
Table 1: Example Data for Standard Curve Generation
| Concentration (mM) | Absorbance at λmax |
| 0.02 | 0.115 |
| 0.04 | 0.232 |
| 0.06 | 0.348 |
| 0.08 | 0.465 |
| 0.10 | 0.580 |
Calculation of Unknown Concentration
The concentration of the unknown sample can be calculated using the equation of the line from the standard curve:
Concentrationunknown = (Absorbanceunknown - b) / m
If the sample was diluted, remember to multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.
Trustworthiness and Self-Validation
This protocol is designed to be a self-validating system through several key features:
-
Standard Curve: The use of a standard curve generated under the same experimental conditions as the unknown sample accounts for any matrix effects and instrument variability.
-
Linearity (R² value): A high R² value (≥0.995) confirms the linear relationship between absorbance and concentration within the tested range, validating the applicability of the Beer-Lambert law.
-
Blank Measurement: The use of a solvent blank corrects for any background absorbance from the solvent and the cuvette.
-
Replicates: For enhanced accuracy, it is recommended to prepare and measure each standard and unknown in triplicate.
Logical Relationships in Spectrophotometry
The following diagram illustrates the logical relationship between the key parameters in spectrophotometric analysis based on the Beer-Lambert Law.
Figure 2: Relationship of parameters in the Beer-Lambert Law.
References
-
Food Technology and Biotechnology. (2007). Spectrophotometric Method for Determination of Tryptophan in Protein Hydrolysates. Food Technol. Biotechnol., 45(1), 79-84. Retrieved from [Link]
-
Lin, J., & Chen, G. (1996). Specific tryptophan UV-absorbance changes are probes of the transition of rhodopsin to its active state. Biochemistry, 35(34), 11144–11151. Retrieved from [Link]
-
IOSR Journal of Applied Physics. (2014). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. IOSR Journal of Applied Physics, 6(1), 50-56. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Study of Solvent Effect on UV-Visible Spectra of a Newly Synthesized Zn(II), Co(II) and Cd(II) Complexes with L- Tryptophan. Retrieved from [Link]
-
ChemRxiv. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Retrieved from [Link]
-
ResearchGate. (2017). What is the molar extinction coefficient of Tryptophan at 295 nm? Retrieved from [Link]
-
PLoS One. (2023). A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate. PLoS One, 18(1), e0279547. Retrieved from [Link]
-
Journal of Chromatography B. (2009). Rapid analysis and sensitive detection of DL-tryptophan by using shorter capillary column coupled with deep-UV fluorescence detector. J Chromatogr B Analyt Technol Biomed Life Sci., 877(29), 3753-6. Retrieved from [Link]
-
YouTube. (2021). Protein UV absorption - starring tryptophan, Beer's Law, & more. Retrieved from [Link]
-
University of Baghdad Digital Repository. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. Retrieved from [Link]
-
ResearchGate. (2015). Typical UV-vis spectra of tryptophan (1 mL; 0.1 mM) derivative formed in the reaction with glyoxylic acid in a tryptophan reagent (4 mL). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tryptophan. NIST WebBook. Retrieved from [Link]
-
IOSR Journal of Pharmacy and Biological Sciences. (2014). UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 50-56. Retrieved from [Link]
-
PubMed Central. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Synth. Biol., 12(1), 133-140. Retrieved from [Link]
-
Analytical Biochemistry. (1992). Statistical determination of the average values of the extinction coefficients of tryptophan and tyrosine in native proteins. Anal. Biochem., 200(1), 74-80. Retrieved from [Link]
-
Trade Science Inc. (2008). Studies on molar extinction coefficients of some bio-molecules. Physical Chemistry, 2(2), 111-119. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specific tryptophan UV-absorbance changes are probes of the transition of rhodopsin to its active state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
5-Chloro-DL-tryptophan solubility in aqueous buffers.
Welcome to the technical support guide for 5-Chloro-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility characteristics of this compound in aqueous buffers. Here, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and solubility of 5-Chloro-DL-tryptophan.
Q1: What is the general solubility of 5-Chloro-DL-tryptophan in aqueous solutions?
A: 5-Chloro-DL-tryptophan is generally considered to be sparingly soluble in neutral aqueous buffers.[1] Its solubility is highly dependent on the pH of the solution. Like its parent compound, L-tryptophan, it exhibits a U-shaped pH-solubility profile, with the lowest solubility at its isoelectric point (pI) and significantly increased solubility in acidic or basic conditions.[2][3][4]
Q2: How does pH adjustment impact the solubility of 5-Chloro-DL-tryptophan?
A: Adjusting the pH away from the isoelectric point is a primary strategy to enhance the solubility of amino acids.[2][3]
-
Acidic pH (e.g., pH < 4): At low pH, the amino group (-NH2) is protonated to -NH3+, and the carboxylic acid group (-COOH) is neutral. The net positive charge on the molecule increases its interaction with water, thereby increasing solubility. Dissolving in dilute acids like HCl is a common approach.[2][5]
-
Basic pH (e.g., pH > 8): At high pH, the carboxylic acid group is deprotonated to -COO-, and the amino group is neutral. The net negative charge enhances solubility. Adding a base like NaOH or KOH can be used to dissolve the compound.[2]
Q3: Can I use organic co-solvents to prepare a stock solution?
A: Yes, using an organic co-solvent is a highly effective and recommended method, especially for achieving higher concentrations. For many sparingly soluble tryptophan derivatives, Dimethyl sulfoxide (DMSO) is an excellent choice.[2] A common workflow involves dissolving the compound in a minimal amount of 100% DMSO to create a concentrated stock solution, which can then be diluted into the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent in your experimental system is low enough to not cause any physiological effects.[1]
Q4: Is it advisable to heat the solution to aid dissolution?
A: Gentle heating can significantly improve the dissolution rate and solubility of tryptophan and its derivatives in water.[2][5] However, this must be done with caution. Tryptophan is susceptible to degradation, especially with prolonged heating or autoclaving, which can lead to yellowing of the solution.[2][6][7] If you choose to heat the solution, warm it gently (e.g., to 50°C) while stirring, and do not autoclave the tryptophan-containing solution with other media components.[2] The solution should be sterile-filtered after dissolution and cooling.
Q5: How should I properly store 5-Chloro-DL-tryptophan powder and its stock solutions?
A: The solid powder should be stored at -20°C and protected from light, as recommended by suppliers.[8] Aqueous stock solutions are not recommended for long-term storage; it is best to prepare them fresh.[1] If you prepare a stock solution in an organic solvent like DMSO, it can be stored at -20°C or -80°C for short to medium durations (e.g., up to one month at -20°C or six months at -80°C), though stability should be verified for your specific application.[9] Always protect solutions from light to prevent photodegradation.
Summary of 5-Chloro-DL-tryptophan Solubility Characteristics
| Condition | Solvent/Buffer System | Expected Solubility | Rationale & Key Considerations |
| Neutral | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | Low / Sparingly Soluble | At or near the isoelectric point, the molecule has a net neutral charge, minimizing interactions with water.[3][4] |
| Acidic | Dilute HCl, Citrate Buffer pH 3-4 | High | The molecule becomes cationic (protonated amine), which is readily solvated by water.[2][10] |
| Basic | Dilute NaOH, Tris Buffer pH 8-9 | High | The molecule becomes anionic (deprotonated carboxyl), which is readily solvated by water.[2][5] |
| Organic Co-solvent | DMSO, Ethanol | High | These solvents can disrupt the intermolecular forces in the crystal lattice more effectively. DMSO is particularly effective for many tryptophan derivatives.[2] |
Troubleshooting Guide
Encountering solubility issues is a common hurdle. This guide provides a systematic approach to diagnosing and solving these problems.
Q: My 5-Chloro-DL-tryptophan is not dissolving or is precipitating out of solution. What steps should I take?
A: This is a multi-faceted issue that can be resolved by following a logical troubleshooting workflow. The primary factors to consider are pH, concentration, temperature, and the choice of solvent.
Causality: The insolubility arises because the energy required to break the crystal lattice of the solid is greater than the energy of solvation in the chosen buffer. To overcome this, you must modify the system to favor solvation. This is achieved by increasing the charge of the molecule (pH adjustment), using a more favorable solvent (co-solvent), or increasing kinetic energy (heating).
Follow the decision tree below to diagnose the problem.
Caption: Troubleshooting workflow for 5-Chloro-DL-tryptophan dissolution.
Q: I successfully dissolved the compound in a stock solution, but it precipitated when I diluted it into my cell culture media or final buffer. Why did this happen?
A: This is a classic problem of exceeding the solubility limit in the final medium.
-
Cause 1: Buffer Capacity Overload: If you prepared an acidic or basic stock and added a large volume to a weakly buffered final solution, the stock solution itself may have shifted the final pH back towards the isoelectric point, causing precipitation.
-
Cause 2: Co-solvent "Crashing Out": If you used a high-concentration DMSO stock, adding it too quickly or to a cold aqueous solution can cause the compound to "crash out" or precipitate before it can be properly solvated by the water.
-
Solution:
-
Ensure your final buffer has sufficient buffering capacity to handle the pH of your stock solution.
-
When diluting a DMSO stock, add it dropwise to your final buffer while vortexing or stirring vigorously to ensure rapid mixing.
-
Perform a small-scale test dilution to confirm compatibility before preparing your full experimental volume.
-
Q: I've noticed my solution turning yellow over time. Is the compound unstable?
A: Yes, tryptophan and its derivatives can be susceptible to oxidative degradation and photodegradation.[6][7] A yellow or brownish tint is often an indicator of degradation product formation. This process can be accelerated by exposure to light, elevated temperatures, and the presence of oxygen in the solution.[7]
-
Prevention:
-
Always store stock solutions protected from light (e.g., in amber vials or wrapped in foil).
-
Store solutions frozen at -20°C or -80°C.
-
Prepare solutions fresh whenever possible, especially for critical experiments.
-
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes a reliable method for preparing a 10 mM stock solution of 5-Chloro-DL-tryptophan using DMSO as a co-solvent. This method is ideal for subsequent dilution into aqueous buffers for cell-based assays or other biochemical experiments.
Materials:
-
5-Chloro-DL-tryptophan (MW: 238.68 g/mol )[8]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile tips
Methodology:
-
Pre-weigh Calculation: Determine the mass of 5-Chloro-DL-tryptophan required. For 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 238.68 g/mol = 0.0023868 g = 2.39 mg
-
-
Weighing the Compound: Carefully weigh out 2.39 mg of 5-Chloro-DL-tryptophan powder and place it into a sterile vial.
-
Expert Tip: Due to the small mass, it is advisable to weigh a larger amount (e.g., 23.9 mg) and dissolve it in a proportionally larger volume (10 mL) to minimize weighing errors.
-
-
Dissolution: Add the calculated volume of 100% DMSO to the vial containing the powder. For 2.39 mg, add 1.0 mL of DMSO.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes. The solution should become completely clear. If minor particulates remain, brief sonication in a water bath can be applied.
-
Sterilization (Optional but Recommended): If the stock solution is for use in sterile applications like cell culture, filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., a PTFE membrane filter).
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber tubes). Store the aliquots at -20°C for short-term use or -80°C for long-term storage.[8][9] Avoid repeated freeze-thaw cycles.
References
-
5-CHLORO-DL-TRYPTOPHAN | 154-07-4. (n.d.). INDOFINE Chemical Company, Inc. Retrieved from [Link]
-
5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Fmoc-5-chloro-DL-tryptophan - 100 mg. (n.d.). Anaspec. Retrieved from [Link]
-
Official Monographs for Part I / L-Tryptophan. (n.d.). Japanese Pharmacopoeia. Retrieved from [Link]
-
How to dissolve tryptophan amino acids? (2025, November 14). ResearchGate. Retrieved from [Link]
-
Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl. (n.d.). ResearchGate. Retrieved from [Link]
-
Liu, Y., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry. Retrieved from [Link]
-
How to dissolve L-tryptophan in PBS? (2021, January 23). ResearchGate. Retrieved from [Link]
-
Bader, C. D., et al. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Retrieved from [Link]
-
Random peptide mixtures of tryptophan and lysine suppress the aggregation of a cancer-related mutant of the Axin protein. (2015). National Institutes of Health. Retrieved from [Link]
-
Effect of Addition of Tryptophan on Aggregation of Apo-α-Lactalbumin Induced by UV-Light. (2021, July 7). MDPI. Retrieved from [Link]
- Process for preparing 5-hydroxy-tryptophan and its derivatives. (1975). Google Patents.
-
Gstoettner, C., et al. (2020). Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
A Convenient One-Step Synthesis of L-aminotryptophans and Improved Synthesis of 5-fluorotryptophan. (n.d.). PubMed. Retrieved from [Link]
-
How to dissolve PCPA (4-chloro-DL-phenylalanine) for i.p. injection in mice? (2013, September 24). ResearchGate. Retrieved from [Link]
-
Have you published drug solubility vs pH data in aqueous solution? (2019, February 22). ResearchGate. Retrieved from [Link]
-
Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. (n.d.). MDPI. Retrieved from [Link]
-
Bader, C. D., et al. (2024). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of tryptophan-related yellowing in parenteral amino acid solution: Development of a stability-indicating method and assessment of degradation products in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures [mdpi.com]
Technical Support Center: 5-Chloro-DL-tryptophan for In Vitro Applications
Welcome to the technical support center for 5-Chloro-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the effective dissolution and use of this compound in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reproducibility of your research.
I. Understanding 5-Chloro-DL-tryptophan: A Quick Reference
5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan. The introduction of a chlorine atom to the indole ring can alter its biological activity, making it a compound of interest in various research fields, including neuroscience and oncology. As a crystalline solid, proper dissolution is the first critical step for its successful application in any in vitro model.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ |
| Molecular Weight | 238.67 g/mol [1] |
| Appearance | White to off-white crystalline solid |
II. Core Directive: Dissolution Strategy and Solvent Selection
The primary challenge in working with tryptophan and its analogs is often poor aqueous solubility at neutral pH. The choice of solvent is therefore paramount and must balance solubilizing the compound with minimizing cytotoxicity to the in vitro system.
Solvent Selection Workflow
Caption: Decision workflow for dissolving 5-Chloro-DL-tryptophan.
III. Detailed Protocols
Protocol 1: Aqueous Dissolution using pH Adjustment
This is the preferred method for minimizing solvent-induced artifacts in cell-based assays. Tryptophan's solubility is pH-dependent, exhibiting a "U-shaped" profile with the lowest solubility at its isoelectric point and increased solubility in acidic or basic conditions[2].
Materials:
-
5-Chloro-DL-tryptophan powder
-
Sterile, nuclease-free water
-
0.1 N NaOH or 0.1 N HCl
-
Sterile conical tubes
-
Vortex mixer and/or sonicator
-
0.22 µm sterile syringe filter
Procedure:
-
Initial Suspension: Weigh the desired amount of 5-Chloro-DL-tryptophan and add it to a sterile conical tube. Add a portion of the final desired volume of sterile water to create a suspension.
-
pH Adjustment: While gently vortexing, add 0.1 N NaOH (for basic dissolution) or 0.1 N HCl (for acidic dissolution) dropwise.
-
Observation: Continue adding the acid or base until the compound is fully dissolved. Sonication or gentle warming (not exceeding 37°C) can aid this process.
-
Final Volume and Filtration: Once dissolved, add sterile water to reach the final desired concentration. Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution protected from light at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage[3].
Protocol 2: Dissolution in Organic Solvents
For applications requiring higher concentrations, or if pH adjustment is not feasible, organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol can be used.
Materials:
-
5-Chloro-DL-tryptophan powder
-
Anhydrous (cell culture grade) DMSO or 200-proof ethanol
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of 5-Chloro-DL-tryptophan.
-
Dissolution: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent the absorption of water, which can reduce solubility[4].
IV. Troubleshooting and FAQs
Q1: My 5-Chloro-DL-tryptophan is not dissolving in water.
A1: This is a common issue. 5-Chloro-DL-tryptophan, like its parent compound, has limited solubility in neutral water. The most effective approach is to adjust the pH as described in Protocol 1. Adding a small amount of a dilute acid or base will ionize the molecule, significantly increasing its aqueous solubility[2].
Q2: I've prepared a stock solution in DMSO, but it precipitates when I add it to my cell culture media.
A2: This is likely due to the compound's lower solubility in the aqueous environment of the cell culture media. To mitigate this:
-
Pre-warm the media: Adding the DMSO stock to media at 37°C can help maintain solubility.
-
Add dropwise while vortexing: Slowly introduce the stock solution to the media while gently agitating to ensure rapid and even dispersal.
-
Reduce the final concentration: If precipitation persists, you may need to lower the final working concentration of 5-Chloro-DL-tryptophan in your experiment.
-
Consider the final DMSO concentration: Ensure the final concentration of DMSO in your culture media is well below the cytotoxic level for your specific cell line (generally <0.5%)[5].
Q3: What is the maximum concentration of DMSO or ethanol I can use in my in vitro experiment?
A3: The cytotoxicity of organic solvents is cell-line dependent and time-dependent. It is always best to perform a dose-response curve with the solvent alone on your specific cell line. However, here are some general guidelines:
| Solvent | Generally Safe Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Concentrations above 1% can significantly impact cell viability and proliferation[6]. |
| Ethanol | ≤ 0.5% | Ethanol can be more rapidly cytotoxic than DMSO for some cell lines[6]. |
Q4: How should I store my 5-Chloro-DL-tryptophan stock solution?
A4: Tryptophan and its derivatives are susceptible to degradation, particularly from light and oxidation[7][8].
-
Protect from light: Store stock solutions in amber vials or wrap them in aluminum foil.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into organic solvent stocks, store solutions in single-use aliquots.
-
Storage Temperature: For long-term stability, store stock solutions at -20°C or -80°C[3]. Aqueous stocks can be stored at 4°C for short periods (up to a week).
Q5: Can I autoclave my 5-Chloro-DL-tryptophan solution?
A5: No. Tryptophan and its analogs are heat-labile and will degrade upon autoclaving. Always sterilize your solutions by filtration through a 0.22 µm filter.
V. References
-
Chen, J., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. Journal of Solution Chemistry, 52(2), 1-23.
-
Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3861.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
Protocols.io. (2023). How do i prepare TRF stock solution for cell culture study? Retrieved from [Link]
-
PubChem. (n.d.). 5-chloro-L-tryptophan. Retrieved from [Link]
-
Romesberg, F. E., et al. (2025). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ChemRxiv.
-
Lee, M. G., & Rogers, C. M. (1988). Degradation of tryptophan in aqueous solution. Journal of Parenteral Science and Technology, 42(1), 20–22.
-
PubChem. (n.d.). (+-)-5-Hydroxytryptophan. Retrieved from [Link]
-
Stacey, G. N., & Masters, J. R. W. (Eds.). (2008). The stability of solutions of 5-hydroxytryptophan. J Pharm Pharmacol. 1958 Dec;10(Supp):87-91T.
-
Cheméo. (n.d.). L-Tryptophan. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]
-
Steinhauer, C. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (Doctoral dissertation, Leopold-Franzens-Universität Innsbruck).
-
Wang, Y., et al. (2023). Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. RSC Advances, 13(45), 31839-31847.
-
West Virginia University Shared Research Facilities. (2014). BNRF GENERAL CELL CULTURE PROTOCOL.
-
Thermo Fisher Scientific. (2017). Protocol for MRC-5 cultivation.
-
Wang, Y., et al. (2023). Chemical reactivity of the tryptophan/acetone/DMSO triad system and its potential applications in nanomaterial synthesis. Nanoscale, 15(45), 18049-18057.
-
ResearchGate. (2021). How to dissolve L-tryptophan in PBS? Retrieved from [Link]
Sources
- 1. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. goldbio.com [goldbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing degradation of 5-Chloro-DL-tryptophan in solution.
A Guide to Solution Stability and Degradation Prevention
Welcome to the technical support center for 5-Chloro-DL-tryptophan. As Senior Application Scientists, we understand that the stability of your reagents is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights into the handling, storage, and troubleshooting of 5-Chloro-DL-tryptophan solutions. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is 5-Chloro-DL-tryptophan, and why is its stability a concern?
5-Chloro-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan.[1] The addition of a chlorine atom to the 5th position of the indole ring modifies its electronic properties, making it a valuable tool in drug development, protein engineering, and as a metabolic probe.
However, like its parent molecule, 5-Chloro-DL-tryptophan possesses an indole ring that is highly susceptible to chemical degradation.[2] The primary concerns are oxidation and photodegradation, which can alter the compound's structure, leading to loss of activity, formation of confounding artifacts, and potential cytotoxicity in cell-based assays.[2][3] Ensuring the integrity of your 5-Chloro-DL-tryptophan solution is therefore critical for generating reliable and valid experimental data.
Q2: What are the primary drivers of 5-Chloro-DL-tryptophan degradation in solution?
The degradation of 5-Chloro-DL-tryptophan is primarily driven by three factors, often acting synergistically:
-
Oxidation: The electron-rich indole ring is prone to attack by reactive oxygen species (ROS), such as singlet oxygen, hydroxyl radicals, and even atmospheric oxygen.[2] This can be catalyzed by trace metal ions or exposure to light. Oxidation cleaves the indole ring to form various degradation products, fundamentally altering the molecule.[4][5]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, provides the energy to initiate degradative chemical reactions.[6][7] This process is often linked to oxidation, as light can generate ROS in the solution, leading to a photosensitive auto-oxidation cascade.[6][8] A common visual indicator of photodegradation is the yellowing of the solution.[3][6]
-
pH and Temperature: Extremes in pH can affect the stability of the molecule.[9] More importantly, elevated temperatures significantly accelerate the rate of all chemical degradation reactions.[3] Storing solutions at room temperature, especially when exposed to light, can lead to rapid browning and decomposition.[3]
Q3: How should I prepare a stock solution of 5-Chloro-DL-tryptophan to maximize stability?
Due to its limited aqueous solubility at neutral pH, proper preparation of a stock solution is the first line of defense against degradation.[10][11] We recommend preparing a concentrated stock in a suitable organic solvent or a pH-adjusted aqueous buffer, which can then be diluted into your experimental medium.
Please refer to the detailed protocol in the "Experimental Protocols" section below for step-by-step instructions. The key principles are to dissolve the compound completely, minimize exposure to light and heat during preparation, and use high-purity, degassed solvents whenever possible.
Troubleshooting Guide
This section addresses common problems encountered when working with 5-Chloro-DL-tryptophan solutions.
Issue 1: My 5-Chloro-DL-tryptophan solution has turned yellow/brown.
-
Probable Cause: This is a classic sign of degradation, primarily through photodegradation and/or oxidation.[3][6] The yellow color is associated with the formation of chromophoric degradation products, such as derivatives of kynurenine, which result from the cleavage of the indole ring.[5]
-
Immediate Action: Do not use the discolored solution. The presence of color indicates that a significant and unknown fraction of the active compound has degraded. Using this solution will introduce confounding variables and potentially toxic byproducts into your experiment.[3]
-
Preventative Workflow:
-
Light Protection: Always store stock solutions and working solutions in amber vials or wrap containers in aluminum foil.[3] Minimize exposure to ambient lab light during experiments.
-
Temperature Control: Store stock solutions at ≤ -20°C as recommended for the solid compound.[12] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation. Keep working solutions on ice.
-
Oxygen Exclusion: When preparing stock solutions, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen. This removes dissolved oxygen, a key player in both oxidation and photodegradation pathways.[8]
-
Issue 2: A precipitate has formed in my solution after storage.
-
Probable Cause: This can be due to two main reasons:
-
Poor Solubility: If the stock solution was not fully dissolved initially, or if it was diluted into a buffer where it is less soluble (e.g., a neutral pH buffer), the compound can crash out of solution. The solubility of tryptophan analogs often follows a "U-shaped" curve, with minimum solubility around the isoelectric point (neutral pH) and higher solubility in acidic or basic conditions.[13][14]
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.
-
-
Troubleshooting Steps:
-
Verify Solubility: Check the pH of your final working solution. If it is near neutral, you may need to adjust the pH slightly or use a co-solvent if your experimental system permits.
-
Re-dissolution Attempt: Gently warm the solution and vortex to see if the precipitate re-dissolves. If it does, it is likely a solubility issue. If it does not, it is more likely a degradation product, and the solution should be discarded.
-
Protocol Review: Re-evaluate your stock solution preparation. Did you use a recommended solvent? Was the compound fully dissolved before final dilution? Refer to our recommended protocol below.
-
Troubleshooting Workflow Diagram
Caption: A flowchart for diagnosing and resolving common issues with 5-Chloro-DL-tryptophan solutions.
Key Degradation Pathways
Understanding the chemical transformations that 5-Chloro-DL-tryptophan undergoes is key to preventing them. The primary degradation route is the oxidative cleavage of the indole ring, a process that can be initiated by light or reactive oxygen species.[2][4]
Caption: Oxidative degradation of 5-Chloro-DL-tryptophan to key byproducts.
This pathway shows the conversion to intermediate products like 5-Chloro-N-formylkynurenine (NFK) and 5-Chloro-kynurenine (KYN), which have been identified as major degradation products for tryptophan itself.[15][16] The formation of these species eliminates the defining indole structure of the parent molecule.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution (10 mM)
This protocol is designed to minimize degradation during solubilization.
Materials:
-
5-Chloro-DL-tryptophan (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
1 M NaOH or 1 M HCl (for aqueous prep)
-
High-purity water, degassed
-
Sterile, amber microcentrifuge tubes or glass vials
-
Inert gas (Argon or Nitrogen), if available
Method A: DMSO Stock (Recommended for most applications)
-
Weighing: Tare a sterile amber vial. Weigh out the required amount of 5-Chloro-DL-tryptophan (M.W. = 238.67 g/mol ). For 1 mL of a 10 mM stock, use 2.39 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial. DMSO is recommended as it readily dissolves tryptophan analogs.[10]
-
Dissolution: Vortex the solution thoroughly until all solid material is completely dissolved. Gentle warming (to 37°C) can be applied briefly if needed, but avoid excessive heat.[10]
-
Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen over the headspace of the vial for 15-30 seconds to displace oxygen before capping tightly.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes. Store immediately at ≤ -20°C. Avoid repeated freeze-thaw cycles. Note that aqueous solutions prepared from DMSO stocks should be made fresh and used promptly.
Method B: pH-Adjusted Aqueous Stock
-
Weighing: Weigh 5-Chloro-DL-tryptophan as described above into a sterile tube.
-
Initial Suspension: Add ~80% of the final desired volume of degassed, high-purity water. The compound will likely not dissolve completely.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise to raise the pH above 9, or 1 M HCl to lower the pH below 3. The solubility of tryptophan is significantly higher at these pH values.[14] Add just enough to fully dissolve the solid.
-
Final Volume and Neutralization: Once dissolved, add water to the final volume. If required by your experiment, you can carefully back-titrate towards neutral pH with HCl or NaOH, but be aware that the compound may precipitate if the concentration is too high.
-
Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter into a sterile amber container. Aliquot and store at ≤ -20°C.
Protocol 2: Quick Stability Check by UV-Vis Spectrophotometry
This method allows for a rapid check for gross degradation by monitoring changes in the absorbance spectrum.
-
Baseline Scan: Immediately after preparing your solution, take a UV-Vis spectrum from 250 nm to 450 nm using an appropriate blank (e.g., the same solvent/buffer).
-
Characteristic Peaks: 5-Chloro-DL-tryptophan should exhibit absorbance maxima characteristic of the indole ring, around 280-290 nm.
-
Monitoring for Degradation: Store the solution under your experimental conditions (or stressed conditions, e.g., on the benchtop exposed to light). At various time points (e.g., 1, 4, 24 hours), re-scan the spectrum.
-
Interpretation: A decrease in the absorbance at the ~280 nm peak indicates the loss of the parent compound. An increase in absorbance between 300-400 nm is a strong indicator of the formation of yellow degradation products like kynurenine derivatives.[6]
-
For Quantitative Analysis: For rigorous stability studies, HPLC is the preferred method as it can separate and quantify the parent compound and its specific degradation products.[17][18]
Summary of Factors Influencing Stability
| Factor | Condition to AVOID | Recommended Practice | Rationale |
| Light | Direct sunlight, UV lamps, prolonged exposure to ambient lab light. | Work in a dimly lit area. Store all solutions in amber vials or wrapped in foil.[3] | Prevents photodegradation and light-induced oxidation.[6][8] |
| Temperature | Storage at room temperature or 4°C for extended periods. Repeated freeze-thaw cycles. | Store concentrated stocks at ≤ -20°C. Prepare working solutions fresh and keep on ice. Aliquot stocks.[2][3] | Reduces the kinetic rate of all degradation reactions.[3] |
| Oxygen | Use of non-degassed solvents. Leaving containers open to the air. | Use degassed buffers/solvents. Purge vials with inert gas (N₂/Ar) before sealing.[8] | Minimizes the primary reactant for oxidative degradation. |
| pH | Neutral pH for long-term storage of concentrated aqueous solutions. | Store aqueous stocks at acidic (pH < 3) or basic (pH > 9) conditions where solubility is higher. Buffer to final pH just before use.[13][14] | Avoids precipitation at the isoelectric point, which can mask and promote degradation. |
| Contaminants | Use of tap water. Contaminated reagents. | Use high-purity (e.g., Milli-Q) water and analytical grade solvents. | Trace metals and other impurities can catalyze oxidative reactions.[2] |
By implementing these protocols and preventative measures, you can significantly enhance the stability of your 5-Chloro-DL-tryptophan solutions, ensuring the integrity and reliability of your valuable research.
References
- (No source provided)
-
INDOFINE Chemical Company, Inc. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4. Available from: [Link].
-
Leaver, I. H., & Lennox, F. G. (1965). Studies on the photodegradation of tryptophan. Photochemistry and Photobiology. Available from: [Link].
-
Sormacheva, E. D., Sherin, P. S., & Tsentalovich, Y. P. (2017). Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid. Free Radical Biology and Medicine, 113, 372-384. Available from: [Link].
-
Pardon, B., Bellmaine, S., & Zimmer, A. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. Available from: [Link].
-
Shibazaki, C., Sugiyama, H., Ueda, M., & Akutsu, K. (2021). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 26(15), 4481. Available from: [Link].
-
Heinecke, J. W., & Thorpe, S. R. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Free Radical Biology and Medicine, 160, 696-718. Available from: [Link].
- (No source provided)
- (No source provided)
- (No source provided)
-
ScienceLab.com. Material Safety Data Sheet - DL-Tryptophan. Available from: [Link].
- (No source provided)
- (No source provided)
-
Royal Society of Chemistry. Analytical Methods. Available from: [Link].
- (No source provided)
-
Pardon, B., Bellmaine, S., & Zimmer, A. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PMC. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 644330, 5-chloro-L-tryptophan. Available from: [Link].
- (No source provided)
- (No source provided)
-
Navo, C. D., et al. (2008). Kinetics and mechanisms of chlorine dioxide oxidation of tryptophan. Inorganic Chemistry, 47(7), 2647-2655. Available from: [Link].
- (No source provided)
-
Majewski, M., et al. (2016). Chromatographic analysis of tryptophan metabolites. Journal of Separation Science, 39(1), 192-204. Available from: [Link].
- (No source provided)
- (No source provided)
- (No source provided)
-
The MEROX Team. (2020). Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. eLife, 9, e56195. Available from: [Link].
-
Godel, A. (2013). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. ResearchGate. Available from: [Link].
- (No source provided)
- (No source provided)
-
Yutani, K., Ogasahara, K., & Sugino, Y. (1980). pH dependence of stability of the wild-type tryptophan synthase alpha-subunit and two mutant proteins (Glu49 replaced by Met or Gln). Journal of Molecular Biology, 144(4), 455-465. Available from: [Link].
-
Lin, L., et al. (1998). Identification of tryptophan oxidation products in bovine alpha-crystallin. Protein Science, 7(11), 2371-2379. Available from: [Link].
-
Question on ResearchGate. How to dissolve tryptophan amino acids? Available from: [Link].
-
Question on ResearchGate. How to dissolve L-tryptophan in PBS? Available from: [Link].
-
Liu, Y., et al. (2023). Effect of pH on the solubility of L-tryptophan: pH adjusted with NaOH or HCl. Journal of Solution Chemistry. Available from: [Link].
- (No source provided)
- (No source provided)
-
Liu, Y., et al. (2023). Measurement and Correlation of Solubility of L–Tryptophan in Aqueous Solutions with a Wide Range of pH and Different Monovalent Counterions from 283.15 to 323.15 K. ResearchGate. Available from: [Link].
- (No source provided)
Sources
- 1. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetics and mechanisms of chlorine dioxide oxidation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH dependence of stability of the wild-type tryptophan synthase alpha-subunit and two mutant proteins (Glu49 replaced by Met or Gln) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 | INDOFINE Chemical Company [indofinechemical.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of tryptophan oxidation products in bovine alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Synthesis of 5-Chloro-Tryptophan
Welcome to the technical support center for the enzymatic synthesis of 5-chloro-tryptophan (5-Cl-Trp). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical biotransformation. Here, we combine fundamental enzymatic principles with practical, field-tested troubleshooting strategies to help you overcome common experimental hurdles and achieve high-yield, high-purity synthesis.
Core Concepts: The Enzymatic Toolset
The synthesis of 5-Cl-Trp is primarily achieved using two main classes of enzymes: Tryptophan Halogenases and Tryptophan Synthases. Understanding their mechanisms is key to optimizing your reaction.
-
Tryptophan Halogenases: These enzymes, specifically flavin-dependent halogenases (FDHs), catalyze the direct, regioselective chlorination of the L-tryptophan indole ring at a specific position.[1][2][3] For 5-Cl-Trp, a tryptophan 5-halogenase (e.g., PyrH) is required.[4] The reaction mechanism involves the generation of a reactive chlorine species from a chloride salt (e.g., NaCl) and molecular oxygen, facilitated by a reduced flavin adenine dinucleotide (FADH2) cofactor.[5][6][7] A partner flavin reductase enzyme is often necessary to regenerate the FADH2, creating a robust catalytic cycle.[5]
-
Tryptophan Synthase: This PLP-dependent enzyme complex (typically α2β2) can synthesize various tryptophan analogs.[8] It catalyzes the condensation of an indole derivative (5-chloro-indole) with L-serine to produce the final 5-Cl-Trp product.[8][9] While this method requires the synthesis of the 5-chloro-indole precursor, it can be highly efficient and avoids the complexities of the halogenase cofactor system.
Caption: Enzymatic pathways for 5-Chloro-Tryptophan synthesis.
Frequently Asked Questions (FAQs)
Q1: Which enzymatic method is better, halogenase or synthase? A1: The choice depends on your resources and goals.
-
Tryptophan Halogenase is elegant as it's a one-step conversion from L-tryptophan. However, it can be limited by the enzyme's stability, low turnover rates, and the requirement for a cofactor regeneration system.[10]
-
Tryptophan Synthase often exhibits higher stability and catalytic efficiency.[9][11] The main challenge is the need to provide 5-chloro-indole as a substrate, which must be synthesized separately.
Q2: What are the typical starting concentrations for substrates? A2: For tryptophan synthase, L-serine concentrations are often optimized in the range of 25-75 mM.[9] For halogenases, L-tryptophan is the substrate, and optimal chloride salt (NaCl) concentrations can be around 10 mM.[1] Exceeding this may lead to inhibition.[1]
Q3: What is the optimal pH and temperature for these reactions? A3: These parameters are highly enzyme-specific. For many E. coli derived tryptophan synthases, an optimal pH is around 8.0-9.0 and temperatures range from 35-50°C.[9][11] Flavin-dependent halogenases often prefer milder conditions, with optimal temperatures around 25°C and a pH of approximately 7.4.[1][5] It is crucial to consult the literature for the specific enzyme you are using or perform an initial optimization screen.
Q4: How do I monitor the reaction progress? A4: The most common and reliable method is reverse-phase high-performance liquid chromatography (HPLC).[12][13][14] Using a UV or fluorescence detector allows for the quantification of both the substrate (L-tryptophan or 5-chloro-indole) and the product (5-Cl-Trp).[12][13] LC-MS can also be used for definitive identification and quantification.[1][15]
Troubleshooting Guide: Common Issues & Solutions
Caption: A workflow for troubleshooting low-yield enzymatic reactions.
Problem 1: Low or No Product Formation
Q: My HPLC analysis shows very little or no 5-Cl-Trp after the recommended reaction time. What's wrong?
A: Potential Causes & Solutions:
-
Inactive Enzyme: The most common issue.
-
Causality: Enzymes can lose activity due to improper storage, repeated freeze-thaw cycles, or age.
-
Solution:
-
Verify Storage: Ensure the enzyme was stored at the correct temperature (typically -20°C or -80°C) in a suitable buffer.
-
Run a Positive Control: Test the enzyme with its native substrate under known optimal conditions. For tryptophan synthase, use indole and L-serine to produce L-tryptophan.[9] For a tryptophan 5-halogenase, use L-tryptophan and NaCl to confirm chlorination activity.[1] If the control fails, the enzyme is likely inactive.
-
-
-
Cofactor Issues (Crucial for Halogenases):
-
Causality: Flavin-dependent halogenases have an absolute requirement for FADH2, which is supplied by a flavin reductase.[5] If this regeneration cycle fails, the halogenase will not function.
-
Solution:
-
Ensure both the halogenase and the flavin reductase are present and active.
-
Verify the presence and concentration of all components of the regeneration system (e.g., NAD(P)H, FAD, and the dehydrogenase used to regenerate NAD(P)H).
-
The system is sensitive to oxygen levels; ensure proper aeration if required, but note that excess FADH2 can lead to H2O2 formation, which can damage the enzyme.[5]
-
-
-
Incorrect Reaction Conditions:
-
Causality: Enzyme activity is highly dependent on pH and temperature. The pH of your buffer can shift significantly with temperature.
-
Solution:
-
Verify pH: Measure the pH of the reaction buffer at the intended reaction temperature, not just at room temperature.
-
Optimize Temperature: Run a temperature gradient (e.g., 25°C, 30°C, 37°C, 42°C) to find the optimum for your specific enzyme construct. A 5°C difference can dramatically impact yield.[9]
-
-
Problem 2: Reaction Starts but Stalls or Gives Poor Conversion
Q: The reaction produces some 5-Cl-Trp initially, but it stops before the substrate is fully consumed. Why?
A: Potential Causes & Solutions:
-
Substrate or Product Inhibition:
-
Causality: High concentrations of the substrate (L-serine, 5-chloro-indole) or the product (5-Cl-Trp) can bind to the enzyme's active site or an allosteric site, preventing further catalysis. This is a known phenomenon in tryptophan synthesis pathways.[16]
-
Solution:
-
Lower Initial Substrate Concentration: Start with a lower concentration of the limiting substrate and see if the percent conversion improves.
-
Fed-Batch Strategy: Instead of adding all the substrate at once, add it portion-wise over the course of the reaction to keep the concentration below the inhibitory threshold.
-
-
-
Enzyme Instability:
-
Causality: The enzyme may not be stable under the chosen reaction conditions for the entire duration. Thermal denaturation or oxidative damage can occur over time.
-
Solution:
-
Run a Time Course: Take samples at regular intervals (e.g., 1, 2, 4, 8, 12, 24 hours) to determine when the reaction rate plateaus.
-
Add Stabilizers: Consider adding stabilizing agents like glycerol (5-10%), BSA, or DTT (if compatible with your enzyme) to the reaction buffer.
-
Lower Temperature: Operating at a slightly lower temperature may reduce the reaction rate but can significantly extend the enzyme's active lifetime, leading to a higher overall yield.
-
-
-
Depletion of a Key Component:
-
Causality: In halogenase systems, the NAD(P)H pool for the flavin reductase can be depleted. For synthase systems, L-serine or 5-chloro-indole may be consumed.
-
Solution: Ensure all substrates and cofactors are present in sufficient, non-inhibitory molar excess. For long reactions, a second addition of a labile component (like NAD(P)H) may be necessary.
-
Problem 3: Difficulty with Product Purification
Q: I have a good yield in the reaction mixture, but I'm losing most of my 5-Cl-Trp during purification. How can I improve recovery?
A: Potential Causes & Solutions:
-
Inefficient Recrystallization:
-
Causality: Tryptophan and its analogs can have complex solubility profiles. Using the wrong solvent system can lead to poor crystal formation or co-precipitation of impurities.
-
Solution: A common method for tryptophan purification involves recrystallization from a water-containing acetic acid mixture.[17] Experiment with the ratio of acetic acid to water and the cooling rate to optimize crystal formation and purity.
-
-
Poor Chromatographic Separation:
-
Causality: The product and remaining substrate or indole precursors may have similar retention times on a standard C18 column.
-
Solution:
-
Optimize HPLC Method: Adjust the mobile phase composition (e.g., acetonitrile or methanol concentration) and the pH of the aqueous component (e.g., acetate or phosphate buffer).[12][14] A shallow gradient can often resolve closely eluting peaks.
-
Alternative Chromatography: Consider other separation techniques like ion-exchange chromatography if issues persist.
-
-
Protocols & Data
Protocol 1: Standard Reaction with Tryptophan Synthase
This protocol is a general starting point for the synthesis of 5-Cl-Trp using tryptophan synthase from E. coli.
-
Reaction Buffer: Prepare a 100 mM potassium phosphate buffer, adjust pH to 8.0 at 40°C.
-
Reagent Preparation:
-
Dissolve L-serine in the reaction buffer to a final concentration of 50 mM.[9]
-
Dissolve 5-chloro-indole in a minimal amount of DMSO and then add to the reaction buffer to a final concentration of 25 mM. (Note: DMSO concentration should be <5% v/v).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 0.1 mM.
-
-
Enzyme Addition: Add purified tryptophan synthase to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the reaction at 40°C with gentle agitation for 12-24 hours.[9]
-
Monitoring: Withdraw aliquots at set time points, quench the reaction by adding an equal volume of acetonitrile or by adding acid (e.g., 1 M HCl) to precipitate the enzyme. Centrifuge to pellet the precipitate and analyze the supernatant by HPLC.
Protocol 2: HPLC Analysis Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 5 mM Sodium Acetate buffer, pH 6.3.
-
Mobile Phase B: Acetonitrile.[14]
-
Gradient:
-
0-2 min: 8% B
-
2-8 min: Gradient from 8% to 50% B
-
8-10 min: Hold at 50% B
-
10-12 min: Return to 8% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm) or UV detector (280 nm).[12][14]
-
Quantification: Generate a standard curve using a pure standard of 5-Cl-Trp.
Data Summary: Typical Reaction Parameters
| Parameter | Tryptophan Synthase | Tryptophan 5-Halogenase | Reference |
| Enzyme Source | E. coli (recombinant) | Streptomyces sp. (recombinant) | [9],[4] |
| Substrates | 5-Chloro-Indole, L-Serine | L-Tryptophan, NaCl | [9],[1] |
| Optimal pH | 8.0 - 9.0 | ~7.4 | [9][11],[5] |
| Optimal Temp. | 37 - 50 °C | 20 - 30 °C | [9][11],[1] |
| Cofactors | PLP, Monovalent Cations | FADH2 (requires regeneration system) | [8],[5] |
| Typical Yield | Can be high (>80%) | Variable, often lower | [9] |
References
-
Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (n.d.). National Institutes of Health. [Link]
-
Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. (2022). MDPI. [Link]
-
Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. (2025). ChemRxiv. [Link]
-
Advances in the Microbial Synthesis of 5-Hydroxytryptophan. (2021). Frontiers in Bioengineering and Biotechnology. [Link]
-
Tryptophan synthase: a mine for enzymologists. (2007). National Institutes of Health. [Link]
-
Tryptophan synthase. (n.d.). Wikipedia. [Link]
-
Improving the Activity of Tryptophan Synthetase via a Nucleic Acid Scaffold. (2023). National Institutes of Health. [Link]
-
A simplified HPLC method for determination of tryptophan in some cereals and legumes. (2016). PubMed. [Link]
- Process for purifying tryptophan. (1991).
-
A simplified HPLC method for determination of tryptophan in some cereals and legumes. (2016). ResearchGate. [Link]
-
Straightforward Regeneration of Reduced Flavin Adenine Dinucleotide Required for Enzymatic Tryptophan Halogenation. (2019). ACS Publications. [Link]
-
Optimizing Fermentation Strategies for Enhanced Tryptophan Production in Escherichia coli: Integrating Genetic and Environmental Controls for Industrial Applications. (2023). MDPI. [Link]
-
Structure-based switch of regioselectivity in the flavin-dependent tryptophan 6-halogenase Thal. (2018). National Institutes of Health. [Link]
-
Proposed reaction mechanisms of tryptophan halogenation. (n.d.). ResearchGate. [Link]
-
HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. (2020). Springer. [Link]
-
A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014). Royal Society of Chemistry. [Link]
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Quantification of tryptophan in plasma by high performance liquid chromatography. (2014). SciELO. [Link]
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Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). ACS Publications. [Link]
-
Development of Halogenase Enzymes for Use in Synthesis. (2016). The University of Manchester. [Link]
-
Identifying and Engineering Flavin Dependent Halogenases for Selective Biocatalysis. (2020). ChemRxiv. [Link]
-
Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. (2021). ACS Publications. [Link]
-
Engineering Saccharomyces cerevisiae for the de novo Production of Halogenated Tryptophan and Tryptamine Derivatives. (2023). Wiley Online Library. [Link]
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Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. (2018). ResearchGate. [Link]
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Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). Frontiers in Chemistry. [Link]
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Tryptophan 7-halogenase. (n.d.). Wikipedia. [Link]
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Interpreting mass spectrometry fragmentation patterns of 5-Chloro-DL-tryptophan.
Welcome to the technical support guide for the mass spectrometric analysis of 5-Chloro-DL-tryptophan. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers, troubleshooting guides, and validated protocols to ensure the successful interpretation of mass spectrometry fragmentation patterns. As your virtual application scientist, my goal is to explain the causality behind experimental observations and provide robust methodologies for your work.
Core Concepts: Predicting the Fragmentation of 5-Chloro-DL-tryptophan
Understanding the fragmentation of 5-Chloro-DL-tryptophan begins with understanding its parent molecule, tryptophan. In positive-ion electrospray ionization (ESI), the molecule is protonated, typically at the primary amine, to form the precursor ion [M+H]⁺. The subsequent fragmentation in the collision cell (MS/MS) is driven by the stability of the resulting product ions.
For tryptophan, the most common fragmentation pathway involves the neutral loss of ammonia (NH₃) from the protonated amino acid, leading to the formation of a stable tricyclic ion.[1][2] Further fragmentation can occur through the loss of other small molecules.[2][3]
The presence of a chlorine atom on the indole ring at position 5 introduces a critical new feature: the characteristic isotopic pattern of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This means that any fragment containing the chlorine atom will appear as a doublet of peaks separated by approximately 2 Da, with a relative intensity ratio of roughly 3:1. This isotopic signature is a powerful tool for confirming the identity of chlorine-containing fragments.
The primary fragmentation pathway for protonated 5-Chloro-DL-tryptophan is therefore predicted to mirror that of tryptophan, initiated by the loss of ammonia.
Caption: Predicted ESI-MS/MS fragmentation of 5-Chloro-DL-tryptophan.
Predicted Key Fragments
The following table summarizes the major ions expected in the positive-ion ESI-MS/MS spectrum of 5-Chloro-DL-tryptophan.
| Ion Description | Proposed Structure/Loss | m/z (³⁵Cl) | m/z (³⁷Cl) | Notes |
| Precursor Ion | [M+H]⁺ | 239.05 | 241.05 | The protonated molecular ion. The 3:1 isotopic pattern is key for identification. |
| Primary Fragment | [M+H - NH₃]⁺ | 222.02 | 224.02 | Loss of ammonia; typically the most abundant fragment ion.[1][2] |
| Indole Fragment | [M+H - C₂H₄NO₂]⁺ | 152.01 | 154.01 | Loss of the entire alanine side chain. |
| Decarboxylated Fragment | [M+H - COOH]⁺ or [M+H - H₂O - CO]⁺ | 194.06 | 196.06 | Loss of the carboxyl group, often observed in amino acids.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the exact m/z values I should be looking for as the precursor ion? For 5-Chloro-DL-tryptophan (C₁₁H₁₁ClN₂O₂), the protonated molecule [M+H]⁺ will appear as a doublet. The monoisotopic mass of the ³⁵Cl species is 238.0458 Da, giving a protonated ion at m/z 239.0531 . The ³⁷Cl species has a monoisotopic mass of 239.0429 Da, resulting in a protonated ion at m/z 241.0502 . Your instrument should clearly resolve these two peaks with an approximate 3:1 intensity ratio.
Q2: My spectrum shows a prominent peak at [M+23]⁺. What is this? This is a sodium adduct, [M+Na]⁺. Adduct formation is common in electrospray ionization.[4] Sources of sodium can include glassware, solvents, or additives. Similarly, you may observe a potassium adduct, [M+K]⁺, at [M+39]⁺. The presence of these adducts can be a useful confirmation of your compound's molecular weight.
Q3: Why is the loss of ammonia ([M+H - NH₃]⁺) the most dominant fragment? The loss of ammonia from the protonated amino group allows the molecule to form a highly stable, resonance-delocalized tricyclic spiro[cyclopropane-indolium] structure.[1][5] This fragmentation pathway is energetically favorable, making it the primary dissociation channel for tryptophan and its derivatives upon collision-induced dissociation (CID).
Q4: Can in-source fragmentation occur, and how would it affect my results? Yes, ESI can induce fragmentation in the ion source, especially with higher capillary voltages or temperatures.[1][6] This "in-source CID" can cause your precursor ion to fragment before it even reaches the mass analyzer. If this occurs, you might see a diminished signal for your intended precursor (m/z 239/241) and a stronger signal for its fragments (e.g., m/z 222/224) in your full scan MS1 spectrum. If you suspect this is happening, try using "softer" ionization conditions (e.g., lower cone/capillary voltage).[1]
Troubleshooting Guide
This section addresses common problems encountered during the MS analysis of 5-Chloro-DL-tryptophan.
Problem 1: No or Very Low Signal Intensity
If you are struggling to detect your compound, a systematic check of your system is required.
Caption: Troubleshooting workflow for low MS signal intensity.
-
Possible Cause & Solution:
-
Improper Sample Concentration: If the sample is too dilute, the signal will be weak. If it is too concentrated, you may experience ion suppression.[7] Prepare a fresh dilution series to find the optimal concentration range.
-
Poor Ionization Efficiency: 5-Chloro-DL-tryptophan should ionize well in standard acidic mobile phases (e.g., water/methanol with 0.1% formic acid). Ensure your mobile phase is correctly prepared. Experiment with different ionization methods if available (e.g., APCI).[7]
-
Instrument Contamination or Drift: A dirty ion source or drift in calibration can significantly reduce sensitivity. Perform routine cleaning and calibration as per the manufacturer's guidelines.[7]
-
System Leaks: Air leaks in the LC or MS system can cause ion suppression and an unstable signal.[8] Perform a leak check, paying close attention to fittings and seals.
-
Problem 2: Isotopic Pattern for Chlorine is Distorted or Absent
-
Possible Cause & Solution:
-
Low Signal-to-Noise: At low concentrations, the M+2 peak may be lost in the baseline noise. Try to increase the signal intensity by concentrating the sample or increasing the injection volume.
-
Co-eluting Interference: If another compound with a similar m/z value co-elutes with your analyte, it can distort the isotopic ratio. Improve your chromatographic separation by modifying the gradient, flow rate, or column chemistry.
-
Detector Saturation: If your signal is too high, the detector can become saturated, leading to non-linear response and distorted isotopic ratios. Dilute your sample to bring the peak intensity into the optimal range for the detector.
-
Problem 3: Spectrum is Dominated by Unidentifiable Peaks
-
Possible Cause & Solution:
-
Contamination: Contaminants can originate from solvents, glassware, plasticware (e.g., phthalates), or the LC system itself.[9] Run a solvent blank to identify system-related peaks. Use high-purity solvents (LC-MS grade) and avoid plastic containers where possible.
-
Matrix Effects: If analyzing complex samples (e.g., plasma, tissue extracts), components of the matrix can cause significant background noise or ion suppression.[4] Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
-
Solvent Adducts: In addition to Na⁺ and K⁺, molecules can form adducts with solvents, such as acetonitrile ([M+ACN+H]⁺). These are common and can be identified by their mass shift.[9]
-
Experimental Protocols
Protocol 1: Standard Preparation for LC-MS/MS Analysis
This protocol describes the preparation of a 1 µg/mL working standard solution.
-
Prepare Primary Stock (1 mg/mL): Accurately weigh ~1 mg of 5-Chloro-DL-tryptophan. Dissolve in 1 mL of LC-MS grade methanol. Vortex until fully dissolved. This stock is stable for several weeks when stored at -20°C.
-
Prepare Intermediate Stock (10 µg/mL): Dilute 10 µL of the primary stock solution into 990 µL of 50:50 methanol:water.
-
Prepare Working Standard (1 µg/mL): Dilute 100 µL of the intermediate stock into 900 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the final working standard through a 0.22 µm syringe filter (PTFE or other compatible material) to remove any particulates before injection.
Protocol 2: Optimization of Collision Energy (CE)
Finding the optimal collision energy is crucial for maximizing the signal of your desired fragment ion for quantitative analysis (MRM/SRM).
Caption: Workflow for optimizing MS/MS collision energy.
-
Instrument Setup: Infuse the 1 µg/mL working standard directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
MS Method: Create an MS/MS method set to "Product Ion Scan" or "MS2 Scan" mode. Set the precursor ion to m/z 239.05.
-
Collision Energy Ramp: Set up an experiment where the collision energy is ramped in discrete steps (e.g., 2 V increments) across a wide range (e.g., 5 V to 50 V). Acquire data for several seconds at each step.
-
Data Analysis: Examine the resulting data to create a "breakdown curve." Plot the intensity of the precursor ion (m/z 239.05) and key product ions (e.g., m/z 222.02, 152.01) as a function of collision energy.
-
Selection: The optimal collision energy for a specific fragment is the value that produces its maximum intensity. The precursor ion intensity will decrease as the collision energy increases and fragmentation becomes more efficient. Select the CE value that provides the most robust signal for your fragment of interest.
References
-
Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2023). PMC. [Link]
-
Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. (2021). ResearchGate. [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]
-
Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a... (n.d.). ResearchGate. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (2021). PubMed. [Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. (2022). PubMed. [Link]
-
Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (2021). Analyst (RSC Publishing). [Link]
-
LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. (2020). NIH. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. [Link]
-
Fragmentation Patterns in Mass Spectra. (2020). Chemistry LibreTexts. [Link]
-
Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. (2019). NIH. [Link]
- Interferences and contaminants encountered in modern mass spectrometry. (n.d.). [Source Not Provided].
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.. [Link]
-
Investigation of Fragmentation of Tryptophan Nitrogen Radical Cation. (2015). PubMed. [Link]
-
MASS SPECTROMETER (MS) TROUBLESHOOTING Solutions. (n.d.). CGSpace. [Link]
-
ESI-MS/MS spectra of (A) tryptophan, (B) N α -methyl tryptophan, and... (n.d.). ResearchGate. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
New evidence for H/D scrambling of tryptophan and its analogues in the gas phase. (2015). CORE. [Link]
-
A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. [Link]
-
Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). PMC. [Link]
Sources
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- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. gmi-inc.com [gmi-inc.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. massspec.unm.edu [massspec.unm.edu]
Overcoming low yield in 5-Chloro-DL-tryptophan chemical synthesis
Welcome to the technical support guide for the synthesis of 5-Chloro-DL-tryptophan. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high yields and purity for this valuable synthetic building block. 5-Chloro-DL-tryptophan serves as a crucial intermediate in the development of various therapeutic agents and bioactive molecules.[1][2] However, its synthesis is frequently plagued by issues of low regioselectivity, competing side reactions, and product degradation.
This guide provides a series of troubleshooting FAQs, detailed experimental protocols, and mechanistic insights to help you navigate these common pitfalls and optimize your synthetic strategy.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My direct chlorination of DL-Tryptophan with N-Chlorosuccinimide (NCS) gives a low yield of the 5-chloro isomer and multiple byproducts. What is going wrong?
This is the most common challenge. The indole ring of tryptophan is highly activated towards electrophilic aromatic substitution, and direct chlorination can lead to a complex mixture of products. The key issues are a lack of regioselectivity and competing oxidation reactions.
Underlying Chemistry: The indole nucleus has multiple nucleophilic sites. While the C5 position is electronically favored for substitution, other positions, particularly C2, C3, and C7, can also react with the electrophilic chlorine from N-Chlorosuccinimide (NCS).[3] The reaction proceeds via a resonance-stabilized carbocation (a sigma complex), and subtle changes in reaction conditions can alter the product distribution.[3] Furthermore, the electron-rich indole and the amino acid side chain are susceptible to oxidation by NCS, which can act as both a chlorinating and oxidizing agent.[4][5]
Troubleshooting Steps & Solutions:
-
Temperature Control is Critical: Run the reaction at low temperatures (e.g., -10°C to 0°C). This reduces the overall reaction rate, enhancing the kinetic preference for the thermodynamically more stable 5-chloro isomer and minimizing oxidative side reactions.
-
Solvent Choice Matters: Aprotic, non-polar solvents like Dichloromethane (DCM) or Chloroform (CHCl₃) are generally preferred. Protic solvents can solvate the electrophile and alter its reactivity. Some protocols report success using DMSO as a catalyst, which can influence the reaction pathway.[3]
-
Slow, Portion-wise Addition of NCS: Add solid NCS or a solution of NCS in the reaction solvent slowly and in small portions. This maintains a low instantaneous concentration of the chlorinating agent, which helps to suppress over-chlorination and side reactions.
-
Protecting Groups: While adding complexity, protecting the alpha-amino group (e.g., as a Boc or Cbz derivative) can prevent side reactions at the nitrogen and may improve solubility and handling. However, this necessitates additional protection and deprotection steps.
-
Monitor the Reaction Closely: Use Thin-Layer Chromatography (TLC) or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of di- and tri-chlorinated species.
Visualizing the Problem: Potential Side Reactions in Direct Chlorination
The following diagram illustrates the desired reaction alongside common, yield-reducing side reactions.
Caption: Desired vs. side reactions in direct tryptophan chlorination.
FAQ 2: I am using a Fischer Indole synthesis approach starting with 4-chlorophenylhydrazine, but the indolization step is inefficient. How can I improve the yield?
The Fischer Indole synthesis is a powerful method but is sensitive to the choice of acid catalyst, solvent, and the structure of the carbonyl partner.[6][7] The reaction involves the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a[8][8]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[6][9] A failure at any of these stages will result in a low yield.
Troubleshooting Steps & Solutions:
-
Catalyst Selection: The choice of acid catalyst is paramount.
-
Brønsted Acids: Acetic acid is often used for both hydrazone formation and cyclization, but stronger acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) may be required for less reactive substrates.[7]
-
Lewis Acids: ZnCl₂, BF₃·OEt₂, or AlCl₃ are also effective catalysts, particularly for driving the cyclization forward.[7] The optimal catalyst often needs to be determined empirically.
-
-
Ensure Complete Hydrazone Formation: Before heating to induce cyclization, ensure the initial condensation between the 4-chlorophenylhydrazine and your aldehyde/ketone (e.g., a protected amino-aldehyde precursor) is complete. This can often be done at room temperature or with gentle warming.
-
Temperature and Reaction Time: The sigmatropic rearrangement and cyclization steps typically require elevated temperatures. However, excessive heat or prolonged reaction times can lead to decomposition and tar formation. Monitor the reaction and aim for the lowest effective temperature.
-
Solvent: High-boiling point solvents like toluene or xylene are often used to facilitate the reaction and the removal of water/ammonia. Acetic acid can also serve as both a catalyst and a solvent.[10]
Workflow: Key Stages of the Fischer Indole Synthesis
This workflow highlights the critical steps where optimization may be necessary.
Caption: Critical stages in the Fischer Indole synthesis pathway.
FAQ 3: My final product seems to degrade during purification. What are the best practices for workup and purification of 5-Chloro-DL-tryptophan?
Tryptophan and its halogenated derivatives can be sensitive to both acidic and basic conditions, as well as to oxidation, especially during prolonged purification procedures.[11][12]
Troubleshooting Steps & Solutions:
-
Neutralize Carefully: After the reaction, perform a careful aqueous workup. If the reaction was run under acidic conditions, neutralize slowly with a mild base like sodium bicarbonate solution. Avoid strong bases (e.g., NaOH), which can promote side reactions.
-
Minimize Exposure to Air and Light: Tryptophan derivatives can be susceptible to photo-oxidation. Work quickly and, if possible, protect your flasks from direct light. Using degassed solvents for chromatography can also help prevent oxidation.
-
Choose the Right Purification Method:
-
Crystallization: If the crude product is of reasonable purity, direct crystallization can be a highly effective and scalable method. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).
-
Reversed-Phase HPLC (RP-HPLC): This is the standard method for achieving high purity, especially at the research scale.[11] Use a C18 column with a mobile phase gradient of water and acetonitrile, typically with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent.
-
Ion-Exchange Chromatography: This can be an effective alternative, exploiting the zwitterionic nature of the amino acid.
-
Data Summary: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Crystallization | Scalable, cost-effective, high recovery if optimized. | Requires relatively pure crude material; optimization can be time-consuming. | Large-scale synthesis; when crude purity is >85%. |
| RP-HPLC | Excellent resolution, high final purity achievable.[11] | Expensive, solvent-intensive, can be a bottleneck for scale-up.[13] | Small to medium scale; when high purity is essential for biological assays. |
| Ion-Exchange | Good for separating from non-ionic impurities, avoids organic solvents. | Can have lower resolution than RP-HPLC for closely related impurities. | Separating the product from uncharged starting materials or byproducts. |
Optimized Experimental Protocols
Protocol 1: Direct Chlorination of DL-Tryptophan with NCS
This protocol is a representative method designed to maximize selectivity for the 5-chloro isomer.
Materials:
-
DL-Tryptophan (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq, high purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend DL-Tryptophan (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the suspension to 0°C in an ice-water bath with vigorous stirring.
-
Reagent Addition: Add NCS (1.05 eq) in 5-10 small portions over 30-60 minutes. Ensure the temperature does not rise above 5°C. Rationale: Slow addition prevents localized high concentrations of NCS, minimizing over-chlorination.[14]
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% acetic acid) or LC-MS every 30 minutes. The reaction is typically complete in 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of saturated Na₂S₂O₃ solution to destroy any excess NCS.
-
Workup: Dilute the mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Rationale: The bicarbonate wash removes succinimide and any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by preparative RP-HPLC.
Protocol 2: Purification of Crude 5-Chloro-DL-tryptophan by RP-HPLC
System:
-
Column: Preparative C18 silica column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Detection: UV at 220 nm and 280 nm
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture or DMSO). Filter the solution through a 0.45 µm filter to remove particulates.
-
Elution Gradient:
-
Equilibrate the column with 95% A / 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% B to 50% B over 30-40 minutes (this may need optimization based on your specific crude mixture).
-
Hold at a higher percentage of B to wash the column, then re-equilibrate.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks.
-
Analysis: Analyze the collected fractions containing the main product peak by analytical HPLC or LC-MS to confirm purity.
-
Pooling and Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to remove the mobile phase and obtain the final product as a fluffy, white solid (TFA salt).
References
-
Weitz, E., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2021). Fischer Indole Synthesis. Available at: [Link]
-
Sarpong, R., et al. (2014). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Available at: [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Available at: [Link]
-
Nakamura, M., et al. (1999). High resolution of DL-tryptophan at high flow rates using a bovine serum albumin-multilayered porous hollow-fiber membrane. Analytical Chemistry. Available at: [Link]
-
ACS Publications. (2017). Novel Chlorination Byproducts of Tryptophan: Initial High-Yield Transformation Products versus Small Molecule Disinfection Byproducts. Available at: [Link]
-
PMC - NIH. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. Available at: [Link]
-
ACS Publications. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. JACS Au. Available at: [Link]
-
PMC - NIH. (2004). Specific Sequence Motifs Direct the Oxygenation and Chlorination of Tryptophan by Myeloperoxidase. Available at: [Link]
-
ChemRxiv | Cambridge Open Engage. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. Available at: [Link]
-
MDPI. (2016). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
ResearchGate. (2024). N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. Available at: [Link]
-
PubMed. (2020). Enhanced production of 5-hydroxytryptophan through the regulation of L-tryptophan biosynthetic pathway. Available at: [Link]
-
Kaunas University of Technology | KTU. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available at: [Link]
-
ResearchGate. (2024). Diastereoselective Pictet–Spengler condensation of tryptophan with α-amino aldehydes as chiral carbonyl components. Available at: [Link]
-
Frontiers. (2023). A comprehensive review and comparison of L-tryptophan biosynthesis in Saccharomyces cerevisiae and Escherichia coli. Available at: [Link]
-
ResearchGate. (2018). Proposed reaction mechanism of chlorination of tryptophan catalyzed by tryptophan 7-halogenase. Available at: [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
ACS Publications. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Available at: [Link]
- Google Patents. (2014). Novel simple synthesis method of L-5-hydroxytryptophan.
-
ACS Catalysis. (2020). Computational Study of Pictet–Spenglerase Strictosidine Synthase: Reaction Mechanism and Origins of Enantioselectivity of Natural and Non-Natural Substrates. Available at: [Link]
-
PubMed. (1994). Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. Available at: [Link]
-
ResearchGate. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Available at: [Link]
-
ResearchGate. (2022). A modular and synthetic biosynthesis platform for de novo production of diverse halogenated tryptophan-derived molecules. Available at: [Link]
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MDPI. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Available at: [Link]
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MDPI. (2023). Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering. Available at: [Link]
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chemeurope.com. Pictet-Spengler reaction. Available at: [Link]
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ResearchGate. (2024). Optimization of Fischer indole reaction in flow. Available at: [Link]
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PubMed. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
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ChemRxiv. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. Available at: [Link]
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Royal Society of Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Available at: [Link]
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PMC - NIH. (2011). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. Available at: [Link]
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Edinburgh Research Explorer. (2023). Thiol Chlorination with N-Chlorosuccinimide. Available at: [Link]
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PMC - NIH. (2018). Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. Available at: [Link]
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PubMed. (2024). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. Available at: [Link]
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PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]
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5-Chloro-DL-tryptophan stability issues in cell culture media.
A Guide to Understanding and Mitigating Stability Issues in Cell Culture Media
Welcome to the technical support center for 5-Chloro-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cell culture experiments. As a Senior Application Scientist, I've compiled this guide to address common stability challenges, providing you with the insights and protocols needed to ensure the integrity and reproducibility of your results.
The use of tryptophan analogs like 5-Chloro-DL-tryptophan is pivotal in various research areas, from protein engineering to cancer research. However, the inherent instability of the indole ring, the core structure of tryptophan, presents a significant hurdle. This guide will walk you through the causes of this instability and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team receives regarding the stability of 5-Chloro-DL-tryptophan in cell culture media.
Q1: Why is the stability of 5-Chloro-DL-tryptophan a concern in cell culture?
A1: The stability of 5-Chloro-DL-tryptophan is a critical factor because its degradation can lead to several experimental artifacts:
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Formation of Cytotoxic Byproducts: Degradation of the tryptophan indole ring can generate compounds that are toxic to cells, impacting cell viability, growth rates, and overall culture health.[1][2]
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Alteration of Media Composition: The degradation of 5-Chloro-DL-tryptophan changes the chemical makeup of your cell culture media, potentially leading to unintended and uncharacterized effects on your cells.
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Generation of Colored Compounds: Oxidation of the indole ring often results in the formation of colored products, leading to a noticeable browning of the media.[3][4] This can interfere with colorimetric assays and is a visual indicator of significant degradation.
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Loss of Active Compound: If 5-Chloro-DL-tryptophan is the active compound in your experiment, its degradation will lead to a decrease in its effective concentration, compromising the accuracy and reproducibility of your results.
Q2: What are the primary factors that cause 5-Chloro-DL-tryptophan to degrade in cell culture media?
A2: The degradation of 5-Chloro-DL-tryptophan, much like its parent compound tryptophan, is primarily driven by oxidation.[5] The main contributing factors in a typical cell culture environment are:
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Light Exposure: The indole ring is photosensitive and can be oxidized upon exposure to light, especially UV and blue light.[6] Standard laboratory lighting can be sufficient to induce degradation over time.
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Elevated Temperatures: Storing media at room temperature or incubating it at 37°C for extended periods can accelerate the rate of oxidative degradation.[3][4]
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pH of the Media: While most cell culture media are buffered around neutral pH, deviations can influence the stability of amino acids.[7]
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Presence of Oxidizing Agents: Components within the media, or contaminants, can act as oxidizing agents. Reactive oxygen species (ROS) are key mediators of tryptophan degradation.[5]
Q3: How can I visually identify if my 5-Chloro-DL-tryptophan-containing media has degraded?
A3: The most common visual indicator of degradation is a change in the color of the media. Typically, you will observe a yellowing or browning of the solution.[3][4] This is due to the formation of chromophores, which are colored degradation products of the indole ring. Any deviation from the expected color of your prepared media should be considered a sign of potential degradation.
Q4: Are the degradation products of 5-Chloro-DL-tryptophan harmful to my cells?
A4: Yes, they can be. Studies on tryptophan have shown that its degradation products can exhibit cytotoxicity.[2][3] While specific toxicity studies on all possible degradation products of 5-Chloro-DL-tryptophan are not extensively available, it is a reasonable and cautious assumption that they may negatively impact your cell cultures. Therefore, minimizing degradation is crucial for maintaining a healthy cell culture environment.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to the use of 5-Chloro-DL-tryptophan in cell culture.
| Observed Problem | Potential Cause | Recommended Action |
| Media turns yellow/brown after preparation or during incubation. | Degradation of 5-Chloro-DL-tryptophan due to light exposure and/or elevated temperature. | Prepare media fresh before each experiment. Store stock solutions of 5-Chloro-DL-tryptophan at -20°C and protect from light by wrapping containers in aluminum foil. Minimize the exposure of the complete media to light. |
| Inconsistent experimental results between batches. | Variable degradation of 5-Chloro-DL-tryptophan in the media. | Standardize your media preparation protocol. Prepare a large batch of the basal medium and supplement with a freshly prepared, sterile-filtered stock solution of 5-Chloro-DL-tryptophan immediately before use. |
| Reduced cell viability or slower cell growth. | Cytotoxicity from 5-Chloro-DL-tryptophan degradation products. | Confirm the quality of your 5-Chloro-DL-tryptophan powder. Prepare fresh media and compare cell growth to a control medium without 5-Chloro-DL-tryptophan. Consider adding an antioxidant like α-ketoglutaric acid to the media.[2][3] |
| Precipitate forms in the media. | Poor solubility or degradation leading to insoluble byproducts. | Ensure the 5-Chloro-DL-tryptophan is fully dissolved in the initial stock solution. You may need to adjust the pH of the stock solution slightly to aid dissolution before adding it to the media. Filter-sterilize the final media. |
Experimental Protocols
To ensure the stability and efficacy of 5-Chloro-DL-tryptophan in your experiments, we recommend the following protocols.
Protocol 1: Recommended Storage and Handling of 5-Chloro-DL-tryptophan
-
Storage of Powder: Store the solid 5-Chloro-DL-tryptophan powder at -20°C in a desiccator to protect it from moisture and light.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent (e.g., sterile water or DMSO, depending on the final desired concentration and cell type tolerance). Gentle warming and vortexing may be required to fully dissolve the compound.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes (e.g., amber tubes or clear tubes wrapped in aluminum foil).
-
-
Storage of Stock Solution: Store the aliquoted stock solution at -20°C for long-term storage or at 4°C for short-term use (up to one week, stability should be verified). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Cell Culture Media Containing 5-Chloro-DL-tryptophan
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Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Basal Media Preparation: Prepare your desired volume of basal cell culture medium (e.g., DMEM, RPMI-1640) according to the manufacturer's instructions.
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Supplementation: Just before use, thaw an aliquot of the 5-Chloro-DL-tryptophan stock solution. Add the appropriate volume of the stock solution to the basal medium to achieve the final desired concentration.
-
Mixing: Gently swirl the medium to ensure uniform mixing.
-
Use Immediately: It is highly recommended to use the freshly prepared medium immediately to minimize degradation.
Protocol 3: Monitoring the Stability of 5-Chloro-DL-tryptophan in Media (HPLC Method)
For researchers who need to quantify the concentration of 5-Chloro-DL-tryptophan over time, High-Performance Liquid Chromatography (HPLC) is a reliable method.
-
Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours) after preparing the media, collect an aliquot of the cell-free media from your culture vessel.
-
Sample Preparation:
-
Centrifuge the media sample to remove any cells or debris.
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile, followed by centrifugation.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) is a common starting point.
-
Detection: Use a UV detector set to the absorbance maximum of 5-Chloro-DL-tryptophan (the exact wavelength should be determined, but will be close to that of tryptophan, around 280 nm).
-
Quantification: Create a standard curve using known concentrations of 5-Chloro-DL-tryptophan to quantify the amount remaining in your samples.
-
Visualizing Degradation and Workflow
To better understand the processes involved, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Simplified overview of 5-Chloro-DL-tryptophan degradation.
Caption: Recommended workflow for using 5-Chloro-DL-tryptophan.
References
-
Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(12), 6221. Available at: [Link]
-
Bellmaine, S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(11), 129684. Available at: [Link]
-
Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed, 34207579. Available at: [Link]
-
Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. ResearchGate. Available at: [Link]
-
Schnellbaecher, A., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. National Center for Biotechnology Information. Available at: [Link]
-
Wrona, M. Z., et al. (1986). Oxidation of 5-hydroxytryptamine and 5,7-dihydroxytryptamine. A new oxidation pathway and formation of a novel neurotoxin. Journal of Medicinal Chemistry, 29(4), 499–505. Available at: [Link]
-
Hassan, R. M. (2014). Oxidation of Tryptophan by Permanganate Ion in Acid, Neutral and Alkaline Media. Journal of Materials and Environmental Science, 5(2), 539-548. Available at: [Link]
-
Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Zhang, T., et al. (2011). Metabolomics profiling of cell culture media leading to the identification of riboflavin photosensitized degradation of tryptophan causing slow growth in cell culture. Analytical Chemistry, 83(15), 6112–6119. Available at: [Link]
-
Bellmaine, S., et al. (2020). Reactivity and degradation products of tryptophan in solution and proteins. PubMed, 32800889. Available at: [Link]
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Technical Support Center: Optimizing 5-Chloro-DL-tryptophan for In Vivo Studies
Welcome to the technical support center for the in vivo application of 5-Chloro-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on dosage optimization, experimental design, and troubleshooting. As Senior Application Scientists, we have compiled this guide based on established principles of pharmacology and experience with related tryptophan analogs to ensure scientific integrity and practical utility in your research.
Understanding 5-Chloro-DL-tryptophan
5-Chloro-DL-tryptophan is a halogenated analog of the essential amino acid DL-tryptophan.[1][2] Halogenation can significantly alter the biological activity of molecules, and in the context of tryptophan, this modification can influence its metabolic pathways.[3][4][5] 5-Chloro-DL-tryptophan is structurally similar to p-chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[6] Therefore, it is plausible that 5-Chloro-DL-tryptophan may exhibit similar inhibitory effects on serotonin production.
The primary metabolic routes for tryptophan involve the serotonin and kynurenine pathways.[7][8] TPH initiates the conversion of tryptophan to serotonin, a key neurotransmitter.[9] Inhibition of TPH by compounds like PCPA leads to a depletion of serotonin in the brain and other tissues.[6][10][11][12] Understanding this mechanism is crucial for designing and interpreting in vivo studies with 5-Chloro-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for 5-Chloro-DL-tryptophan in mice?
For PCPA, intraperitoneal (i.p.) doses in rats have ranged from 100-150 mg/kg to achieve a significant decrease in brain serotonin levels.[11][12] In some studies, a single administration of PCPA was sufficient to observe effects.
For L-tryptophan, intraperitoneal (i.p.) injections in rats have been tested in the range of 25-100 mg/kg to study its effects on behavior and brain serotonin levels.[13] In mice, oral administration of L-tryptophan at 10 and 100 mg/kg has been used to investigate its immunoregulatory effects.[14]
Based on this information, a conservative starting dose for 5-Chloro-DL-tryptophan in mice could be in the range of 25-50 mg/kg administered intraperitoneally. It is critical to perform a dose-response study to determine the optimal dose for your specific experimental model and desired biological effect.
Q2: How should I prepare and administer 5-Chloro-DL-tryptophan for in vivo studies?
A2: The formulation and route of administration are critical for ensuring the bioavailability and efficacy of 5-Chloro-DL-tryptophan.
-
Solubility: Tryptophan and its analogs can have limited solubility in aqueous solutions. For compounds like DL-Tryptophan octyl ester (hydrochloride), solubility is reported to be higher in organic solvents like DMSO and ethanol compared to aqueous buffers. It is recommended to first dissolve 5-Chloro-DL-tryptophan in a minimal amount of a suitable organic solvent such as DMSO. Subsequently, this stock solution can be diluted with a vehicle appropriate for in vivo administration, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. Always perform a small-scale solubility test before preparing a large batch. For some tryptophan derivatives, adjusting the pH with a small amount of acid (e.g., 1M HCl) can aid dissolution in aqueous media.[15]
-
Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for administering tryptophan analogs in rodent studies.[11][12][13] Oral administration is also a possibility, as demonstrated in studies with L-tryptophan.[14] The choice of administration route will depend on your experimental design and the desired pharmacokinetic profile.
-
Vehicle Control: It is essential to include a vehicle control group in your experiments. This group should receive the same solvent mixture used to dissolve and dilute the 5-Chloro-DL-tryptophan, administered in the same volume and by the same route.
Q3: What are the potential toxicities or adverse effects of 5-Chloro-DL-tryptophan?
A3: While specific toxicity data for 5-Chloro-DL-tryptophan is limited, potential adverse effects can be inferred from studies on L-tryptophan and PCPA.
High doses of L-tryptophan in rats have been associated with reduced body weight gain.[16] In humans, high doses of L-tryptophan (above 3-6 g/day ) can cause mild to moderate side effects such as drowsiness, nausea, and dizziness.[[“]] A serious but rare condition called serotonin syndrome can occur if L-tryptophan is combined with other drugs that increase serotonin levels.[[“]]
PCPA has been reported to have side effects in humans, including hypersensitivity reactions and psychiatric disturbances, which have limited its clinical use.[6] In animal studies, high doses of PCPA in conjunction with a high tryptophan diet led to mortality in some rats.[16]
Given these potential effects, it is crucial to carefully monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress, during your in vivo studies with 5-Chloro-DL-tryptophan. Starting with a low dose and gradually escalating is a prudent approach.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Compound precipitation in the final formulation. | Poor solubility of 5-Chloro-DL-tryptophan in the chosen vehicle. | 1. Increase the proportion of organic solvent: If using a co-solvent system (e.g., DMSO/saline), slightly increase the percentage of DMSO. However, be mindful of the potential toxicity of the solvent itself at higher concentrations. 2. Adjust the pH: For some amino acid analogs, solubility is pH-dependent. Cautiously adjust the pH of your vehicle to see if it improves solubility. 3. Sonication: Gentle sonication can help to dissolve the compound. 4. Prepare fresh solutions: Do not store aqueous solutions of tryptophan analogs for extended periods, as they may degrade or precipitate over time. |
| No observable biological effect at the initial dose. | 1. Insufficient dose: The starting dose may be too low to elicit a response. 2. Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. 3. Rapid metabolism: The compound may be quickly metabolized and cleared from the system. | 1. Perform a dose-escalation study: Systematically increase the dose in different groups of animals to determine the effective dose range. 2. Consider an alternative administration route: If using oral administration, switching to i.p. injection may increase bioavailability. 3. Pharmacokinetic analysis: If feasible, measure the concentration of 5-Chloro-DL-tryptophan in plasma and target tissues over time to understand its pharmacokinetic profile. |
| Unexpected or off-target effects observed. | 1. Non-specific activity: The compound may be interacting with other targets besides TPH. 2. Toxicity: The observed effects may be signs of toxicity rather than the intended pharmacological effect. 3. Metabolite effects: A metabolite of 5-Chloro-DL-tryptophan, rather than the parent compound, may be causing the unexpected effects. | 1. Lower the dose: Determine if the off-target effects are dose-dependent. 2. Careful observation: Monitor animals for a wide range of physiological and behavioral changes. 3. Metabolite profiling: Advanced analytical techniques can be used to identify and quantify metabolites in biological samples.[7] |
| Variability in experimental results. | 1. Inconsistent formulation: The compound may not be fully dissolved or evenly suspended in the vehicle. 2. Animal-to-animal variation: Biological variability is inherent in in vivo studies. 3. Inconsistent administration technique: Variations in injection technique can affect absorption. | 1. Ensure complete dissolution: Visually inspect each preparation to ensure the compound is fully dissolved before administration. 2. Increase sample size: A larger number of animals per group can help to overcome individual variability. 3. Standardize procedures: Ensure all personnel are trained and follow a standardized protocol for compound preparation and administration. |
Experimental Workflow & Diagrams
Workflow for a Dose-Finding Study
A crucial first step in optimizing the dosage of 5-Chloro-DL-tryptophan is to conduct a dose-finding study. The following workflow outlines the key steps.
Caption: Workflow for a typical in vivo dose-finding study.
Tryptophan Metabolic Pathways
Understanding the key metabolic pathways of tryptophan is essential for interpreting the effects of 5-Chloro-DL-tryptophan.
Caption: Major metabolic pathways of tryptophan.
References
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Ex Vivo Analysis of Tryptophan Metabolism Using 19F NMR. (2020). PMC. [Link]
-
5-Hydroxytryptophan during critical postnatal period improves cognitive performances and promotes dendritic spine maturation in genetic mouse model of phenylketonuria. (2010). NIH. [Link]
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Safety of 5-hydroxy-L-tryptophan. (2004). PubMed. [Link]
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p-chlorophenylalanine (PCPA), an inhibitor of tryptophan hydroxylase, blocks the daily treatment with its immediate precursor, 5. Journal of Endocrinology. [Link]
-
Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. (2020). PMC. [Link]
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Effect of p-chlorophenylalanine at moderate dosage on 5-HT and 5-HIAA concentrations in brain regions of control and p-chloroamphetamine treated rats. (1985). PubMed. [Link]
-
Induction of tryptophan degradation in vitro and in vivo: a gamma-interferon-stimulated activity. (1987). PubMed. [Link]
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Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues. (2017). Journal of the American Chemical Society. [Link]
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Tryptophan in the mouse diet is essential for embryo implantation and decidualization. (2024). Frontiers in Endocrinology. [Link]
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Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei. (2020). PLOS Neglected Tropical Diseases. [Link]
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L Tryptophan Toxicity Mechanisms. Consensus. [Link]
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L-Tryptophan's effects on mouse killing, feeding, drinking, locomotion, and brain serotonin. (1981). PubMed. [Link]
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Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. (2023). CONICET. [Link]
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Clickable tryptophan modification for late-stage diversification of native peptides. (2024). PMC. [Link]
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Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (2021). MDPI. [Link]
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Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). PMC. [Link]
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Dramatic changes in oxidative tryptophan metabolism along the kynurenine pathway in experimental cerebral and noncerebral malaria. NIH. [Link]
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Fmoc-5-chloro-DL-tryptophan - 100 mg. Anaspec. [Link]
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Immunoregulatory Effects of Elemental Diet and Its Ingredient, Tryptophan, via Activation of the Aryl Hydrocarbon Receptor in Mice. (2021). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. (2012). PMC. [Link]
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Effect of p-chlorophenylalanine on release of 5-hydroxytryptamine from the rat frontal cortex in vivo. (1993). PubMed Central. [Link]
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Conversion of halogenated tryptophan analogues 1–7 to their... ResearchGate. [Link]
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In vivo pharmacological studies on the interactions between tryptamine and 5-hydroxytryptamine. (1980). PubMed Central. [Link]
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In vivo studies of the tryptophan-5-hydroxylase system. Quantitation of serotonin and tryptamine using gas chromatography-mass fragmentography. (1980). PubMed. [Link]
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UT technology: Biosynthesized halogenated tryptophan derivatives. University of Texas at Austin. [Link]
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Effects of Tryptophan Supplementation and Exercise on the Fate of Kynurenine Metabolites in Mice and Humans. (2021). PMC. [Link]
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Therapeutic effects of in vivo administration of an inhibitor of tryptophan 2,3-dioxygenase (680c91) for the treatment of fibroids: a preclinical study. (2023). PubMed. [Link]
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Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. (2001). PubMed. [Link]
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Fenclonine. Wikipedia. [Link]
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Tryptophan toxicity--time and dose response in rats. (2000). PubMed. [Link]
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5-chloro-L-tryptophan. (2025). PubChem. [Link]
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Technical Support Center: Minimizing Non-Specific Binding of 5-Chloro-DL-tryptophan
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding (NSB) of 5-Chloro-DL-tryptophan in your assays. As Senior Application Scientists, we've designed this resource to be a practical, scientifically-grounded tool to enhance the accuracy and reliability of your experimental results.
Understanding the Challenge: The Nature of 5-Chloro-DL-tryptophan and Non-Specific Binding
5-Chloro-DL-tryptophan is a halogenated derivative of the amino acid tryptophan.[1] Its unique structure, featuring a chlorine atom on the indole ring, makes it a valuable tool in biochemical research and pharmaceutical development, particularly in studies involving neurotransmitter pathways and as a building block for novel therapeutic agents.[2] However, the physicochemical properties that make it useful can also contribute to non-specific binding (NSB) in various assays.
NSB refers to the binding of a substance, in this case, 5-Chloro-DL-tryptophan, to unintended targets or surfaces within an assay system, such as microplate wells or blotting membranes.[3][4] This can lead to high background noise, reduced signal-to-noise ratios, and ultimately, inaccurate data.[5][6] The primary drivers of NSB for a molecule like 5-Chloro-DL-tryptophan are hydrophobic and electrostatic interactions.[7][8] The indole ring is inherently hydrophobic, while the chloro group can further influence electron distribution and potential interactions.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high non-specific binding with 5-Chloro-DL-tryptophan in my assay?
High non-specific binding of 5-Chloro-DL-tryptophan can typically be traced back to a few key factors:
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Inadequate Blocking: The surfaces of assay plates (e.g., polystyrene) and membranes have a high affinity for molecules, including small molecules like 5-Chloro-DL-tryptophan.[10] If these surfaces are not sufficiently blocked, the molecule can adhere indiscriminately, leading to high background signals.
-
Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of detergents in your assay and wash buffers can significantly influence non-specific interactions.[11] For instance, a buffer at a pH that imparts a net charge on 5-Chloro-DL-tryptophan might promote electrostatic interactions with charged surfaces.
-
Hydrophobic Interactions: The indole ring of tryptophan is naturally hydrophobic.[9] This characteristic can cause 5-Chloro-DL-tryptophan to "stick" to hydrophobic regions of proteins or plastic surfaces, a common issue with polystyrene microplates.
-
Concentration Effects: Using an excessively high concentration of 5-Chloro-DL-tryptophan can overwhelm the specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
Q2: How can I choose the right blocking buffer to minimize NSB?
Selecting an effective blocking buffer is a critical first step in reducing background noise.[6] The ideal blocking buffer will occupy all potential non-specific binding sites on the assay surface without interfering with the specific interaction you are trying to measure.[12]
| Blocking Agent | Mechanism of Action | Recommended Use Cases for 5-Chloro-DL-tryptophan Assays | Considerations |
| Bovine Serum Albumin (BSA) | A protein-based blocker that adsorbs to unoccupied sites on the plastic surface. | A good starting point for most assays. Effective at reducing protein-surface and some small molecule-surface interactions.[11] | Use a high-purity, fatty acid-free BSA to avoid introducing interfering substances. |
| Casein (or Non-fat Dry Milk) | A phosphoprotein that acts as an effective blocking agent. | Can sometimes provide lower backgrounds than BSA.[5] Particularly useful in assays with biotin-avidin systems. | May contain endogenous enzymes or cross-react with certain antibodies. |
| Polyvinylpyrrolidone (PVP) | A non-protein polymer that can prevent non-specific binding. | A good alternative if protein-based blockers interfere with your assay. | --- |
| Fish Gelatin | Less likely to cross-react with mammalian-derived antibodies compared to BSA or casein.[5] | Useful in immunoassays where cross-reactivity with the blocking agent is a concern. | --- |
Pro-Tip: It is often beneficial to test several blocking agents to determine the most effective one for your specific assay system.
Q3: Can detergents in my wash buffer help reduce NSB?
Yes, adding a mild, non-ionic detergent to your wash buffer is a widely used and effective strategy to minimize non-specific binding.[6]
-
Mechanism: Detergents like Tween-20 or Triton X-100 work by disrupting weak, non-specific hydrophobic interactions.[7][13] They can help to wash away loosely bound 5-Chloro-DL-tryptophan molecules without disturbing the higher-affinity specific binding.
-
Recommended Concentration: A typical starting concentration is 0.05% to 0.1% (v/v) in your wash buffer.[14]
-
Caution: Be aware that high concentrations of detergents can potentially disrupt specific binding as well, so optimization is key.[15] In some specific assay formats, certain detergents have been observed to enhance non-specific binding, so it is crucial to validate their effect in your system.[16]
Troubleshooting Guides
Scenario 1: High background signal across the entire plate.
This is a classic sign of widespread non-specific binding. Here’s a systematic approach to troubleshoot this issue:
Workflow for Diagnosing and Resolving High Background
Caption: A step-by-step workflow for troubleshooting high background signals.
Scenario 2: Inconsistent results and poor reproducibility.
Inconsistent non-specific binding can lead to high variability between wells and experiments.
-
Issue: Incomplete or uneven washing.
-
Solution: Ensure that all wells are aspirated and filled completely during each wash step. Automated plate washers can improve consistency. Soaking the plate for a few minutes during each wash can also be beneficial.[14]
-
-
Issue: Edge effects.
-
Solution: Evaporation from the outer wells of a microplate can lead to changes in component concentrations, affecting binding. To mitigate this, avoid using the outermost wells or fill them with buffer/water to create a humidity barrier.
-
-
Issue: Reagent variability.
-
Solution: Prepare fresh buffers and reagent solutions for each experiment. Ensure that the 5-Chloro-DL-tryptophan stock solution is fully dissolved and free of precipitates.
-
Experimental Protocol: Quantifying Non-Specific Binding
To effectively troubleshoot, you first need to accurately measure the extent of non-specific binding. A saturation binding experiment is a standard method for this.
Objective: To determine the amount of 5-Chloro-DL-tryptophan that binds non-specifically to the assay surface and other components.
Materials:
-
Your standard assay plate and buffer system.
-
Radiolabeled or fluorescently tagged 5-Chloro-DL-tryptophan (if available) OR a suitable detection method for unlabeled 5-Chloro-DL-tryptophan.
-
A high concentration of unlabeled tryptophan (or a structurally similar, non-interfering molecule) to act as a competitor for specific binding sites.
Procedure:
-
Plate Preparation: Coat and block your microplate wells according to your standard protocol.
-
Set up Reactions: Prepare two sets of reactions:
-
Total Binding: Add increasing concentrations of labeled 5-Chloro-DL-tryptophan to a series of wells.
-
Non-Specific Binding: To a parallel series of wells, add the same increasing concentrations of labeled 5-Chloro-DL-tryptophan, but also include a high concentration (e.g., 100-1000 fold excess) of unlabeled tryptophan. This excess of unlabeled compound will saturate the specific binding sites, ensuring that any measured binding of the labeled molecule is non-specific.
-
-
Incubation: Incubate the plate according to your standard assay protocol.
-
Washing: Wash the plate thoroughly to remove unbound 5-Chloro-DL-tryptophan.
-
Detection: Measure the signal in each well using the appropriate detection method.
-
Analysis:
-
Plot the signal from both "Total Binding" and "Non-Specific Binding" wells against the concentration of labeled 5-Chloro-DL-tryptophan.
-
Specific Binding = Total Binding - Non-Specific Binding.
-
A high "Non-Specific Binding" curve indicates a problem that needs to be addressed using the troubleshooting strategies outlined in this guide.
-
Visualizing the Binding Components
Caption: The two types of binding interactions for 5-Chloro-DL-tryptophan in an assay.
By systematically addressing the factors that contribute to non-specific binding, you can significantly improve the quality and reliability of your data when working with 5-Chloro-DL-tryptophan.
References
-
Abu-Izneid, T., et al. (2020). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Available at: [Link]
-
Rockland Immunochemicals. (2024). Blocking Buffer Selection Guide. Available at: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Available at: [Link]
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. Available at: [Link]
-
Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. Available at: [Link]
-
Biocompare. (2012). Tips for Reducing ELISA Background. Available at: [Link]
-
Tarr, A., et al. (2015). Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces. Journal of Virological Methods, 222, 149-152. Available at: [Link]
-
Azure Biosystems. (n.d.). Getting Rid of the Noise: Western Blot Blocking. Available at: [Link]
-
ResearchGate. (2023). How do detergents influence antibody-binding during primary antibody incubation?. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 5-chloro-L-tryptophan. PubChem Compound Database. Available at: [Link]
-
Nielsen, C. T., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 402(1-2), 68-75. Available at: [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Available at: [Link]
-
LI-COR Biotechnology. (2024). Choosing the Right Blocking Buffer | Fluorescence: Blocking the Membrane. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. Available at: [Link]
-
Bitesize Bio. (2023). Choosing and using detergents in biochemistry - ionic vs. non-ionic; CMC, aggregation #, etc. YouTube. Available at: [Link]
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Available at: [Link]
-
Arosio, P., et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Nature Communications, 13(1), 1544. Available at: [Link]
-
Innova Biosciences. (2013). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems. YouTube. Available at: [Link]
-
Farajollahi, M. M., & Clark, M. F. (2013). Reduction of non-specific binding in immunoassays requiring long incubations. Scandinavian Journal of Clinical and Laboratory Investigation, 73(1), 85-90. Available at: [Link]
-
Cecchetto, E., et al. (2021). The Role of Surface Chemistry in the Efficacy of Protein and DNA Microarrays for Label-Free Detection: An Overview. Micromachines, 12(11), 1335. Available at: [Link]
-
Platypus Technologies. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Available at: [Link]
-
Arlett, J. L., et al. (2019). Suppressing Non-Specific Binding of Proteins onto Electrode Surfaces in the Development of Electrochemical Immunosensors. Sensors, 19(2), 398. Available at: [Link]
-
Sainio, E. L., Pulkki, K., & Young, S. N. (1996). L-Tryptophan: Biochemical, nutritional and pharmacological aspects. Amino Acids, 10(1), 21-47. Available at: [Link]
-
Kemix Pty Ltd. (n.d.). 5-Chloro-DL-tryptophan. Available at: [Link]
-
Palego, L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. Journal of Amino Acids, 2016, 8952520. Available at: [Link]
-
Gamm, M., et al. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
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- 1. CAS 154-07-4: 5-Chloro-DL-tryptophan | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
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Technical Support Center: Improving the Chiral Separation of DL-5-Chlorotryptophan
Welcome to the technical support center for the chiral separation of DL-5-chlorotryptophan. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving this specific enantiomeric pair. As a halogenated analog of tryptophan, 5-chlorotryptophan presents unique challenges and opportunities in chiral chromatography. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your separation methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of Chiral Stationary Phases (CSPs) for separating DL-5-chlorotryptophan?
A1: The selection of the Chiral Stationary Phase (CSP) is the most critical factor in achieving a successful chiral separation.[1][2] For DL-5-chlorotryptophan, an amphoteric molecule with aromatic and ionizable groups, several classes of CSPs have proven effective for it and its structural analogs.
-
Zwitterionic CSPs: These are highly effective for underivatized amino acids. A Cinchona alkaloid-based zwitterionic CSP, such as CHIRALPAK® ZWIX(+), has demonstrated excellent enantiomeric separation of various monosubstituted tryptophan derivatives, including 6-chlorotryptophan.[3] The mechanism relies on ion-exchange interactions between the zwitterionic analyte and the zwitterionic selector, making it a prime candidate for DL-5-chlorotryptophan.
-
Macrocyclic Glycopeptide CSPs: Phases based on selectors like teicoplanin and vancomycin are exceptionally versatile. They can operate in reversed-phase, polar-ionic, and normal-phase modes, offering multiple avenues for method development.[4][5] For fluorinated tryptophan analogs, teicoplanin-based CSPs have achieved baseline separation under reversed-phase conditions.[4] These CSPs provide a complex array of interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which are crucial for resolving tryptophan derivatives.[6][7]
-
Polysaccharide-based CSPs: Derivatized cellulose and amylose phases are workhorses in chiral chromatography due to their broad applicability.[8] While perhaps less specific than zwitterionic phases for this particular analyte, they should not be overlooked, especially when other options fail or for scaled-up preparative separations.[9]
The choice ultimately depends on the available instrumentation, desired mobile phase conditions (e.g., LC-MS compatibility), and the specific matrix of your sample. A screening approach using columns from different classes is often the most efficient strategy.[10]
Q2: How do different mobile phase modes (Reversed-Phase, Normal-Phase, Polar-Ionic) affect the separation of DL-5-chlorotryptophan?
A2: The mobile phase mode dictates the primary interactions governing the separation and can dramatically alter selectivity.[1]
-
Reversed-Phase (RP) Mode: This is often a good starting point, especially with macrocyclic glycopeptide CSPs. It uses polar mobile phases, typically mixtures of water or buffer with acetonitrile (ACN) or methanol (MeOH).[11] For tryptophan analogs on a teicoplanin column, reversed-phase conditions with acidic additives yielded baseline separation, whereas the polar-ionic mode resulted in poor peak shape.[4] The mechanism in RP mode often involves inclusion complexing, where the aromatic indole ring of the tryptophan analog fits into a hydrophobic cavity of the CSP.[6]
-
Polar-Ionic Mode (PIM): This mode uses polar organic solvents like methanol or acetonitrile with acidic and basic additives. For zwitterionic CSPs, a mobile phase of methanol/water with additives like formic acid (FA) and diethylamine (DEA) is highly effective for tryptophan derivatives.[3] The additives control the ionization state of both the analyte and the CSP, which is critical for the ion-exchange mechanism.
-
Normal-Phase (NP) Mode: This mode utilizes nonpolar solvents like hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). While less common for underivatized amino acids, it can be effective, particularly with polysaccharide CSPs.[5] However, sample solubility can be a significant challenge for a polar compound like 5-chlorotryptophan in these solvents.
Q3: What is the role of mobile phase additives, and how do I choose the right ones?
A3: Mobile phase additives are not just for pH control; they are active participants in the chiral recognition mechanism, especially with ionizable analytes like 5-chlorotryptophan.
For zwitterionic CSPs, a combination of a volatile acid (like formic acid, FA) and a volatile base (like diethylamine, DEA) is crucial.[3] The acid protonates the analyte's carboxyl group and the CSP's basic sites, while the base deprotonates the analyte's amino group and the CSP's acidic sites. The balance between the acid and base concentrations is critical; an excess of one can lead to no retention or no elution at all.[3]
For macrocyclic glycopeptide CSPs in reversed-phase mode, an acid like acetic acid (AcOH) or trifluoroacetic acid (TFA) is often used to suppress the ionization of the analyte's carboxyl group, leading to better peak shape and retention.[4] Buffers like ammonium acetate or ammonium formate can also be used to stabilize pH and improve reproducibility.[11]
Troubleshooting Guide
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.0)
Your chromatogram shows a single peak or two barely separated peaks for the DL-5-chlorotryptophan standard.
Possible Causes & Solutions Workflow
Caption: Troubleshooting workflow for poor chiral resolution.
-
Cause 1a: Inappropriate CSP.
-
Explanation: The fundamental requirement for chiral separation is differential interaction energy between the two enantiomers and the CSP. If the chosen CSP lacks the specific interaction sites (e.g., π-π, hydrogen bonding, ionic) needed for 5-chlorotryptophan, no amount of mobile phase optimization will succeed.[2]
-
Solution: Screen different types of CSPs. Start with a zwitterionic column (e.g., CHIRALPAK® ZWIX(+)) or a teicoplanin-based macrocyclic glycopeptide column, as these have proven successful for similar analytes.[3][4]
-
-
Cause 1b: Suboptimal Mobile Phase Composition.
-
Explanation: The mobile phase composition directly influences the interactions between the analyte and the CSP. The type of organic modifier (methanol vs. acetonitrile) can alter the solvation of the CSP and analyte, changing selectivity.[4] Similarly, the concentration of acidic and basic additives is paramount for ionizable compounds.[3]
-
Solution:
-
Vary Organic Modifier: Systematically change the ratio of organic modifier to the aqueous/buffer component.
-
Optimize Additives: For zwitterionic CSPs, perform a systematic study varying the concentrations of both the acidic (e.g., 25-75 mM FA) and basic (e.g., 20-50 mM DEA) additives.[3] A larger concentration of acid may be needed to counteract a higher concentration of base to achieve elution and separation.[3]
-
Change Organic Modifier: If using methanol, switch to acetonitrile or vice-versa. Acetonitrile is an aprotic solvent, while methanol is protic; this difference can significantly impact hydrogen bonding interactions and thus, chiral recognition.[4]
-
-
-
Cause 1c: Incorrect Column Temperature.
-
Explanation: Chiral separations are often enthalpically driven, meaning lower temperatures can increase the strength of the specific interactions (like hydrogen bonds) responsible for selectivity, leading to better resolution.[12][13] However, this is not a universal rule; some separations improve at higher temperatures due to kinetic effects or conformational changes.[1][14]
-
Solution: Methodically investigate the effect of temperature. Start at ambient (e.g., 25°C) and decrease the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C). This often enhances resolution, although it will also increase retention times and backpressure.[13]
-
| Parameter | Typical Starting Condition | Optimization Range | Rationale |
| Column Temperature | 25 °C | 10 °C to 40 °C | Lower temperatures often increase selectivity (α), but higher temperatures can improve efficiency (N) and peak shape.[12][13][15] |
| Flow Rate | 1.0 mL/min | 0.5 to 1.5 mL/min | Lower flow rates can improve resolution but increase analysis time. Ensure pressure limits are not exceeded. |
| Organic Modifier | Methanol or Acetonitrile | N/A (Choice) | Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is primarily a dipole. This difference can profoundly impact selectivity.[4] |
| Acidic Additive (PIM) | 50 mM Formic Acid | 25 mM to 75 mM | Controls ionization of basic sites on analyte and CSP.[3] |
| Basic Additive (PIM) | 25 mM Diethylamine | 20 mM to 50 mM | Controls ionization of acidic sites on analyte and CSP.[3] |
| Table 1: Key parameters for optimizing the chiral separation of DL-5-chlorotryptophan. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
The peaks for one or both enantiomers are asymmetric, leading to inaccurate integration and reduced resolution.
-
Cause 2a: Secondary Interactions.
-
Explanation: For acidic compounds like 5-chlorotryptophan, interactions with residual, unshielded silanol groups on the silica support can cause peak tailing. This is particularly relevant in reversed-phase mode.
-
Solution: Ensure the mobile phase pH is sufficiently low to keep the analyte's carboxylic acid group protonated. Adding 0.1% TFA or formic acid can improve peak shape by protonating silanols and reducing these secondary interactions.[13]
-
-
Cause 2b: Column Overload.
-
Explanation: Injecting too much sample mass can saturate the chiral stationary phase, leading to broadened, tailing, or even triangular peaks.
-
Solution: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If peak shape improves significantly at lower concentrations, you are experiencing mass overload. Reduce your sample concentration accordingly.[13]
-
-
Cause 2c: Mismatched Injection Solvent.
-
Explanation: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO or DMF when the mobile phase is highly aqueous), it can cause peak distortion and broadening.
-
Solution: Whenever possible, dissolve the sample directly in the mobile phase.[16] If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Problem 3: Irreproducible Retention Times and/or Resolution
You observe significant drift in retention times or a change in resolution between consecutive injections or on different days.
-
Cause 3a: Unstable Column Temperature.
-
Explanation: As discussed, temperature is a critical parameter in chiral separations.[15] Fluctuations in ambient lab temperature can cause retention time shifts if a column thermostat is not used.
-
Solution: Always use a high-quality column oven and allow the system to fully equilibrate before starting your analysis. A stable temperature (± 0.1 °C) is essential for reproducibility.
-
-
Cause 3b: Mobile Phase Instability or Degradation.
-
Explanation: Mobile phases, especially those containing volatile additives like DEA or TFA, can change composition over time due to evaporation. Aqueous mobile phases are also susceptible to microbial growth.
-
Solution: Prepare fresh mobile phase daily.[13] Keep the solvent reservoirs tightly capped and filter all aqueous components before use.
-
-
Cause 3c: Column "Memory" Effects.
-
Explanation: Highly selective CSPs can sometimes strongly retain components from the sample matrix or even the mobile phase additives themselves. This can lead to a gradual change in the stationary phase surface and alter selectivity over time, an issue known as an "additive memory effect".[2]
-
Solution: Implement a robust column washing procedure between sequences. For zwitterionic or macrocyclic phases, flushing with a solvent like methanol or isopropanol can help remove strongly adsorbed species. Always check the column care and use manual for solvent compatibility.
-
Experimental Protocols
Protocol 1: Sample Preparation
A robust sample preparation protocol is essential for reliable results.[17]
-
Weighing: Accurately weigh approximately 1 mg of DL-5-chlorotryptophan standard.
-
Dissolution: Dissolve the standard in 1 mL of the initial mobile phase to create a 1 mg/mL stock solution. Use a vortex mixer and sonication if necessary to ensure complete dissolution.
-
Dilution: Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL. This concentration is a good starting point to avoid column overload.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) to remove any particulates that could clog the column or system.
Protocol 2: HPLC Method Screening on a Zwitterionic CSP
This protocol is based on successful methods for separating tryptophan derivatives.[3]
-
Column Installation: Install a Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+), 250 x 4.6 mm, 5 µm).
-
System Equilibration:
-
Mobile Phase A: Methanol/H₂O (98/2, v/v) containing 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).
-
Equilibrate the column with Mobile Phase A at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Instrumental Setup:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5 µL
-
Detection: UV at 280 nm (indole chromophore)
-
-
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared 0.1 mg/mL DL-5-chlorotryptophan sample.
-
-
Optimization: Based on the initial results, systematically adjust the FA and DEA concentrations as described in the troubleshooting section to improve resolution.
Method Development Logic
Caption: Decision logic for chiral method development.
References
-
Liu, Y., & Fan, B. (2003). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Journal of biochemical and biophysical methods. Available at: [Link]
-
Wang, N. H., & Li, P. (2001). Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. Journal of chromatography. A. Available at: [Link]
-
Pál, Sz., et al. (2024). Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles. Molecules. Available at: [Link]
-
Akasaka, K., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of analytical methods in chemistry. Available at: [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. Available at: [Link]
-
Péter, A., et al. (2018). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). Chiral separation of tryptophan by particleloaded CEC. ResearchGate. Available at: [Link]
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Chemistry World. Available at: [Link]
-
Semantic Scholar. (2015). Chiral resolution with frozen aqueous amino acids. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2015). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids. ResearchGate. Available at: [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]
-
PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. Available at: [Link]
-
HPLC manual (for chiral HPLC analysis). (n.d.). chem.kyushu-u.ac.jp. Available at: [Link]
-
Chromasolutions. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Chromasolutions. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
ResearchGate. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. Available at: [Link]
-
Sartorius. (2023). Sample Preparation for High Performance Liquid Chromatography Analysis. YouTube. Available at: [Link]
-
Scholars' Mine. (2000). Enantiomeric High-performance Liquid Chromatographic Separation of Β- Substituted Tryptophan Analogues. Scholars' Mine. Available at: [Link]
-
PubMed. (2017). Enantiomeric separation of five acidic drugs via capillary electrophoresis using streptomycin as chiral selector. PubMed. Available at: [Link]
-
PubMed. (1965). Resolution of the optical isomers of DL-tryptophan, 5-hydroxy-DL-tryptophan and 6-hydroxy-DL-tryptophan by paper and thin-layer chromatography. PubMed. Available at: [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available at: [Link]
-
LCGC International. (2010). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]
-
ChemRxiv. (n.d.). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. Available at: [Link]
-
ResearchGate. (2018). Enantioseparation of five racemic N‐alkyl drugs by reverse phase HPLC using sulfobutylether‐β‐cyclodextrin as a chiral mobile phase additive. ResearchGate. Available at: [Link]
-
National Institutes of Health. (2025). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. National Institutes of Health. Available at: [Link]
-
PubMed. (2025). Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. PubMed. Available at: [Link]
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- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles | MDPI [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 15. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Enhancing Protein Expression with 5-Chloro-Tryptophan
Welcome to the technical support center for the expression of proteins containing the non-canonical amino acid 5-chloro-tryptophan (5-Cl-Trp). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your experiments. My approach is to not only provide steps but to explain the underlying scientific principles, empowering you to make informed decisions in your research.
I. Understanding the Core Technology: Genetic Code Expansion
The site-specific incorporation of 5-Cl-Trp into a protein of interest is achieved through a powerful technique known as genetic code expansion. This method relies on the introduction of an orthogonal translation system (OTS) into your expression host, most commonly E. coli. The OTS consists of two key components that work independently of the host's own translational machinery:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This engineered enzyme specifically recognizes and attaches 5-Cl-Trp to its partner tRNA.
-
An Orthogonal tRNA: This tRNA has its anticodon mutated to recognize a "blank" or repurposed codon in the mRNA sequence of your target protein, typically a nonsense (stop) codon like the amber codon (UAG).
This system ensures that 5-Cl-Trp is incorporated only at the desired position(s) in your protein.
Experimental Workflow Overview
Caption: A generalized workflow for the expression of proteins containing 5-Cl-Trp.
II. Frequently Asked Questions (FAQs)
Q1: Why is my protein yield significantly lower when I try to incorporate 5-Cl-Trp compared to the wild-type protein?
A1: Lower yields are a common challenge when incorporating non-canonical amino acids. Several factors can contribute to this:
-
Toxicity of 5-Cl-Trp: At certain concentrations, 5-Cl-Trp can be toxic to the expression host, leading to reduced cell growth and viability. One study identified a minimum inhibitory concentration (MIC) of 12.5 µM for 5-Cl-Trp in a specific E. coli strain[1][2].
-
Inefficient Orthogonal Translation System: The efficiency of the orthogonal aaRS in charging the tRNA with 5-Cl-Trp, and the subsequent recognition of the repurposed codon by the ribosome, may not be as efficient as the endogenous translation machinery[3].
-
Competition with Release Factor 1 (RF1): When using the amber stop codon (UAG) for incorporation, there is a competition between the orthogonal tRNA and the host's Release Factor 1 (RF1), which terminates translation[4].
-
Protein Instability: The incorporation of a halogenated tryptophan can sometimes affect the proper folding and stability of the protein, leading to degradation[5][6].
Q2: How can I confirm that 5-Cl-Trp has been successfully incorporated into my protein?
A2: The gold standard for confirming incorporation is mass spectrometry[7]. After purifying your protein, you can perform either intact mass analysis or proteomic analysis of digested peptides.
-
Intact Mass Analysis: The molecular weight of the protein containing 5-Cl-Trp will be higher than the wild-type protein. The mass difference should correspond to the mass of a chlorine atom minus the mass of a hydrogen atom for each incorporated 5-Cl-Trp.
-
Peptide Mass Fingerprinting/Tandem MS (MS/MS): By digesting your protein and analyzing the resulting peptides, you can pinpoint the exact location of incorporation. The peptide containing 5-Cl-Trp will have a characteristic mass shift. MS/MS fragmentation can further confirm the presence of the modified amino acid[8]. Look for characteristic fragmentation patterns, although specific neutral losses for 5-Cl-Trp are not extensively documented in publicly available literature.
Q3: What is the optimal concentration of 5-Cl-Trp to add to my culture?
A3: The optimal concentration is a balance between providing enough substrate for the orthogonal aaRS and avoiding toxicity. A good starting point is a concentration range of 0.5 mM to 2 mM in the culture medium[9]. However, this should be empirically determined for your specific protein and expression system. It is advisable to perform a dose-response experiment to assess the effect of different 5-Cl-Trp concentrations on both protein yield and cell viability.
Q4: Can I use any E. coli strain for expressing proteins with 5-Cl-Trp?
A4: While many common expression strains like BL21(DE3) can be used, strains engineered for enhanced non-canonical amino acid incorporation are often preferred[10][11][12]. These may include strains with a deleted or modified Release Factor 1 (RF1) to reduce competition at the amber stop codon. Additionally, using a tryptophan auxotrophic strain can be beneficial to reduce competition from endogenous tryptophan, though this is not always necessary with a highly specific orthogonal system.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the expression of proteins with incorporated 5-Cl-Trp.
Problem 1: Low or No Protein Expression
| Possible Cause | Recommended Solution | Scientific Rationale |
| Toxicity of 5-Cl-Trp | 1. Optimize 5-Cl-Trp Concentration: Perform a titration of 5-Cl-Trp (e.g., 0.1 mM to 2 mM) and monitor both cell growth (OD600) and protein expression. 2. Delayed Addition of 5-Cl-Trp: Add 5-Cl-Trp at the same time as the inducer (e.g., IPTG) rather than at the beginning of the culture. | High concentrations of 5-Cl-Trp can be cytotoxic, inhibiting cell growth and protein synthesis[1][2]. By finding the optimal concentration, you can maximize incorporation without severely impacting cell health. |
| Inefficient Induction | 1. Vary Inducer Concentration: Titrate the concentration of your inducer (e.g., 0.1 mM to 1 mM IPTG)[9]. 2. Optimize Induction Temperature and Time: Try lower induction temperatures (e.g., 18-25°C) for a longer duration (e.g., 16-24 hours). | Strong induction at high temperatures can lead to protein misfolding and aggregation, especially with a non-canonical amino acid. Slower, prolonged expression at lower temperatures can improve protein folding and solubility. |
| Inefficient Orthogonal Translation System (OTS) | 1. Use a Proven OTS: If possible, use an orthogonal aaRS/tRNA pair that has been previously validated for halogenated tryptophans[2][13]. 2. Optimize OTS Expression: If your aaRS and tRNA are on separate plasmids or under the control of different promoters, ensure their expression levels are optimal. | The efficiency of the OTS is critical for successful incorporation. A poorly active or expressed aaRS will not efficiently charge the tRNA, leading to low yields[3]. |
Problem 2: Low Incorporation Efficiency (High Truncation)
| Possible Cause | Recommended Solution | Scientific Rationale |
| Competition with Release Factor 1 (RF1) | 1. Use an RF1-deficient E. coli strain: Strains such as C321.ΔA are engineered to lack RF1 and have all UAG codons replaced with UAA. 2. Increase OTS Expression: Overexpressing the orthogonal tRNA and aaRS can help them outcompete RF1. | RF1 recognizes the UAG stop codon and terminates translation. By removing or reducing RF1, you increase the probability that the orthogonal tRNA will bind and incorporate 5-Cl-Trp[4]. |
| Sub-optimal 5-Cl-Trp Concentration | Re-optimize 5-Cl-Trp Concentration: Ensure the intracellular concentration of 5-Cl-Trp is not limiting. You may need to increase the concentration in the media. | If the concentration of 5-Cl-Trp is too low, the orthogonal aaRS will not have sufficient substrate to charge the tRNA, leading to translational pausing and termination at the UAG codon. |
| Poor Codon Context | Modify Codon Context: If possible, use synonymous codons for the amino acids immediately upstream and downstream of the UAG codon. | The nucleotide sequence surrounding the UAG codon can influence the efficiency of both termination and suppression. Some contexts are more "leaky" to suppression than others[14]. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
IV. Experimental Protocols
Protocol 1: Expression of a 5-Cl-Trp Containing Protein in E. coli BL21(DE3)
This protocol is a starting point and should be optimized for your specific protein of interest. It is adapted from protocols for similar non-canonical amino acids[9].
Materials:
-
E. coli BL21(DE3) cells co-transformed with:
-
LB or 2xYT medium.
-
Appropriate antibiotics for both plasmids.
-
5-Chloro-tryptophan (prepare a sterile stock solution, e.g., 100 mM in water or a suitable buffer, pH adjusted to 7.0-7.5).
-
IPTG (or other appropriate inducer).
Procedure:
-
Inoculate a 5-10 mL starter culture of your transformed E. coli in LB/2xYT medium with appropriate antibiotics. Grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of fresh medium (e.g., 1 L) to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with vigorous shaking until it reaches an OD600 of 0.6-0.8.
-
Cool the culture to your desired induction temperature (e.g., 20°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM (this should be optimized).
-
Simultaneously, add 5-Cl-Trp to a final concentration of 1 mM (this should also be optimized).
-
Continue to incubate the culture with shaking at the induction temperature for 16-24 hours.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 20 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
Protocol 2: Verification of 5-Cl-Trp Incorporation by Mass Spectrometry
Procedure:
-
Purify the protein containing 5-Cl-Trp using a suitable method (e.g., affinity chromatography, ion-exchange, size exclusion)[16][17].
-
For intact mass analysis, desalt the protein sample and analyze by LC-MS.
-
For peptide analysis, perform an in-solution or in-gel tryptic digest of your purified protein.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the MS/MS data against a protein database containing the sequence of your target protein, with a variable modification on tryptophan corresponding to the mass change of chlorine substitution (+34.96885 Da for 35Cl, -1.00783 Da for H).
-
Manually inspect the MS/MS spectra of the modified peptide to confirm the presence of fragment ions consistent with the peptide sequence containing 5-Cl-Trp.
V. Data Presentation and Interpretation
Table 1: Troubleshooting Summary
| Issue | Primary Check | Key Optimization Parameters | Expected Outcome |
| Low Cell Density | OD600 before induction | 5-Cl-Trp concentration, growth medium | Improved cell growth to optimal density for induction. |
| Low Protein Yield | SDS-PAGE of total cell lysate | Induction temperature, inducer concentration, 5-Cl-Trp concentration | Increased intensity of the band corresponding to the full-length protein. |
| High Truncation | Western blot or SDS-PAGE | E. coli strain (RF1-deficient), OTS expression level | A shift from a prominent truncated band to a prominent full-length band. |
| Protein Insolubility | SDS-PAGE of soluble vs. insoluble fractions | Induction temperature, use of solubility tags | Increased proportion of the target protein in the soluble fraction. |
Interpreting Mass Spectrometry Data
When analyzing your mass spectrometry data, look for the following signatures:
-
Isotopic Pattern: Chlorine has two stable isotopes, 35Cl (~75.8%) and 37Cl (~24.2%). Peptides containing 5-Cl-Trp will exhibit a characteristic isotopic pattern with a peak at M and a smaller peak at M+2.
-
Mass Shift: The mass of the peptide containing 5-Cl-Trp will be increased by approximately 33.96 Da compared to the wild-type peptide.
-
Fragmentation: While specific fragmentation patterns for 5-Cl-Trp are not well-documented, look for the standard b- and y-ion series. The presence of these ions with the correct mass shift will confirm the identity of the peptide.
VI. Concluding Remarks
The incorporation of 5-chloro-tryptophan into proteins opens up exciting possibilities for protein engineering and drug discovery. While the process can be challenging, a systematic and informed approach to troubleshooting will greatly enhance your chances of success. This guide provides a foundation for your experiments; remember that optimization is key, and each protein will have its unique set of optimal conditions.
VII. References
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., ... & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ChemRxiv. [Link]
-
Bader, C. D., Masuda, I., Nichols, A. L., Kalkreuter, E., Yang, D., Christian, T., ... & Shen, B. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Central Science. [Link]
-
Middeldorf, J., et al. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. Protein Science. [Link]
-
Liu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ross, J. B., et al. (2005). Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein and Peptide Letters. [Link]
-
Miyazaki, Y., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst. [Link]
-
Gessner, C. R., et al. (2014). Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy. Biophysical Journal. [Link]
-
Hafner, M., et al. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Molecules. [Link]
-
Simon, M., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology. [Link]
-
France, M., et al. (2018). Biotransformation of 5-chloroindole to 5-chlorotryptophan using engineered Escherichia coli biofilms. RSC Advances. [Link]
-
Jiang, S., et al. (2021). Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. International Journal of Molecular Sciences. [Link]
-
Oberacher, H., et al. (2013). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of Mass Spectrometry. [Link]
-
Lin, Y., et al. (2015). Precursor-directed biosynthesis of 5-hydroxytryptophan using metabolically engineered E. coli. Biotechnology and Bioengineering. [Link]
-
Chen, Y., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion. ChemBioChem. [Link]
-
Pace, C. N. (2009). The stability of folded proteins. Protein Science. [Link]
-
Cui, Z., et al. (2017). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Pharmacology. [Link]
-
Zhang, Z., et al. (2024). Improvement of L-Tryptophan Production in Escherichia coli Using Biosensor-Based, High-Throughput Screening and Metabolic Engineering. Metabolites. [Link]
-
Gal-Oz, A., et al. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research. [Link]
-
Hadizadeh, M., et al. (2021). Osmolyte-Induced Folding and Stability of Proteins: Concepts and Characterization. Protein and Peptide Letters. [Link]
-
Moser, A. (2022). Identifying fragments using a Neutral Loss spectrum. ACD/Labs Blog. [Link]
-
Gonsior, M., et al. (2014). Recurring mass differences, neutral losses, and fragments identified from previous studies and/or searched in the present work, based on the accurate mass. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Metabolic engineering of Escherichia coli for efficient production of L-5-hydroxytryptophan from glucose. Biotechnology for Biofuels and Bioproducts. [Link]
-
Brezinski, M. L., & Raines, R. T. (2019). Secondary Forces in Protein Folding. Biochemistry. [Link]
-
Fugmann, T., et al. (2019). Enzymatic Late-Stage Halogenation of Peptides. Chemistry – A European Journal. [Link]
-
Lajoie, M. J., et al. (2013). Incorporation of non-canonical amino acids. Journal of Molecular Biology. [Link]
-
Anderson, J. C., & Funke, L. J. (2010). Rational design of an orthogonal tryptophanyl nonsense suppressor tRNA. Nucleic Acids Research. [Link]
-
Agilent Technologies. (n.d.). BL21(DE3) Competent Cells, BL21(DE3)pLysS Competent Cells, and BL21 Competent Cells. [Link]
-
Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System. Oregon State University. [Link]
-
Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry. [Link]
-
Chapman, P., & Schaefer, K. (2023). Overcoming Challenges and Improving Efficiency in Protein Purification. Labcompare. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides [frontiersin.org]
- 9. Discovery of 5‑Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. neb.com [neb.com]
- 12. agilent.com [agilent.com]
- 13. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. people.reed.edu [people.reed.edu]
- 17. labcompare.com [labcompare.com]
Technical Support Center: 13C NMR Spectrum Analysis of 5-chloro-L-tryptophan
Welcome to the technical support center for the 13C NMR analysis of 5-chloro-L-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of acquiring and interpreting 13C NMR spectra for this specific halogenated amino acid. Here, we combine foundational NMR principles with practical, field-tested advice to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the 13C NMR analysis of amino acids like 5-chloro-L-tryptophan.
Q1: My signal-to-noise ratio is very poor. What are the likely causes and how can I improve it?
A1: A low signal-to-noise (S/N) ratio is a frequent challenge in 13C NMR due to the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to ¹H.[1] Here are the primary causes and solutions:
-
Insufficient Sample Concentration: 13C NMR is less sensitive than ¹H NMR and requires a more concentrated sample. For a typical small molecule like 5-chloro-L-tryptophan on a standard spectrometer, a concentration of 50-100 mg in 0.5-0.7 mL of deuterated solvent is a good starting point. For high-sensitivity instruments with cryoprobes, this can be lower (e.g., 3-10 mM).
-
Inadequate Number of Scans: The S/N ratio increases with the square root of the number of scans. If your signal is weak, increasing the number of scans (e.g., from 128 to 512 or more) will significantly improve the spectrum's quality. Be mindful that this will also increase the experiment time.
-
Incorrect Pulse Width (Flip Angle): While a 90° pulse gives the maximum signal for a single scan, it also requires a longer relaxation delay. For rapid acquisition, a shorter pulse width (e.g., a 30-45° flip angle) combined with a shorter delay can yield better S/N in a given amount of time.
-
Long Relaxation Times for Quaternary Carbons: The quaternary carbons in 5-chloro-L-tryptophan (C-3a, C-5, C-7a, and the carboxyl C=O) lack attached protons and thus do not benefit from the Nuclear Overhauser Effect (NOE) enhancement during proton decoupling. This, combined with their typically long T1 relaxation times, results in weaker signals. To improve their detection, you can increase the relaxation delay (e.g., to 5-10 seconds) or add a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃), though be cautious as this can cause line broadening.
Q2: I am having trouble dissolving my 5-chloro-L-tryptophan sample. What is the best solvent to use?
A2: The choice of solvent is critical for obtaining a high-quality spectrum. 5-chloro-L-tryptophan, being an amino acid, has zwitterionic character and limited solubility in many common organic NMR solvents like chloroform-d (CDCl₃).
-
Recommended Solvents: The most suitable solvents are polar and capable of forming hydrogen bonds. Deuterated water (D₂O) is a good first choice. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also excellent for dissolving tryptophan and its derivatives. Methanol-d₄ (CD₃OD) can also be effective.
-
Adjusting pH: If using D₂O, the solubility of amino acids is pH-dependent. You may need to adjust the pD slightly by adding a drop of DCl or NaOD to improve solubility. Note that pH changes can also shift the chemical shifts of the carboxyl and alpha-carbon.
-
Solvent Signals: Be aware of the solvent's own 13C NMR signals. For example, DMSO-d₆ shows a multiplet around 39.5 ppm, and CD₃OD has a signal at approximately 49.0 ppm. These should not be mistaken for sample peaks.
Q3: My chemical shifts don't seem to match predicted values. What could be the reason?
A3: Discrepancies between experimental and predicted chemical shifts can arise from several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electron density around the carbon nuclei, leading to shifts in their resonance frequencies. A spectrum taken in D₂O will likely have slightly different chemical shifts compared to one taken in DMSO-d₆.
-
pH/pD: As mentioned, the protonation state of the amine and carboxyl groups is pH-dependent and significantly affects the chemical shifts of nearby carbons (carboxyl, Cα, and Cβ). Ensure consistent pH for comparable results.
-
Temperature: Temperature can influence molecular motion and intermolecular interactions, which can cause minor shifts in resonance frequencies.
-
Reference Standard: Ensure your spectrometer is correctly calibrated to an internal standard like DSS for aqueous samples or TMS for organic solvents.
Troubleshooting Guide for Spectral Interpretation
Navigating the 13C NMR spectrum of 5-chloro-L-tryptophan requires careful assignment of each carbon signal. Below is a systematic guide to interpreting your spectrum, along with solutions to common challenges.
Predicted 13C NMR Chemical Shifts
Due to the limited availability of fully assigned experimental data for 5-chloro-L-tryptophan, the following table provides predicted chemical shifts based on data from L-tryptophan and known substituent effects of chlorine on an aromatic ring. These values are intended as a guide for initial assignments.
| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O | Expected Multiplicity (Off-Resonance Decoupled) | Notes |
| C=O | 174-177 | Singlet | Typically the most downfield signal. Sensitive to pH. |
| C-5 | 128-132 | Singlet | Carbon directly attached to chlorine. Deshielded. |
| C-7a | 136-139 | Singlet | Quaternary carbon adjacent to the benzene ring fusion. |
| C-3a | 127-130 | Singlet | Quaternary carbon at the fusion of the two rings. |
| C-2 | 124-127 | Doublet | Protonated indole carbon. |
| C-4 | 120-123 | Doublet | Protonated aromatic carbon. |
| C-6 | 118-121 | Doublet | Protonated aromatic carbon. |
| C-7 | 112-115 | Doublet | Protonated aromatic carbon. |
| C-3 | 108-111 | Singlet | Quaternary carbon in the pyrrole ring. |
| Cα | 55-58 | Doublet | Alpha-carbon of the amino acid backbone. |
| Cβ | 27-30 | Triplet | Beta-carbon of the amino acid backbone. |
Note: These predictions are generated using a combination of data from the Biological Magnetic Resonance Bank (BMRB) for L-tryptophan (entry bmse000050) and substituent effect calculations.
Common Interpretation Problems
-
Problem 1: Difficulty identifying the C-5 carbon attached to chlorine.
-
Causality: The chlorine atom has an inductive electron-withdrawing effect but also a resonance electron-donating effect. For halogens heavier than fluorine, the inductive effect often dominates for the directly attached carbon (the ipso-carbon), causing a downfield shift. However, the effect can be less pronounced than with other substituents.
-
Troubleshooting Steps:
-
Look for a quaternary carbon signal (a singlet in off-resonance decoupled spectra) in the aromatic region (128-132 ppm).
-
This signal will likely be weaker than the protonated carbons due to a longer relaxation time.
-
If available, use a DEPT-135 experiment. The C-5 signal, being quaternary, will be absent, helping to distinguish it from the protonated aromatic carbons (CHs) which will show positive signals.
-
-
-
Problem 2: Overlapping signals in the aromatic region.
-
Causality: The indole ring has several carbons with similar electronic environments, leading to closely spaced chemical shifts.
-
Troubleshooting Steps:
-
Use 2D NMR: A Heteronuclear Single Quantum Coherence (HSQC) experiment is invaluable. It correlates each carbon with its directly attached proton(s). By assigning the more easily resolved ¹H spectrum, you can unambiguously assign the corresponding 13C signals for C-2, C-4, C-6, and C-7.
-
DEPT Experiments: A DEPT-135 spectrum will show all CH and CH₃ groups as positive peaks and CH₂ groups as negative peaks. Cβ will be a negative peak, while Cα and the aromatic CH carbons will be positive. This helps to differentiate the Cβ from other signals in that region.
-
-
-
Problem 3: The carboxyl (C=O) signal is broad or not visible.
-
Causality: The relaxation time of the carboxyl carbon can be very long. Additionally, if the sample is in a viscous solution or if there is chemical exchange occurring (e.g., proton exchange with the solvent), the peak can broaden significantly.
-
Troubleshooting Steps:
-
Increase Relaxation Delay: As with other quaternary carbons, increase the delay between pulses to allow for full relaxation.
-
Optimize Solvent and pH: Ensure the sample is fully dissolved and not overly viscous. A stable pH will minimize exchange broadening.
-
Check the Spectral Width: Ensure the spectral width of your experiment is large enough to include the expected downfield region (up to ~180 ppm).
-
-
Experimental Protocols
Protocol 1: Sample Preparation for 13C NMR
-
Weigh the Sample: Accurately weigh 50-100 mg of 5-chloro-L-tryptophan and transfer it to a clean, dry vial.
-
Add Deuterated Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial.
-
Dissolve the Sample: Gently vortex or sonicate the vial until the sample is fully dissolved. If using D₂O, a slight adjustment of pD with DCl or NaOD may be necessary.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the spectrometer's coil (typically around 4-5 cm).
-
Add Reference Standard (if needed): For D₂O, a small amount of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be added as an internal reference (δ = 0.0 ppm). For DMSO-d₆, the residual solvent peak can be used for referencing (δ = 39.52 ppm).
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol 2: Standard 13C NMR Data Acquisition
-
Insert Sample and Lock: Insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.
-
Load a Standard 13C Experiment: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Set Key Parameters:
-
Spectral Width (SW): Set a wide spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).
-
Number of Scans (NS): Start with a minimum of 128 scans. Increase as needed for better S/N.
-
Pulse Width (p1): Use a 30° flip angle for faster acquisition.
-
Relaxation Delay (d1): Set to 2 seconds as a starting point. Increase to 5-10 seconds if quaternary carbons are of particular interest.
-
-
Acquire Data: Start the acquisition.
-
Process the Data: After acquisition, apply a Fourier transform to the FID. Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using your reference.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in 13C NMR analysis.
Caption: Troubleshooting workflow for 13C NMR analysis.
References
-
Biological Magnetic Resonance Bank. (n.d.). Entry bmse000050: L-Tryptophan. BMRB. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
-
Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. Retrieved from [Link]
-
Wishart, D. S., et al. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622–D631. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Mobile Phase for 5-Chloro-DL-tryptophan HPLC Analysis
Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-DL-tryptophan. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into mobile phase optimization and troubleshooting. Our goal is to move beyond simple protocols and explain the fundamental principles that govern a successful separation, empowering you to develop robust and reliable analytical methods.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of HPLC methods for 5-Chloro-DL-tryptophan, covering both achiral (quantifying the total racemate) and chiral (separating the D- and L-enantiomers) analyses.
FAQs: Achiral Reversed-Phase (RP-HPLC) Analysis
Q1: What are the most critical mobile phase parameters for controlling the retention of 5-Chloro-DL-tryptophan in RP-HPLC?
The most critical parameter is the mobile phase pH . 5-Chloro-DL-tryptophan is a zwitterionic molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. The overall charge of the molecule, and therefore its polarity and retention on a non-polar stationary phase (like C18), is highly dependent on the mobile phase pH.[1][2][3]
-
At low pH (e.g., < 2.5): The carboxylic acid group is protonated (neutral), and the amino group is protonated (positive charge). The molecule is overall cationic and relatively polar, leading to shorter retention times.
-
At high pH (e.g., > 9.5): The carboxylic acid group is deprotonated (negative charge), and the amino group is neutral. The molecule is overall anionic and also polar, leading to shorter retention times.
-
At intermediate pH: The molecule exists as a zwitterion or a mixture of ionized and non-ionized forms. To maximize retention in reversed-phase mode, it is often desirable to suppress the ionization of at least one functional group.[2][4]
For stable retention, it is crucial to use a buffer and to set the mobile phase pH at least 1.5-2 pH units away from the analyte's pKa values.[4][5]
Q2: My peak for 5-Chloro-DL-tryptophan is tailing badly. What is the cause and how can I fix it?
Peak tailing for amino acid-like compounds is most commonly caused by secondary interactions between the basic amino group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[6][7] This is especially problematic at mid-range pH where some silanols are ionized (negatively charged) and the amino group is protonated (positively charged).
Solutions to Mitigate Peak Tailing:
-
Lower Mobile Phase pH: Reducing the pH to between 2.5 and 3.5 using an acid modifier like formic acid or trifluoroacetic acid (TFA) protonates the surface silanol groups, minimizing their ability to interact with the positively charged analyte.[6]
-
Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are "end-capped" to block most of the accessible silanol groups, significantly reducing tailing for basic compounds.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask the residual silanol sites and improve peak shape.[8]
-
Avoid Column Overload: Injecting too much sample can saturate the active sites on the column, leading to peak distortion that often manifests as tailing.[8][9] Reduce the injection volume or sample concentration to check for overload effects.
Q3: Which organic modifier and buffer system should I start with for method development?
A robust starting point for achiral analysis on a C18 column is a gradient elution using acetonitrile as the organic modifier and a buffered aqueous phase.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for tryptophan-like compounds as it often provides better peak shape and lower viscosity, leading to higher efficiency.
-
Buffer System: An ammonium formate or formic acid buffer system is an excellent first choice. A mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) provides a pH of approximately 2.8, which is effective for controlling peak shape and is compatible with mass spectrometry (MS) detection.[10][11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | High-Purity, End-Capped C18, 2.1-4.6 mm ID, <3 µm | Provides good retention and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH suppresses silanol interactions, improving peak shape.[11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for aromatic compounds. |
| Gradient | 5% to 95% B in 10-15 minutes | A generic scouting gradient to determine elution conditions. |
| Flow Rate | 0.3 - 1.0 mL/min (depending on column ID) | Standard flow rates for analytical columns. |
| Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce run times. |
| Detection | UV at 280 nm | Tryptophan and its derivatives have a strong chromophore. |
FAQs: Chiral Separation of D- and L- Enantiomers
Q4: Can I separate the D- and L- enantiomers of 5-Chloro-DL-tryptophan on a standard C18 column?
No. Enantiomers have identical physical and chemical properties in an achiral environment. Therefore, they will not be separated on a standard achiral stationary phase like C18. To separate enantiomers, you must introduce chirality into the chromatographic system, which is typically achieved by using a Chiral Stationary Phase (CSP) .[13]
Q5: What type of chiral stationary phase (CSP) and mobile phase should I use for 5-Chloro-DL-tryptophan?
The separation of underivatized amino acid enantiomers is a common challenge. Two successful approaches are ligand-exchange chromatography and the use of zwitterionic CSPs.
-
Ligand-Exchange Chromatography: This technique can be performed on a standard C18 column by adding a chiral selector to the mobile phase. A common mobile phase composition involves an aqueous solution of a single amino acid enantiomer (e.g., L-isoleucine) and a metal salt (e.g., cupric sulfate), mixed with a small amount of organic modifier like methanol.[14] The analyte enantiomers form transient, diastereomeric complexes with the chiral selector-metal ion complex, allowing for their separation.
-
Zwitterionic CSPs: Columns like CHIRALPAK ZWIX are specifically designed for the enantiomeric separation of racemic amphoteric compounds like amino acids.[15] These CSPs contain both positive and negative charges. The mobile phase is typically polar organic, such as methanol/water, with acidic and basic additives like formic acid (FA) and diethylamine (DEA) to control the ionization states of both the analyte and the stationary phase, thereby modulating retention and selectivity.[15]
| Method | Chiral Stationary Phase (CSP) | Typical Mobile Phase |
| Zwitterionic CSP | Cinchona alkaloid-based zwitterionic CSP | Methanol/Water (e.g., 98/2) with additives like 50 mM Formic Acid and 25 mM Diethylamine.[15] |
| Ligand Exchange | Standard C18 Column | Water/Methanol (e.g., 90/10) containing a chiral selector (e.g., 10 mM L-isoleucine) and a metal salt (e.g., 5 mM Cupric Sulfate).[14] |
| Macrocyclic Glycopeptide | Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) | Polar ionic or polar organic modes, often with alcohol/water mixtures and acidic/basic additives. |
PART 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 5-Chloro-DL-tryptophan.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is a common issue that can compromise resolution and accuracy.[8] The shape of the peak provides important diagnostic information.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Problem 2: Unstable or Drifting Retention Times
Retention time (RT) instability compromises the reliability and reproducibility of your method.
Q: My retention times are drifting to be shorter over a sequence of injections. What's happening?
This is a classic symptom of inadequate column equilibration or a changing mobile phase composition.
-
Cause: If you are running a gradient, the column may not be returning to its initial state before the next injection. Ensure your post-run equilibration time is sufficient (typically 5-10 column volumes).
-
Cause: The mobile phase composition may be changing. If you are using a buffered mobile phase with a high percentage of organic solvent, the buffer salts can precipitate.[8] Additionally, volatile mobile phase components (like triethylamine or TFA) can evaporate over time, changing the pH and selectivity.
-
Solution: Always filter buffered mobile phases. Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
Q: My retention times are shifting randomly. What are the potential causes?
Random RT shifts often point to hardware issues.
-
Pump Performance: Check for pressure fluctuations. Inconsistent flow from the pump will cause RTs to vary. Degas your mobile phases thoroughly and prime the pump.
-
Column Temperature: Ensure your column oven is on and set to a stable temperature. A fluctuating column temperature will cause RTs to shift, as retention is temperature-dependent.[9]
-
Leaky System: Check for leaks at all fittings, especially between the injector and the column. A leak will cause a drop in pressure and an increase in retention time.
PART 3: Experimental Protocols
Protocol 1: Mobile Phase Preparation for Achiral RP-HPLC
This protocol describes the preparation of a standard mobile phase for the analysis of 5-Chloro-DL-tryptophan on a C18 column.
Objective: To prepare 1 L of Mobile Phase A (0.1% Formic Acid in Water) and 1 L of Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (≥98% purity, LC-MS grade recommended)
-
1 L graduated cylinders
-
1 L sterile, filtered mobile phase bottles
-
0.45 µm or 0.22 µm membrane filter (if not using pre-filtered solvents)
Procedure:
-
Prepare Mobile Phase A (Aqueous): a. Measure approximately 990 mL of HPLC-grade water into a 1 L graduated cylinder. b. Carefully add 1.0 mL of formic acid to the water. c. Bring the total volume to exactly 1000 mL (1 L) with HPLC-grade water. d. Mix thoroughly by inverting the container several times. e. Transfer to a clean, labeled mobile phase bottle. f. If required by your lab's SOP, filter the solution through a 0.22 µm membrane filter. g. Degas the mobile phase for 15-20 minutes using sonication or vacuum degassing.
-
Prepare Mobile Phase B (Organic): a. Measure approximately 990 mL of HPLC-grade acetonitrile into a separate 1 L graduated cylinder. b. Carefully add 1.0 mL of formic acid to the acetonitrile. c. Bring the total volume to exactly 1000 mL (1 L) with HPLC-grade acetonitrile. d. Mix thoroughly and transfer to a clean, labeled mobile phase bottle. e. Degas the mobile phase as described above.
-
System Setup: a. Place the respective solvent lines into the correct bottles. b. Purge the pump lines thoroughly to ensure no air bubbles are present and the lines are filled with the new mobile phase.
Protocol 2: Analyte Stability and Sample Preparation
Objective: To prepare a sample of 5-Chloro-DL-tryptophan for injection and assess its stability.
Considerations: Tryptophan and its derivatives can be susceptible to degradation, particularly through oxidation and photo-oxidation.[16][17]
Caption: Workflow for sample preparation and stability.
Procedure:
-
Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of 5-Chloro-DL-tryptophan in a suitable solvent. Using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) is highly recommended to ensure compatibility and good peak shape.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the same diluent.
-
Sample Diluent: The ideal sample diluent is the initial mobile phase of your gradient. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[18]
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could block the column frit.
-
Vials: Use amber or light-blocking autosampler vials to protect the analyte from photodegradation.
-
Stability Check: Tryptophan solutions can be unstable at room temperature over extended periods.[19][20] It is good practice to perform a stability test by injecting the same sample at the beginning, middle, and end of a long analytical run to check for degradation (decreasing peak area) or the appearance of new impurity peaks. If possible, keep samples refrigerated in the autosampler.
References
-
National Institutes of Health (NIH). (n.d.). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
ROTACHROM. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved from [Link]
-
ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
SciELO. (n.d.). Quantification of tryptophan in plasma by high performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Taylor, L. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
PubMed. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Retrieved from [Link]
-
Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Frontiers. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified HPLC method for determination of tryptophan in some cereals and legumes. Retrieved from [Link]
-
MDPI. (2023). Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. Retrieved from [Link]
-
ResearchGate. (2020). High-performance liquid chromatography analysis of tryptophan stability in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Modulating Serotonin Synthesis: L-Tryptophan, 5-Chloro-DL-tryptophan, and the Archetypal Inhibitor, p-Chlorophenylalanine
For researchers, scientists, and drug development professionals investigating the intricate roles of serotonin (5-hydroxytryptamine, 5-HT) in neural function and disease, the ability to precisely manipulate its synthesis is a cornerstone of experimental design. This guide provides an in-depth, objective comparison of three key compounds: the natural precursor L-tryptophan, the largely uncharacterized analog 5-Chloro-DL-tryptophan, and the well-established irreversible inhibitor of serotonin synthesis, p-chlorophenylalanine (PCPA). By understanding their distinct mechanisms and experimental implications, researchers can make more informed decisions in designing studies to probe the complexities of the serotonergic system.
The Serotonin Synthesis Pathway: A Brief Overview
Serotonin is synthesized from the essential amino acid L-tryptophan in a two-step enzymatic process.[1] The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH).[2][3] Subsequently, 5-HTP is decarboxylated to serotonin by the aromatic L-amino acid decarboxylase.[1] The activity of TPH is therefore the critical control point in serotonin production.
L-Tryptophan: The Physiological Precursor
L-tryptophan is the natural substrate for TPH and the sole dietary precursor for serotonin synthesis in the brain.[4] Its availability can influence the rate of serotonin production. Administration of L-tryptophan has been used experimentally to increase brain serotonin levels, providing a method to study the effects of enhanced serotonergic activity.[4] Conversely, acute tryptophan depletion, a method that involves administering an amino acid mixture devoid of tryptophan, is employed to temporarily reduce serotonin synthesis and investigate the consequences of diminished serotonergic function.
p-Chlorophenylalanine (PCPA): The Gold Standard for Serotonin Depletion
p-Chlorophenylalanine, also known as fenclonine, is a synthetic amino acid that acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[3][5][6] This potent inhibition effectively halts the synthesis of new serotonin, leading to a profound and sustained depletion of serotonin levels in the brain and peripheral tissues.[2][5][7]
Mechanism of Action: PCPA's inhibitory effect is due to its covalent binding to the active site of TPH, rendering the enzyme non-functional.[8] The recovery of serotonin synthesis is dependent on the de novo synthesis of the TPH enzyme, a process that can take several days to weeks.[6] This long-lasting effect makes PCPA a powerful tool for studying the chronic effects of serotonin deficiency.
Experimental Considerations: While highly effective, it is important to note that at higher doses, PCPA can exhibit some off-target effects, including a reduction in the levels of catecholamines such as norepinephrine and dopamine, though to a lesser extent than its impact on serotonin.[7][9]
5-Chloro-DL-tryptophan: An Uncharacterized Halogenated Analog
5-Chloro-DL-tryptophan is a halogenated derivative of tryptophan. While structurally similar to both L-tryptophan and PCPA, its effects on serotonin synthesis are not well-documented in neuroscience research. The presence of a chlorine atom on the indole ring at the 5-position is noteworthy. This is the same position that is hydroxylated by TPH on the natural substrate, L-tryptophan. This structural feature suggests that 5-Chloro-DL-tryptophan could potentially interact with TPH, either as a substrate, a competitive inhibitor, or an irreversible inhibitor, similar to PCPA.
To date, the primary context in which 5-chlorotryptophan has been studied is in the field of natural products, where it has been identified as a component of certain antibiotics.[10] Its role as a tool for modulating serotonin synthesis in the central nervous system remains to be elucidated.
Comparative Summary of Compounds
| Feature | L-Tryptophan | p-Chlorophenylalanine (PCPA) | 5-Chloro-DL-tryptophan |
| Primary Role | Natural Precursor | Irreversible TPH Inhibitor | Potential TPH Modulator (Uncharacterized) |
| Effect on Serotonin | Increases Synthesis | Profoundly Depletes Synthesis | Unknown |
| Mechanism of Action | Substrate for TPH | Covalently binds to and inactivates TPH | Hypothetically could be a substrate or inhibitor of TPH |
| Duration of Effect | Transient (dependent on metabolism) | Long-lasting (days to weeks) | Unknown |
| Established Use | Studies of increased serotonin function | Studies of serotonin depletion/deficiency | Primarily in antibiotic research |
| Potential Off-Target Effects | Minimal at physiological doses | Can affect catecholamines at high doses | Unknown |
Visualizing the Mechanisms
Diagram 1: The Serotonin Synthesis Pathway
Caption: The enzymatic conversion of L-tryptophan to serotonin and its subsequent metabolism.
Diagram 2: Comparative Mechanisms of Action on Tryptophan Hydroxylase
Caption: Comparison of how L-tryptophan, PCPA, and potentially 5-Chloro-DL-tryptophan interact with TPH.
Experimental Protocol: A Comparative In Vivo Study in a Rodent Model
This protocol outlines a study to characterize the effects of 5-Chloro-DL-tryptophan on brain serotonin synthesis, using PCPA as a positive control for depletion and L-tryptophan for potential precursor effects.
1. Animals and Housing:
-
Adult male Sprague-Dawley rats (250-300g) will be used.
-
Animals will be single-housed in a temperature-controlled vivarium with a 12:12 hour light/dark cycle and ad libitum access to food and water.
-
All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Experimental Groups (n=8 per group):
-
Group 1 (Vehicle Control): Saline injection.
-
Group 2 (L-Tryptophan): 100 mg/kg L-tryptophan, intraperitoneal (i.p.) injection.
-
Group 3 (PCPA): 300 mg/kg PCPA methyl ester hydrochloride, i.p. injection, once daily for two consecutive days.[11]
-
Group 4 (5-Chloro-DL-tryptophan - Low Dose): 100 mg/kg 5-Chloro-DL-tryptophan, i.p. injection.
-
Group 5 (5-Chloro-DL-tryptophan - High Dose): 300 mg/kg 5-Chloro-DL-tryptophan, i.p. injection.
3. Drug Preparation and Administration:
-
L-Tryptophan will be dissolved in warm saline.
-
PCPA methyl ester hydrochloride will be dissolved in sterile 0.9% saline.[9]
-
5-Chloro-DL-tryptophan will be suspended in saline with 0.5% Tween 80.
-
All injections will be administered at a volume of 1 ml/kg.
4. Tissue Collection and Processing:
-
Animals will be euthanized 72 hours after the final injection for the PCPA and 5-Chloro-DL-tryptophan groups, and 2 hours after injection for the L-tryptophan and vehicle groups.
-
Brains will be rapidly extracted, and the prefrontal cortex, hippocampus, and striatum will be dissected on an ice-cold plate.
-
Tissue samples will be immediately frozen on dry ice and stored at -80°C until analysis.
5. Neurochemical Analysis (HPLC-ECD):
-
Sample Preparation:
-
Brain tissue will be homogenized in 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin).
-
The homogenate will be centrifuged at 15,000 x g for 15 minutes at 4°C.[12]
-
The supernatant will be filtered through a 0.22 µm syringe filter.
-
-
Chromatography:
-
An aliquot of the filtered supernatant will be injected into a High-Performance Liquid Chromatography (HPLC) system with electrochemical detection (ECD).[12][13]
-
Separation will be achieved on a C18 reverse-phase column with a mobile phase consisting of a sodium phosphate buffer, methanol, and an ion-pairing agent.
-
-
Quantification:
-
The concentrations of L-tryptophan, serotonin, and 5-HIAA will be determined by comparing the peak areas of the analytes to those of known standards.[14]
-
Diagram 3: Experimental Workflow
Caption: A streamlined workflow for the comparative in vivo study.
Conclusion
The study of the serotonergic system relies on a diverse toolkit of chemical modulators. L-tryptophan serves as the fundamental building block, allowing for the investigation of effects related to increased serotonin synthesis. p-Chlorophenylalanine remains an indispensable tool for inducing profound and long-lasting serotonin depletion, providing invaluable insights into the consequences of serotonin deficiency. 5-Chloro-DL-tryptophan, while currently an enigma in the context of serotonin research, presents an intriguing scientific question due to its structural similarity to both the natural precursor and a potent inhibitor. The experimental protocol outlined above provides a robust framework for elucidating the neurochemical effects of this compound, potentially adding a new tool to the arsenal of neuroscientists studying the multifaceted roles of serotonin.
References
- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.
- Sirbu, A. M., et al. (2012). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 228(2), 346-357.
- Berger, B. D., et al. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111-115.
- Chen, J., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice.
- Chelaru, M. I., et al. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Molecules, 29(2), 481.
- Arias-Montaño, J. A., et al. (2023). Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t. CONICET Digital.
- Grahame-Smith, D. G. (1971). Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan. Journal of Neurochemistry, 18(6), 1053-1066.
- Yang, D., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv.
- Nikolaus, S., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(6), 2095.
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ResearchGate. (n.d.). The HPLC– ECD peaks of serotonin and 5HIAA in the standard (top) and dialysate samples (bottom) are shown. [Image]. Retrieved from [Link]
- D'Este, M., et al. (2021). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 26(1), 180.
- Gobbi, G., et al. (2020). Neurochemical, Behavioral, and Neurogenic Validation of a Hyposerotonergic Animal Model by Voluntary Oral Consumption of para-Chlorophenylalanine. ACS Chemical Neuroscience, 11(6), 856-866.
- Angelino, D., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Foods, 9(1), 84.
- Lee, S. I., et al. (1999). Effects of serotonin depletion by p-chlorophenylalanine, p-chloroamphetamine or 5,7-dihydroxytryptamine on central dopaminergic neurons: focus on tuberoinfundibular dopaminergic neurons and serum prolactin. Journal of Biomedical Science, 6(3), 183-193.
- Lin, M. T., et al. (1978).
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Fenclonine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
- BenchChem. (2025). para-Chlorophenylalanine (PCPA)
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- BenchChem. (2025). Technical Support Center: Troubleshooting PCPA-Induced Behavioral Changes in Animal Models. BenchChem.
- Sipos, A., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. International Journal of Molecular Sciences, 24(5), 4882.
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ResearchGate. (n.d.). Enzymatic halogenation of tryptophan validated by LC-MS analysis. (A)... [Image]. Retrieved from [Link]
- de Souza, A. S., et al. (2018). L-tryptophan administration and increase in cerebral serotonin levels: Systematic review. European Journal of Pharmacology, 836, 129-135.
- Arent, S. L., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Chemistry, 7, 790.
- BenchChem. (2025). A Comparative Guide to Serotonin Depletion: 4- Chloro-L-phenylalanine (PCPA) vs. 5,7-dihydroxytryptamine (5,7-DHT). BenchChem.
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Protocols.io. (2024). High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and metabolites. Retrieved from [Link]
- Ros-Lawande, M., et al. (2025). Preliminary First-in-Human Pharmacokinetic Evaluation, Dosimetry and Safety of 7-[18F]-Fluorotryptophan as PET Imaging Agent to Visualize Serotonin Synthesis in the Brain. bioRxiv.
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Human Metabolome Database. (n.d.). Showing metabocard for 5-Hydroxy-L-tryptophan (HMDB0000472). Retrieved from [Link]
- Gallegos, A., & Isseroff, R. R. (2022). Simultaneous determination of tryptophan, 5-hydroxytryptophan, tryptamine, serotonin, and 5-HIAA in small volume. MethodsX, 9, 101624.
- Visser, E., et al. (2023). Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy. Erasmus University Rotterdam.
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Sense of Mind. (2022, February 2). 5-Hydroxytryptamine Synthesis | Outcomes of Eliminating Serotonin in the Brain [Video]. YouTube. [Link]
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A Comparative Guide to the Biological Activities of 5-Chloro- and 5-Bromo-tryptophan for Researchers
For researchers, scientists, and drug development professionals, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Halogenation of the tryptophan indole ring, for instance, offers a compelling avenue to modulate biological activity. This guide provides an in-depth comparison of two such analogs: 5-chloro-tryptophan and 5-bromo-tryptophan. While direct comparative studies are limited, this document synthesizes the existing evidence for their individual biological activities and provides detailed experimental protocols to empower researchers to conduct their own investigations.
Introduction to 5-Halogenated Tryptophans
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin. The addition of a halogen atom to the 5-position of the indole ring can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. Both 5-chloro- and 5-bromo-tryptophan are non-proteinogenic amino acids that have been identified in natural products and are of growing interest in medicinal chemistry.
Biological Activity of 5-Chloro-tryptophan
The biological activity of 5-chloro-tryptophan has been most notably characterized in the context of its antimicrobial properties. A significant finding is its selective inhibitory activity against a bacterial tRNA methyltransferase.
Selective Antibacterial Activity
Recent research has demonstrated that 5-chlorotryptophan exhibits selective inhibition of an engineered Escherichia coli strain expressing the bacterial m1G37 tRNA methyltransferase (TrmD).[1][2] In this study, 5-chlorotryptophan displayed a Minimum Inhibitory Concentration (MIC) of 12.5 μM against the trmD-expressing E. coli strain, while showing no effect on a strain expressing the human counterpart (Trm5) at concentrations up to 50 μM.[1][2] This selectivity suggests that 5-chlorotryptophan or its metabolites may exploit differences between bacterial and human enzymes, presenting a potential avenue for the development of novel antibiotics. Beyond this specific activity, 5-chlorotryptophan has also been observed to have mild effects against the Gram-positive bacterium Staphylococcus aureus.[1]
Furthermore, 5-chlorotryptophan has been identified as a component of antibiotic non-ribosomal peptide families, such as longicatenamycins and nonopeptins, isolated from Actinomycetota species.[1] The incorporation of this halogenated amino acid into these larger natural products underscores its role in generating bioactive molecules.
Biological Activity of 5-Bromo-tryptophan
The biological activities of 5-bromo-tryptophan are less defined for the standalone amino acid. However, its presence in a variety of marine natural products points to its significance in conferring potent bioactivities to larger molecules.
Broad-Spectrum Bioactivity in Complex Metabolites
The five regioisomeric bromotryptophans, including 5-bromo-tryptophan, are prevalent in marine invertebrates.[3] While not typically found in their free form, they are integral components of peptides, alkaloids, and other secondary metabolites that exhibit a remarkable spectrum of pharmacological activities.[3] These activities include antifungal, antimicrobial, antihelminthic, and anticancer properties.[3] For instance, certain conopeptides containing bromo-tryptophan have been patented for their potential use as antihelminthic, anti-vomiting, and sleep-inducing agents.
A recent study on the antimicrobial peptide nisin demonstrated that the incorporation of 5-bromo-tryptophan into the peptide structure resulted in enhanced antimicrobial activity against several Gram-positive pathogenic strains.[4] This suggests that the bromo-substitution can be a favorable modification for improving the potency of peptide-based therapeutics.
Comparative Analysis and Future Directions
A direct quantitative comparison of the biological activities of 5-chloro- and 5-bromo-tryptophan is challenging due to the lack of head-to-head studies. However, the existing literature suggests distinct areas of focus for their respective biological effects.
| Feature | 5-Chloro-tryptophan | 5-Bromo-tryptophan |
| Primary Reported Activity | Selective antibacterial (against specific E. coli strain)[1][2] | Component of metabolites with broad bioactivity (antifungal, antimicrobial, anticancer)[3] |
| MIC Value | 12.5 μM (against E. coli trmD-expressing strain)[1] | Not reported for the free amino acid |
| Anticancer Activity | Cytotoxicity observed in peptides containing 5-Cl-Trp (e.g., IC50 of 176 ± 5.8 nM for a nonopeptin against HepG2)[1] | Reported in complex metabolites, but no specific IC50 for the free amino acid[3] |
| Natural Occurrence | In antibiotic peptides from Actinomycetota[1] | In various marine natural products[3] |
The more pronounced exploration of 5-chlorotryptophan's specific antibacterial activity may be attributed to its discovery in a high-throughput screen targeting a bacterial enzyme.[1] Conversely, the association of 5-bromo-tryptophan with a wider range of activities stems from the study of complex marine natural products.
The enzymatic synthesis of these compounds is also a point of comparison. Tryptophan halogenases, the enzymes responsible for their biosynthesis, can utilize both chloride and bromide ions. Interestingly, many of these enzymes exhibit a preference for bromination over chlorination, which may be due to the higher electrophilicity of bromine.[5] This enzymatic preference could be a factor in the prevalence of brominated tryptophan derivatives in certain natural environments.
To bridge the knowledge gap and enable a direct comparison, further research is needed to evaluate the biological activities of 5-chloro- and 5-bromo-tryptophan in parallel using standardized assays. The following sections provide detailed protocols for key experiments that can be employed for this purpose.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of 5-chloro- and 5-bromo-tryptophan against a bacterial strain of interest (e.g., E. coli).
Materials:
-
5-chloro-tryptophan and 5-bromo-tryptophan
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of 5-chloro-tryptophan and 5-bromo-tryptophan in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of 1 mg/mL.
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Figure 1. Workflow for MIC Determination.
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of 5-chloro- and 5-bromo-tryptophan on a cancer cell line (e.g., HepG2).
Materials:
-
5-chloro-tryptophan and 5-bromo-tryptophan
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of 5-chloro-tryptophan and 5-bromo-tryptophan for 48 or 72 hours. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Figure 2. Workflow for MTT Cytotoxicity Assay.
Protocol 3: Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
This protocol describes a cell-free assay to assess the inhibitory potential of 5-chloro- and 5-bromo-tryptophan against the enzyme IDO1.
Materials:
-
5-chloro-tryptophan and 5-bromo-tryptophan
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors (ascorbic acid, methylene blue)
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) reagent
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, cofactors, and catalase.
-
Inhibitor Addition: Add various concentrations of 5-chloro-tryptophan and 5-bromo-tryptophan to the wells. Include a known IDO1 inhibitor as a positive control and a no-inhibitor control.
-
Enzyme Addition: Add the IDO1 enzyme to each well and pre-incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA. This also hydrolyzes the product N-formylkynurenine to kynurenine.
-
Color Development: Add the DMAB reagent, which reacts with kynurenine to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at 480 nm.
-
Data Analysis: Calculate the percentage of IDO1 inhibition for each compound concentration and determine the IC50 value.
Figure 3. Workflow for IDO1 Inhibition Assay.
Conclusion
References
-
Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
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Latham, J., et al. (2017). Site-Selective C–H Halogenation Using Flavin-Dependent Halogenases Identified via Family-Wide Activity Profiling. ACS Central Science. [Link]
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Plumb, J. A. (2004). Cell sensitivity assays: the MTT assay. Methods in Molecular Medicine. [Link]
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Bittner, S. (2006). The five bromotryptophans. Amino Acids. [Link]
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van Heel, A. J., et al. (2023). Facile Halogenation of Antimicrobial Peptides As Demonstrated by Producing Bromotryptophan-Labeled Nisin Variants with Enhanced Antimicrobial Activity. Journal of Natural Products. [Link]
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Wuts, P. G. M. (2014). 1-Boc-5-bromoindole. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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PubChem. (n.d.). 5-Bromotryptophan. PubChem. [Link]
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PubChem. (n.d.). 5-Chlorotryptophan. PubChem. [Link]
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Prendergast, G. C., et al. (2017). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. International review of cell and molecular biology. [Link]
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Roth, B. L. (n.d.). The NIMH Psychoactive Drug Screening Program (PDSP). National Institute of Mental Health. [Link]
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Bader, C. D., et al. (2023). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-Assisted High-Throughput Screening. ACS Central Science. [Link]
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- 3. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of 5-Chloro-DL-tryptophan Purity by HPLC and NMR
From the Desk of a Senior Application Scientist
In the landscape of drug discovery and chemical biology, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. 5-Chloro-DL-tryptophan, a critical halogenated analog of the essential amino acid tryptophan, serves as a vital building block in synthesizing novel therapeutic agents and as a probe in biochemical studies. Its purity directly impacts reaction yields, impurity profiles of subsequent synthetic steps, and the ultimate biological activity and safety of the final compound.
This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for the validation of 5-Chloro-DL-tryptophan purity: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting and validating the most appropriate technique for your specific analytical challenge, in alignment with international regulatory standards such as the ICH Q2(R1) guideline.[1][2][3]
The Analytical Imperative: Why Orthogonal Methods Matter
No single analytical technique is infallible. Each method possesses inherent strengths and limitations. A robust purity assessment, therefore, relies on an orthogonal approach—employing multiple, mechanistically different methods to build a comprehensive and trustworthy profile of the analyte.[4] HPLC, a separative technique, excels at resolving and detecting trace-level impurities. In contrast, qNMR, a spectroscopic technique, provides an absolute measure of purity against a certified standard and unequivocally confirms the structural identity of the main component. Using them in concert provides a self-validating system that ensures the highest confidence in material quality.
Part 1: Purity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its power lies in its ability to physically separate the target analyte from closely related impurities, providing a quantitative measure based on the relative area of detected peaks.
The Principle of Separation: A Rationale for Reversed-Phase HPLC
For an amphoteric molecule like 5-Chloro-DL-tryptophan, which contains both a polar amino acid backbone and a non-polar chlorinated indole ring, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The stationary phase (typically a C18 silica-based column) is non-polar, while the mobile phase is a polar aqueous-organic mixture. Molecules are separated based on their hydrophobicity; the more non-polar a compound is, the more strongly it interacts with the stationary phase, resulting in a longer retention time. This principle allows for the effective separation of 5-Chloro-DL-tryptophan from potentially more polar starting materials or less polar dimeric byproducts.[5][6]
The choice of a UV-Diode Array Detector (DAD) is strategic. It allows for simultaneous monitoring at multiple wavelengths. A wavelength of ~220 nm provides a general response for the peptide-like backbone, while ~280 nm is more specific to the indole chromophore, aiding in peak identification and purity assessment.[7][8][9]
Detailed Experimental Protocol: HPLC Method
This protocol is designed as a self-validating system, incorporating elements for assessing system suitability as mandated by regulatory guidelines.
1. Materials and Reagents:
-
5-Chloro-DL-tryptophan Sample: Material to be tested.
-
Reference Standard: A well-characterized batch of 5-Chloro-DL-tryptophan (purity ≥99.5%).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure consistent ionization of the analyte.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN). Rationale: ACN is a common organic modifier that provides good separation efficiency for a wide range of compounds.
-
Diluent: Mobile Phase A.
2. Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system with a DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time stability.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm and 280 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 25.0 70 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
3. Sample Preparation:
-
Reference Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the reference standard.
4. Analysis Sequence:
-
Inject Diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of the Reference Standard Solution to establish system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the Sample Solution.
5. Data Interpretation and Purity Calculation: Purity is typically calculated using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar response factor at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined and applied.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Validation of 5-Chloro-DL-tryptophan.
Validation Parameters for the HPLC Method
According to ICH Q2(R1) guidelines[1][3], the method must be validated to prove its suitability.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Specificity | Peak for analyte is resolved from known impurities and diluent peaks. Peak purity index > 0.999. | Ensures the method is selective for the analyte and free from interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | Demonstrates a proportional relationship between concentration and detector response. |
| Accuracy | 80-120% recovery for the assay of the main component.[2] | Confirms the closeness of the measured value to the true value. |
| Precision (Repeatability) | %RSD ≤ 2.0% for six replicate sample preparations. | Measures the consistency of results for the same sample under the same conditions. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. Typically < 0.1% of the target concentration. | Defines the lowest concentration that can be reliably quantified. |
| Robustness | %RSD of results remains within limits when parameters (e.g., flow rate ±10%, column temp ±5°C) are varied. | Shows the method's reliability under minor procedural variations. |
Part 2: Purity and Identity Confirmation by Quantitative NMR (qNMR)
While HPLC is excellent for separation, NMR spectroscopy provides unparalleled structural information and serves as a primary quantitative method.[10] Quantitative ¹H NMR (qNMR) determines purity by relating the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity.[4][11]
The Principle of Quantification: A Rationale for qNMR
The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the number of nuclei (protons, in this case) giving rise to that signal.[12] By adding a known mass of a high-purity internal standard to a known mass of the 5-Chloro-DL-tryptophan sample, we can calculate the purity of the analyte directly, without needing a reference standard of the analyte itself.
The choice of an internal standard is critical. It must:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte or solvent.
-
Have proton signals that are sharp singlets and do not overlap with any analyte signals.
-
Be accurately weighable.
Maleic acid is an excellent choice as it provides a sharp singlet for its two olefinic protons in a clear region of the spectrum (~6.3 ppm in DMSO-d₆) and is readily available in high purity.
Detailed Experimental Protocol: qNMR Method
1. Materials and Reagents:
-
5-Chloro-DL-tryptophan Sample: Material to be tested.
-
Internal Standard (IS): Maleic Acid (Certified purity ≥99.9%).
-
NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for a wide range of organic molecules, including amino acids, and its residual proton signal does not interfere with key analyte or standard signals.
-
NMR Tubes: High-precision 5 mm NMR tubes.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the 5-Chloro-DL-tryptophan sample into a clean, dry vial. Record the mass to 0.01 mg.
-
Accurately weigh approximately 10 mg of Maleic Acid (IS) into the same vial. Record the mass to 0.01 mg. Rationale: Aiming for roughly equimolar amounts ensures comparable signal intensities for accurate integration.[13]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Vortex thoroughly until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H quantitative acquisition.
-
Key Parameters:
-
Relaxation Delay (d1): ≥ 30 seconds. Rationale: This is the most critical parameter. A long delay ensures complete T1 relaxation for all protons, which is essential for accurate signal integration.
-
Pulse Angle: 90°.
-
Number of Scans: 16-32. Rationale: Sufficient scans are needed to achieve a good signal-to-noise ratio for both analyte and standard peaks.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak (DMSO at ~2.50 ppm).
-
Integrate a well-resolved, non-exchangeable proton signal from 5-Chloro-DL-tryptophan (e.g., the H-4, H-6, or H-7 aromatic protons).
-
Integrate the singlet from the Maleic Acid internal standard (~6.3 ppm).
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 1 for a single aromatic proton; N_IS = 2 for maleic acid)
-
MW: Molecular Weight (5-Chloro-DL-tryptophan = 238.67 g/mol ; Maleic Acid = 116.07 g/mol )[15]
-
m: Mass
-
P_IS: Purity of the Internal Standard (as a percentage)
Visualizing the qNMR Workflow
Caption: Workflow for qNMR Purity Validation of 5-Chloro-DL-tryptophan.
Part 3: Head-to-Head Comparison and Synergy
The choice between HPLC and qNMR is not always a matter of one being superior, but rather of selecting the right tool for the job. Often, the most robust validation employs both.[16][17]
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Physical separation based on polarity. | Spectroscopic quantification based on nuclear properties. |
| Method Type | Secondary method; requires a specific reference standard of the analyte for purity assignment. | Primary ratio method; purity determined against a certified internal standard, not the analyte itself.[10] |
| Information | Provides retention time and quantitative data (Area %). Limited structural information. | Provides definitive structural confirmation and quantitative purity data. |
| Sensitivity | High sensitivity (ppm or ppb levels), ideal for trace impurity analysis. | Lower sensitivity (typically requires >0.1% impurity level), but can be enhanced with high-field instruments. |
| Selectivity | High resolving power for structurally similar isomers and impurities. | Excellent for identifying and quantifying structurally distinct impurities. Can be limited by signal overlap. |
| Sample Throughput | High; well-suited for automated, high-throughput analysis in QC environments. | Lower; longer acquisition times per sample limit throughput. |
| Non-destructive | No, the sample is consumed. | Yes, the sample can be fully recovered after analysis. |
| Method Development | Can be time-consuming, requiring screening of columns, mobile phases, and gradients. | Often faster, primarily involving selection of a suitable solvent and internal standard. |
A Synergistic Strategy for Complete Confidence
-
Initial Screening and Method Development (R&D): Use qNMR for rapid purity assessment and absolute quantification of new batches where a high-purity reference standard may not yet exist. It provides immediate structural confirmation.
-
Impurity Profiling: Use HPLC-MS to separate and identify unknown trace impurities. This is where HPLC's superior resolving power is invaluable.
-
Routine Quality Control (QC): Once the impurity profile is understood and a reference standard is established, a validated HPLC method is ideal for high-throughput batch release testing due to its speed and sensitivity for known impurities.[17]
-
Reference Standard Certification: qNMR is the gold standard for assigning the absolute purity of a reference standard, which can then be used for routine HPLC analysis.
By integrating both HPLC and qNMR into your analytical workflow, you create a powerful, cross-validating system. HPLC acts as the sensitive net, catching even trace-level impurities, while qNMR serves as the absolute arbiter, confirming the identity and purity of the main component with unimpeachable accuracy. This dual approach provides the highest degree of scientific integrity and ensures that the 5-Chloro-DL-tryptophan you use is precisely what you believe it to be.
References
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bioRxiv. (2022). Structural characterization of human tryptophan hydroxylase 2 reveals L-Phe as the superior regulatory domain ligand relevant. [Online] Available at: [Link]
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Isotopic Labeling of 5-Chloro-DL-tryptophan for Metabolic Tracing: A Comparative Guide
This guide provides an in-depth comparison of methodologies for the isotopic labeling of 5-Chloro-DL-tryptophan and its application as a metabolic tracer. We will explore the rationale behind its use, compare labeling strategies, detail analytical detection methods, and benchmark its performance against alternative tracers for elucidating the complexities of tryptophan metabolism.
Introduction: The Significance of Tracing Tryptophan Metabolism
Tryptophan (Trp) is an essential amino acid at the crossroads of multiple metabolic pathways critical to human health and disease.[1] Beyond its role in protein synthesis, Trp is the precursor to the neurotransmitter serotonin, the neurohormone melatonin, and a host of metabolites via the kynurenine pathway.[2][3][4] Dysregulation of Trp metabolism is implicated in neurological disorders, cancer, and immune dysfunction, making it a key area of research.[1][5][6]
Metabolic tracing, using isotopically labeled molecules, is a powerful technique to map the flow of atoms through these intricate pathways, a process known as metabolic flux analysis.[7][8] By replacing atoms like carbon (¹²C) or nitrogen (¹⁴N) with their heavier, stable isotopes (¹³C or ¹⁵N), we can follow the journey of a precursor molecule and quantify its conversion into downstream metabolites.[9][10]
5-Chloro-DL-tryptophan, a halogenated analog of tryptophan, serves as a valuable probe. The rationale is that it can be recognized and processed by the same enzymes that act on native tryptophan, but its halogen tag provides a unique signature for detection or alters its properties in a measurable way. Its behavior can be compared to other halogenated analogs like 6-fluorotryptophan, which has been successfully used to monitor tryptophan metabolism by ¹⁹F NMR and mass spectrometry.[11][12][13][14] This guide will focus on stable isotope labeling (e.g., ¹³C, ¹⁵N) of 5-Chloro-DL-tryptophan to leverage the power of mass spectrometry-based metabolic tracing.
Strategies for Isotopic Labeling
The choice of labeling strategy is paramount and depends on the desired label position, cost, and required scale. The two primary approaches are chemical synthesis and biosynthesis. For a non-natural amino acid like 5-Chloro-DL-tryptophan, chemical synthesis is the most practical and direct method.
Chemical Synthesis
Chemical synthesis offers precise control over the placement of isotopic labels, which is critical for detailed flux analysis.[] A plausible synthetic route would involve coupling a labeled indole precursor with a suitable amino acid side chain. This approach ensures high isotopic enrichment without the risk of metabolic scrambling that can occur in biological systems.[16]
Key Advantages of Chemical Synthesis:
-
Positional Specificity: Allows for the precise placement of labels on any desired atom.
-
High Enrichment: Can achieve isotopic purity >99%.
-
Versatility: Can be used to synthesize a wide variety of labeled compounds, including non-natural analogs.[17][18]
Causality Behind Experimental Choices: Choosing a synthetic route often involves a trade-off between the number of steps, overall yield, and the cost of the labeled starting materials. For instance, a multi-step synthesis starting from a simple labeled precursor like ¹³C-aniline might be more cost-effective for large-scale production than a shorter route that requires a complex and expensive labeled intermediate.
Biosynthetic Methods
Biosynthesis utilizes cellular machinery, typically in engineered microorganisms like E. coli, to produce labeled amino acids from simple labeled precursors like ¹³C-glucose or ¹⁵N-ammonium chloride.[19] While highly efficient for natural amino acids, this method is not directly applicable for producing 5-Chloro-DL-tryptophan without extensive metabolic engineering. However, it is possible to use enzymes in vitro for specific reaction steps. For example, tryptophan synthase could potentially couple a labeled serine with 5-chloroindole.[20]
Challenges with Biosynthesis:
-
Metabolic Scrambling: Cells can divert labels into other metabolic pathways, reducing the specificity of the intended label.[16][21]
-
Toxicity: The target compound or intermediates may be toxic to the host organism.
-
Pathway Engineering: Requires significant effort to engineer a cell to produce a non-natural amino acid.
Comparison of Labeling Strategies
| Feature | Chemical Synthesis | Biosynthesis (for natural AAs) |
| Label Specificity | High (Regiospecific) | Often uniform; scrambling is a risk |
| Isotopic Purity | Very High (>98%) | High, but can be diluted by unlabeled pools |
| Cost | Can be high, dependent on route | Cost-effective for uniform labeling |
| Scalability | Readily scalable | Can be limited by fermentation volume/yield |
| Applicability | Ideal for non-natural analogs | Limited to natural biomolecules |
| Key Reference | [17] | [16][21] |
Experimental Design for Metabolic Tracing
A typical metabolic tracing experiment involves introducing the labeled tracer to a biological system (cells, tissues, or whole organisms) and analyzing the incorporation of the label into downstream metabolites over time.
General Experimental Workflow
The process can be broken down into several key stages, from tracer administration to data analysis. Each step must be carefully controlled to ensure the integrity of the results.
Caption: Workflow for a stable isotope tracing experiment.
Tracing 5-Chloro-DL-tryptophan through Metabolic Pathways
Once introduced, labeled 5-Chloro-DL-tryptophan is expected to enter the major tryptophan metabolic pathways. The presence of the chlorine atom may alter the kinetics of enzymatic reactions, an important factor to consider when interpreting flux data.
Caption: Expected metabolic fate of 5-Chloro-DL-tryptophan.
The majority of tryptophan is catabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2][4] A smaller fraction is converted to serotonin via tryptophan hydroxylase (TPH).[3] By measuring the isotopic enrichment in metabolites like kynurenine or 5-hydroxytryptophan (5-HTP), we can determine the relative activity of these pathways.
Analytical Platforms for Tracer Detection
The choice of analytical technique is crucial for detecting and quantifying the labeled metabolites. Mass spectrometry and NMR spectroscopy are the two primary platforms used for stable isotope tracing.[22][23]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse of metabolomics due to its high sensitivity and ability to separate complex mixtures.[7][24] In a tracing experiment, the mass spectrometer detects metabolites and their isotopologues (molecules that differ only in their isotopic composition). By analyzing the mass isotopomer distribution (MID), one can calculate the extent of label incorporation.[25][26]
Why LC-MS is a self-validating system: The co-elution of the unlabeled metabolite and its labeled isotopologues provides high confidence in peak annotation.[9] Furthermore, high-resolution MS instruments can resolve mass differences with high accuracy, confirming the elemental composition of the detected ions.[27][28]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information.[23] It can distinguish between isomers and identify the exact position of an isotopic label within a molecule, which is challenging for MS. While less sensitive than MS, NMR is highly quantitative and can be used for in vivo measurements.[11][23] For 5-Chloro-DL-tryptophan, ¹³C or ¹⁵N NMR would be the methods of choice. This contrasts with fluorinated analogs, where ¹⁹F NMR provides a sensitive and background-free signal.[12][14]
Comparison of Analytical Platforms
| Feature | LC-Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |
| Resolution | High mass resolution | High structural resolution |
| Quantification | Relative; absolute requires standards | Highly quantitative (qNMR) |
| Throughput | High | Lower |
| Sample Prep | Requires extraction | Minimal; can be non-destructive |
| Label Position | Inferred from fragmentation | Directly determined |
| Key Reference | [7][25] | [11][23] |
Comparative Analysis: 5-Cl-Trp vs. Alternative Tracers
5-Chloro-DL-tryptophan is one of several tools available for studying tryptophan metabolism. Its utility is best understood by comparing it to other common tracers.
| Tracer | Label Type | Primary Analysis | Advantages | Disadvantages |
| ¹³C, ¹⁵N L-Tryptophan | Stable Isotope | MS, NMR | Traces the native pathway directly; gold standard for flux.[29][30] | Can be expensive; requires sophisticated data analysis. |
| ¹⁸F, ¹¹C Tryptophan Analogs | Radioactive | PET Imaging | Allows for non-invasive, whole-body imaging of Trp uptake and metabolism in vivo.[5][31] | Short half-life of isotopes; provides lower molecular detail than MS/NMR. |
| 6-Fluoro-Tryptophan | Halogenated Analog | ¹⁹F NMR, MS | ¹⁹F NMR is background-free and highly sensitive.[11][12] | Metabolism may not perfectly mimic native Trp; requires a fluorinated analog. |
| ¹³C, ¹⁵N 5-Cl-Tryptophan | Stable Isotope | MS, NMR | Combines pathway tracing with a unique mass signature; may have altered enzyme kinetics useful for studying specific enzyme mechanisms. | Metabolism is not identical to native Trp; synthesis is required. |
Expert Insight: The choice of tracer depends on the biological question. For quantifying native pathway flux, ¹³C-labeled L-tryptophan is superior. For visualizing enzyme activity in vivo, a PET tracer like ¹⁸F-FETrp is preferred.[31] Halogenated analogs like 5-Cl-Trp or 6-F-Trp are powerful tools for probing enzyme mechanisms and developing specific analytical methods where the halogen tag simplifies detection.
Detailed Experimental Protocols
Protocol: Metabolic Tracing in Cell Culture with ¹³C-5-Cl-Trp
This protocol outlines a typical experiment to trace the metabolism of uniformly ¹³C-labeled 5-Chloro-DL-tryptophan in a cancer cell line known to express IDO1 (e.g., HeLa cells).
Materials:
-
HeLa cells
-
DMEM media (Tryptophan-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Uniformly labeled L-Tryptophan-¹³C₁₁,¹⁵N₂ (for control)
-
Synthesized, uniformly labeled 5-Chloro-L-Tryptophan-¹³C₁₁ (or other specific labeling pattern)
-
80:20 Methanol:Water solution (pre-chilled to -80°C)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 250,000 cells/well. Allow cells to adhere and grow for 24 hours in standard DMEM + 10% FBS.
-
Media Adaptation: One hour before the experiment, aspirate the standard media, wash cells once with PBS, and replace with Trp-free DMEM containing 10% dFBS. This step starves the cells of tryptophan to maximize tracer uptake.
-
Tracer Introduction: Prepare experimental media by supplementing the Trp-free DMEM + 10% dFBS with either native L-Tryptophan (unlabeled control), ¹³C₁₁,¹⁵N₂-L-Tryptophan (labeled control), or ¹³C-5-Cl-L-Tryptophan at a final concentration of 100 µM.
-
Time-Course Incubation: Add the experimental media to the cells. Collect samples at designated time points (e.g., 0, 1, 4, 8, 24 hours). The t=0 time point is harvested immediately after adding the tracer.
-
Metabolite Extraction (Quenching):
-
To harvest, place the 6-well plate on dry ice to cool rapidly.
-
Aspirate the media.
-
Wash the cells quickly with 1 mL of ice-cold PBS.
-
Immediately add 1 mL of pre-chilled (-80°C) 80:20 Methanol:Water to each well to quench metabolism and lyse the cells.
-
Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
-
Sample Preparation for LC-MS:
-
Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of LC-MS grade water or an appropriate buffer compatible with your chromatography method.
-
Vortex and centrifuge again to remove any insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS analysis.
-
Protocol: LC-MS Data Analysis for Isotopic Enrichment
Software:
-
Vendor-specific instrument software for data acquisition.
-
Software for data processing and isotopologue analysis (e.g., El-MAVEN, mzMatch, or similar).[28]
Procedure:
-
Peak Identification: Identify the chromatographic peaks for the parent tracer (5-Cl-Trp) and expected downstream metabolites (e.g., 5-Cl-Kynurenine) based on accurate mass and retention time, confirmed using authentic standards where possible.
-
Isotopologue Extraction: For each identified metabolite, extract the ion chromatograms for all possible isotopologues. For a fully ¹³C₁₁-labeled 5-Cl-Trp, the unlabeled form is M+0, and the fully labeled form is M+11. A metabolite like 5-Cl-Kynurenine would also be expected at M+11 if it retains all 11 carbon atoms.
-
Correction for Natural Abundance: The raw isotopologue intensities must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the molecule and the tracer. This is a standard feature in most metabolic flux analysis software.[25]
-
Calculate Fractional Enrichment: After correction, the fractional contribution (FC) of the tracer to each metabolite pool can be calculated. For a metabolite 'M', the FC from a tracer with 'n' labeled atoms is: FC = (Σ [Intensity of labeled isotopologues]) / (Σ [Intensity of all isotopologues])
-
Flux Interpretation: The change in fractional enrichment over time for different metabolites allows for the calculation of relative metabolic fluxes through the respective pathways.
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A Senior Application Scientist's Guide to Internal Standards for Mass Spectrometry: A Comparative Analysis of 5-Chloro-DL-tryptophan
For researchers, scientists, and drug development professionals, achieving accurate and reproducible quantification of analytes by mass spectrometry is paramount. This is especially true in complex biological matrices where variability can arise from sample preparation, instrument performance, and matrix effects. The use of an appropriate internal standard (IS) is a cornerstone of a robust bioanalytical method, designed to compensate for these variations.[1] This guide provides an in-depth technical comparison of 5-Chloro-DL-tryptophan as an internal standard for the analysis of tryptophan and its metabolites, evaluating its performance against the "gold standard"—stable isotope-labeled internal standards—and other structural analogs.
The Foundational Role of an Internal Standard in Quantitative Mass Spectrometry
An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls, and unknown study samples, ideally at the very beginning of the sample preparation process.[2] Its purpose is to mimic the analytical behavior of the analyte of interest. By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical workflow can be normalized, leading to more accurate and precise quantification.[1]
The selection of an appropriate internal standard is a critical decision in method development. An ideal IS should possess several key characteristics:
-
Structural and Physicochemical Similarity: The IS should closely resemble the analyte to ensure similar extraction recovery, chromatographic retention, and ionization response.[3]
-
Distinct Mass-to-Charge Ratio (m/z): The IS must be clearly distinguishable from the analyte by the mass spectrometer.[3]
-
Co-elution: In liquid chromatography-mass spectrometry (LC-MS), the IS should elute near the analyte to experience similar matrix effects.[3]
-
Stability: The IS must be stable throughout the entire sample preparation and analysis process.
-
Absence in Authentic Samples: The IS should not be endogenously present in the biological samples being analyzed.[3]
The choice of an internal standard often involves a trade-off between ideal performance and practical considerations like cost and availability. This guide will explore these trade-offs in the context of tryptophan analysis.
Comparative Analysis of Internal Standards for Tryptophan
Tryptophan is an essential amino acid and a precursor to several biologically important molecules, including serotonin and kynurenine.[4][5] Accurate measurement of tryptophan and its metabolites is crucial in various research fields, from neuroscience to oncology.[5][6]
This section compares three classes of internal standards for tryptophan analysis: stable isotope-labeled (SIL) tryptophan, the structural analog 5-Chloro-DL-tryptophan, and a structurally dissimilar compound.
| Internal Standard Type | Example | Pros | Cons | Best For |
| Stable Isotope-Labeled (SIL) | Tryptophan-d5, ¹³C¹⁵N₂-Tryptophan | - Considered the "gold standard"[3][7]- Near-identical physicochemical properties to the analyte[3]- Co-elutes with the analyte, providing the best compensation for matrix effects[8]- High accuracy and precision[1][9] | - High cost- Potential for isotopic crosstalk with the analyte[10] | Regulated bioanalysis, clinical studies, and when the highest level of accuracy and precision is required.[11] |
| Structural Analog | 5-Chloro-DL-tryptophan | - Structurally similar to tryptophan[3]- Distinct m/z due to the chlorine atom- More cost-effective than SIL standards[3]- Generally not present in biological samples | - Different chromatographic retention time- Potential for differential ionization efficiency and matrix effects compared to the analyte[3][12]- May not perfectly compensate for all sources of variability | Routine analysis, research applications, and early-stage drug discovery where cost is a consideration. |
| Structurally Dissimilar | Amlodipine | - Readily available and inexpensive[4]- Distinct retention time and m/z | - Significantly different physicochemical properties- Does not effectively compensate for extraction variability or matrix effects specific to tryptophan- May not be suitable for complex matrices | Not recommended for tryptophan analysis in complex biological matrices where accuracy and precision are critical. |
In-Depth Look at 5-Chloro-DL-tryptophan
5-Chloro-DL-tryptophan is a halogenated analog of tryptophan. The presence of the chlorine atom provides a distinct mass-to-charge ratio, allowing for its simultaneous detection with tryptophan without mass spectral overlap. Its structural similarity to tryptophan suggests that it will have comparable, though not identical, behavior during sample extraction and chromatography.
The primary advantage of using 5-Chloro-DL-tryptophan is its lower cost compared to SIL standards.[3] However, the introduction of an electronegative chlorine atom can alter the compound's polarity and ionization efficiency.[3] This can lead to differences in chromatographic retention time and susceptibility to matrix effects compared to the native analyte. While it can correct for some variability, it may not track the analyte as effectively as a SIL-IS, particularly in the presence of significant ion suppression or enhancement.[12]
The Gold Standard: Stable Isotope-Labeled Tryptophan
Stable isotope-labeled internal standards, such as Tryptophan-d5, are considered the most effective choice for quantitative mass spectrometry.[3][9] In these standards, one or more atoms are replaced with their heavier isotopes (e.g., deuterium, carbon-13, nitrogen-15). This results in an increased mass-to-charge ratio while maintaining virtually identical chemical and physical properties to the unlabeled analyte.[3]
This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, leading to the most accurate and precise correction for analytical variability.[7][8] The main drawback of SIL standards is their significantly higher cost.
Experimental Workflow for Tryptophan Quantification
A robust and validated experimental workflow is crucial for reliable results. Below is a detailed, step-by-step methodology for the quantification of tryptophan in human plasma using 5-Chloro-DL-tryptophan as an internal standard, followed by a visual representation of the workflow.
Diagram: LC-MS/MS Workflow for Tryptophan Analysis
Caption: A typical bioanalytical workflow for tryptophan quantification in plasma using an internal standard.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of tryptophan and 5-Chloro-DL-tryptophan in methanol.
-
Serially dilute the tryptophan stock solution with methanol:water (1:1) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Prepare a working internal standard solution of 5-Chloro-DL-tryptophan at a concentration of 100 ng/mL.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for the blank).[2]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[6]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Gradient: A suitable gradient to separate tryptophan from other endogenous components.
-
Flow Rate: 0.4 mL/min[13]
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6]
-
MRM Transitions:
-
Tryptophan: m/z 205.1 → 188.1
-
5-Chloro-DL-tryptophan (IS): m/z 239.0 → 222.0
-
4. Data Analysis:
-
Integrate the peak areas for both tryptophan and the internal standard.
-
Calculate the peak area ratio (Tryptophan Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with 1/x² weighting.[1]
-
Determine the concentration of tryptophan in the QC and unknown samples from the calibration curve.
Validation of the Bioanalytical Method
Any quantitative bioanalytical method must be validated to ensure its reliability.[11][14] Key validation parameters, as recommended by the FDA's M10 guidance, are summarized below.[11][15]
| Validation Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous components do not interfere with the analyte or IS. | Response of interfering peaks at the analyte retention time should be ≤ 20% of the LLOQ response. Response at the IS retention time should be ≤ 5% of the IS response.[15][16] |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | For QCs, the mean concentration should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[14] |
| Matrix Effect | To assess the impact of matrix components on the ionization of the analyte and IS. | The coefficient of variation (CV) of the IS-normalized matrix factor should not be greater than 15%.[15] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Mean concentration of stability samples should be within ±15% of the nominal concentration.[15] |
Diagram: Logic for Internal Standard Selection
Caption: Decision-making process for selecting an internal standard for tryptophan analysis.
Conclusion and Recommendations
The choice of an internal standard is a critical step in the development of a robust quantitative mass spectrometry method. While stable isotope-labeled standards like Tryptophan-d5 remain the "gold standard" for providing the highest level of accuracy and precision, they come at a significant cost.
5-Chloro-DL-tryptophan presents a viable and cost-effective alternative for many research applications. Its structural similarity to tryptophan allows it to compensate for a significant degree of analytical variability. However, researchers must be aware of its potential for different chromatographic behavior and ionization efficiency, which may not fully account for matrix effects as effectively as a SIL-IS.
As a Senior Application Scientist, my recommendation is as follows:
-
For regulated bioanalysis, clinical trials, or studies demanding the utmost accuracy and precision , the use of a stable isotope-labeled internal standard is strongly recommended .
-
For routine research, high-throughput screening, and in scenarios where cost is a limiting factor , 5-Chloro-DL-tryptophan is a suitable and scientifically sound choice , provided that the method is thoroughly validated to demonstrate acceptable performance in terms of accuracy, precision, and matrix effect compensation.
Ultimately, the decision rests on a careful consideration of the analytical requirements of the study, regulatory guidelines, and available resources. A comprehensive method validation is non-negotiable, regardless of the internal standard chosen, to ensure the integrity and reliability of the generated data.
References
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Marchese, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Molecules, 25(2), 334. Available from: [Link]
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Chang, Q., et al. (2019). LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice. Journal of Chromatography B, 1110-1111, 122-130. Available from: [Link]
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Marchese, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. ResearchGate. Available from: [Link]
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Karakas, E., et al. (2020). Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard. Journal of the American Society for Mass Spectrometry, 31(2), 379-385. Available from: [Link]
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Dahl-Lassen, R., et al. (2019). Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters. Frontiers in Bioengineering and Biotechnology, 7, 368. Available from: [Link]
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Kovács, B., et al. (2023). LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples. Scientific Reports, 13(1), 12530. Available from: [Link]
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Waters Corporation. (2018). Internal Standard Options for Peptide LC-MS Quantification - Part 1. YouTube. Available from: [Link]
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Rola, P., et al. (2022). A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. International Journal of Molecular Sciences, 23(24), 15998. Available from: [Link]
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Gstaiger, M., et al. (2019). Individual product ion spectra of tryptophan (a) and tryptophan-d5 (b), SWATH MS2 spectrum of a mix of the analyte and the deuterated standard (c). ResearchGate. Available from: [Link]
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De Nys, K. (2015). How do I prepare tryptophan and kynurenine internal standards for use on UPLC? ResearchGate. Available from: [Link]
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Hååg, P., et al. (2022). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)PLC-MRM-MS and Its Application to Prostate Cancer Study. Metabolites, 12(11), 1083. Available from: [Link]
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Al-Shraida, A. M., et al. (2023). Quantitation of tryptophan and kynurenine in human plasma using 4-vinylphenylboronic acid column by capillary electrochromatography coupled with mass spectrometry. Journal of Chromatography B, 1217, 123624. Available from: [Link]
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Xu, R., et al. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 2(11), 1877-1894. Available from: [Link]
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da Silva, A. F., et al. (2013). Quantification of tryptophan in plasma by high performance liquid chromatography. Journal of the Brazilian Chemical Society, 24(9), 1475-1480. Available from: [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
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da Silva, A. F., et al. (2013). Quantification of tryptophan in plasma by high performance liquid chromatography. SciELO. Available from: [Link]
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International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available from: [Link]
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Tiei industry. (2024). Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Available from: [Link]
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Boukhalfa, H., et al. (2016). Amino acids recuperation by liquid-liquid extraction and supported membrane liquid. Optimization of these processes. ResearchGate. Available from: [Link]
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Marchese, S., et al. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. National Center for Biotechnology Information. Available from: [Link]
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De Nicolò, A., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14), 1093-1105. Available from: [Link]
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Wang, J., et al. (2011). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 13(5), 1191-1197. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
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Abdolmohammad-Zadeh, H., et al. (2014). Solid-phase extraction of l-tryptophan from food samples utilizing a layered double hydroxide nano-sorbent prior to its determination by spectrofluorometry. ResearchGate. Available from: [Link]
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Singh, P. (2023). Is it possible to extract amino acids from water using extraction? ResearchGate. Available from: [Link]
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U.S. Food and Drug Administration. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. Available from: [Link]
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De Nicolò, A., et al. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. PubMed. Available from: [Link]
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A Side-by-Side Comparison of 6-Chloro-Tryptophan and 7-Chloro-Tryptophan Bioactivity: A Technical Guide for Researchers
In the landscape of drug discovery and chemical biology, the strategic modification of endogenous molecules provides a fertile ground for developing novel therapeutic agents and research tools. Halogenation of amino acids, such as tryptophan, has emerged as a powerful strategy to modulate their biological activity. This guide offers an in-depth, side-by-side comparison of the bioactivity of two closely related chlorinated tryptophan analogs: 6-chloro-L-tryptophan and 7-chloro-L-tryptophan. We will delve into their distinct effects on key metabolic pathways, supported by experimental data, and provide detailed protocols for their evaluation.
Introduction to Chlorinated Tryptophans
Tryptophan is an essential amino acid that serves as a precursor for the synthesis of vital biomolecules, including the neurotransmitter serotonin and metabolites of the kynurenine pathway.[1] The introduction of a chlorine atom to the indole ring of tryptophan can significantly alter its physicochemical properties, metabolic fate, and interaction with biological targets. The position of this halogenation is critical, leading to distinct bioactivities for isomers such as 6-chloro-tryptophan and 7-chloro-tryptophan.
6-Chloro-L-Tryptophan: A Modulator of the Kynurenine Pathway and a Prodrug for a Neuroactive Compound
6-Chloro-L-tryptophan is a non-proteinogenic amino acid where a chlorine atom replaces the hydrogen at the 6th position of the indole ring.[2] Its bioactivity is primarily characterized by its influence on the kynurenine pathway, a major route of tryptophan catabolism that plays a crucial role in immune regulation and neurobiology.[3]
Mechanism of Action and Bioactivity
Studies have revealed that 6-chloro-L-tryptophan acts as a modulator of the kynurenine pathway through multiple mechanisms:
-
Inhibition of 3-Hydroxyanthranilate Oxidase: 6-chloro-L-tryptophan is metabolized in vivo to 4-chloro-3-hydroxyanthranilic acid. This metabolite is a potent inhibitor of 3-hydroxyanthranilate oxidase, a key enzyme in the kynurenine pathway that contributes to the production of quinolinic acid, a neurotoxin.[4][5]
-
Attenuation of Kynurenine and Kynurenic Acid Formation: Administration of 6-chloro-L-tryptophan has been shown to reduce the formation of L-kynurenine and kynurenic acid.[6]
-
Prodrug for a Potent NMDA Receptor Antagonist: A significant aspect of 6-chloro-L-tryptophan's bioactivity is its conversion to 7-chlorokynurenic acid. 7-chlorokynurenic acid is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine binding site, implicating 6-chloro-L-tryptophan as a potential neuroprotective agent.[6]
While not a direct potent inhibitor of the initial enzyme in the kynurenine pathway, indoleamine 2,3-dioxygenase 1 (IDO1), its downstream effects make it a valuable tool for studying this pathway's role in disease.[6]
7-Chloro-L-Tryptophan: An Enigmatic Analog with Potential Bioactivity
7-chloro-L-tryptophan is an isomer of 6-chloro-L-tryptophan, with the chlorine atom positioned at the 7th position of the indole ring.[7] Compared to its 6-chloro counterpart, the bioactivity of 7-chloro-L-tryptophan is less extensively characterized in the scientific literature. However, existing knowledge about related compounds allows for informed hypotheses regarding its potential biological effects.
Postulated Mechanism of Action and Bioactivity
The bioactivity of 7-chloro-L-tryptophan is likely influenced by its structural similarity to other halogenated tryptophans and its potential to be metabolized into active compounds.
-
Metabolism to Neuroactive Compounds: The metabolism of 7-chloro-tryptophan has been observed in bacteria, leading to the formation of chlorinated indole derivatives.[8] In mammalian systems, it is plausible that 7-chloro-L-tryptophan could be metabolized to 7-chlorokynurenic acid, a known potent and selective antagonist of the glycine site of the NMDA receptor.[9] This would confer neuroprotective and potentially antidepressant-like effects.[7]
Further research is required to definitively elucidate the bioactivity and metabolic fate of 7-chloro-L-tryptophan.
Side-by-Side Comparison: 6-Chloro-Tryptophan vs. 7-Chloro-Tryptophan
| Feature | 6-Chloro-L-Tryptophan | 7-Chloro-L-Tryptophan |
| Primary Bioactivity | Modulation of the kynurenine pathway; prodrug for a neuroactive compound.[5][6] | Largely uncharacterized, but potential for neuroactivity via its metabolite. |
| Known Metabolites | 4-chloro-3-hydroxyanthranilic acid, 4-chlorokynurenine, 7-chlorokynurenate.[6] | Chlorinated indole derivatives (in bacteria).[8] Potential for conversion to 7-chlorokynurenic acid in mammals. |
| Mechanism of Action | Inhibitor of 3-hydroxyanthranilate oxidase (via metabolite); precursor to an NMDA receptor antagonist.[4][6] | Potential competitive inhibitor of tryptophan-metabolizing enzymes; precursor to an NMDA receptor antagonist. |
| Therapeutic Potential | Neuroprotection, modulation of immune responses. | Neuroprotection, potential antidepressant.[7] |
Experimental Protocols
To facilitate further research into the bioactivities of 6-chloro- and 7-chloro-tryptophan, we provide the following detailed experimental protocols.
Protocol 1: In Vitro IDO1 Inhibition Assay Using HeLa Cells
This cell-based assay is used to determine the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compounds (6-chloro-tryptophan, 7-chloro-tryptophan) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 100 µM to all wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Kynurenine Measurement: a. Transfer 100 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to another 96-well plate. e. Add 100 µL of Ehrlich's reagent to each well and incubate in the dark for 10 minutes. f. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of kynurenine produced and determine the IC50 value for each compound.
IDO1 Inhibition Assay Workflow
Protocol 2: Tryptophan Hydroxylase Activity Assay
This assay measures the activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.
Materials:
-
Brain tissue homogenate or recombinant TPH
-
L-Tryptophan
-
Tetrahydrobiopterin (BH4)
-
Dithiothreitol (DTT)
-
Catalase
-
Test compounds
-
Perchloric acid
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, BH4, DTT, and catalase.
-
Enzyme and Inhibitor Addition: Add the enzyme source and various concentrations of the test compounds to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding L-tryptophan.
-
Incubation: Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated proteins.
-
5-HTP Quantification: Analyze the supernatant for the amount of 5-hydroxytryptophan (5-HTP) produced using an HPLC system.
-
Data Analysis: Calculate the rate of 5-HTP formation and determine the inhibitory effect of the compounds.
Tryptophan Hydroxylase Activity Assay
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line or normal cell line)
-
Complete culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Conclusion and Future Directions
The comparative analysis of 6-chloro-L-tryptophan and 7-chloro-L-tryptophan reveals distinct, albeit in some aspects potentially convergent, bioactivities. 6-chloro-L-tryptophan has a more established profile as a modulator of the kynurenine pathway and a prodrug for a neuroactive NMDA receptor antagonist. The bioactivity of 7-chloro-L-tryptophan remains a promising area for future investigation, with strong indications of its potential to be metabolized into a potent neuroactive compound.
The provided experimental protocols offer a robust framework for researchers to further elucidate the mechanisms of action of these and other halogenated tryptophan analogs. A direct, side-by-side experimental comparison of these two compounds using standardized assays is crucial to fully understand their relative potencies and selectivities. Such studies will undoubtedly contribute to the development of novel therapeutic strategies targeting the tryptophan metabolic pathways in a range of diseases, from cancer to neurodegenerative disorders.
References
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6-chloro-L-tryptophan. PubChem. Retrieved from [Link]
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7-Chlorokynurenic acid. Wikipedia. Retrieved from [Link]
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- Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector. Bio-protocol.
- Application Notes and Protocols: Utilizing IDO-IN-7 in a HeLa Cell Assay. Benchchem.
- The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. (2015).
- Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. (2016). Nutrients, 8(1), 56.
- Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. (2023). International Journal of Molecular Sciences, 24(7), 6461.
- Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (1967). Molecular Pharmacology, 3(3), 274-8.
- 7-Chlorokynurenic acid is a tool compound that acts as a potent and selective competitive antagonist of the glycine site of the NMDA receptor. (1988).
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- HeLa cells cocultured with peripheral blood lymphocytes acquire an immuno-inhibitory phenotype through up-regulation of indoleamine 2,3-dioxygenase activity. (2002). Immunology, 106(4), 478–487.
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- Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). (2025). ACS Medicinal Chemistry Letters.
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A Senior Application Scientist's Guide to Halogenated Tryptophan Analogs: 5-Fluorotryptophan vs. 5-Chlorotryptophan as NMR Probes
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein science, understanding the nuances of protein structure, dynamics, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for elucidating these very details in solution. To enhance the capabilities of NMR, researchers often turn to the incorporation of unnatural amino acids bearing unique spectroscopic reporters. Among these, halogenated tryptophan analogs have carved out a significant niche. This guide provides an in-depth, objective comparison of two such analogs, 5-fluorotryptophan (5-F-Trp) and 5-chlorotryptophan (5-Cl-Trp), as NMR probes, supported by experimental data and field-proven insights.
The Rationale for Halogenated Tryptophan Probes
Tryptophan is a relatively rare amino acid in most proteins, often residing in functionally critical regions such as active sites or protein-protein interfaces. This inherent scarcity makes it an attractive target for substitution with a labeled analog, minimizing perturbations to the overall protein structure while providing a highly localized spectroscopic probe. Halogenation, in particular, offers unique advantages for NMR studies.
5-Fluorotryptophan (5-F-Trp) has emerged as a workhorse in ¹⁹F NMR due to the exceptional properties of the fluorine-19 nucleus. With a spin of ½ and 100% natural abundance, ¹⁹F provides a strong NMR signal without the need for isotopic enrichment. Crucially, the near-complete absence of fluorine in biological systems ensures a background-free spectrum, allowing for the unambiguous detection of the labeled protein. The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a superb reporter of subtle conformational changes, ligand binding events, and protein dynamics.[1][2]
5-Chlorotryptophan (5-Cl-Trp) , while less commonly employed as a primary NMR probe, presents an intriguing alternative with dual-purpose potential. The chlorine atom can serve as a "heavy atom" to aid in phasing for X-ray crystallography, offering a valuable tool for structural biologists. In the context of NMR, the focus shifts to the carbon-13 nucleus directly attached to the chlorine atom. While ¹³C has a low natural abundance (1.1%), isotopic enrichment can overcome this limitation. The chemical shift of this specific carbon is expected to be sensitive to its local environment, providing an alternative NMR handle to study protein structure and function.
This guide will now delve into the specific characteristics and applications of each of these probes, culminating in a head-to-head comparison to inform your experimental design.
5-Fluorotryptophan (5-F-Trp): The Sensitive Reporter
The utility of 5-F-Trp as a ¹⁹F NMR probe is well-established and extensively documented. Its strengths lie in the high sensitivity and wide chemical shift dispersion of the ¹⁹F nucleus.
Key Performance Characteristics of 5-F-Trp:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a strong NMR signal that is 83% as sensitive as that of protons.[3]
-
Large Chemical Shift Window: The ¹⁹F chemical shift spans a range of over 400 ppm, providing excellent resolution and minimizing signal overlap, even in large proteins.[1]
-
Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly responsive to changes in the local electrostatic environment, including solvent exposure, hydrogen bonding, and proximity to aromatic rings. This makes it an exceptional tool for monitoring conformational changes upon ligand binding or protein-protein interactions.[1][4]
-
Minimal Structural Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative change in terms of size (van der Waals radii of 1.20 Å for H vs. 1.35 Å for F). Studies have shown that the incorporation of 5-F-Trp generally results in minimal perturbation to the protein's structure and function.[5]
Experimental Workflow: Incorporating 5-F-Trp into Recombinant Proteins
The biosynthetic incorporation of 5-F-Trp into proteins expressed in E. coli is a routine procedure. A common and cost-effective method involves the use of a tryptophan auxotrophic strain or the inhibition of endogenous tryptophan synthesis.
Detailed Protocol for 5-F-Trp Incorporation:
-
Strain Selection: Utilize a tryptophan auxotroph strain of E. coli (e.g., CY15077) or a strain where endogenous tryptophan synthesis can be inhibited.
-
Culture Growth: Grow the E. coli culture in a minimal medium (e.g., M9 medium) supplemented with all necessary amino acids except tryptophan.
-
Inhibition of Tryptophan Synthase (if not using an auxotroph): When the cell culture reaches an appropriate optical density (e.g., OD₆₀₀ of 0.6-0.8), add an inhibitor of tryptophan synthase, such as indole acrylic acid, to prevent the synthesis of unlabeled tryptophan.
-
Supplementation with 5-F-Trp: Add 5-fluorotryptophan to the culture medium. The final concentration will need to be optimized for your specific protein and expression system but is typically in the range of 50-100 mg/L.
-
Induction of Protein Expression: Induce protein expression with an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Harvest and Protein Purification: After a suitable induction period, harvest the cells and purify the 5-F-Trp labeled protein using standard chromatography techniques.
-
NMR Spectroscopy: Acquire ¹⁹F NMR spectra to observe the incorporated probes.
5-Chlorotryptophan (5-Cl-Trp): The Dual-Threat Probe
While not as extensively characterized as 5-F-Trp for NMR applications, 5-Cl-Trp holds promise due to its dual functionality as a heavy atom for crystallography and a potential ¹³C NMR probe.
Key Performance Characteristics of 5-Cl-Trp:
-
Heavy Atom for Phasing: The chlorine atom provides significant anomalous scattering, which can be invaluable for solving the phase problem in X-ray crystallography.
-
¹³C NMR Probe: The carbon atom covalently bonded to the chlorine (C5) is expected to have a chemical shift that is sensitive to its local environment. Isotopic labeling of this carbon with ¹³C would be necessary for optimal sensitivity.
-
Potential for Structural Perturbation: The larger van der Waals radius of chlorine (1.75 Å) compared to hydrogen or fluorine may lead to more significant structural perturbations upon incorporation. This is a critical consideration that must be evaluated on a case-by-case basis.
-
Lower NMR Sensitivity (for ¹³C): The gyromagnetic ratio of ¹³C is significantly lower than that of ¹⁹F, resulting in inherently lower NMR sensitivity. Isotopic enrichment is therefore essential for practical applications.
Experimental Workflow: Incorporating 5-Cl-Trp into Recombinant Proteins
The biosynthetic incorporation of 5-Cl-Trp can be achieved using similar strategies as for 5-F-Trp, though optimization may be required due to potential differences in uptake and toxicity. Recent studies have also demonstrated the feasibility of biosynthesizing halogenated tryptophans in vivo using engineered metabolic pathways.[6]
Protocol Considerations for 5-Cl-Trp Incorporation:
-
Synthesis of Labeled Precursor: For ¹³C NMR studies, it is necessary to synthesize or procure ¹³C-labeled 5-chlorotryptophan.
-
Strain and Media Optimization: The efficiency of incorporation and the potential toxicity of 5-Cl-Trp may necessitate screening of different E. coli strains and optimization of media components.
-
Biosynthetic Approaches: For more cost-effective and potentially higher-yield production, consider exploring engineered E. coli strains capable of biosynthesizing halogenated tryptophans directly from simpler precursors.[6]
Head-to-Head Comparison: 5-F-Trp vs. 5-Cl-Trp
The choice between 5-F-Trp and 5-Cl-Trp as an NMR probe will ultimately depend on the specific research question and the available instrumentation. The following table summarizes the key comparative aspects:
| Feature | 5-Fluorotryptophan (5-F-Trp) | 5-Chlorotryptophan (5-Cl-Trp) |
| Primary NMR Nucleus | ¹⁹F | ¹³C (at the C5 position) |
| Natural Abundance | 100% | 1.1% (¹³C) |
| Relative Sensitivity | High (83% of ¹H) | Low (requires ¹³C enrichment) |
| Chemical Shift Range | Very large (~400 ppm) | Large for ¹³C (~200 ppm) |
| Environmental Sensitivity | Extremely high | Expected to be high for the C5 carbon |
| Structural Perturbation | Generally minimal | Potentially more significant due to larger size |
| Dual-Purpose Use | Primarily NMR | NMR and X-ray crystallography (heavy atom) |
| Cost of Labeled Analog | Commercially available | May require custom synthesis for ¹³C labeling |
Causality Behind Performance Differences
The superior performance of 5-F-Trp as a dedicated NMR probe stems directly from the fundamental properties of the ¹⁹F nucleus. Its high gyromagnetic ratio and 100% natural abundance translate to a significantly stronger NMR signal compared to ¹³C. Furthermore, the larger electron cloud of fluorine compared to hydrogen makes its chemical shift more sensitive to the subtle changes in the local electronic environment that accompany protein conformational changes.
In contrast, while the ¹³C chemical shift of 5-Cl-Trp is expected to be informative, the lower intrinsic sensitivity of the ¹³C nucleus necessitates isotopic enrichment, adding to the cost and complexity of the experiment. The larger size of the chlorine atom also increases the likelihood of structural perturbations, a factor that must be carefully validated for each protein system. A study on the incorporation of 5-hydroxytryptophan, which has a similar size to 5-chlorotryptophan, showed that while it can be tolerated in some cases, it can also impact protein expression and activity.[7][8]
Concluding Remarks and Future Outlook
For researchers seeking a highly sensitive and minimally perturbing NMR probe to study protein conformation, dynamics, and ligand interactions, 5-fluorotryptophan is the clear and well-established choice . Its favorable NMR properties and the wealth of literature supporting its application make it a reliable tool for a wide range of biological questions.
5-chlorotryptophan, on the other hand, occupies a more specialized niche . Its primary advantage lies in its dual utility as a heavy atom for X-ray crystallography and a potential ¹³C NMR probe. This makes it an attractive option for integrated structural biology approaches where both techniques are employed. However, researchers must be mindful of the potential for greater structural perturbation and the necessity of ¹³C labeling for NMR studies.
The field of unnatural amino acid incorporation is continually evolving. The development of more efficient methods for the biosynthesis of halogenated tryptophans and advances in NMR hardware and techniques will undoubtedly expand the toolkit available to researchers. While 5-F-Trp currently reigns as the superior standalone NMR probe, the unique dual-purpose nature of 5-Cl-Trp ensures its continued relevance in the multifaceted world of structural biology.
References
-
Two-Dimensional ¹⁹F–¹³C Correlation NMR for ¹⁹F Resonance Assignment of Fluorinated Proteins. D-Space@MIT. [Link]
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New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. [Link]
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Biosynthetic Incorporation of Tryptophan Analogs in Proteins. Basicmedical Key. [Link]
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5-Chlorotryptophol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
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5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. National Center for Biotechnology Information. [Link]
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Assessing the applicability of 19F labeled tryptophan residues to quantify protein dynamics. SpringerLink. [Link]
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Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. National Center for Biotechnology Information. [Link]
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Comparing and Contrasting Fluorotryptophan Substitutions for 19F Membrane Protein NMR Spectroscopy. ResearchGate. [Link]
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¹³C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929). Human Metabolome Database. [Link]
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Fluorine labeling of proteins for NMR studies. University of California, Los Angeles. [Link]
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Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies. National Center for Biotechnology Information. [Link]
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¹⁹F NMR relaxation studies on 5-fluorotryptophan- and tetradeutero-5-fluorotryptophan-labeled E. coli glucose/galactose receptor. PubMed. [Link]
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Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. PubMed. [Link]
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Protocol to perform fragment screening using NMR spectroscopy. National Center for Biotechnology Information. [Link]
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NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]
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On the efficient bio-incorporation of 5-hydroxy-tryptophan in recombinant proteins expressed in Escherichia coli with T7 RNA polymerase-based vectors. PubMed. [Link]
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¹³C NMR Chemical Shifts. Oregon State University. [Link]
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Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein. National Center for Biotechnology Information. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Effects on protein structure and function of replacing tryptophan with 5-hydroxytryptophan: single-tryptophan mutants of the N-terminal domain of the bacteriophage lambda repressor. PubMed. [Link]
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¹⁹F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli. National Center for Biotechnology Information. [Link]
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¹⁹F Nuclear Magnetic Resonance and Crystallographic Studies of 5-Fluorotryptophan-Labeled Anthrax Protective Antigen and Effects of the Receptor on Stability. National Center for Biotechnology Information. [Link]
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Atomic-resolution chemical characterization of (2x)72-kDa tryptophan synthase via four- and five-dimensional 1H-detected solid-state NMR. National Center for Biotechnology Information. [Link]
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Relativistic Heavy Atom Effect on 13 C NMR Chemical Shifts Initiated by Adjacent Multiple Chalcogens. PubMed. [Link]
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Assessing local structural perturbations in proteins. National Center for Biotechnology Information. [Link]
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5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. ResearchGate. [Link]
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5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. National Center for Biotechnology Information. [Link]
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µ-NMR Technology for Biomedical Applications: A Review. MDPI. [Link]
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Comparative Analysis of Structural Features in SLiMs from Eukaryotes, Bacteria, and Viruses with Importance for Host-Pathogen Interactions. MDPI. [Link]
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Global comparative structural analysis of responses to protein phosphorylation. ResearchGate. [Link]
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Protein Stability Perturbation Contributes to the Loss of Function in Haploinsufficient Genes. Frontiers. [Link]
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Structural Biology and Its Applications to the Health Sciences. Association of American Medical Colleges. [Link]
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Use of 19F NMR to Probe Protein Structure and Conformational Changes. ResearchGate. [Link]
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NMR and protein structure in drug design: application to cyclotides and conotoxins. PubMed. [Link]
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Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Effects of Phe-to-Trp mutation and fluorotryptophan incorporation on the solution structure of cardiac troponin C, and analysis of its suitability as a potential probe for in situ NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 19F-n.m.r. studies of ligand binding to 5-fluorotryptophan- and 3-fluorotyrosine-containing cyclic AMP receptor protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Leitfaden zur Identitätsprüfung von 5-Chlor-DL-tryptophan mittels hochauflösender Massenspektrometrie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
In der Welt der pharmazeutischen Forschung und Entwicklung ist die zweifelsfreie Identifizierung von Molekülen von entscheidender Bedeutung. Modifizierte Aminosäuren wie 5-Chlor-DL-tryptophan spielen in zahlreichen biologischen Studien und als Bausteine für neue Wirkstoffe eine wichtige Rolle. Eine präzise Verifizierung ihrer chemischen Struktur ist daher unerlässlich, um die Integrität und Reproduzierbarkeit von Forschungsergebnissen zu gewährleisten. Dieser Leitfaden bietet eine detaillierte Anleitung zur Identitätsprüfung von 5-Chlor-DL-tryptophan unter Verwendung der hochauflösenden Massenspektrometrie (HRMS) und vergleicht diese Methode mit anderen analytischen Techniken.
Die zentrale Rolle der hochauflösenden Massenspektrometrie
Die hochauflösende Massenspektrometrie ist ein leistungsstarkes Werkzeug zur exakten Bestimmung des Masse-zu-Ladungs-Verhältnisses (m/z) von Ionen.[1] Im Gegensatz zur Massenspektrometrie mit niedriger Auflösung, die nur nominelle Massen liefert, ermöglicht die HRMS die Bestimmung von exakten Massen mit einer Genauigkeit von wenigen Teilen pro Million (ppm).[1] Dies ist auf den Massendefekt der einzelnen Isotope zurückzuführen, der jeder einzigartigen Summenformel eine spezifische exakte Masse zuordnet.[1]
Dieser hohe Grad an Massengenauigkeit erlaubt es, die elementare Zusammensetzung eines Moleküls zu bestimmen und es von anderen Verbindungen mit der gleichen nominellen Masse zu unterscheiden. Für die Verifizierung von 5-Chlor-DL-tryptophan bedeutet dies, dass wir nicht nur das Vorhandensein des Moleküls bestätigen, sondern auch seine spezifische Summenformel C₁₁H₁₁ClN₂O₂ verifizieren können.[2]
Abbildung 1: Allgemeiner Workflow zur Identitätsprüfung mittels LC-HRMS.
Experimentelles Protokoll: LC-HRMS-Analyse von 5-Chlor-DL-tryptophan
Dieses Protokoll beschreibt einen validierten Ansatz zur Identitätsbestätigung von 5-Chlor-DL-tryptophan mittels Flüssigchromatographie gekoppelt an ein hochauflösendes Massenspektrometer (z.B. Q-TOF oder Orbitrap).
1. Vorbereitung der Standards und Proben:
-
Stammlösung: Lösen Sie 1 mg 5-Chlor-DL-tryptophan-Referenzstandard in 1 ml einer 50:50-Mischung aus Methanol und Wasser, um eine Konzentration von 1 mg/ml zu erhalten.
-
Arbeitsstandard: Verdünnen Sie die Stammlösung auf eine geeignete Konzentration für die LC-MS-Analyse (z.B. 1 µg/ml).
-
Probenvorbereitung: Bereiten Sie die zu untersuchende Probe in der gleichen Weise wie den Referenzstandard vor.
2. Flüssigchromatographie (LC):
-
Säule: Eine C18-Umkehrphasensäule (z.B. 2,1 x 50 mm, 1,8 µm) ist gut geeignet, um Tryptophan-Derivate zu trennen.[3][4]
-
Mobile Phase A: Wasser mit 0,1 % Ameisensäure
-
Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure
-
Gradient: Ein typischer Gradient könnte bei 5 % B beginnen und über 5-7 Minuten linear auf 95 % B ansteigen.
-
Flussrate: 0,3 ml/min
-
Injektionsvolumen: 2-5 µl
3. Hochauflösende Massenspektrometrie (HRMS):
-
Ionisierungsmodus: Elektrospray-Ionisierung (ESI) im positiven Modus.
-
Scan-Modus: Führen Sie zunächst einen Full-Scan-MS-Modus durch, um die exakte Masse des protonierten Moleküls [M+H]⁺ zu bestimmen.
-
MS/MS-Analyse: Führen Sie anschließend eine datenabhängige Akquisition (DDA) oder eine gezielte MS/MS-Analyse des [M+H]⁺-Ions durch, um charakteristische Fragmentionen zu erhalten.
-
Kollisionsenergie: Optimieren Sie die Kollisionsenergie (z.B. 10-40 eV), um ein informatives Fragmentspektrum zu erzeugen.
Datenanalyse und Kriterien zur Identitätsbestätigung
Die Identität von 5-Chlor-DL-tryptophan wird durch die Erfüllung mehrerer, sich gegenseitig bestätigender Kriterien verifiziert.
| Kriterium | Erwartetes Ergebnis für C₁₁H₁₁ClN₂O₂ | Begründung |
| Exakte Masse [M+H]⁺ | 239.0582 | Die gemessene Masse sollte innerhalb einer engen Massentoleranz (typischerweise < 5 ppm) mit der berechneten exakten Masse der protonierten Summenformel übereinstimmen. |
| Isotopenmuster | Ein charakteristisches Muster mit einem [M+H]⁺-Peak und einem [M+2+H]⁺-Peak im Verhältnis von ca. 3:1. | Dieses Verhältnis ist auf die natürliche Häufigkeit der Chlor-Isotope ³⁵Cl (ca. 75,8 %) und ³⁷Cl (ca. 24,2 %) zurückzuführen und ist ein starker Indikator für das Vorhandensein eines Chloratoms.[5][6] |
| MS/MS-Fragmentierung | Charakteristische Fragmente, die durch den Verlust von z.B. der Carboxylgruppe (-COOH) oder der Aminoethyl-Seitenkette entstehen. | Die Fragmentierungsmuster liefern strukturelle Informationen und sollten mit denen des Referenzstandards oder mit theoretischen Fragmentierungswegen übereinstimmen. |
| Retentionszeit (LC) | Die Retentionszeit der Probe sollte mit der des Referenzstandards unter identischen chromatographischen Bedingungen übereinstimmen. | Dies bestätigt, dass die analysierte Verbindung die gleiche Polarität und Wechselwirkung mit der stationären Phase aufweist wie der authentische Standard. |
Die Tandem-Massenspektrometrie (MS/MS) liefert einen strukturellen "Fingerabdruck" des Moleküls. Für 5-Chlor-DL-tryptophan sind charakteristische Fragmentierungen zu erwarten.
Abbildung 2: Hypothetischer Fragmentierungspfad von 5-Chlor-DL-tryptophan.
Vergleich mit alternativen analytischen Methoden
Obwohl HRMS eine äußerst leistungsfähige Methode ist, ist es oft ratsam, orthogonale Techniken zur vollständigen Charakterisierung heranzuziehen.
| Methode | Vorteile | Nachteile | Anwendbarkeit für 5-Chlor-DL-tryptophan |
| Hochleistungs- flüssigchromatographie (HPLC-UV) | Robust, kostengünstig, gut für Quantifizierung. | Geringere Spezifität als MS, kann isobare Verbindungen nicht unterscheiden. | Gut zur Reinheitsbestimmung und Quantifizierung, aber nicht zur eindeutigen Identitätsbestätigung ohne Referenzstandard. |
| Kernspinresonanz- spektroskopie (NMR) | Liefert detaillierte strukturelle Informationen über die Anordnung der Atome im Molekül. | Geringere Empfindlichkeit als MS, erfordert größere Probenmengen, komplexere Dateninterpretation. | Der "Goldstandard" für die de-novo-Strukturaufklärung. Bestätigt die exakte Position des Chloratoms am Indolring. |
| Infrarotspektroskopie (IR) | Schnell, liefert Informationen über funktionelle Gruppen. | Geringe Spezifität für komplexe Moleküle, nicht für die Identifizierung von Isomeren geeignet. | Nützlich zur Bestätigung des Vorhandenseins von funktionellen Gruppen (z.B. Carbonsäure, Amin), aber unzureichend für eine vollständige Identitätsprüfung. |
Fazit: Ein selbstvalidierendes System
Die Stärke der HRMS-basierten Identifizierung liegt in der Kombination mehrerer, unabhängiger Datenpunkte. Die exakte Masse validiert die Summenformel, das Isotopenmuster bestätigt das Vorhandensein spezifischer Elemente wie Chlor, und das MS/MS-Fragmentierungsmuster liefert einen strukturellen Fingerabdruck. Wenn diese Daten mit denen eines zertifizierten Referenzstandards übereinstimmen, entsteht ein in sich geschlossenes, selbstvalidierendes System, das ein Höchstmaß an Vertrauen in die Identität von 5-Chlor-DL-tryptophan bietet. Für eine vollständige Charakterisierung gemäß den GMP-Richtlinien ist oft die Kombination von HRMS und NMR-Spektroskopie erforderlich, um sowohl die Summenformel als auch die exakte isomere Struktur zu bestätigen.[7]
Referenzen
-
Massenspektrometrie - Freie Universität Berlin. Verfügbar unter: [Link]
-
Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed. Verfügbar unter: [Link]
-
Plasma tryptophan pathway metabolites quantified by liquid chromatography-tandem mass spectrometry as biomarkers in neuroendocrine tumor patients - PubMed. Verfügbar unter: [Link]
-
Enzymatic halogenation of tryptophan validated by LC-MS analysis - ResearchGate. Verfügbar unter: [Link]
-
Massenspektrometrie - Uni DUE. Verfügbar unter: [Link]
-
LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed. Verfügbar unter: [Link]
-
LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods - MDPI. Verfügbar unter: [Link]
-
Hochauflösende Massenspektrometrie - Universität Rostock. Verfügbar unter: [Link]
-
Massenspektrometrie Grundlagen - Kappenberg. Verfügbar unter: [Link]
-
Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed. Verfügbar unter: [Link]
-
Referenzstandardqualifizierung - CURRENTA. Verfügbar unter: [Link]
-
5-Chlor-L-Tryptophan, 2 g, CAS Nr. 52448-15-4 - Carl ROTH. Verfügbar unter: [Link]
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- 2. 5-Chlor-L-Tryptophan, 2 g, CAS Nr. 52448-15-4 | Forschungschemikalien | Biochemikalien - Produkterweiterung | Aktionen | Carl ROTH - Deutschland [carlroth.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Tryptophan and Kynurenine by LC-MS/MS by Using Amlodipine as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. uni-due.de [uni-due.de]
- 7. CURRENTA: Referenzstandardqualifizierung [currenta.de]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 5-Chloro-DL-tryptophan
For researchers, scientists, and drug development professionals, the consistency of starting materials is paramount. The seemingly minor differences between batches of a chemical entity can have profound impacts on experimental reproducibility, process development, and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of 5-Chloro-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan.[1][2] This compound and its analogues are of significant interest in pharmaceutical development for their potential roles in neurological disorders and as building blocks in complex syntheses.[3]
This document eschews a rigid, templated approach. Instead, it offers a strategic, multi-pronged analytical methodology rooted in first principles and aligned with regulatory expectations. We will explore how a synergistic application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can provide a comprehensive and robust characterization of different commercial lots, ensuring the integrity of your research and development endeavors.
The Criticality of Lot-to-Lot Consistency
In the pharmaceutical industry, the control of impurities is a critical aspect of drug development and manufacturing.[4] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][5][6][7][8] The ICH Q3A(R2) guideline, for instance, mandates the identification of any impurity present at a level of 0.10% or higher.[1] Lot-to-lot variability in the impurity profile can necessitate costly and time-consuming re-validation of processes and toxicological studies. Therefore, a thorough assessment of incoming material is not merely a quality control check; it is a fundamental risk mitigation strategy.
To illustrate a practical approach, this guide will center on the comparative analysis of three hypothetical commercial lots of 5-Chloro-DL-tryptophan, each representing a plausible scenario a researcher might encounter:
-
Lot A (Reference): A high-purity batch, considered the "gold standard" for the purpose of this guide. It exhibits a clean profile with minimal, well-characterized impurities.
-
Lot B (Unknown Impurity): A batch with acceptable overall purity but presenting an uncharacterized peak in the HPLC chromatogram, requiring further investigation.
-
Lot C (Process-Related Impurities): A batch with a noticeably different impurity profile, suggesting potential variations in the manufacturing process, such as residual starting materials or by-products.
A Multi-Modal Analytical Strategy for Comprehensive Characterization
No single analytical technique can provide a complete picture of a compound's purity and impurity profile. A robust assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. Our strategy integrates a primary separation technique (HPLC) with powerful spectroscopic methods (MS and NMR) for definitive identification and quantification.
High-Performance Liquid Chromatography (HPLC): The First Line of Inquiry
HPLC is the workhorse for purity assessment in the pharmaceutical industry, offering high-resolution separation of the main compound from its impurities. A well-developed reverse-phase HPLC method is the cornerstone of our comparative analysis.
Causality of Method Design:
The choice of a C18 column is based on its versatility and proven efficacy in separating compounds of moderate polarity like tryptophan derivatives.[9] The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, is designed to elute the highly polar main compound while retaining and separating less polar impurities. The use of a photodiode array (PDA) detector is crucial as it allows for the simultaneous monitoring of absorbance at multiple wavelengths, which can help in distinguishing between impurities with different chromophores and assessing peak purity.
Comparative HPLC Data
The following table summarizes the hypothetical HPLC data for our three lots of 5-Chloro-DL-tryptophan. The method is validated according to ICH Q2(R1) guidelines for specificity, linearity, precision, and accuracy.[10][11][12][13]
| Parameter | Lot A (Reference) | Lot B (Unknown Impurity) | Lot C (Process-Related Impurities) |
| Purity (Area %) | 99.85% | 99.52% | 98.97% |
| Impurity 1 (RRT 0.85) | 0.05% | 0.06% | 0.25% (Likely Tryptophan) |
| Impurity 2 (RRT 1.10) | 0.03% | 0.04% | 0.48% (Likely N-Acetyl-5-Cl-Tryptophan) |
| Unknown Impurity (RRT 1.25) | Not Detected | 0.28% | Not Detected |
| Total Impurities | 0.15% | 0.48% | 1.03% |
RRT = Relative Retention Time
Interpretation of HPLC Results:
-
Lot A meets typical high-purity criteria, with all impurities well below the 0.1% identification threshold.
-
Lot B shows a significant unknown impurity at 0.28%, which necessitates identification as per ICH Q3A(R2) guidelines.[1][5][6][7][8]
-
Lot C displays elevated levels of impurities that, based on their retention times relative to the main peak, could be unreacted starting material (tryptophan) and a process-related impurity (N-acetylated version).
Mass Spectrometry (MS): Unveiling the Identity of Impurities
For Lot B, the unknown impurity at RRT 1.25 must be identified. Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool for this task, providing molecular weight information and fragmentation patterns that aid in structural elucidation.
Causality of MS Analysis:
Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.[14][15] For a compound like 5-Chloro-DL-tryptophan and its potential impurities, ESI is often preferred for its soft ionization, which typically yields a prominent molecular ion peak. A key diagnostic feature for chlorinated compounds in mass spectrometry is the presence of an M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of the 35Cl and 37Cl isotopes.
Hypothetical MS Data for Impurity at RRT 1.25 (from Lot B)
| m/z (relative intensity) | Interpretation |
| 281.08 (100%) | [M+H]+ (Monoisotopic mass for C13H14ClN2O3) |
| 283.08 (33%) | [M+H+2]+ (Isotopic peak for 37Cl) |
| 235.09 (45%) | Loss of COOH2 (formic acid) |
| 207.09 (20%) | Further loss of CO |
Interpretation of MS Data:
The molecular ion at m/z 281.08, along with its characteristic M+2 peak, suggests the molecular formula C13H14ClN2O3. This is consistent with the N-formyl derivative of 5-Chloro-DL-tryptophan, a common impurity in tryptophan synthesis. The fragmentation pattern supports this hypothesis. This structural assignment should then be confirmed by comparison with a reference standard or by NMR.
Quantitative NMR (qNMR): The Gold Standard for Purity Assessment
While HPLC provides excellent separation and relative quantification based on peak area, its accuracy is dependent on the response factor of each impurity. qNMR, on the other hand, is a primary analytical method that allows for the direct measurement of compound purity without the need for specific reference standards for each impurity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Causality of qNMR Experiment Design:
The qNMR method involves accurately weighing the sample and a certified internal standard into an NMR tube. Maleic acid is a suitable internal standard as its vinylic protons resonate in a region of the 1H NMR spectrum that is typically free of signals from tryptophan derivatives. Key experimental parameters, such as the relaxation delay (D1), must be sufficiently long (at least 5 times the longest T1 relaxation time) to ensure complete relaxation of all relevant nuclei, which is critical for accurate integration.
Comparative qNMR Purity Data
The following table presents the purity of the three lots as determined by qNMR, providing an orthogonal confirmation of the HPLC results.
| Lot ID | Purity by HPLC (Area %) | Purity by qNMR (w/w %) | Comments |
| Lot A | 99.85% | 99.7% ± 0.2% | Excellent correlation, confirming high purity. |
| Lot B | 99.52% | 99.4% ± 0.2% | Good correlation. The impurity is organic in nature. |
| Lot C | 98.97% | 98.8% ± 0.3% | Good correlation. Confirms lower purity. |
Interpretation of qNMR Results:
The qNMR data provides a highly accurate, traceable purity value for each lot, confirming the trends observed by HPLC. This orthogonal data provides a high degree of confidence in the quality assessment of each lot. For Lot C, the qNMR result confirms the presence of a significant amount of non-target organic material.
Summary and Recommendations
This comparative guide demonstrates a robust, multi-modal approach to assessing the lot-to-lot variability of 5-Chloro-DL-tryptophan.
| Lot ID | Summary of Findings | Recommendation |
| Lot A | High purity confirmed by both HPLC and qNMR. Impurity levels are negligible. | Accept. Suitable for all research and development purposes. |
| Lot B | Acceptable purity, but contains a significant (0.28%) unknown impurity, identified by MS as likely N-formyl-5-Chloro-DL-tryptophan. | Conditional Acceptance. Requires toxicological assessment of the identified impurity if its level exceeds qualification thresholds for the intended application. May be suitable for early-stage, non-critical research. |
| Lot C | Lower purity with significant levels of process-related impurities. | Reject. The high level of impurities and the deviation from the expected impurity profile indicate a potential lack of process control. Use of this lot poses a significant risk to experimental reproducibility and could compromise downstream development. |
By systematically applying HPLC for initial profiling, MS for impurity identification, and qNMR for definitive purity assessment, researchers and drug developers can make informed decisions about the suitability of commercial lots of 5-Chloro-DL-tryptophan. This rigorous, scientifically-sound approach ensures the quality and consistency of starting materials, which is a prerequisite for reliable and reproducible scientific outcomes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA, 220 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-DL-tryptophan and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
LC Conditions: Use the same HPLC method as described above.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 100-500
-
-
Data Analysis: Extract the mass spectrum for the peak of interest from the total ion chromatogram. Analyze the molecular ion and fragmentation pattern.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: a. Accurately weigh approximately 10 mg of 5-Chloro-DL-tryptophan into a vial. b. Accurately weigh approximately 5 mg of maleic acid internal standard into the same vial. c. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6. d. Transfer the solution to a 5 mm NMR tube.
-
1H NMR Acquisition Parameters:
-
Pulse Program: Standard 90° pulse sequence.
-
Number of Scans: 16 (or more to achieve a signal-to-noise ratio >250:1 for the peaks of interest).
-
Relaxation Delay (D1): 30 s (to ensure full relaxation).
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
-
-
Data Processing: a. Apply an exponential multiplication with a line broadening of 0.3 Hz. b. Fourier transform the FID. c. Manually phase the spectrum and perform a baseline correction. d. Integrate the well-resolved signals for both 5-Chloro-DL-tryptophan (e.g., the proton at the 2-position of the indole ring) and the maleic acid internal standard (the vinylic protons).
-
Calculation: Use the following equation to calculate the purity (Panalyte) in w/w %:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1059-1070. [Link]
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El Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. [Link]
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Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. [Link]
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ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]
-
MDPI. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]
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Liu, W., et al. (2023). Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives. Frontiers in Bioengineering and Biotechnology, 11, 1133939. [Link]
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Karakawa, S., et al. (2022). Detection of impurities in dietary supplements containing l-tryptophan. Amino Acids, 54(3), 465-472. [Link]
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Pharmaffiliates. (n.d.). Tryptophan-impurities. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Synthesis of Tryptophan-containing 2,5-Diketopiperazines via Sequential C–H Activation: Total Syntheses of Tryprostatin A, Maremycins A and B. Chinese Journal of Chemistry, 39(11), 3071-3076. [Link]
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U.S. Food and Drug Administration. (2008). Q3A(R) Impurities in New Drug Substances. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
YouTube. (2021, November 18). Chloro pattern in Mass Spectrometry [Video]. ChemWis. [Link]
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eScholarship.org. (n.d.). ANALYSIS OF TRYPTOPHAN AND ITS METABOLITES BY REVERSE-PHASE HIGH-PRESSURE LIQUID CHROMATOGRAPHY. [Link]
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ResearchGate. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. [Link]
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BioGlobaX. (n.d.). <621> Chromatography. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. [Link]
-
ResearchGate. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. [Link]
-
SciELO. (2008). Quantification of tryptophan in plasma by high performance liquid chromatography. [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Regis Technologies, Inc. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
Analytical and Bioanalytical Chemistry. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. [Link]
-
Therapeutic Goods Administration. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. [Link]
-
Journal of Mass Spectrometry. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. [Link]
-
FEBS Letters. (1996). 1H-NMR characterization of L-tryptophan binding to TRAP, the trp RNA-binding attenuation protein of Bacillus subtilis. [Link]
-
International Council for Harmonisation. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. (2015). A simplified HPLC method for determination of tryptophan in some cereals and legumes. [Link]
-
ACS Publications. (2004). Tryptophan Chemical Shift in Peptides and Proteins: A Solid State Carbon-13 Nuclear Magnetic Resonance Spectroscopic and Quantum Chemical Investigation. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Chromatography Online. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. [Link]
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A Senior Application Scientist's Guide: Functional Comparison of Proteins Containing 5-Chlorotryptophan Versus Wild-Type
Introduction: Beyond the Canonical 20
In the landscape of protein engineering and therapeutics, the ability to move beyond the canonical 20 amino acids opens a new frontier of functional possibilities. The site-specific incorporation of non-canonical amino acids (ncAAs) allows for the precise installation of novel chemical functionalities, enabling detailed interrogation of protein structure-function relationships and the creation of proteins with enhanced properties.[1] Among these, halogenated amino acids are of particular interest. This guide provides an in-depth functional comparison between proteins containing a specific halogenated analog, 5-chlorotryptophan (5-Cl-Trp) , and their wild-type (WT) counterparts.
The introduction of a chlorine atom onto the C5 position of the tryptophan indole ring is not merely a subtle tweak; it is a significant chemical modification that alters the residue's steric, electronic, and hydrophobic properties. These changes can cascade into measurable differences in protein stability, enzymatic activity, and intermolecular interactions. This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of these functional consequences, supported by the experimental frameworks required to validate them. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.
The Foundation: Incorporating 5-Chlorotryptophan
The site-specific incorporation of 5-Cl-Trp into a target protein is primarily achieved through genetic code expansion .[1][2] This technology relies on hijacking the cellular translation machinery by introducing an "orthogonal pair": an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). This orthogonal pair functions independently of the host cell's endogenous synthetases and tRNAs. The engineered aaRS is evolved to specifically recognize and charge 5-Cl-Trp onto the engineered tRNA, which in turn recognizes a reassigned codon, typically the amber stop codon (UAG), in the mRNA of the target protein.[3] This process ensures that 5-Cl-Trp is incorporated only at the desired position. More advanced systems even enable the in vivo biosynthesis of halogenated tryptophans from simple halide salts, creating fully autonomous cells for producing these modified proteins.[2][3]
Functional Consequences of the Chloro-Substitution
The substitution of a hydrogen atom with a larger, highly electronegative chlorine atom on the indole ring of tryptophan has profound effects on the local protein environment.
Spectroscopic Properties: A Built-in Probe
Tryptophan is the dominant intrinsic fluorophore in most proteins, and its fluorescence is exquisitely sensitive to its local environment. Modifying the indole ring with a halogen atom alters its electronic properties, thereby changing its fluorescence characteristics.[4] Halogenated tryptophans like 5-fluorotryptophan (a close analog to 5-Cl-Trp) have been shown to exhibit reduced fluorescence lifetime heterogeneity compared to wild-type tryptophan, making them superior probes for techniques like Fluorescence Resonance Energy Transfer (FRET).[5] The red-shift in absorbance and altered emission spectra of 5-Cl-Trp can be exploited to selectively excite or monitor the modified residue, providing a powerful tool for studying protein conformation and interactions.[6][7]
| Property | Wild-Type Tryptophan | 5-Chlorotryptophan | Rationale for Change |
| UV Absorbance λmax | ~280 nm | Red-shifted (>280 nm) | The electron-withdrawing chlorine atom perturbs the π-electron system of the indole ring. |
| Fluorescence Emission λmax | ~320-355 nm (highly solvent dependent) | Red-shifted, often with altered quantum yield | Changes in the excited state dipole moment and non-radiative decay pathways due to the heavy chlorine atom. |
| Fluorescence Lifetime | Complex, multi-exponential decay | Often simplified decay kinetics | The halogen atom can quench certain excited state pathways, reducing heterogeneity.[5] |
Table 1. Illustrative comparison of spectroscopic properties. Exact values are protein-dependent.
Protein Stability and Folding
Tryptophan residues often act as structural anchors, stabilizing protein folds through hydrophobic and cation-π interactions.[8] Replacing a tryptophan can induce significant changes in the free energy of unfolding.[5] The introduction of a bulky, electronegative chlorine atom can have competing effects: it increases the hydrophobicity and size of the side chain, which could enhance packing in the hydrophobic core, but it could also introduce steric clashes or unfavorable electrostatic interactions that destabilize the protein. The net effect on stability is context-dependent and must be determined empirically. Differential Scanning Fluorimetry (DSF) is a high-throughput method to assess these changes by measuring the protein's melting temperature (Tm).[9][10]
| Protein Variant | Melting Temperature (Tm) | ΔTm (vs. WT) | Interpretation |
| Wild-Type Protein | 65.2 °C | N/A | Baseline thermal stability. |
| 5-Cl-Trp Mutant (Stabilizing) | 68.0 °C | +2.8 °C | The 5-Cl-Trp residue forms favorable interactions (e.g., improved hydrophobic packing) that stabilize the folded state. |
| 5-Cl-Trp Mutant (Destabilizing) | 61.5 °C | -3.7 °C | The 5-Cl-Trp residue introduces steric clashes or disrupts a critical H-bond or π-interaction, destabilizing the protein. |
Table 2. Hypothetical DSF data illustrating potential effects of 5-Cl-Trp incorporation on protein thermal stability.
Enzymatic Activity
When the modified tryptophan residue is located within or near an enzyme's active site, significant changes in catalytic activity can be expected. The rationale is twofold:
-
Steric/Structural Effects: The larger chloro- group may alter the precise geometry of the active site, affecting substrate binding or the positioning of catalytic residues.
-
Electronic Effects: The electron-withdrawing nature of chlorine can change the nucleophilicity or electrostatic environment of the active site, directly impacting the chemical mechanism of catalysis.
Studies incorporating various tryptophan analogs into the catalytic domain of enzymes like exotoxin A have demonstrated that such substitutions can lead to kcat values ranging from 6-fold to over 260-fold lower than the wild-type enzyme, highlighting the sensitivity of catalysis to modifications at this position.[7]
| Enzyme Variant | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Wild-Type Enzyme | 50 | 10 | 2.0 x 105 |
| 5-Cl-Trp Mutant | 150 | 2 | 1.3 x 104 |
Table 3. Illustrative enzyme kinetic data comparing a wild-type enzyme to a 5-Cl-Trp variant. This example shows decreased substrate affinity (higher Km) and reduced turnover (lower kcat), resulting in a significant loss of catalytic efficiency.[11][12]
Protein-Protein Interactions
Tryptophan, along with methionine and phenylalanine, is frequently enriched in the "hot spots" of protein-protein interfaces.[13] Its large, planar surface facilitates stabilizing π-π stacking and hydrophobic interactions. Modifying this critical interface residue with 5-Cl-Trp can substantially alter binding affinity. Progressive fluorination of a key tryptophan residue in the multidrug transcriptional repressor LmrR was shown to decrease drug binding affinity by up to 70-fold, clearly establishing the importance of electrostatic π-π interactions for binding.[14] The chlorine atom can either enhance binding through increased hydrophobicity or weaken it by altering the electrostatics of a π-π stack. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the gold standard for quantifying these changes.[15][16][17]
| Interacting Pair | KD (nM) | Interpretation |
| WT Protein A + Protein B | 100 | Baseline binding affinity. |
| 5-Cl-Trp Protein A + Protein B | 650 | The 5-Cl-Trp substitution disrupts a favorable electrostatic or stacking interaction at the interface, weakening the binding affinity. |
Table 4. Hypothetical binding affinity data derived from SPR or ITC, illustrating how a 5-Cl-Trp substitution at a protein-protein interface can impact the dissociation constant (KD).
Experimental Methodologies: A Validated Approach
To empirically determine the functional consequences of 5-Cl-Trp incorporation, a systematic and validated experimental workflow is essential.
Protocol 1: Site-Specific Incorporation and Purification of 5-Cl-Trp Protein
Causality: This protocol uses an E. coli expression system with an orthogonal plasmid pair to produce the target protein with 5-Cl-Trp at a specific site. A His-tag is used for efficient purification via immobilized metal affinity chromatography (IMAC).
-
Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with two plasmids:
-
pET-TargetGene(TAG): Your protein of interest with a C-terminal His-tag and an amber (TAG) stop codon at the desired incorporation site.
-
pEVOL-5ClTrpRS: A plasmid expressing the engineered 5-Cl-Trp-specific tRNA synthetase and its cognate tRNAPylCUA.
-
-
Culture Growth: Inoculate a 10 mL LB culture (with appropriate antibiotics) with a single colony and grow overnight at 37°C. The next day, use this starter culture to inoculate 1 L of minimal media (supplemented with 20 amino acids except for Tryptophan) containing antibiotics. Grow at 37°C with shaking until OD600 reaches 0.6-0.8.
-
Induction: Add 1 mM 5-chlorotryptophan . 15 minutes later, induce protein expression by adding 0.1 mM IPTG and 0.02% (w/v) L-arabinose (to induce the aaRS/tRNA pair).
-
Expression: Reduce the temperature to 20°C and continue shaking for 18-24 hours.
-
Harvest and Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse by sonication on ice.
-
Purification: Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). Apply the supernatant to a Ni-NTA affinity column. Wash with wash buffer (lysis buffer with 20 mM imidazole) and elute with elution buffer (lysis buffer with 250 mM imidazole).
-
Verification: Confirm protein purity by SDS-PAGE and successful incorporation of 5-Cl-Trp by mass spectrometry (expecting a mass shift of +34.45 Da compared to WT).
Protocol 2: Comparative Stability Analysis by Differential Scanning Fluorimetry (DSF)
Causality: DSF measures protein unfolding by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions. As a protein thermally denatures, its hydrophobic core becomes exposed, causing the dye to bind and fluoresce strongly. The midpoint of this transition is the melting temperature (Tm).[18][19]
-
Reagent Preparation:
-
Prepare both WT and 5-Cl-Trp proteins at a final concentration of 5 µM in a matched, degassed buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 5000x stock of SYPRO Orange dye in DMSO. Dilute it to a 20x working solution in the assay buffer.
-
-
Assay Setup: In a 96-well qPCR plate, prepare 20 µL reactions:
-
18 µL of 5.55 µM protein solution.
-
2 µL of 20x SYPRO Orange dye.
-
Run each sample in triplicate. Include a buffer-only control.
-
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set up a melt-curve experiment:
-
Temperature range: 25°C to 95°C.
-
Ramp rate: 1°C / minute.
-
Data acquisition: Read fluorescence (e.g., ROX channel) at every temperature step.
-
-
Data Analysis: Plot fluorescence intensity versus temperature. Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm (the inflection point of the curve) for both the WT and 5-Cl-Trp proteins. A significant shift in Tm indicates a change in thermal stability.[10]
Protocol 3: Analysis of Protein-Protein Interactions by Surface Plasmon Resonance (SPR)
Causality: SPR detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip.[20] One protein (ligand) is immobilized on the chip, and the other (analyte) is flowed over the surface. The change in the SPR signal is proportional to the mass bound, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.[16][21]
-
Chip Preparation and Ligand Immobilization:
-
Use a CM5 sensor chip. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.
-
Immobilize the ligand (e.g., WT Protein A) to a target level of ~1000-2000 Response Units (RU) by injecting it at 10 µg/mL in 10 mM sodium acetate, pH 4.5.
-
Deactivate remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
Create a reference flow cell by performing the activation/deactivation steps without ligand injection.
-
-
Analyte Binding Assay (Kinetics):
-
Use a matched running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% P20 surfactant).
-
Perform a kinetic titration by injecting the analyte (e.g., Protein B) over both ligand and reference flow cells using a multi-cycle kinetic method. Use a concentration series (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).
-
Each cycle consists of: Analyte association phase (e.g., 180 s) followed by a buffer dissociation phase (e.g., 600 s).
-
Regenerate the surface between cycles if necessary with a short pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes.
-
Globally fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software. This will yield the kinetic constants ka and kd. Calculate KD as kd/ka.
-
Repeat the entire experiment using the immobilized 5-Cl-Trp Protein A as the ligand to determine its binding kinetics with Protein B.
-
Application Highlight: Nature's Use of 5-Chlorotryptophan
The functional utility of 5-Cl-Trp is not just a laboratory curiosity; it is a strategy employed in nature. Actinomycetota bacteria biosynthesize complex non-ribosomal peptides that incorporate 5-Cl-Trp.[22][23] Families of natural products like longicatenamycins and nonopeptins have been identified containing this modified amino acid.[22] These molecules often exhibit potent antibiotic activity, suggesting that the chloro- group is critical for their biological function, likely by enhancing target binding or improving metabolic stability.[23]
Conclusion
The replacement of a wild-type tryptophan with 5-chlorotryptophan is a powerful strategy in protein science. It provides a unique spectroscopic probe for investigating protein dynamics and offers a direct route to modulating protein function. As we have seen, this single-atom substitution can significantly impact protein stability, catalytic efficiency, and binding affinities in predictable, yet context-dependent, ways. The experimental protocols outlined here provide a robust framework for researchers to systematically evaluate these effects in their protein of interest. By understanding and harnessing the unique properties of 5-Cl-Trp, scientists are better equipped to design novel protein-based therapeutics, diagnostics, and biocatalysts with tailored functionalities.
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Bader, C. D., et al. (2025). Discovery of 5-Chlorotryptophan-Containing Antibiotics through Metabologenomics-assisted High-throughput Screening. ChemRxiv. [Link]
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Douzi, B., et al. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
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Ross, P. D., & Shrake, A. (2005). Using 5-hydroxytryptophan as a probe to follow protein-protein interactions and protein folding transitions. Protein and Peptide Letters. [Link]
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Bian, C., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. protocols.io. [Link]
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Upadhyay, R. K. (2015). Can anyone help me with comparing enzymatic activity of wildtype and mutant protein? ResearchGate. [Link]
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Zhang, J., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ChemBioChem. [Link]
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Chattopadhyay, K., et al. (2011). Reduced fluorescence lifetime heterogeneity of 5-fluorotryptophan in comparison to tryptophan in proteins: implication for resonance energy transfer experiments. Protein Science. [Link]
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Volkman, B. F., & Loria, J. P. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology. [Link]
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Smits, S. H. J., et al. (2022). The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach. Journal of the American Chemical Society. [Link]
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Privalov, P. L. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
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Zhang, X., et al. (2021). Comparison of enzyme activity for the wild-type and mutant enzymes. ResearchGate. [Link]
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Agarwal, S., et al. (2020). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Bio-protocol. [Link]
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Ghisaidoobe, A. B. T., & Chung, S. J. (2024). Fluorescence-Based Protein Stability Monitoring—A Review. MDPI. [Link]
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Coin, I. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. ACS Chemical Biology. [Link]
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Nussinov, R., & Wolfson, H. J. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. Current Pharmaceutical Design. [Link]
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Wilson, W. D. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]
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Reshetnyak, Y. K., & Koshevnik, Y. A. (2020). Algorithm for the Analysis of Tryptophan Fluorescence Spectra and Their Correlation with Protein Structural Parameters. MDPI. [Link]
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Chen, Y., et al. (2022). Metabolite-protein interactions: Native mass spectrometry and collision induced affinity selection mass spectrometry in natural product screening. Frontiers in Molecular Biosciences. [Link]
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Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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Merrill, A. R., et al. (2001). Protein-protein interaction using tryptophan analogues: novel spectroscopic probes for toxin-elongation factor-2 interactions. Biochemistry. [Link]
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Budisa, N., & Moroder, L. (2023). Orthogonal translation with 5-cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding. Protein Science. [Link]
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Wang, Y., & Li, Z. (2025). Adding New Chemistries to the Genetic Code. ResearchGate. [Link]
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Damian, L. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. Methods in Molecular Biology. [Link]
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Center for Macromolecular Interactions. (n.d.). Differential Scanning Fluorimetry (DSF). Harvard Medical School. [Link]
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Abdul-Hamid, M., & Manaf, N. A. (2019). Spectrofluorometric determination of L-tryptophan in canary (Canarium indicum L.) seed protein hydrolysate. Biointerface Research in Applied Chemistry. [Link]
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Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]
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Banta, S., et al. (2002). Sample kinetic data of wild-type and mutant enzymes with apparently improved activity with NADH. ResearchGate. [Link]
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Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Penn State. [Link]
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Zhang, J., et al. (2024). Biosynthesis of Halogenated Tryptophans for Protein Engineering Using Genetic Code Expansion. PubMed. [Link]
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Malvern Panalytical. (2025). The Role of Differential Scanning Fluorimetry (DSF) and Differential Scanning Calorimetry (DSC) in Protein Stability Assessment. Malvern Panalytical. [Link]
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Nussinov, R. (2007). Trp/Met/Phe hot spots in protein-protein interactions: potential targets in drug design. PubMed. [Link]
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Request PDF. (2025). Fundamentals of Enzyme Kinetics: Michaelis-Menten and Non-Michaelis–Type (Atypical) Enzyme Kinetics. ResearchGate. [Link]
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Hirst, J. D., et al. (2009). Calculating the fluorescence of 5-hydroxytryptophan in proteins. PubMed. [Link]
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Huynh, K., & Partch, C. L. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Biophysical Reviews. [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Safety Operating Guide
Disposal Protocol for 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid: A Guide for Laboratory Professionals
As a Senior Application Scientist, my goal is to empower your research by ensuring that every aspect of your workflow, including chemical handling and disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid (also known as 5-chloro-L-tryptophan), a halogenated tryptophan analog. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.
The central challenge in disposing of this compound lies in its chemical structure: it is a chlorinated organic molecule.[1][2] Disposal methods for halogenated organic compounds are distinct from, and often more costly than, those for non-halogenated waste due to the potential for forming hazardous byproducts during incineration.[3][4] Therefore, proper identification and segregation are paramount.
Part 1: Situational Awareness & Risk Assessment
Before handling the waste, it is crucial to understand the material's properties and associated hazards. This initial assessment forms the foundation of a safe disposal plan.
Chemical Profile & Hazards
This compound is a non-proteinogenic amino acid used in research.[1] While comprehensive toxicological data is not available for every novel compound, the Safety Data Sheet (SDS) for the closely related 5-Chloro-L-tryptophan (CAS 52448-15-4) indicates that the substance must be disposed of as hazardous waste.[5] The primary hazard consideration stems from its classification as a halogenated organic compound.[6]
| Property | Identifier / Value | Source |
| Chemical Name | (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid | [7] |
| Common Synonyms | 5-chloro-L-tryptophan | [5][8] |
| CAS Number | 52448-15-4 | [1][5][7] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [8] |
| Molecular Weight | 238.67 g/mol | [8] |
| Primary Hazard Class | Halogenated Organic Compound | [2][6] |
| Disposal Classification | Hazardous Waste | [5] |
Required Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate PPE during all stages of handling and disposal.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses or chemical splash goggles.[9][10]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron may be necessary.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator or work in a certified chemical fume hood is mandatory.[9][10]
Part 2: Operational Protocol for Disposal
This section provides the procedural, step-by-step methodology for collecting and preparing this compound for final disposal.
Waste Segregation: The Critical First Step
The cornerstone of proper chemical disposal is rigorous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, regulatory violations, and significantly increased disposal costs.
Workflow for Waste Segregation:
Caption: Waste segregation decision workflow.
Procedure:
-
Identify: Confirm the waste is this compound.
-
Classify: Due to the "chloro" group, this compound is a halogenated organic .
-
Segregate: This waste MUST be placed in a designated "Halogenated Organic Waste" container. Do NOT mix it with non-halogenated solvents like acetone, ethanol, or hexane.[3][4]
Waste Collection & Container Management
For Solid Waste (Pure Compound, Contaminated Labware):
-
Select Container: Use a chemically compatible, sealable container (e.g., a wide-mouth polyethylene jar or a designated solid waste drum) that can be securely closed.
-
Transfer Waste: Carefully transfer the solid waste into the container, minimizing dust generation.[11] If possible, perform this transfer inside a chemical fume hood.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[4] Fill out the label completely, listing all chemical constituents and their approximate percentages.
-
Closure: Keep the container securely closed at all times except when adding waste.[3][4]
For Liquid Waste (Solutions containing the compound):
-
Select Container: Use a designated "Halogenated Solvents" waste container, typically a safety can or a chemically resistant carboy provided by your institution's Environmental Health & Safety (EHS) department.[3]
-
Segregation Check: Ensure the solvent is compatible with other wastes already in the container. Do NOT mix acids, bases, or oxidizers with organic solvent waste.[3]
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.
-
Labeling: Ensure the container is clearly marked as "Hazardous Waste - Halogenated Solvents."[3] Update the constituent list on the label with the added chemical and its concentration.
-
Closure and Storage: Keep the container tightly sealed. Store it in a designated satellite accumulation area (SAA) within the lab, preferably in secondary containment.[4]
Requesting Final Disposal
Once the waste container is nearly full (approximately 75-80% capacity), arrange for its removal.
-
Finalize Label: Double-check that the hazardous waste label is complete and accurate.
-
Contact EHS: Follow your institution's specific procedure to request a waste pickup from the EHS department. This is often done via an online form or a direct phone call.[4]
-
"Cradle-to-Grave" Responsibility: Remember that the generator of the waste is legally responsible for it from creation to final disposal.[12] Relying on your EHS office ensures that the waste is handled by permitted transporters and sent to a permitted treatment, storage, and disposal facility (TSDF).
Part 3: Contingency Planning & Spill Management
Accidents can happen. A clear, pre-defined plan for managing spills is a non-negotiable component of laboratory safety.
Small Spill Cleanup (Contained within the lab)
A "small" spill is one that you are comfortable cleaning up, does not pose an immediate respiratory hazard, and has not spread to drains or outside the immediate work area.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Don PPE: Wear the appropriate PPE as described in section 1.2.
-
Containment & Cleanup (Solids):
-
Containment & Cleanup (Liquids):
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to soak up the liquid.
-
Place the saturated absorbent into a sealed bag or container.[4]
-
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water and detergent), and place the cleaning materials into the waste container.
-
Label and Dispose: Label the container as "Hazardous Waste" with a clear description of the spilled contents and request a pickup from EHS.
Large Spill or Emergency
For any spill that is large, uncontained, involves highly concentrated material, or presents a fire or inhalation hazard:
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Activate the nearest fire alarm and alert others to evacuate.
-
CALL FOR HELP: From a safe location, call your institution's emergency number and provide details of the spill (location, chemical name, approximate quantity).[4]
-
DO NOT ATTEMPT TO CLEAN UP. Await the arrival of trained emergency responders.
References
-
Hazardous Chemical Compounds & Hazardous Waste - IN.gov. (n.d.). Retrieved from [Link]
-
Appendix III-A List of Halogenated Organic Compounds Regulated Under 66268.32: California Listed Compounds. (n.d.). Thomson Reuters Westlaw. Retrieved from [Link]
-
State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safety Data Sheet: 5-Chloro-L-tryptophan. (2025, February 20). Carl ROTH. Retrieved from [Link]
-
Material Safety Data Sheet - L-Tryptophan. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The handling of specialized chemical reagents like 2-amino-3-(5-chloro-1H-indol-3-yl)propanoic acid, a chlorinated derivative of L-tryptophan, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, grounded in established best practices, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile
This compound is an organochlorine compound and a derivative of the amino acid L-tryptophan.[1] While comprehensive, specific toxicological data for this compound is not extensively published, its chemical structure necessitates a cautious approach. As a chlorinated organic molecule, it requires specific handling and disposal considerations.[2][3][4] The known hazards for similar compounds suggest that this substance should be handled with care to avoid inhalation, ingestion, and direct contact with skin and eyes.[5][6] One supplier indicates the hazard statement H302, "Harmful if swallowed," is associated with this chemical.
Core Principles of Safe Handling:
-
Minimize Exposure: All handling procedures should be designed to minimize the generation of dust or aerosols.
-
Containment: Operations should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood.[2]
-
Preparedness: An emergency plan for spills and accidental exposure must be in place before beginning any work.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. A comprehensive PPE strategy includes protection for the eyes, face, hands, and body.
Table 1: Recommended Personal Protective Equipment
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Eye and Face Protection | Impact-resistant safety goggles with side shields or a full-face shield.[7][8] | Protects against accidental splashes and airborne particles. A face shield offers a broader area of protection and should be used when there is a higher risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][8] | Prevents dermal absorption. It is crucial to check for glove integrity before each use and to dispose of them properly after handling the compound.[9] |
| Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn.[2][10] | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Generally not required when handling small quantities in a properly functioning chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and particulates should be used.[7][11] | Prevents inhalation of the compound, which could be a primary route of exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safe and efficient handling of this compound. The following diagram and procedural steps outline a recommended operational plan.
Caption: A typical laboratory workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Verify that the chemical fume hood is functioning correctly.
-
Have a spill kit readily accessible. The kit should contain an absorbent material suitable for chemical spills, and separate waste bags for contaminated materials.
-
-
Handling:
-
Conduct all manipulations of the solid compound, including weighing, within the chemical fume hood to minimize inhalation risk.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Cleanup:
-
Thoroughly decontaminate all surfaces and glassware that have come into contact with the compound.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper waste management is a critical component of laboratory safety. As a halogenated organic compound, this compound requires special disposal procedures.
Waste Segregation is Key:
-
Halogenated Organic Waste: All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weigh boats, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[2][4][12]
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams.[13] This is crucial for proper disposal and helps manage disposal costs.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the appropriate hazard warnings.[3]
Disposal Procedure:
-
Solid Waste:
-
Collect any unused solid compound and contaminated disposable items (e.g., weigh paper, gloves) in a clearly labeled, sealed plastic bag.
-
Place this bag into the designated "Halogenated Organic Waste" container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a compatible, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[2]
-
Ensure the container is stored in a secondary containment bin within a well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.
-
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- Sigma-Aldrich.
- Carl ROTH.
- Fisher Science Education. (2015, March 19).
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Carl ROTH. (2025, March 31).
- Environmental Health & Safety Services. Personal Protective Equipment.
- Sigma-Aldrich.
- Campus Operations, Temple University.
- Pipe Testing Services.
- ChemicalBook. (2025, October 14). (S)-2-AMINO-3-(5-CHLORO-1H-INDOL-3-YL)-PROPIONIC ACID.
- Braun Research Group, University of Illinois Urbana-Champaign.
- Bucknell University.
- University of Hawai'i at Manoa, CTAHR. UNIT 7: Personal Protective Equipment.
- LGC Standards. TRC - (S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic Acid.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
- AChemBlock. 5-Chloro-L-tryptophan 95%.
- PubChem. 2-amino-3-(1H-indol-3-yl)propanoic acid;2-aminopropanoic acid.
- U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers.
- Biosynth. 5-Chloro-L-tryptophan.
- PubChem. 5-chloro-L-tryptophan.
- Japanese Pharmacopoeia. Official Monographs for Part I / L-Tryptophan.
Sources
- 1. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. carlroth.com [carlroth.com]
- 6. 5-Chloro-L-tryptophan 95% | CAS: 52448-15-4 | AChemBlock [achemblock.com]
- 7. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 8. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 9. fishersci.ca [fishersci.ca]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
